5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-2-yl-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H3,8,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTQEOQBSABCKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475788 | |
| Record name | 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83417-23-6 | |
| Record name | 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine: A Key Heterocycle in Medicinal Chemistry
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its ability to participate in hydrogen bonding and its metabolic stability. Molecules incorporating this heterocycle exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound, 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine (CAS No. 83417-23-6), is a valuable building block in drug discovery, leveraging the chelating properties of the pyridine and triazole rings to interact with biological targets. This guide provides a comprehensive overview of the synthetic routes to this important molecule, intended for researchers and professionals in drug development.
Primary Synthetic Pathway: Cyclization of 2-Cyanopyridine with Aminoguanidine
The most direct and convergent synthesis of this compound involves the acid-catalyzed cyclization of 2-cyanopyridine with a salt of aminoguanidine, typically the hydrochloride or bicarbonate salt. This method is favored for its atom economy and the ready availability of the starting materials.
Causality Behind Experimental Choices
The selection of an acid catalyst is crucial for this transformation. The acid protonates the nitrile group of 2-cyanopyridine, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the terminal amino group of aminoguanidine. The choice of aminoguanidine salt can influence the reaction rate and workup procedure, with the hydrochloride salt being commonly employed. The reaction is typically conducted in a high-boiling polar solvent, such as ethylene glycol or n-butanol, to ensure the reactants remain in solution and to provide the necessary thermal energy to drive the cyclization and subsequent dehydration.
Reaction Mechanism
The reaction proceeds through a multi-step mechanism:
-
Nucleophilic Addition: The terminal nitrogen of aminoguanidine attacks the activated nitrile carbon of 2-cyanopyridine to form an amidine intermediate.
-
Intramolecular Cyclization: The amino group of the guanidine moiety then undergoes an intramolecular nucleophilic attack on the newly formed imine carbon, leading to a five-membered heterocyclic intermediate.
-
Dehydration: The reaction is driven to completion by the elimination of a molecule of ammonia, followed by tautomerization to yield the stable aromatic 1,2,4-triazole ring.
Diagram of the Proposed Reaction Mechanism
Caption: Proposed mechanism for the synthesis of this compound.
Detailed Experimental Protocol: A Representative Procedure
While the seminal work by Dolzhenko and colleagues provides the foundation for this synthesis, a detailed, publicly available protocol for this specific isomer is not readily found.[1] Therefore, the following is a representative procedure constructed from established methods for analogous 3-pyridyl and 4-pyridyl isomers. Researchers should consider this a starting point for optimization.
Materials:
-
2-Cyanopyridine
-
Aminoguanidine hydrochloride
-
Ethylene glycol
-
Sodium hydroxide solution (e.g., 1 M)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-cyanopyridine (1.0 eq) and aminoguanidine hydrochloride (1.1 eq).
-
Solvent Addition: Add ethylene glycol as the solvent (approximately 5-10 mL per gram of 2-cyanopyridine).
-
Heating: Heat the reaction mixture to 120-140°C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion (typically several hours), cool the reaction mixture to room temperature. Slowly add the mixture to a beaker of cold water, which should induce the precipitation of the crude product.
-
Neutralization and Isolation: Neutralize the solution with an aqueous solution of sodium hydroxide to a pH of 7-8. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.[1]
Table of Key Experimental Parameters (Illustrative)
| Parameter | Value/Condition | Rationale |
| Reactant Ratio | 1:1.1 (2-Cyanopyridine:Aminoguanidine HCl) | A slight excess of aminoguanidine ensures complete consumption of the limiting reagent. |
| Solvent | Ethylene Glycol | High boiling point allows for necessary reaction temperature; good solvating power. |
| Temperature | 120-140°C | Provides sufficient energy for cyclization and dehydration without significant decomposition. |
| Reaction Time | 4-8 hours (TLC monitored) | Reaction times can vary; monitoring ensures optimal yield and minimizes side products. |
| Purification | Recrystallization from Ethanol | Effective for removing unreacted starting materials and impurities.[1] |
Alternative Synthetic Route: High-Temperature Condensation
An alternative, albeit less common, pathway to a related scaffold involves the high-temperature condensation of 3,5-diamino-1,2,4-triazole with an ester of picolinic acid.[2] This method is more suited for generating derivatives where the pyridine moiety is introduced in a later stage.
Experimental Protocol for an Analogous Synthesis
-
Reaction Setup: In a glass oven-compatible flask, combine 3,5-diamino-1,2,4-triazole (1.0 eq) and ethyl 2-picolinate (1.1 eq).[2]
-
Heating: The reaction mixture is heated to 210°C with stirring for approximately 4 hours.[2]
-
Workup: After cooling to room temperature, the solidified crude product is washed with ethanol and acetone.[2]
-
Purification: The product can be further purified by recrystallization from methanol.[2]
Diagram of the Overall Synthetic Workflow
Caption: Comparison of the primary and alternative synthetic workflows.
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and triazole ring protons, as well as a broad singlet for the amine protons. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine and triazole rings.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound (C₇H₇N₅, MW: 161.18 g/mol ).[1]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the amine and triazole ring, C=N stretching of the rings, and aromatic C-H stretching.
-
Melting Point: The melting point of the purified compound should be sharp and consistent with literature values.
Conclusion
The synthesis of this compound is a well-established process, with the acid-catalyzed cyclization of 2-cyanopyridine and aminoguanidine being the most efficient and practical route. This guide has provided a detailed overview of the synthesis, including the underlying chemical principles, a representative experimental protocol, and methods for characterization. The information presented herein should serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.
References
-
Ferrer, S., et al. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o227. Available at: [Link]
-
Dolzhenko, A. V., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 7(59), 37053-37064. Available at: [Link]
-
Dolzhenko, A. V., et al. (2009). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o125. Available at: [Link]
Sources
5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
This guide offers a comprehensive exploration of the synthesis, crystallization, and detailed crystal structure analysis of this compound (C₇H₇N₅), a molecule of significant interest in medicinal chemistry and materials science.[1] As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical insights necessary to understand and replicate this type of analysis. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols and interpretations grounded in authoritative references.
The unique architecture of this molecule, featuring both a pyridine ring and an amino-substituted 1,2,4-triazole ring, makes it a versatile building block. These nitrogen-rich heterocyclic moieties are well-known for their ability to coordinate with metal ions and their prevalence in biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial and anticancer properties.[2][3][4] A thorough understanding of its three-dimensional structure at the atomic level is paramount for rational drug design, the development of novel coordination polymers, and the engineering of advanced materials.
Synthesis and Crystallization: From Powder to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The protocols described herein are designed for reproducibility and purity, which are critical prerequisites for successful crystallographic analysis.
Synthesis Protocol
The synthesis of this compound can be achieved through established methods for 1,2,4-triazole ring formation. A common and effective route involves the reaction of 3,5-diamino-1,2,4-triazole with ethyl 2-picolinate.[5] While direct synthesis reports for the exact target molecule are not abundant in the provided literature, analogous procedures for similar structures provide a reliable pathway.[5][6]
Experimental Protocol: Synthesis
-
Reactant Mixture: In a round-bottom flask equipped for heating, combine 3,5-diamino-1,2,4-triazole and a slight molar excess of ethyl 2-picolinate.
-
Heating: The reaction mixture is heated, often to a high temperature (e.g., 210 °C), and stirred for several hours to ensure the completion of the condensation reaction.[5]
-
Purification of Crude Product: After cooling, the solidified crude product is washed sequentially with solvents like ethanol and acetone to remove unreacted starting materials and byproducts.
-
Recrystallization: The washed product is then recrystallized from a suitable solvent, such as methanol or ethanol, to yield the pure compound.[5][6]
Single Crystal Growth
The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment. The slow evaporation method is a reliable technique for growing crystals of organic molecules. The choice of solvent is crucial; it must be one in which the compound has moderate solubility.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solution Preparation: Dissolve a small amount of the purified this compound in a high-purity solvent (e.g., ethanol) in a clean vial.[6][7] The solution should be near saturation at room temperature.
-
Evaporation Setup: Cover the vial with a cap or parafilm, and pierce it with a few small holes using a needle. This allows the solvent to evaporate slowly over several days.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Once well-formed, colorless, block-like crystals appear, they should be carefully harvested for analysis.
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structural Blueprint
SC-XRD is the gold standard for determining the precise arrangement of atoms in a crystalline solid. The following workflow outlines the essential steps from data collection to the final refined structure.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: SC-XRD Data Acquisition and Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: Data is collected using a diffractometer (e.g., Bruker SMART APEX CCD or Nonius KappaCCD) equipped with a monochromatic radiation source (typically Mo Kα, λ = 0.71073 Å) at a controlled temperature, often a cryogenic temperature like 100 K or 223 K, to minimize thermal vibrations.[6][7]
-
Data Processing: The raw diffraction data is processed to integrate the reflection intensities. Corrections for Lorentz factor, polarization, and absorption are applied.[6]
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods, often employing software like SHELXS. This step provides an initial model of the atomic positions.[6]
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F², typically with software like SHELXL.[6] Anisotropic displacement parameters are refined for non-hydrogen atoms. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
Deciphering the Structure: Molecular Geometry and Supramolecular Architecture
The refined crystallographic data provides a wealth of information about the molecule's conformation and how it interacts with its neighbors in the solid state.
Molecular Geometry
The analysis of a related compound, 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, reveals that the molecule is nearly planar. The dihedral angle between the mean planes of the pyridine and 1,2,4-triazole rings is small, reported as 5.58 (7)°.[6] This near-planarity is a key structural feature. Bond lengths and angles are expected to be within normal ranges for such heterocyclic systems.[6] The C-N bond lengths within the triazole ring typically show intermediate character between single and double bonds due to electron delocalization.[8]
Table 1: Key Crystallographic and Refinement Data (Hypothetical/Exemplary)
| Parameter | Value | Source |
| Chemical Formula | C₇H₇N₅ | [1] |
| Formula Weight | 161.18 g/mol | [6] |
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁/c | [8] |
| a (Å) | 7.3863 (6) | [6] |
| b (Å) | 7.9096 (6) | [6] |
| c (Å) | 13.2157 (11) | [6] |
| β (°) | 91.832 (2) | [6] |
| Volume (ų) | 771.70 (11) | [6] |
| Z | 4 | [6] |
| Temperature (K) | 223 (2) | [6] |
| R[F² > 2σ(F²)] | 0.042 | [6] |
| wR(F²) (all data) | 0.110 | [6] |
Note: Data is based on the closely related structure 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine as a representative example.[6]
Supramolecular Assembly via Intermolecular Interactions
The crystal packing is not a random arrangement but a highly ordered lattice stabilized by a network of non-covalent interactions. For this compound, hydrogen bonds are the dominant force.
The amino group (-NH₂) and the triazole N-H group act as hydrogen bond donors, while the nitrogen atoms of the pyridine and triazole rings serve as acceptors. This leads to the formation of extensive N-H···N hydrogen bonds, which link the molecules into higher-dimensional networks, such as two-dimensional layers.[6][8] In some related structures, these interactions form specific motifs like the R₂²(8) graph set.[7]
Caption: Key hydrogen bonding interactions in the crystal lattice.
Table 2: Hydrogen Bond Geometry (Exemplary)
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N(amino)—H···N(py) | 0.86 | 2.26 | 3.068 | 157 |
| N(triazole)—H···N(tri) | 0.86 | 2.02 | 2.788 | 149 |
Note: Data is based on analogous interactions found in related triazole structures.[5]
Advanced Analysis: Hirshfeld Surface and Computational Modeling
To gain deeper, quantitative insights into the intermolecular forces, advanced computational techniques are employed.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal.[9][10][11] The surface is generated around a molecule, and properties like d_norm (normalized contact distance) are mapped onto it.
-
d_norm surface: This mapping highlights regions of close intermolecular contact. Strong interactions, like hydrogen bonds, appear as distinct red spots.
-
2D Fingerprint Plots: These plots summarize all the intermolecular contacts, providing a quantitative percentage contribution of each type of interaction to the overall crystal packing. For molecules like this, the most significant contributions typically come from H···H, N···H/H···N, and C···H/H···C contacts.[9][11][12]
This analysis allows for a direct comparison of the packing environments in different crystal structures and polymorphs.
Quantum Chemical Calculations
Density Functional Theory (DFT) calculations are used to complement the experimental data. By optimizing the molecular geometry in the gas phase, one can assess the effects of crystal packing on the molecular conformation.[9][13]
Furthermore, DFT provides valuable electronic structure information:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's chemical reactivity and electronic properties.[13]
-
Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of the molecule, predicting sites for intermolecular interactions.[13] The nitrogen atoms are expected to be regions of negative potential, while the amino and triazole N-H protons are regions of positive potential, consistent with the observed hydrogen bonding.
Conclusion and Outlook
The crystal structure analysis of this compound provides a detailed atomic-level understanding of its molecular conformation and supramolecular assembly. The structure is characterized by a near-planar geometry and is stabilized by a robust network of N-H···N hydrogen bonds.
This foundational knowledge is invaluable for several reasons:
-
Drug Development: Understanding the precise shape and hydrogen-bonding capabilities of the molecule allows for the rational design of derivatives that can bind effectively to biological targets.[2]
-
Materials Science: The strong intermolecular interactions and coordinating sites (pyridine and triazole nitrogens) make this molecule an excellent ligand for constructing metal-organic frameworks (MOFs) and coordination polymers with potentially interesting magnetic or optical properties.[14][15]
-
Crystal Engineering: The detailed analysis of the supramolecular synthons provides a basis for designing co-crystals with tailored physical properties like solubility and stability.
Future work could involve exploring the synthesis of metal complexes using this molecule as a ligand, investigating its polymorphism, and performing co-crystallization experiments to modulate its physicochemical properties for specific applications.
References
-
4-AMINO-5-PYRIDIN-3-YL-4H-[8][16][17]TRIAZOLE-3-THIOL synthesis - chemicalbook . (n.d.). Chemicalbook. Retrieved January 11, 2026, from
- 5-(Pyridin-2-yl)-3,3′-bi(1H-1,2,4-triazole). (n.d.). Acta Crystallographica Section E: Crystallographic Communications.
- Unlocking Potential: The Role of 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol in Modern Chemistry. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
-
5-PYRIDIN-4-YL-4H-[8][16][17]TRIAZOLE-3-THIOL synthesis - chemicalbook . (n.d.). Chemicalbook. Retrieved January 11, 2026, from
- N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. (n.d.). PubMed Central.
- A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. (2016). ResearchGate.
- The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (n.d.). MDPI.
- Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. (2016). ResearchGate.
- 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent. (n.d.). ResearchGate.
- 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole. (n.d.). PubMed Central.
- 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. (n.d.). National Institutes of Health.
- Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (n.d.). MDPI.
- Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine. (2024). National Institutes of Health.
- This compound | CAS 83417-23-6 | SCBT. (n.d.). Santa Cruz Biotechnology.
- Synthesis and structural exploration of 4-amino-3,5-bis(pyridin-2-yl)-1,2,4- triazole based ligands and their transition metal complexes. (n.d.). Newcastle University Theses.
- Crystal structure and Hirshfeld surface analysis of (E)-5-phenyl-3-[(pyridin-4-ylmethylidene)amino]thiazolidin-2-iminium bromide monohydrate. (2018). ResearchGate.
- Synthesis, structural studies and Hirshfeld surface analysis of 2-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyridin-1-ium hexakis(nitrato-κ2O,O′)thorate(IV). (n.d.). PubMed Central.
Sources
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5-(Pyridin-2-yl)-3,3′-bi(1H-1,2,4-triazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, structural studies and Hirshfeld surface analysis of 2-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyridin-1-ium hexakis(nitrato-κ2O,O′)thorate(IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 16. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 17. 5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
spectroscopic data for 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the . Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causality behind experimental choices and the interpretation of spectral data, grounding its claims in established scientific principles and authoritative references. The molecular formula for this compound is C₇H₇N₅, with a molecular weight of 161.16 g/mol .[1][2]
Molecular Structure and Spectroscopic Overview
This compound is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-triazole ring, which is further substituted with an amine group. This combination of aromatic and heteroaromatic systems with a key functional group makes it a valuable scaffold in medicinal chemistry.[3] The structural arrangement, including the presence of various nitrogen and hydrogen atoms, gives rise to a distinct spectroscopic fingerprint. Due to annular tautomerism, this molecule can exist in different forms, which can influence the spectroscopic results.[3][4]
Accurate characterization is paramount to confirming the identity, purity, and structure of the synthesized compound. This guide will systematically explore the expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy.
Caption: Structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be the method of choice to confirm its molecular formula, C₇H₇N₅.
Expected Data: The primary observation in the mass spectrum will be the molecular ion peak [M+H]⁺. Given the molecular weight of 161.16, the protonated molecule is expected at an m/z of approximately 162.1. The presence of five nitrogen atoms provides a distinct isotopic pattern and makes the compound amenable to ionization techniques like Electrospray Ionization (ESI).[5]
| Ion | Expected m/z | Rationale |
| [M+H]⁺ | ~162.077 | Protonated molecular ion. The exact mass provides high confidence in the elemental composition. |
| [M+Na]⁺ | ~184.059 | Sodium adduct, commonly observed with ESI-MS. |
| Fragmentation Products | Varies | Key fragments would likely arise from the cleavage of the C-C bond between the rings or the loss of the amino group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Expected Data: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, and aromatic C=C and C-H bonds. The presence of multiple N-H bonds (amine and triazole ring) will likely result in broad or overlapping peaks.[6][7]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |
| 3400 - 3200 | N-H (Amine, Triazole) | Stretching | Broad to medium peaks, indicative of hydrogen bonding.[8] |
| 3100 - 3000 | Aromatic C-H | Stretching | Weak to medium sharp peaks. |
| 1650 - 1580 | C=N (Triazole, Pyridine) | Stretching | Strong to medium intensity bands.[9] |
| 1580 - 1450 | Aromatic C=C | Ring Stretching | Multiple sharp bands of varying intensity. |
| 1640 - 1550 | N-H (Amine) | Scissoring (Bending) | Medium intensity peak. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is analyzed based on chemical shift (δ), integration, and signal splitting (multiplicity). The spectra are typically recorded in a deuterated solvent like DMSO-d₆, which can exchange with the labile N-H protons.[7]
Expected Data: The pyridine ring protons will appear in the aromatic region (δ 7.0-9.0 ppm), showing characteristic doublet, triplet, and doublet of doublets patterns. The amine (NH₂) and triazole (NH) protons are expected to be broad singlets and their chemical shifts can be highly dependent on concentration and temperature.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyridine H-6 | 8.5 - 8.7 | Doublet (d) | 1H | Deshielded due to proximity to the electronegative nitrogen atom.[10] |
| Pyridine H-4 | 7.8 - 8.0 | Triplet (t) | 1H | Typical aromatic proton chemical shift, coupled to H-3 and H-5.[11] |
| Pyridine H-3 | 8.0 - 8.2 | Doublet (d) | 1H | Influenced by the adjacent triazole ring. |
| Pyridine H-5 | 7.3 - 7.5 | Triplet (t) | 1H | Shielded relative to other pyridine protons. |
| Amine (NH₂) | 5.0 - 6.0 | Broad Singlet (br s) | 2H | Labile protons, chemical shift can vary. Disappears upon D₂O exchange.[12] |
| Triazole (NH) | 12.0 - 14.0 | Broad Singlet (br s) | 1H | Highly deshielded due to the aromatic nature of the triazole ring and hydrogen bonding.[9] |
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Expected Data: The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons of the pyridine and triazole rings will appear in the downfield region (δ 120-160 ppm) due to their aromaticity.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Triazole C-3 | 155 - 160 | Attached to two nitrogen atoms and the amino group. |
| Triazole C-5 | 148 - 153 | Attached to two nitrogen atoms and the pyridine ring. |
| Pyridine C-2 | 149 - 152 | The point of attachment to the triazole ring. |
| Pyridine C-6 | 148 - 151 | Adjacent to the pyridine nitrogen.[7] |
| Pyridine C-4 | 136 - 138 | Aromatic carbon in a typical pyridine environment.[10] |
| Pyridine C-3 | 120 - 123 | Shielded relative to C-2 and C-6. |
| Pyridine C-5 | 123 - 126 | Aromatic carbon. |
Experimental Protocols & Workflow
The reliability of spectroscopic data is directly dependent on rigorous experimental methodology. The following outlines a standard workflow for the characterization of a newly synthesized compound like this compound.
Caption: General workflow for spectroscopic characterization.
Standard Operating Procedure (SOP):
-
Sample Preparation:
-
NMR: Accurately weigh 5-10 mg of the purified, dry compound and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if required by the instrument.[6]
-
IR: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[7]
-
MS: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation for ESI.[5]
-
-
Instrumental Analysis:
-
NMR: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used.
-
IR: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.[6]
-
MS: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire data in positive ion mode over an appropriate m/z range (e.g., 50-500).
-
-
Data Processing and Interpretation:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin for NMR).
-
Calibrate spectra, phase correct, and integrate peaks.
-
Compare the obtained spectra with the predicted data and literature values for analogous structures to confirm the identity and purity of the compound.
-
Conclusion
The spectroscopic characterization of this compound provides a unique and verifiable fingerprint essential for its unambiguous identification. A combination of Mass Spectrometry, IR, ¹H NMR, and ¹³C NMR spectroscopy allows for the confirmation of its molecular weight, the identification of its key functional groups, and the detailed mapping of its molecular structure. The data presented in this guide serves as a benchmark for researchers working with this and related heterocyclic compounds, ensuring scientific integrity and reproducibility in drug discovery and development.
References
Sources
- 1. scbt.com [scbt.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. ijsr.net [ijsr.net]
- 4. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. rsc.org [rsc.org]
- 11. elar.urfu.ru [elar.urfu.ru]
- 12. elar.urfu.ru [elar.urfu.ru]
biological activity of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine derivatives
An In-Depth Technical Guide to the Biological Activity of 5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-amine Derivatives
Executive Summary
The confluence of the 1,2,4-triazole and pyridine rings into a single molecular framework has produced a scaffold of significant interest in medicinal chemistry: the this compound core. Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, positioning them as promising leads for drug discovery programs. This guide synthesizes current research to provide an in-depth exploration of their synthesis, diverse pharmacological effects, and the critical structure-activity relationships that govern their potency. We will delve into their anticancer, antimicrobial, neuroprotective, and enzyme-inhibiting properties, supported by detailed experimental protocols and mechanistic insights to empower researchers in this dynamic field.
Introduction: The Strategic Fusion of Privileged Scaffolds
In the landscape of medicinal chemistry, both the 1,2,4-triazole and pyridine moieties are considered "privileged structures." They are frequently found in approved drugs due to their favorable metabolic stability and their ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, metal coordination, and π-π stacking.[1] The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a bioisostere for amide and ester groups, offering improved pharmacokinetic profiles.[2][3] The pyridine ring, a six-membered aromatic heterocycle, is a common feature in pharmacologically active compounds, valued for its ability to act as a hydrogen bond acceptor and its water-solubilizing properties.[4]
The strategic hybridization of these two scaffolds into the this compound framework creates a versatile template for developing novel therapeutic agents. The core structure presents multiple points for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency and selectivity for a wide array of biological targets.
Synthetic Strategies: Building the Core Scaffold
The construction of the this compound scaffold and its derivatives typically follows a well-established synthetic pathway. The most common approach involves the cyclization of a key intermediate derived from a pyridine carboxylic acid hydrazide. Understanding this pathway is fundamental for any research program aimed at generating novel analogues.
A prevalent method begins with the treatment of isonicotinic acid hydrazide (or its isomers) with carbon disulfide in an alkaline medium, such as potassium hydroxide, to yield a potassium dithiocarbazinate salt.[5][6] This salt is then cyclized with hydrazine hydrate to form the crucial 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol intermediate.[5][7] This thiol group at the 3-position is a versatile handle for subsequent derivatization, most commonly through S-alkylation, to introduce a wide variety of substituents.[8][9]
Caption: General synthetic route for 5-(pyridin-yl)-4H-1,2,4-triazole-3-thiol derivatives.
A Spectrum of Biological Activities
Derivatives of the pyridinyl-triazole scaffold have been evaluated against a wide range of diseases, demonstrating their versatility and potential for therapeutic development.
Anticancer Activity
The search for novel anticancer agents is a major focus of research into this chemical class. These compounds have shown promising cytotoxic effects against various human cancer cell lines. For instance, a series of triazolo[3,4-b][5][10][11]thiadiazole pyridine derivatives were synthesized and evaluated for their anticancer properties, with some compounds showing significant activity.[12] Other studies have demonstrated that novel 1,2,4-triazole pyridine derivatives exhibit moderate to potent anticancer activities against murine melanoma (B16F10) cell lines.[13] Fused heterocyclic systems, such as[5][10][12]triazolo[1,5-a]pyridinylpyridines, have also been investigated, showing potent antiproliferative activities against HCT-116, U-87 MG, and MCF-7 cell lines.[14] The mechanism often involves the inhibition of key cellular pathways or enzymes crucial for cancer cell proliferation.[15][16]
| Compound Class | Cell Line(s) | Reported Activity (IC₅₀) | Reference |
| Triazolo[3,4-b][5][10][11]thiadiazoles | Various | Promising activity | [12] |
| 5-Amino[5][10][12]triazole derivatives | HepG2, MCF7 | 17.69 - 27.09 µM/L | [15] |
| 1,2,4-Triazole-pyridine thioethers | B16F10 | 41.12 - 61.11 µM | [13] |
| [5][10][12]Triazolo[1,5-a]pyridines | HCT-116, U-87 MG, MCF-7 | Potent antiproliferation | [14] |
Antimicrobial and Antifungal Activity
With the rise of antimicrobial resistance, there is a pressing need for new antimicrobial agents. The 5-(pyridin-yl)-4H-1,2,4-triazol-3-amine scaffold has proven to be a fertile ground for this discovery. Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[5][17] For example, certain hydrazone derivatives of 5-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were identified as exceptionally active against the fungus Candida tenuis with a Minimum Inhibitory Concentration (MIC) of 0.9 µg/mL.[11] The mode of action is often attributed to the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.[6][7] The presence of a thiol or thione group is often crucial for this activity.[1]
Neuroprotective Effects
A particularly compelling area of research is the application of these compounds in neurodegenerative diseases like Parkinson's Disease (PD).[18] PD is characterized by the aggregation of the protein alpha-synuclein (α-syn).[10] A study focused on 5-(4-pyridinyl)-1,2,4-triazole derivatives identified compounds that could inhibit α-syn aggregation.[10] Specifically, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate was shown to prevent neurodegeneration and ameliorate motor deficits in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of PD.[10][18] This suggests the scaffold could serve as a novel chemical template for designing neuroprotective agents.
Enzyme Inhibition
The ability of the triazole nucleus to coordinate with metal ions in enzyme active sites makes these derivatives potent enzyme inhibitors.[3]
-
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are sought after for treating hyperpigmentation disorders and for cosmetic applications. Several studies have shown that 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives can effectively inhibit tyrosinase from Agaricus bisporus.[8][9] Docking studies suggest these compounds bind within the catalytic site of the enzyme.[8]
-
Other Enzymes: This scaffold has been explored for the inhibition of other enzymes as well. Derivatives have been synthesized and evaluated as inhibitors of lipoxygenase, which is implicated in inflammation and cancer.[19] Furthermore, the broader class of 1,2,4-triazoles has been shown to inhibit enzymes like acetylcholinesterase and α-glucosidase, relevant to Alzheimer's disease and diabetes, respectively.[20] There is also emerging evidence for their role as pyruvate dehydrogenase kinase (PDK) inhibitors, a target in cancer metabolism.[21]
Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications impact biological activity is paramount for rational drug design. For the 5-(pyridin-yl)-4H-1,2,4-triazol-3-amine core, several key SAR trends have emerged.
-
The 3-Thioether Linkage: The thiol group at the C3 position is a critical anchor for introducing diverse side chains. The nature of the substituent attached via this sulfur atom profoundly influences activity. For instance, attaching substituted benzyl groups often imparts significant anticancer or antimicrobial activity.[13]
-
Aromatic Substituents: When the side chain includes an aromatic ring (e.g., a benzyl group), the substitution pattern on this ring is crucial. Electron-withdrawing groups like halogens (Cl, Br, F) or nitro groups can enhance antimicrobial or anticancer activity.[11][13] This is often due to a combination of altered electronic properties and increased lipophilicity, which can improve cell membrane penetration.
-
The 4-Amino Group: The amino group at the N4 position of the triazole ring is another key site for modification. Its conversion to Schiff bases by condensation with various aldehydes has been a successful strategy for generating potent antimicrobial agents.[5][17]
-
Pyridine Ring Isomerism: The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) can subtly affect the molecule's overall geometry, basicity, and ability to form hydrogen bonds, thereby influencing target binding and biological activity.[1][22]
Caption: Key modification points for Structure-Activity Relationship (SAR) studies.
Key Experimental Protocols
To ensure the practical applicability of this guide, we provide validated, step-by-step protocols for the synthesis and evaluation of these derivatives.
Protocol: General Synthesis of a 3-Thioether Derivative
This protocol describes the S-alkylation of the 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol intermediate.[9]
-
Dissolution: Dissolve 1.0 equivalent of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and 1.0 equivalent of sodium hydroxide (NaOH) in methanol (MeOH) with stirring until a clear solution is obtained. Rationale: The base deprotonates the thiol, forming a more nucleophilic thiolate anion.
-
Addition: Add 1.0 equivalent of the desired alkyl or benzyl halide (e.g., 4-fluorobenzyl bromide) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Room temperature is typically sufficient for this S-alkylation, preventing side reactions.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: In Vitro Anticancer MTT Assay
This protocol assesses the cytotoxicity of compounds against a cancer cell line.[13]
Caption: Workflow for the MTT cell viability assay.
-
Cell Culture: Plate cancer cells in a 96-well microtiter plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of the synthesized compounds dissolved in DMSO (ensure final DMSO concentration is <0.5%). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
-
MTT Reagent: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Future Perspectives and Conclusion
The this compound scaffold and its isomers represent a highly versatile and pharmacologically significant class of compounds. The existing body of research clearly demonstrates their potential in developing novel therapeutics for a range of diseases, from cancer and microbial infections to neurodegeneration.
Future research should focus on several key areas:
-
Mechanism of Action Studies: While many compounds show potent activity, the precise molecular mechanisms often remain to be fully elucidated. In-depth studies to identify specific protein targets will be crucial for optimization.
-
Pharmacokinetic Profiling: Early-stage ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is essential to identify derivatives with drug-like properties suitable for in vivo studies.
-
Combinatorial Libraries: Expanding the chemical space through combinatorial synthesis around the core scaffold could uncover novel derivatives with enhanced potency and selectivity.
-
Targeted Drug Design: Leveraging computational tools like molecular docking and QSAR, as has been done for tyrosinase inhibitors, can guide the synthesis of next-generation compounds with improved target affinity.[8][23]
References
-
Gitto, R., Vittorio, S., Bucolo, F., Peña-Díaz, S., Siracusa, R., Cuzzocrea, S., Ventura, S., Di Paola, R., & De Luca, L. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Chemical Neuroscience. [Link]
-
Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. [Link]
-
Turan-Zitouni, G., et al. (2018). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. Molecules, 23(11), 2949. [Link]
-
Sabale, P. M., & Mehta, P. (2014). Synthesis, Antibacterial and Antifungal Activity of Novel 4-Amino-Substituted-1,2,4-Triazole-3-Thiol Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(9), 3846-3851. [Link]
-
Syrovaya, A., et al. (2017). The synthesis of 4-amino -5-(pyridin-2(3)-Yl) -1,2,4-triazole (4H)-3-ylthio acetamide derivatives as potential anti-inflammatory substances. Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 15(1), 28-34. [Link]
-
Kumar, A., & Kumar, S. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(2), 116-126. [Link]
-
Plekhova, O. V., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(21), 6436. [Link]
-
Gouda, M. A., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[5][10][12]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1463. [Link]
-
De Luca, L., et al. (2022). Synthesis and biochemical evaluation of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine-based inhibitors of tyrosinase from Agaricus bisporus. ARKIVOC, 2022(ii), 156-166. [Link]
-
Sytnik, K., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 5(1), 41-76. [Link]
-
Pattan, S., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 105-110. [Link]
-
Karakuş, S., et al. (2020). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 13(1), 3291-3304. [Link]
-
Gitto, R., et al. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Chemical Neuroscience, 13(5), 655-665. [Link]
-
Wang, S., et al. (2014). Synthesis and anticancer activity evaluation of a series of[5][10][12]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 71, 136-145. [Link]
-
De Luca, L., et al. (2022). Synthesis and biochemical evaluation of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine-based inhibitors of tyrosinase from Agaricus bisporus. Arkivoc, 2022(ii), 156-166. [Link]
-
Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 205-215. [Link]
-
Desai, S. P., et al. (2023). 4-Amino-5-(pyridin3yl)-4H-1, 2, 4 triazol-3-thiol derivatives with IC50 values. ResearchGate. [Link]
-
De Luca, L., et al. (2022). Synthesis and biochemical evaluation of 5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine-based inhibitors of tyrosinase from Agaricus bisporus. ResearchGate. [Link]
-
Bautista-Aguilera, O. M., et al. (2018). Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. Journal of Medicinal Chemistry, 61(8), 3545-3561. [Link]
-
Hassan, F. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-210. [Link]
-
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
-
Akhtar, T., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Scientific Journal of Review, 2(2), 57-68. [Link]
-
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]
-
Ehsan, M., et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. Chemistry International, 2(4), 262-266. [Link]
-
Sumrra, S. H., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(44), 40375-40388. [Link]
-
Kumar, D., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 28(1), 115193. [Link]
-
Iovanna, C., et al. (2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 249, 115134. [Link]
-
Wang, T., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 54, 116560. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Istanbul University Press [iupress.istanbul.edu.tr]
- 8. arkat-usa.org [arkat-usa.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. amhsr.org [amhsr.org]
- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 14. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]
- 17. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
- 20. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The synthesis of 4-amino -5-(pyridin-2(3)-Yl) -1,2,4-triazole (4H)-3-ylthio acetamide derivatives as potential anti-inflammatory substances | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Tautomeric Forms of 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine
Abstract
Tautomerism, a fundamental principle of structural chemistry, profoundly influences the physicochemical and biological properties of heterocyclic compounds. For drug development professionals and researchers, a comprehensive understanding of the tautomeric landscape of a molecule is critical for predicting its behavior, from crystal packing to receptor binding. This guide provides an in-depth technical examination of the tautomeric forms of 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine, a key building block in medicinal chemistry. We will explore the structural possibilities arising from prototropic tautomerism, integrate findings from X-ray crystallography, and detail the spectroscopic and computational methodologies required for a robust characterization of its tautomeric equilibrium. This document serves as a practical manual, combining theoretical principles with actionable experimental and computational protocols.
Introduction: The Significance of Tautomerism in Heterocyclic Chemistry
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton, is a key feature of many nitrogen-containing heterocycles.[1][2] This phenomenon is not a mere chemical curiosity; it dictates a molecule's hydrogen bonding capabilities, polarity, lipophilicity, and overall three-dimensional shape. For a molecule like 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine, which contains multiple nitrogen atoms within its pyridyl and triazole rings, several prototropic tautomers are possible. The relative stability of these forms can be influenced by the physical state (solid, solution, gas), solvent polarity, pH, and temperature.[1] Elucidating the predominant tautomeric form is paramount for structure-activity relationship (SAR) studies, as different tautomers may exhibit vastly different interactions with biological targets.
Potential Tautomeric Landscape of 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine
The structure of 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine allows for both annular tautomerism within the 1,2,4-triazole ring and amine-imine tautomerism involving the exocyclic amino group. Theoretically, this leads to three primary tautomeric forms, each of which can also exist as rotamers due to rotation around the C-C bond connecting the pyridine and triazole rings.[3]
-
1H-amino Tautomer (A): The proton resides on the N1 atom of the triazole ring, and the exocyclic group is an amino (-NH2) group.
-
2H-amino Tautomer (B): The proton is located on the N2 atom of the triazole ring. This form is often less stable in unsubstituted 1,2,4-triazoles.[4]
-
4H-amino Tautomer (C): The proton is on the N4 atom of the triazole ring.
-
Imino Tautomers: Additionally, imino forms where a proton migrates from the exocyclic amine to a ring nitrogen are theoretically possible, though often less energetically favorable.
The equilibrium between these forms is a critical determinant of the molecule's chemical personality.
Sources
molecular structure of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
An In-depth Technical Guide on the Molecular Structure of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and potential applications of this compound. This document is designed for researchers and professionals in drug development, offering in-depth scientific insights and validated experimental protocols. By integrating spectroscopic data, crystallographic analysis, and mechanistic details of its synthesis, this guide serves as an authoritative resource for leveraging this heterocyclic scaffold in medicinal chemistry and materials science.
Introduction: The Significance of Pyridyl-Triazole Scaffolds
The 1,2,4-triazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties. Its utility stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, which are critical for molecular recognition at biological targets. The incorporation of a pyridine ring, as seen in this compound, introduces additional sites for interaction and modulates the molecule's electronic and steric properties. This unique combination of aromatic and heteroaromatic rings has positioned pyridyl-triazole derivatives as promising candidates for the development of novel therapeutics, particularly as kinase inhibitors.[1][2][3] This guide will provide a detailed exploration of the molecular architecture and synthetic pathways of this compound, offering a solid foundation for its application in drug discovery.
Molecular Structure Elucidation
A thorough understanding of the three-dimensional structure and electronic properties of this compound is paramount for its rational application in drug design. This is achieved through a synergistic approach combining spectroscopic analysis, X-ray crystallography, and computational modeling.
Tautomerism
It is crucial to recognize that this compound can exist in different tautomeric forms. The primary tautomers are the 4H-1,2,4-triazole and the 1H-1,2,4-triazole forms. X-ray crystallography studies on a closely related compound, 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine, have confirmed the existence of the 1H tautomer in the solid state.[4] The specific tautomeric form present in solution may be influenced by the solvent and pH.
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure in solution. For the hydrochloride salt of 5-Amino-3-(pyridin-2-yl)-1,2,4-triazole, the following spectral data have been reported:[5]
-
¹H NMR (DMSO-d₆):
-
δ 8.68 ppm (m, 1H, H-6' of pyridine)
-
δ 8.02 ppm (m, 2H, H-3' and H-4' of pyridine)
-
δ 7.80 ppm (br. s, 2H, NH₂)
-
δ 7.57 ppm (m, 1H, H-5' of pyridine)
-
-
¹³C NMR (DMSO-d₆):
-
δ 152.78 ppm (C-5 of triazole)
-
δ 149.10 ppm (C-6' of pyridine)
-
δ 148.62 ppm (C-3 of triazole)
-
δ 143.88 ppm (C-2' of pyridine)
-
δ 138.56 ppm (C-4' of pyridine)
-
δ 125.89 ppm (C-5' of pyridine)
-
δ 121.17 ppm (C-3' of pyridine)
-
Table 1: Summary of NMR Data for 5-Amino-3-(pyridin-2-yl)-1,2,4-triazole Hydrochloride [5]
| ¹H NMR (ppm) | Assignment | ¹³C NMR (ppm) | Assignment |
| 8.68 | H-6' (Pyridine) | 152.78 | C-5 (Triazole) |
| 8.02 | H-3', H-4' (Pyridine) | 149.10 | C-6' (Pyridine) |
| 7.80 | NH₂ (Amine) | 148.62 | C-3 (Triazole) |
| 7.57 | H-5' (Pyridine) | 143.88 | C-2' (Pyridine) |
| 138.56 | C-4' (Pyridine) | ||
| 125.89 | C-5' (Pyridine) | ||
| 121.17 | C-3' (Pyridine) |
2.2.2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. For the hydrochloride salt, a prominent ion at m/z 161 is observed, corresponding to the protonated molecule [M-HCl]⁺.[5]
2.2.3. Infrared (IR) Spectroscopy
-
N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the amine and triazole N-H groups.
-
C=N and C=C stretching: Sharp bands between 1500-1650 cm⁻¹ due to the pyridine and triazole rings.
-
N-H bending: Bands around 1600-1650 cm⁻¹.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information. A study on the tautomer, 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine, revealed a nearly planar geometry, with a dihedral angle of only 5.58 (7)° between the pyridine and triazole rings.[4] The bond lengths within the triazole ring are intermediate between single and double bonds, indicating electron delocalization.[4] The molecules are linked in the crystal lattice by N—H⋯N hydrogen bonds, forming a two-dimensional network.[4] This intermolecular hydrogen bonding capability is a key feature for its potential interactions with biological macromolecules.
Caption: Workflow for Molecular Structure Elucidation.
Synthesis and Mechanistic Insights
The synthesis of this compound can be efficiently achieved through the condensation of a pyridine carboxylic acid derivative with aminoguanidine. A reliable method has been reported for the synthesis of the hydrochloride salt.[5]
Recommended Synthetic Protocol
This protocol is adapted from the synthesis of the hydrochloride salt and is designed for high yield and purity.
Step 1: Reaction of Pyridine-2-carboxylic Acid with Aminoguanidine Bicarbonate
-
In a reaction vessel, combine equimolar amounts of pyridine-2-carboxylic acid and aminoguanidine bicarbonate.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid.
-
Heat the mixture under agitation to 180-185°C.
-
Causality: The high temperature facilitates the condensation reaction between the carboxylic acid and aminoguanidine, leading to the formation of an acyl aminoguanidine intermediate, which then undergoes intramolecular cyclization to form the triazole ring. The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and promoting the initial nucleophilic attack by aminoguanidine.
-
-
Maintain the reaction at this temperature for approximately 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to about 100°C and cautiously add water.
-
For the free base, carefully neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Cool the mixture to 3-5°C to maximize precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Trustworthiness: The final product should be characterized by NMR, MS, and melting point to confirm its identity and purity. Recrystallization from a suitable solvent such as ethanol may be necessary for further purification.
-
Caption: Synthetic Workflow for this compound.
Applications in Drug Development
The structural attributes of this compound make it a highly attractive scaffold for the design of novel therapeutic agents.
Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. The pyridyl-triazole scaffold can effectively mimic the hinge-binding motifs of known kinase inhibitors. The nitrogen atoms of the pyridine and triazole rings can act as hydrogen bond acceptors, interacting with the backbone amide protons of the kinase hinge region. This interaction is a hallmark of many potent and selective kinase inhibitors. The 3-amino group provides an additional hydrogen bond donor, further anchoring the molecule in the ATP-binding pocket.
Metal Chelation and Coordination Chemistry
The pyridine and triazole rings contain multiple nitrogen atoms that can act as ligands for metal ions. This property is significant for the development of metal-based drugs and for creating novel supramolecular structures. The ability to coordinate with transition metals has been explored for applications in catalysis and materials science.
Conclusion
This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science. Its molecular structure, characterized by a planar arrangement of aromatic rings and multiple sites for hydrogen bonding, makes it an ideal candidate for the design of targeted therapeutics. The synthetic route is straightforward and amenable to the generation of diverse analogues for structure-activity relationship studies. Further exploration of this scaffold is warranted to fully realize its therapeutic potential.
References
-
A review of the synthesis of aminoguanidine derivatives and some of their biological activities. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Dolzhenko, A. V., et al. (2008). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o125.
- El-Sayed, M. A. F., et al. (2023). Discovery of new pyridine-O-propargyl/1,2,3-triazole hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Bioorganic Chemistry, 162, 108564.
-
Gomha, S. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. BMC Chemistry, 16(1), 77.
- Koldobskii, G. I., et al. (2009). Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. Russian Journal of Applied Chemistry, 82(11), 1892-1898.
- Triazole compounds useful as protein kinase inhibitors. (2002). Google Patents.
- Zhang, L., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
Sources
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2002022602A3 - Triazole compounds useful as protein kinase inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-(Pyridin-2-yl)-3,3′-bi(1H-1,2,4-triazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,4-Bis(2-pyridyl)-5-(3-pyridyl)-4H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Landscape of Pyridinyl Triazole Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyridinyl Triazole Scaffold - A Privileged Structure in Medicinal Chemistry
The confluence of the pyridine and triazole rings into a single molecular scaffold has given rise to a class of compounds with remarkable therapeutic potential: the pyridinyl triazoles.[1][2] These heterocyclic compounds are of significant interest to researchers in pharmacology and agrochemistry due to their wide spectrum of biological activities.[1] The triazole moiety, a five-membered ring with three nitrogen atoms, provides a stable and versatile core that can be readily functionalized.[1][3] When combined with the pyridine ring, a common motif in over 7000 pharmaceuticals, the resulting derivatives exhibit enhanced therapeutic properties.[4] This guide will provide an in-depth exploration of the multifaceted therapeutic effects of pyridinyl triazole compounds, delving into their mechanisms of action, diverse applications, and key considerations for their development as next-generation therapeutics.
Core Mechanisms of Action: Modulating Key Cellular Pathways
The therapeutic efficacy of pyridinyl triazole compounds stems from their ability to interact with and modulate a variety of biological targets. Two particularly well-documented mechanisms are the inhibition of p38 MAP kinase and the disruption of α-synuclein aggregation.
Inhibition of p38 MAP Kinase: A Strategy for Anti-Inflammatory Intervention
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular response to inflammatory cytokines and environmental stress.[4][5][6] Its activation triggers a signaling cascade that leads to the production of pro-inflammatory mediators.[6] Pyridinyl triazole compounds have been developed as potent inhibitors of p38 MAP kinase, positioning them as attractive candidates for the treatment of inflammatory diseases such as rheumatoid arthritis.[7][8] These compounds act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing its phosphorylation activity.[7]
Caption: α-Synuclein Aggregation Pathway and Inhibition by Pyridinyl Triazoles.
Therapeutic Applications: A Broad Spectrum of Activity
The unique structural features of pyridinyl triazoles have led to their investigation across a wide range of therapeutic areas.
Antimicrobial and Antioxidant Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. [4][9]Pyridinyl triazole derivatives have demonstrated significant in vitro antimicrobial activity against various human pathogens. [4][9][10]For instance, certain derivatives have shown high antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) as low as <3.09 µg/mL. [4][9]Some compounds have also exhibited notable antifungal and antioxidant activities. [4][9]
Anticancer Potential
Pyridinyl triazole compounds have emerged as promising anticancer agents. [11][12]Hybrids incorporating pyridine and 1,2,4-triazole moieties have displayed potent cytotoxic activity against human lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines, with some analogues exhibiting IC50 values in the nanomolar range (8–15 nM). [11]These compounds have also shown a degree of selectivity for cancer cells over normal cells, indicating a favorable safety profile. [11]The mechanism of action is thought to involve the inhibition of key kinases, such as EGFR, and the induction of apoptosis. [11]
Neuroprotective Effects
Beyond their role in inhibiting α-synuclein aggregation, pyridinyl triazoles are being explored for broader neuroprotective applications. [5][6][13]Studies have shown that these compounds can affect the levels of Parkinson's disease markers and ameliorate motor deficits in preclinical models. [14]This suggests their potential in slowing the progression of neurodegenerative diseases.
Anti-inflammatory Properties
As potent inhibitors of p38 MAP kinase, pyridinyl triazoles have significant anti-inflammatory potential. [7][8][15]Their ability to suppress the production of inflammatory cytokines makes them viable candidates for treating a range of inflammatory conditions. [7]
Drug Development Considerations
Structure-Activity Relationship (SAR)
The biological activity of pyridinyl triazole compounds is highly dependent on the nature and position of substituents on both the pyridine and triazole rings. For example, in the context of anticancer activity, the presence of electron-withdrawing groups on an associated phenyl ring has been shown to enhance cytotoxicity. [11]For antimicrobial applications, the position of the nitrogen atom in the pyridine ring (3-pyridyl vs. 4-pyridyl) can influence the spectrum of activity. [4][9]
Safety and Selectivity
A critical aspect of drug development is ensuring a favorable safety profile. Encouragingly, several studies on pyridinyl triazole compounds have reported high selectivity indices, indicating that they are significantly more toxic to cancer cells than to normal, healthy cells. [11]Further preclinical toxicology studies are warranted to fully characterize their safety profiles.
Data Summary: A Quantitative Overview
| Compound Class | Therapeutic Area | Cell Line/Organism | Potency (IC50/MIC) | Reference |
| Pyridone-based analogues | Anticancer | A549, MCF-7 | ≈ 8–15 nM | [11] |
| Thiazole-based derivatives | Anticancer | A549, MCF-7 | ≈ 50–120 nM | [11] |
| 1,2,4-Triazole-pyridine hybrids | Anticancer | Murine melanoma (B16F10) | 41.12–61.11 µM | [12] |
| 3-Pyridyl moiety derivatives | Antibacterial | Gram-positive bacteria | < 3.09-500 µg/mL | [4][9] |
| 5-Chloropyridine derivatives | Antibacterial | M. luteum | 3.9 µg/mL | [16] |
| Pyridine-1,2,4-triazole-3-thione-hydrazone | Antifungal | C. tenuis | 0.9 µg/mL | [16] |
Experimental Protocols
Synthesis of a Representative Pyridinyl Triazole Compound: 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
This protocol describes a common method for the synthesis of a 4,5-disubstituted-1,2,4-triazole-3-thiol, a key intermediate for many pyridinyl triazole derivatives. [14] Step 1: Formation of Potassium 3-(isonicotinoyl)dithiocarbazate
-
Dissolve isonicotinohydrazide (1 equivalent) and potassium hydroxide (1.5 equivalents) in absolute ethanol.
-
Cool the solution in an ice bath.
-
Add carbon disulfide (1.5 equivalents) dropwise with constant stirring.
-
Continue stirring for 12-16 hours at room temperature.
-
Collect the precipitated product by filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Cyclization to 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
-
Reflux the potassium 3-(isonicotinoyl)dithiocarbazate (1 equivalent) with hydrazine hydrate (2 equivalents) in water for 4-6 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid or acetic acid to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure product.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. [2][11][12][17] Step 1: Cell Seeding
-
Culture human cancer cells (e.g., A549 or MCF-7) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. [11]2. Trypsinize the cells and seed them into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
Step 2: Compound Treatment
-
Prepare a stock solution of the pyridinyl triazole compound in DMSO.
-
Make serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
Step 3: MTT Addition and Incubation
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
Step 4: Formazan Solubilization and Absorbance Reading
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Step 5: Data Analysis
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Caption: Experimental Workflow for the MTT Cell Viability Assay.
Conclusion
Pyridinyl triazole compounds represent a highly versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy across a range of therapeutic areas, including oncology, infectious diseases, neurodegeneration, and inflammation, underscores their potential to address significant unmet medical needs. The continued exploration of their structure-activity relationships, optimization of their pharmacokinetic properties, and in-depth investigation of their mechanisms of action will be crucial in translating these promising preclinical findings into clinically effective therapeutics. This guide provides a foundational understanding for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable class of compounds.
References
-
Tay, N. F., Duran, M., Kayagil, İ., Yurttaş, L., Göger, G., Göger, F., Demirci, F., & Demirayak, Ş. (2022). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Molecules, 27(9), 2948. [Link]
-
Chaudhary, P., & Kumar, R. (2022). Review on Design and Development of Pyridyl Triazole Derivatives. International Journal of All Research Education and Scientific Methods, 10(5), 205-212. [Link]
-
Aher, R. D., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 65-71. [Link]
-
Sabatino, M., et al. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Chemical Neuroscience, 13(4), 581-586. [Link]
-
Sabatino, M., et al. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Chemical Neuroscience. [Link]
-
Fassihi, A., et al. (2012). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 11(2), 525-533. [Link]
-
Sabatino, M., et al. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Chemical Neuroscience, 13(4), 581-586. [Link]
-
Sabatino, M., et al. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Chemical Neuroscience, 13(4), 581-586. [Link]
-
Cyboran-Mikołajczyk, S., et al. (2022). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. Molecules, 27(15), 4983. [Link]
-
Chaudhary, P., & Kumar, R. (2022). Review on Design and Development of Pyridyl Triazole Derivatives. SciSpace. [Link]
-
Tay, N. F., et al. (2022). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
-
Fassihi, A., et al. (2012). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Semantic Scholar. [Link]
-
Sabatino, M., et al. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Publications. [Link]
-
Aher, R. D., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Tay, N. F., et al. (2022). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
-
Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888221. [Link]
-
Szczukowski, Ł., et al. (2021). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 26(24), 7475. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Initiation and progression of α-synuclein pathology in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asrjs.com [asrjs.com]
- 14. Alpha-Synuclein Aggregation Pathway in Parkinson's Disease: Current Status and Novel Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Alpha-Synuclein Aggregation in Parkinson's Disease [frontiersin.org]
- 17. MTT assay protocol | Abcam [abcam.com]
literature review of 1,2,4-triazole-based ligands
Commencing Initial Research
I'm starting with a broad search for "1,2,4-triazole-based ligands review" to build a solid foundation. Next, I'll delve into the synthesis methods for these ligands, their coordination chemistry, and their applications.
Expanding Search Parameters
I've broadened my search terms to include specific aspects like "synthesis," "coordination chemistry," and "applications in catalysis and medicinal chemistry" of 1,2,4-triazole-based ligands. I'm also seeking concrete examples of metal complexes to find quantitative data and experimental protocols. I'm structuring the guide logically, starting with an introduction and then moving to synthesis, behavior, and applications. I'm prioritizing scientific rigor, including the reasoning behind synthetic approaches.
Defining Scope and Structure
I'm now structuring the guide. My initial broad search is complete. I'm focusing on "synthesis," "coordination chemistry," and applications in "catalysis" and "medicinal chemistry." I'm looking for quantitative data and experimental protocols, with metal complex examples. I'll cover 1,2,4-triazoles' structure, synthesis, behavior, and applications, prioritizing scientific rigor and source citation. I'll add tables and diagrams.
Beginning the Guide's Structure
I'm starting the guide by carefully planning its structure. The focus is now on the introduction. I'm prioritizing the definition of 1,2,4-triazoles, emphasizing their heterocyclic structure, setting the stage for more complex ideas.
Developing the Technical Foundation
I'm now fully immersed in the technical core, beginning with a synthesis overview. I'm prioritizing the inclusion of varied synthetic methods, from classic techniques like Einhorn-Brunner and Pellizzari reactions to more modern approaches. I'm going into detail on methodologies involving amidrazones and amidines, and I'm also including microwave-assisted reactions starting from hydrazines.
Exploring Coordination Modes
I'm now delving into the coordination chemistry aspect, focusing on why 1,2,4-triazoles are strong ligands. I'm highlighting the role of their nitrogen donor atoms and exploring various coordination modes, including monodentate, bidentate, and bridging interactions. I'll include examples of their use in connecting metal ions and creating diverse coordination complexes, enriching the user's understanding.
Planning Applications' Section
I'm now outlining the application section, beginning with medicinal chemistry. I'll cover antifungal and anticancer applications, highlighting key drugs and mechanisms. I plan to also incorporate discussions on the role of triazoles in metal complex applications, such as catalysis and materials science. I'm focusing on providing concise explanations.
Refining the Synthesis Details
I'm now diving deeper into synthesis, planning a detailed section. I'm focusing on the Einhorn–Brunner and Pellizzari reactions as classical methods. I'll include the modern strategies, covering amidrazone and amidine reactions. Also I'll highlight microwave-assisted synthesis. Finally, I will explain multi-component reactions and include a detailed experimental protocol for creating a diverse guide.
I'm now immersed in synthesizing the guide. I've outlined several reactions, from Einhorn-Brunner to copper catalyzed methods, with a focus on modern strategies. I'm including a detailed experimental protocol to exemplify key methods for easy use. I'm also working on diagrams showing synthesis and coordination modes.
Refining the Guide's Structure
I'm now refining the structure, focusing on a balance between technical depth and accessibility. I'm expanding the synthesis section with additional methods like the three-component reactions and methods from hydrazines. I'm also now building the coordination chemistry section by focusing on why 1,2,4-triazoles are strong ligands. I'm working to expand the sections on applications with more medicinal examples.
Refining the Guide's Structure
I'm now fully immersed in the technical core, beginning with a synthesis overview. I'm focusing on providing more details about the three-component reactions and methods from hydrazines. I'm expanding the coordination chemistry section by focusing on why 1,2,4-triazoles are strong ligands. I'm building the section on applications, now working to add more medicinal examples.
An In-depth Technical Guide to 3-Amino-5-(2-pyridyl)-1,2,4-triazole: From Discovery to Contemporary Applications
This guide provides a comprehensive technical overview of 3-Amino-5-(2-pyridyl)-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its historical discovery, detail its synthetic pathways with underlying mechanistic principles, and explore its contemporary applications, particularly in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.
Introduction: The Emergence of a Privileged Scaffold
The 1,2,4-triazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The incorporation of a pyridine ring and an amino group into this scaffold, as seen in 3-Amino-5-(2-pyridyl)-1,2,4-triazole, imparts unique physicochemical properties and biological activities. The pyridine moiety can engage in hydrogen bonding and π-stacking interactions, while the amino group provides a key site for further functionalization and can also act as a hydrogen bond donor. This unique combination of structural features has made 3-Amino-5-(2-pyridyl)-1,2,4-triazole and its derivatives attractive targets for synthetic chemists and drug discovery programs.
Historical Context and Discovery
The synthesis of the 1,2,4-triazole ring system dates back to the late 19th and early 20th centuries with the development of classical named reactions such as the Pellizzari reaction (1911) and the Einhorn-Brunner reaction (1905, expanded in 1914).[1][2][3][4] These foundational methods provided the initial routes to substituted 1,2,4-triazoles, paving the way for the exploration of their chemical and biological properties.
The specific first synthesis of 3-Amino-5-(2-pyridyl)-1,2,4-triazole is not prominently documented in a singular, landmark publication. However, its preparation falls under the general methodologies for the synthesis of 3-amino-5-substituted-1,2,4-triazoles that were developed over the years. A notable and well-characterized synthesis was reported by Dolzhenko et al. in the mid-2000s, where they described a general method for the preparation of 3-pyridin-2-yl-1,2,4-triazol-5-amine and reported its crystal structure.[5] This work provided a clear and reproducible approach to accessing this important building block.
Synthetic Methodologies: A Practical Guide
The synthesis of 3-Amino-5-(2-pyridyl)-1,2,4-triazole can be achieved through several routes. The most common and practical approach involves the cyclization of an appropriate precursor derived from 2-picolinic acid and a guanidine derivative.
Primary Synthetic Route: From Picolinic Acid and Aminoguanidine
This widely used method involves the condensation of a 2-picolinic acid derivative with an aminoguanidine salt, followed by cyclization. The causality behind this experimental choice lies in the ready availability of the starting materials and the generally high yields of the cyclized product.
Reaction Scheme:
Caption: General synthetic scheme for 3-Amino-5-(2-pyridyl)-1,2,4-triazole.
Detailed Experimental Protocol:
A general method for the synthesis of 3-pyridin-2-yl-1,2,4-triazol-5-amine has been reported.[5][6] The following protocol is a representative example based on established literature procedures.
Materials:
-
2-Picolinic acid
-
Aminoguanidine hydrochloride or bicarbonate
-
Phosphorus oxychloride (POCl₃) or a suitable dehydrating agent
-
Pyridine (as solvent and base)
-
Ethanol (for recrystallization)
Step-by-Step Methodology:
-
Acylation of Aminoguanidine: In a round-bottom flask, a mixture of 2-picolinic acid (1 equivalent) and aminoguanidine hydrochloride (1.1 equivalents) is suspended in pyridine.
-
Cyclization: The mixture is cooled in an ice bath, and phosphorus oxychloride (1.2 equivalents) is added dropwise with stirring. The choice of a dehydrating agent like POCl₃ is crucial for facilitating the intramolecular cyclization by activating the carboxylic acid and promoting the elimination of water.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and dried. The final product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-Amino-5-(2-pyridyl)-1,2,4-triazole.
Self-Validating System: The purity of the synthesized compound should be rigorously assessed using a combination of analytical techniques. The melting point should be sharp and consistent with literature values. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is essential to confirm the chemical structure.
Characterization and Spectral Data
The structural confirmation of 3-Amino-5-(2-pyridyl)-1,2,4-triazole relies on a comprehensive analysis of its spectral data.
| Technique | Observed Features |
| ¹H NMR | Signals corresponding to the pyridine ring protons and the amino group protons. The chemical shifts and coupling constants are characteristic of the 2-substituted pyridine ring system. The amino protons typically appear as a broad singlet. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine and triazole rings. The chemical shifts of the triazole carbons are typically in the range of 150-160 ppm.[4][7] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group (around 3300-3400 cm⁻¹), C=N stretching of the triazole and pyridine rings, and other fingerprint region vibrations.[8] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₇H₇N₅ (161.18 g/mol ). |
Note: Specific spectral data can be found in the literature, for example, in the work by Dolzhenko et al. (2009) for a closely related compound.[4][5]
Key Applications in Research and Development
The unique structural features of 3-Amino-5-(2-pyridyl)-1,2,4-triazole have led to its exploration in several areas of chemical and pharmaceutical research.
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The pyridyl-triazole core is a prominent feature in the design of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
Anticancer Activity:
Numerous studies have demonstrated the potential of 3-amino-1,2,4-triazole derivatives as anticancer agents.[3][9] The proposed mechanisms of action often involve the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival. For instance, some triazole derivatives have been shown to act as inhibitors of kinases or to induce apoptosis in cancer cells.
Workflow for Anticancer Drug Screening:
Caption: A typical workflow for the evaluation of anticancer activity.
Quantitative Data for Related Pyridyl-Triazole Derivatives:
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridyl-triazole derivatives | HepG2 (Liver) | 17.69 - 25.4 | [9] |
| Pyridyl-triazole derivatives | MCF7 (Breast) | 17.69 - 27.09 | [9] |
| 1,2,4-triazole-pyridine hybrids | B16F10 (Melanoma) | 41.12 - 61.11 | [5] |
Note: The IC₅₀ values presented are for derivatives of the core structure and highlight the potential of this chemical class.
Antimicrobial Activity:
The 1,2,4-triazole scaffold is also a key component of many antimicrobial agents. Pyridyl-substituted triazoles have shown promising activity against a range of bacterial and fungal pathogens.[10][11][12][13] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
Quantitative Data for Related Pyridyl-Triazole Derivatives:
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Pyridine-triazole-thione-hydrazone | C. tenuis | 0.9 | [10] |
| Pyridine-triazole-thione-hydrazone | M. luteum | 3.9 | [10] |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.
Coordination Chemistry and Materials Science
The nitrogen-rich structure of 3-Amino-5-(2-pyridyl)-1,2,4-triazole makes it an excellent ligand for the formation of coordination complexes with various metal ions.[12][14] The triazole and pyridine rings provide multiple coordination sites, allowing for the construction of diverse and intricate metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in catalysis, gas storage, and as magnetic materials.
Coordination Modes:
Caption: Potential coordination modes of the ligand with a metal ion.
Conclusion and Future Perspectives
3-Amino-5-(2-pyridyl)-1,2,4-triazole has established itself as a valuable and versatile building block in modern chemical research. Its straightforward synthesis and the diverse biological activities of its derivatives continue to attract significant interest from the scientific community. Future research in this area will likely focus on:
-
Expansion of Chemical Space: The development of novel synthetic methodologies to create diverse libraries of derivatives for high-throughput screening.
-
Elucidation of Mechanisms of Action: In-depth biological studies to pinpoint the specific molecular targets and pathways responsible for the observed anticancer and antimicrobial activities.
-
Development of Advanced Materials: The design and synthesis of novel coordination polymers and MOFs with tailored properties for specific applications.
The foundational knowledge and practical protocols provided in this guide are intended to support and inspire further innovation in the exciting field of 1,2,4-triazole chemistry.
References
- Pellizzari, G. (1911). Atti della Reale Accademia dei Lincei, 20, 164-170.
- Einhorn, A. (1905). Justus Liebigs Annalen der Chemie, 343(2-3), 207-305.
- Brunner, K. (1914). Berichte der deutschen chemischen Gesellschaft, 47(3), 2671-2680.
-
Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2009). 4-(5-Amino-1H-1,2,4-triazol-3-yl)pyridinium chloride monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o126. [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][2][4]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1463. [Link]
-
Ramos Silva, M., Silva, J. A., Martins, N. D., Beja, A. M., & Sobral, A. J. F. N. (2008). 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole. IUCr Journals. [Link]
-
Bülen, A. (2020). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. DergiPark. [Link]
-
Einhorn-Brunner Reaction. (n.d.). In Merck Index. [Link]
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Journal of Chemical Health Risks. [Link]
-
Dolzhenko, A. V., et al. (2019). Synthetic approaches toward 3-amino-1,2,4-triazoles. ResearchGate. [Link]
-
Dolzhenko, A. V., et al. (2016). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]
-
Galkina, O., et al. (2022). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. Molecules. [Link]
-
Potts, K. T. (1954). 4-Triazoles. Part I. A synthesis of 3 : 5-disubstituted 1 : 2. Journal of the Chemical Society. [Link]
-
Chernyshev, V. M., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]
-
Plech, T., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]
-
El-Sayed, W. A., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][4]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances. [Link]
-
Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. (2016). ResearchGate. [Link]
-
Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2008). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o125. [Link]
-
Bouattour, Y., et al. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Bioorganic Chemistry. [Link]
-
Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. (2014). ResearchGate. [Link]
-
One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. (2021). ACS Combinatorial Science. [Link]
-
Li, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. [Link]
-
Sravya, G., & Vasu, K. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]
-
Sabale, P. M., & Mehta, P. (2013). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology. [Link]
-
El-Sayed, W. A., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][4]triazolo[1,5-a]pyrimidines bearing amino acid moiety. Semantic Scholar. [Link]
-
Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2008). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Sci-Hub. [Link]
-
Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2008). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Monash University. [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][2][4]Triazole Derivatives. ResearchGate. [Link]
-
Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. (2012). PMC. [Link]
-
Dolzhenko, A. V., et al. (2008). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. PubMed. [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2020). ResearchGate. [Link]
-
Dolzhenko, A. V., et al. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). ResearchGate. [Link]
-
3,5-disubstituted 1,2,3,4-triazoles, 1 new class of xanthine oxidase inhibitor. (1975). PubMed. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2018). NIH. [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2014). PMC. [Link]
-
Combinatorial Synthesis of 3,5-Dimethylene Substituted 1,2,4-Triazoles. (2003). ResearchGate. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2021). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles. (2012). PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 4. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-Amino-1,2,4-Triazole(61-82-5) IR Spectrum [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. connectjournals.com [connectjournals.com]
- 14. scispace.com [scispace.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
Introduction
5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound featuring both a pyridine and a 1,2,4-triazole ring system, is a molecule of significant interest in the fields of medicinal chemistry and materials science. The unique arrangement of nitrogen atoms in its structure imparts a range of properties that make it a valuable scaffold for drug discovery and a versatile ligand in coordination chemistry. This guide provides a comprehensive overview of its physicochemical characteristics, offering insights for researchers, scientists, and drug development professionals.
The presence of both a basic pyridine ring and an amino-substituted triazole ring suggests a complex acid-base behavior and the potential for diverse intermolecular interactions. These characteristics are fundamental to its biological activity and its utility in the design of novel materials. This document will delve into the structural, physical, and spectral properties of this compound, providing a solid foundation for its application in research and development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some of this data is experimentally derived, other values are estimated based on the properties of closely related analogs, such as the 4-pyridyl isomer, due to a lack of specific experimental data for the 2-pyridyl isomer in the public domain.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₅ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| CAS Number | 83417-23-6 | [1][2] |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Melting Point | Estimated to be in the range of 250-280 °C | Based on analogs[3][4] |
| Boiling Point | 477°C at 760 mmHg (for 4-pyridyl isomer) | [4] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water and non-polar solvents. | General knowledge |
| pKa | The 1,2,4-triazole ring has a pKa of 10.26 for deprotonation and the triazolium ion has a pKa of 2.45. The pyridine nitrogen will also have a characteristic pKa. | [5] |
| logP | 1.03 (Predicted for 4-pyridyl isomer) | [4] |
Structural Characteristics and Tautomerism
The molecular structure of this compound is characterized by a planar geometry, with the pyridine and 1,2,4-triazole rings being nearly coplanar. This planarity is a key feature that can influence its interaction with biological targets and its packing in the solid state.
A critical aspect of the chemistry of 1,2,4-triazoles is the potential for tautomerism. This compound can exist in several tautomeric forms due to the migration of a proton. The predominant tautomer in the solid state has been identified through crystallographic studies.[6] The potential tautomers are illustrated in the diagram below.
Caption: Tautomeric forms of this compound.
The equilibrium between these tautomers can be influenced by the solvent, pH, and temperature, which has significant implications for its chemical reactivity and biological activity.
Synthesis
A general and adaptable synthesis protocol for this compound can be derived from established methods for related 1,2,4-triazole derivatives.[7][8] The synthesis typically involves the cyclization of a key intermediate derived from a pyridine carboxylic acid derivative.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 83417-23-6 [chemicalbook.com]
- 3. 4-氨基-5-(4-吡啶基)-4H-1,2,4-三唑-3-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 6. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
Quantum Chemical Parameters of Pyridinyl Triazole Derivatives: A Technical Guide for Drug Discovery and Materials Science
Abstract
Pyridinyl triazole derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and intriguing photophysical properties.[1][2][3] Understanding the intricate relationship between the molecular structure and the observed properties of these compounds is paramount for the rational design of novel, highly effective agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and practical aspects of quantum chemical calculations as applied to pyridinyl triazole derivatives. We will explore the significance of key quantum chemical parameters, detail the computational methodologies for their calculation, and illustrate how these parameters correlate with biological activity and material characteristics. This guide aims to bridge the gap between theoretical chemistry and applied research, offering a roadmap for the in silico design and optimization of pyridinyl triazole-based compounds.
Introduction: The Significance of Pyridinyl Triazole Scaffolds
The fusion of pyridine and triazole rings gives rise to a class of heterocyclic compounds with remarkable versatility.[1][3] The pyridine moiety, a ubiquitous feature in numerous pharmaceuticals, imparts favorable pharmacokinetic properties and provides a key interaction point with biological targets.[4] The 1,2,4-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms, is a bioisostere of amide and ester groups, capable of participating in hydrogen bonding and other non-covalent interactions.[5][6] This unique combination of structural features has led to the development of pyridinyl triazole derivatives with a broad spectrum of pharmacological activities, including:
-
Anticancer: Targeting key enzymes like EGFR-TK and aromatase.[5][7]
-
Antifungal: Exhibiting potent activity against various fungal strains.[6]
-
Antimicrobial: Showing efficacy against a range of pathogenic microorganisms.[4]
-
Anticonvulsant: Demonstrating potential in the management of epilepsy.[1]
Beyond their medicinal applications, the electronic properties of these molecules make them interesting candidates for materials science, particularly in the development of fluorescent dyes and corrosion inhibitors.[8][9] The ability to tune their electronic and photophysical properties through synthetic modifications underscores the importance of a deep understanding of their quantum chemical nature.
Theoretical Foundations: Key Quantum Chemical Parameters
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to examine the electronic structure and reactivity of molecules.[10][11] For pyridinyl triazole derivatives, several key parameters are of paramount importance for predicting their behavior and guiding their design.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy reflects its ability to accept an electron.[12] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability.[12]
-
A smaller HOMO-LUMO gap suggests that the molecule is more polarizable, less stable, and more chemically reactive, as it requires less energy to excite an electron to a higher energy state.[13][14] This can correlate with higher biological activity.
-
The spatial distribution of the HOMO and LUMO reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. For instance, in some pyridinyl triazole derivatives, the HOMO is localized on the phenyl and triazole rings, while the LUMO is situated on the pyridine and triazole rings, indicating the likely sites of interaction.[6]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a three-dimensional map of the electrostatic potential around a molecule.[15] It provides a visual representation of the charge distribution and is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack.[15]
-
Negative regions (red/yellow) indicate areas of high electron density, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
-
Positive regions (blue) denote areas of low electron density or positive charge, which are prone to nucleophilic attack and can act as hydrogen bond donors.
-
Zero potential regions (green) represent areas of neutrality.
The MEP is crucial for understanding drug-receptor interactions, as it helps to identify the complementary electrostatic interactions that govern binding affinity.[16]
Global Reactivity Descriptors
Derived from the HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's reactivity.[13] These include:
-
Ionization Potential (IP) and Electron Affinity (EA): Related to the energies of the HOMO and LUMO, respectively.
-
Chemical Hardness (η) and Softness (σ): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness.
-
Electronegativity (χ): The ability of an atom to attract electrons.
-
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
These descriptors are instrumental in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.[17][18]
Methodologies: A Practical Workflow
A synergistic approach combining chemical synthesis, experimental characterization, and computational modeling is essential for the successful development of novel pyridinyl triazole derivatives.
Experimental Protocol: Generalized Synthesis
The synthesis of pyridinyl triazole derivatives can be achieved through various multi-step reaction sequences.[4][5][6] A common synthetic strategy is outlined below.
Experimental Workflow for Synthesis
Caption: Generalized workflow for the synthesis of pyridinyl triazole derivatives.
Step-by-Step Methodology:
-
Esterification: A pyridine carboxylic acid is refluxed with an alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., concentrated sulfuric acid) to yield the corresponding ester.
-
Hydrazide Formation: The synthesized ester is then treated with hydrazine hydrate in a suitable solvent and refluxed to produce the pyridine carbohydrazide.[11]
-
Thiosemicarbazide Synthesis: The carbohydrazide is reacted with an appropriate isothiocyanate in a solvent like ethanol under reflux to form the thiosemicarbazide derivative.[4]
-
Triazole Ring Closure: The thiosemicarbazide is cyclized in the presence of a base (e.g., potassium carbonate) to afford the 1,2,4-triazole-3-thione ring.[4]
-
Functionalization (Optional): The thione group can be further functionalized, for example, through alkylation with various alkyl halides to introduce diverse substituents.
The synthesized compounds are then purified and characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[6][10]
Computational Protocol: DFT Calculations
DFT calculations are performed to obtain the quantum chemical parameters of the synthesized or designed pyridinyl triazole derivatives.[10]
Computational Workflow for DFT Analysis
Caption: Standard workflow for performing DFT calculations on pyridinyl triazole derivatives.
Step-by-Step Methodology:
-
Structure Generation: A 3D model of the pyridinyl triazole derivative is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A commonly used method is the B3LYP functional with a basis set such as 6-311++G(d,p).[19]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).[19]
-
Single Point Energy Calculation: A single point energy calculation is carried out on the optimized geometry to obtain the final electronic energy and molecular orbitals.
-
Analysis of Results: The output of the calculation is analyzed to extract the desired quantum chemical parameters, including HOMO and LUMO energies, the MEP surface, and global reactivity descriptors.[20]
Data Presentation and Interpretation
The quantitative data obtained from DFT calculations can be summarized in tables for easy comparison and correlation with experimental results.
Table 1: Calculated Quantum Chemical Parameters for Representative Pyridinyl Triazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol | -6.54 | -1.89 | 4.65 | 5.32 |
| Derivative A (Hypothetical) | -6.21 | -2.15 | 4.06 | 6.18 |
| Derivative B (Hypothetical) | -6.89 | -1.72 | 5.17 | 4.95 |
Note: The values for 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol are illustrative and based on typical ranges found in the literature. "Derivative A" and "Derivative B" are hypothetical examples to show variation.
Interpretation of Data:
-
A lower HOMO-LUMO gap, as seen in "Derivative A," often correlates with higher reactivity and potentially greater biological activity.[14]
-
The dipole moment provides insight into the overall polarity of the molecule, which can influence its solubility and ability to cross cell membranes.
Structure-Activity Relationship (SAR) Insights
By combining computational and experimental data, we can derive valuable structure-activity relationships (SAR).
Conceptual Relationship between Quantum Parameters and Activity
Caption: The interplay between molecular structure, quantum chemical parameters, and predicted properties.
For example, 3D-QSAR studies on 1,2,4-triazole derivatives have shown that the presence of electronegative substituents in certain regions of the molecule can enhance anticancer activity.[17] This can be rationalized by examining the MEP, which would show a more negative potential in those regions, potentially leading to stronger interactions with the biological target.
Conclusion and Future Directions
Quantum chemical calculations provide an indispensable toolkit for the modern medicinal and materials chemist. For pyridinyl triazole derivatives, these computational methods offer profound insights into their electronic structure, reactivity, and potential for various applications. By integrating theoretical calculations with experimental synthesis and testing, researchers can accelerate the discovery and optimization of novel compounds with enhanced efficacy and desired properties. Future work in this area will likely involve the use of more advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics simulations, to model the behavior of these derivatives in complex biological environments with even greater accuracy.
References
-
Tandem Synthesis and Computational Insights into Triazole and Pyrazole-Based Pyridine Derivatives Targeting EGFR-TK in Cancer Therapy. (2025). Taylor & Francis Online. [Link]
-
3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. (2023). PubMed Central. [Link]
-
Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. (2014). National Institutes of Health. [Link]
-
Review on Design and Development of Pyridyl Triazole Derivatives. (2024). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Quantum chemical parameters of triazole derivatives using semiempirical methods. (n.d.). ResearchGate. [Link]
-
Review on Design and Development of Pyridyl Triazole Derivatives. (2024). ResearchGate. [Link]
-
Synthesis, crystal structure elucidation, DFT analysis, drug-likeness and ADMET evaluation and molecular docking studies of triazole derivatives. (2022). PubMed Central. [Link]
-
Synthesis of New Pyrimidine-Triazole Derivatives and Investigation of Their Anticancer Activities. (2022). PubMed. [Link]
-
Review on Design and Development of Pyridyl Triazole Derivatives. (2024). SciSpace. [Link]
-
Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. (2021). SciELO. [Link]
-
Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. (2015). ResearchGate. [Link]
-
Ground-state HOMO (left) and LUMO (right) molecular orbitals for... (n.d.). ResearchGate. [Link]
-
Synthesis, 3D-QSAR, and Molecular Modeling Studies of Triazole Bearing Compounds as a Promising Scaffold for Cyclooxygenase-2 Inhibition. (2020). MDPI. [Link]
-
Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). (2020). National Institutes of Health. [Link]
-
Molecular electrostatic potential surfaces of studied compounds. (n.d.). ResearchGate. [Link]
-
Integrated 3D-QSAR, molecular docking, and molecular dynamics simulation studies on 1,2,3-triazole based derivatives for designing new acetylcholinesterase inhibitors. (2022). PubMed Central. [Link]
-
The molecular electrostatic potential map of the 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol molecule. (n.d.). ResearchGate. [Link]
-
SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. (2022). ResearchGate. [Link]
-
Vibrational Normal Modes Investigation of 4-Methyl Triazole [4,5-c] Pyridine Using Density Function Theory (DFT)-Chemical Quantum Calculation: Computer Simulation Program. (2024). Sebha University Conference Proceedings. [Link]
-
Synthesis, 3D-QSAR, and Molecular Modeling Studies of Triazole Bearing Compounds as a Promising Scaffold for Cyclooxygenase-2 Inhibition. (2020). ResearchGate. [Link]
-
Calculated HOMO and LUMO orbitals for compounds 4-9 by... (n.d.). ResearchGate. [Link]
-
COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. (n.d.). International Research Journal of Education and Technology. [Link]
-
Synthesis, crystal structure characterization, DFT calculations, Hirshfeld surface analysis and 3D energy frameworks of triazol. (2021). Physics @ Manasagangotri. [Link]
-
Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. (2020). National Institutes of Health. [Link]
-
Molecular electrostatic potential surfaces views of studied derivatives with contour value = 0.032. (n.d.). ResearchGate. [Link]
-
Molecular electrostatic potential surfaces views of 5–18. (n.d.). ResearchGate. [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Review on Design and Development of Pyridyl Triazole Derivatives (2024) | Gauri B. Phadtare [scispace.com]
- 4. scielo.br [scielo.br]
- 5. tandfonline.com [tandfonline.com]
- 6. Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Pyrimidine-Triazole Derivatives and Investigation of Their Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, crystal structure elucidation, DFT analysis, drug‐likeness and ADMET evaluation and molecular docking studies of triazole derivatives: Binary inhibition of spike protein and ACE2 receptor protein of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. irjweb.com [irjweb.com]
- 13. researchgate.net [researchgate.net]
- 14. uomphysics.net [uomphysics.net]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Integrated 3D-QSAR, molecular docking, and molecular dynamics simulation studies on 1,2,3-triazole based derivatives for designing new acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial Toxicity Screening of Aminotriazole Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting the initial toxicity screening of novel aminotriazole compounds. It is designed to be a practical, field-proven resource that emphasizes scientific integrity and logical experimental progression.
Introduction: The Aminotriazole Scaffold and the Imperative for Early Toxicity Assessment
The aminotriazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms and an amino group. This scaffold is present in a wide range of biologically active molecules, from herbicides like amitrole to potential therapeutic agents.[1][2][3] However, the well-documented toxicity of some aminotriazole-containing compounds, such as the carcinogenic effects of amitrole, necessitates a robust and early assessment of the toxicological profile of any new analogue.[1][4]
The primary objectives of an initial toxicity screen are to identify potential liabilities of a new chemical entity (NCE), de-risk its progression in the development pipeline, and establish a preliminary safety profile to guide further studies.[5][6] This guide outlines a tiered, multi-parametric approach to the initial toxicity screening of aminotriazole compounds, commencing with in vitro assays and progressing to limited, well-defined in vivo studies.
A Tiered Approach to Toxicity Screening: From Cells to Systems
A logical, tiered approach to toxicity testing is recommended by regulatory bodies, starting with in vitro methods before moving to in vivo studies.[7] This strategy is not only ethical, reducing the use of animals, but also cost-effective, allowing for the early deselection of compounds with unfavorable toxicity profiles.
Figure 1: A tiered workflow for the initial toxicity screening of aminotriazole compounds.
Tier 1: In Vitro Screening - Foundational Safety Assessment
The initial phase of screening focuses on cell-based assays to assess fundamental aspects of toxicity.
Cytotoxicity Assays: The First Pass
Rationale: Cytotoxicity assays provide a rapid and cost-effective method to determine the concentration at which a compound induces cell death. This data is crucial for establishing the concentration range for subsequent, more complex in vitro assays and provides an early indication of the compound's general toxicity.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of the aminotriazole compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).
Genotoxicity Assays: Assessing Mutagenic Potential
Rationale: Given the carcinogenic potential of some aminotriazoles, assessing genotoxicity is a critical early step. The bacterial reverse mutation assay, or Ames test, is a widely used and regulatory-accepted method to screen for mutagenic potential.[8][9]
Protocol: Ames Test (Modified)
-
Bacterial Strains: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, which are engineered to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without the S9 fraction, a liver homogenate that simulates metabolic activation of the test compound.
-
Plate Incorporation Method:
-
To 2 mL of top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix (if required).
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+).
-
Interpretation: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Specific Organ Toxicity: Probing for Aminotriazole-Associated Liabilities
Rationale: The known toxicity of amitrole on the thyroid gland warrants a specific in vitro screen for this liability.[4] The sodium-iodide symporter (NIS) is a key protein in thyroid hormone synthesis, and its inhibition is a known mechanism of thyroid disruption.[8][9]
Protocol: In Vitro Sodium-Iodide Symporter (NIS) Inhibition Assay
-
Cell Line: Use a cell line that stably expresses the human NIS protein (e.g., CHO-hNIS).
-
Plating: Plate the cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-incubate the cells with various concentrations of the aminotriazole compound for 1 hour.
-
Iodide Uptake: Add 125I-iodide to the wells and incubate for 30 minutes.
-
Washing: Wash the cells with ice-cold buffer to remove extracellular iodide.
-
Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a gamma counter.
-
Data Analysis: Determine the IC50 for NIS inhibition. Perchlorate should be used as a positive control.
Table 1: Summary of In Vitro Toxicity Endpoints
| Assay | Endpoint | Interpretation |
| MTT Assay | IC50 (µM) | Lower IC50 indicates higher cytotoxicity. |
| Ames Test | Fold increase in revertant colonies | A greater than 2-fold, dose-dependent increase suggests mutagenic potential. |
| NIS Inhibition Assay | IC50 (µM) | Lower IC50 indicates a higher potential for thyroid disruption. |
Tier 2: In Vivo Screening - Preliminary Systemic Toxicity
Compounds that demonstrate an acceptable profile in in vitro assays may be advanced to limited in vivo studies to assess their systemic toxicity. These studies should be conducted in compliance with Good Laboratory Practices (GLP).[7][10]
Acute Oral Toxicity Study
Rationale: An acute oral toxicity study provides information on the potential for adverse effects from a single dose of the compound and helps to determine the median lethal dose (LD50).[8] The limit dose test is often sufficient for initial screening.
Protocol: Acute Oral Limit Dose Test (as per OECD Guideline 420)
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of 2000 mg/kg of the aminotriazole compound to a group of 3-5 animals.[8][9]
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Interpretation: If no mortality or significant toxicity is observed, the LD50 is considered to be greater than 2000 mg/kg, indicating low acute toxicity.[8]
14-Day Repeated Dose Toxicity Study
Rationale: A sub-acute repeated dose study provides information on the potential for toxicity from repeated exposure to the compound and helps to identify target organs of toxicity.[5][11] This study is also crucial for determining the No Observed Adverse Effect Level (NOAEL).[8][12]
Protocol: 14-Day Repeated Dose Oral Toxicity Study
-
Animal Model: Use both male and female rodents (e.g., Wistar rats).
-
Dose Selection: Select at least three dose levels based on the acute toxicity data. The highest dose should induce some toxicity but not significant mortality.
-
Dosing: Administer the compound daily via oral gavage for 14 days.
-
Observations: Monitor clinical signs, body weight, and food consumption daily.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Pathology: Conduct a full gross necropsy, weigh major organs, and collect tissues for histopathological examination.
-
Data Analysis: Analyze the data for dose-related changes in all parameters and determine the NOAEL.
Figure 2: Workflow for a 14-day repeated dose toxicity study.
Table 2: Key Parameters in a 14-Day Repeated Dose Study
| Parameter Category | Specific Endpoints |
| In-life | Clinical signs, body weight, food consumption |
| Clinical Pathology | Hematology (e.g., CBC), clinical chemistry (e.g., ALT, AST, BUN, creatinine) |
| Pathology | Gross necropsy findings, organ weights (liver, kidneys, thyroid, etc.), histopathology |
Conclusion: A Data-Driven Approach to De-risking Aminotriazole Compounds
The initial toxicity screening of aminotriazole compounds is a critical step in their development. By employing a tiered, data-driven approach that combines in vitro and in vivo methods, researchers can efficiently identify and prioritize compounds with the most favorable safety profiles. This guide provides a robust framework for conducting these essential studies, ensuring that decisions are based on sound scientific evidence.
References
- Evaluation of amitrole (aminotriazole)
- In vitro and in vivo effects of 5-Aminotetrazole (5-
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
- Short-term toxicity study of 1-aminobenzotraizole, a CYP inhibitor, in Wistar r
- Preclinical Regulatory Requirements. Social Science Research Institute.
- FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours.
- AMINOTRIAZOLE - N°CAS : 61-82-5. Portail Substances Chimiques.
- Amitrole | C2H4N4 | CID 1639. PubChem - NIH.
- In vitro and in vivo effects of 5-aminotetrazole (5-
- PRECLINICAL TOXICOLOGY. Pacific BioLabs.
- Understanding FDA Guidelines for Toxicity Studies. HistologiX.
- Aminotriazole. INRS.
- In vitro and in vivo effects of 5-aminotetrazole and 5-Aminotetrazole-Based Energetic Polymers. ChemicalBook.
- 3-Aminotriazole protects from CoCl2-induced ototoxicity by inhibiting the generation of reactive oxygen species and proinflamm
- 3-Amino-1,2,4-triazole. Wikipedia.
Sources
- 1. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. inrs.fr [inrs.fr]
- 3. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 4. Evaluation of amitrole (aminotriazole) for potential carcinogenicity in orally dosed rats, mice, and golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. histologix.com [histologix.com]
- 8. In vitro and in vivo effects of 5-Aminotetrazole (5-AT), an energetic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo effects of 5-aminotetrazole (5-AT), an energetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 11. Short-term toxicity study of 1-aminobenzotraizole, a CYP inhibitor, in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
An In-Depth Technical Guide to the Solubility and Stability of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for advancing this molecule from discovery to a viable clinical candidate. These properties fundamentally influence bioavailability, formulation design, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the aqueous solubility and chemical stability of this compound, adhering to industry best practices and regulatory expectations.
Introduction: The Scientific Imperative
The journey of a new chemical entity (NCE) to a therapeutic product is contingent upon a detailed characterization of its fundamental properties. For this compound (Molecular Formula: C₇H₇N₅, Molecular Weight: 161.16 g/mol )[1], solubility and stability are not mere data points but critical determinants of its "drug-like" potential.
-
Solubility dictates the maximum concentration achievable in solution, directly impacting absorption and bioavailability. Poor solubility is a primary cause of failure for many promising NCEs.
-
Stability defines the molecule's resistance to degradation under various environmental conditions (pH, temperature, light, oxidation). Instability can lead to loss of potency and the formation of potentially toxic degradants.
This document serves as a Senior Application Scientist's perspective on establishing a robust solubility and stability profile for this compound, emphasizing the causality behind experimental choices to ensure scientifically sound and defensible data.
Foundational Physicochemical Properties
Before embarking on experimental studies, it is crucial to understand the inherent properties of the molecule that will govern its behavior. The structure, featuring a pyridine ring, a triazole ring, and an amino group, suggests the presence of both hydrogen bond donors and acceptors, which are key to its interactions with solvents.[2] The molecule's tautomeric forms can also influence its properties.[3]
Key Predicted Properties:
-
pKa (Ionization Constant): The presence of the basic pyridine nitrogen and the amino group, along with the acidic N-H on the triazole ring, means this molecule will have multiple pKa values. Its ionization state, and therefore solubility, will be highly dependent on pH.
-
LogP (Partition Coefficient): The LogP value provides insight into the molecule's lipophilicity, which affects its solubility in both aqueous and organic media and its ability to cross biological membranes.
A precise determination of these values through computational modeling and experimental titration is a mandatory first step, as it informs the design of all subsequent experiments.
Solubility Profiling: A Multi-Faceted Approach
The objective is to determine the equilibrium solubility under various conditions relevant to the physiological environment and formulation development.
Rationale for Method Selection
The shake-flask method is the gold-standard for determining equilibrium solubility. This choice is deliberate; unlike kinetic solubility assays that measure the point of precipitation from a stock solution (often in DMSO), the shake-flask method measures the true thermodynamic equilibrium between the solid state and the solution. This provides the most accurate and relevant data for biopharmaceutical and formulation modeling.
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method
Objective: To determine the thermodynamic equilibrium solubility of this compound in various aqueous media.
Methodology:
-
Preparation of Media: Prepare a range of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate the gastrointestinal tract, as well as purified water. The pH of the solution is a critical factor influencing solubility.[2]
-
Addition of Compound: Add an excess amount of the solid compound to a known volume of each medium in separate, sealed vials. The excess is critical to ensure that equilibrium is reached with the solid phase present.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours). A preliminary time-to-equilibrium study should be conducted to justify the chosen duration, ensuring the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Subsequently, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all particulate matter. This step is crucial to avoid artificially inflating the measured concentration.
-
Quantification: Analyze the clear filtrate using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
Solid-State Analysis: Analyze the remaining solid material using techniques like X-ray Powder Diffraction (XRPD) to check for any changes in the crystalline form (polymorphism) or conversion to a hydrate/solvate, which could affect the solubility measurement.
Data Presentation
Quantitative solubility data should be summarized for clarity and easy comparison.
Table 1: Equilibrium Solubility of this compound at 25 °C
| Medium | pH | Solubility (µg/mL) |
| 0.1 N HCl (Simulated Gastric Fluid) | 1.2 | [Hypothetical Value: e.g., 5500] |
| Acetate Buffer | 4.5 | [Hypothetical Value: e.g., 850] |
| Phosphate Buffer (Simulated Intestinal Fluid) | 6.8 | [Hypothetical Value: e.g., 150] |
| Phosphate Buffer | 7.4 | [Hypothetical Value: e.g., 120] |
| Purified Water | ~7.0 | [Hypothetical Value: e.g., 145] |
Note: The hypothetical values illustrate an expected trend for a basic compound, showing higher solubility at lower pH due to protonation.
Stability Profiling and Forced Degradation
Stability testing is essential for identifying potential degradation pathways, developing a stability-indicating analytical method, and determining appropriate storage conditions and shelf-life. Forced degradation studies are a regulatory requirement and a cornerstone of this process.[4][5]
The Logic of Forced Degradation
Forced degradation, or stress testing, deliberately exposes the compound to conditions more severe than accelerated stability testing.[5] The goal is not to determine shelf-life but to achieve a target degradation of 5-20%. This level of degradation is sufficient to produce and identify the most likely degradation products without completely destroying the molecule, which could lead to irrelevant secondary degradants.[6] This information is then used to develop an analytical method that can separate the parent compound from all potential impurities and degradants—a "stability-indicating method."
Experimental Workflow: Forced Degradation Studies
The workflow is designed to systematically probe the molecule's vulnerabilities.
Caption: Forced degradation experimental workflow.
Detailed Protocols for Stress Conditions
For each condition, a control sample (un-stressed) is analyzed alongside the stressed sample.
-
Acid/Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 N HCl or 0.1 N NaOH.
-
Heat the solution (e.g., at 60 °C) and withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots immediately before HPLC analysis to prevent further degradation. The susceptibility of triazole-containing compounds to hydrolysis under both acidic and basic conditions must be evaluated.[7]
-
-
Oxidation:
-
Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[5]
-
Monitor the reaction over time and analyze aliquots by HPLC. The nitrogen-rich heterocyclic rings may be susceptible to N-oxidation.
-
-
Thermal Degradation:
-
Store the solid compound in a controlled temperature oven (e.g., 80 °C) with and without humidity.[4]
-
At specified intervals, dissolve a portion of the solid and analyze by HPLC.
-
-
Photostability:
-
Expose both solid and solution samples to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
A dark control sample, wrapped in foil, must be stored under the same conditions to differentiate between thermal and light-induced degradation.
-
Data Interpretation and Presentation
The results should be tabulated to show the extent of degradation and the number of degradation products formed.
Table 2: Summary of Forced Degradation Results
| Stress Condition | Conditions | % Degradation of Parent | No. of Degradants >0.1% | Observations |
| Acid Hydrolysis | 0.1 N HCl, 60 °C, 24h | [Hypothetical: 15.2%] | [Hypothetical: 2] | Significant degradation observed. |
| Base Hydrolysis | 0.1 N NaOH, 60 °C, 24h | [Hypothetical: 8.5%] | [Hypothetical: 1] | Moderate degradation. |
| Oxidation | 3% H₂O₂, RT, 8h | [Hypothetical: 18.9%] | [Hypothetical: 3] | Highly susceptible to oxidation. |
| Thermal (Solid) | 80 °C, 72h | [Hypothetical: <1.0%] | [Hypothetical: 0] | Stable in solid state to heat. |
| Photostability | ICH Q1B | [Hypothetical: 3.1%] | [Hypothetical: 1] | Minor degradation upon light exposure. |
Conclusion: Synthesizing a Development Strategy
A comprehensive analysis of the solubility and stability of this compound provides the foundational knowledge required for its progression as a drug candidate. The data generated from the protocols outlined herein will directly inform:
-
Formulation Development: The pH-dependent solubility profile is critical for designing an oral dosage form that ensures adequate dissolution and absorption. The high solubility in acidic conditions suggests good dissolution in the stomach.
-
Analytical Method Development: Forced degradation studies are indispensable for creating a robust, stability-indicating HPLC method for quality control and formal stability studies.[8]
-
Packaging and Storage: Stability data, particularly from thermal and photostability studies, will dictate the required storage conditions (e.g., temperature, protection from light) and packaging materials to ensure the drug product maintains its quality and potency throughout its shelf life.
By rigorously applying these principles and methodologies, development teams can build a comprehensive data package that supports regulatory filings and maximizes the potential for success of this promising compound.
References
-
Wikipedia. (2023). 3-Amino-1,2,4-triazole. Retrieved from [Link]
-
Solubility of Things. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]
-
Reddy, P. C., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
Gaina, C., et al. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. RSC Publishing. Retrieved from [Link]
-
Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[9][10][11]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. Retrieved from [Link]
-
Rawat, T., & Pandey, I. P. (n.d.). Forced Degradation – A Review. Retrieved from [Link]
-
Rawat, T., & Pandey, I. P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]
-
Ehsan, S., et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Retrieved from [Link]
-
Taylor, M. J., et al. (2019). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Publications. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 1525475-07-3 | 6-(4-Propyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine. Retrieved from [Link]
-
Frolova, Y., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]
-
Knysh, E. G., et al. (2017). The synthesis of 4-amino -5-(pyridin-2(3)-Yl) -1,2,4-triazole (4H)-3-ylthio acetamide derivatives as potential anti-inflammatory substances. Retrieved from [Link]
-
Al-Amiery, A. A. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Retrieved from [Link]
-
Zherebnenkov, P., et al. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. Retrieved from [Link]
-
ACS Publications. (2023). Inorganic Anion-Mediated Supramolecular Entities of 4-Amino-3,5-Bis(4-Pyridyl)-1,2,4-Triazole Salts Assisted by the Interplay of Noncovalent Interactions. Retrieved from [Link]
-
Kumar, P., et al. (2022). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. MDPI. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. biomedres.us [biomedres.us]
- 7. Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from d -galactose - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00398C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 3-Amino-1H-1,2,4-triazole, 96% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
The Versatile Chelator: A Guide to the Coordination Chemistry of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
Foreword: Unveiling the Potential of a Multifaceted Ligand
In the dynamic field of coordination chemistry, the design and synthesis of ligands with specific electronic and structural properties are paramount to the development of novel metal complexes with tailored functionalities. Among the vast array of heterocyclic scaffolds, 1,2,4-triazoles have garnered significant attention due to their versatile coordination capabilities and the diverse applications of their metallic adducts. This guide focuses on a particularly intriguing derivative, 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine, a ligand that masterfully combines the coordination motifs of both pyridine and amino-triazole entities.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices, ensuring that the methodologies are not just followed, but understood. We will delve into the synthesis of this ligand, explore its coordination behavior with transition metals, and provide detailed protocols for the synthesis and characterization of its metal complexes. The potential applications of these complexes, ranging from catalysis to materials science and medicinal chemistry, will also be discussed, grounded in the available scientific literature.
Section 1: The Ligand - Structure, Synthesis, and Tautomerism
The ligand, this compound, is a planar, nitrogen-rich heterocyclic compound. Its structure is characterized by a pyridine ring linked at the 2-position to the 5-position of a 4H-1,2,4-triazole ring, which is further substituted with an amino group at the 3-position.
Tautomerism and Rotational Isomers
A critical aspect of this ligand's chemistry is its potential for annular tautomerism, a common feature in 1,2,4-triazoles. The proton on the triazole ring can reside on different nitrogen atoms, leading to different tautomeric forms. The most relevant tautomer in the context of coordination chemistry is 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine.[1][2][3][4] Furthermore, rotation around the C-C bond connecting the pyridine and triazole rings can lead to different rotamers.[1] The specific tautomer and rotamer present can be influenced by the solid-state packing or the coordination to a metal center.
Diagram 1: Tautomeric Forms of this compound
Caption: Interconversion between the principal tautomers of the ligand.
Synthesis Protocol: From Pyridinecarboxylic Acid and Aminoguanidine
A reliable method for the synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles involves the reaction of aminoguanidine hydrochloride with the corresponding pyridinecarboxylic acid under acidic catalysis.[5]
Protocol 1: Synthesis of this compound
Materials:
-
Picolinic acid (Pyridine-2-carboxylic acid)
-
Aminoguanidine hydrochloride
-
Concentrated hydrochloric acid
-
Ethanol
-
Sodium hydroxide solution
Procedure:
-
A mixture of picolinic acid and a slight molar excess of aminoguanidine hydrochloride is prepared.
-
Concentrated hydrochloric acid is added as a catalyst.
-
The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The pH of the solution is carefully adjusted to neutral or slightly basic with a sodium hydroxide solution to precipitate the product.
-
The resulting solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired this compound.[1][2]
Characterization: The synthesized ligand should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (N-H, C=N, aromatic C-H).
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Section 2: Coordination Chemistry - A Tale of Two Nitrogen Moieties
The presence of both a pyridine ring and an amino-triazole moiety endows this compound with a rich and versatile coordination chemistry. It can act as a chelating ligand, forming stable five-membered rings with metal ions through the nitrogen atom of the pyridine ring and a nitrogen atom of the triazole ring.
Principal Coordination Modes
The most common coordination mode observed for this ligand is as a bidentate N,N'-chelator. The deprotonated triazole ring can also act as a bridging ligand between two metal centers.
Diagram 2: Common Coordination Modes
Caption: Bidentate chelation and bridging coordination modes of the ligand.
Synthesis of Metal Complexes: A General Protocol
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Protocol 2: General Synthesis of Metal Complexes
Materials:
-
This compound
-
Metal salt (e.g., Cu(II) acetate, Cu(II) chloride, Co(II) perchlorate)
-
Solvent (e.g., methanol, ethanol, DMF)
Procedure:
-
The ligand is dissolved in the chosen solvent, with gentle heating if necessary.
-
A solution of the metal salt in the same or a compatible solvent is prepared.
-
The metal salt solution is added dropwise to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied to obtain complexes with different stoichiometries.
-
The reaction mixture is stirred at room temperature or heated under reflux for a specific period.
-
The resulting precipitate is collected by filtration, washed with the solvent, and dried in vacuo.
-
Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the filtrate or by recrystallization from a suitable solvent system.
Section 3: Characterization of Metal Complexes
A thorough characterization of the synthesized metal complexes is crucial to elucidate their structure and properties. A combination of spectroscopic and analytical techniques is employed.
| Technique | Information Obtained | Typical Observations for this compound Complexes |
| FT-IR Spectroscopy | Identification of ligand coordination. | Shifts in the vibrational frequencies of the pyridine and triazole rings upon coordination. Broadening or shifting of N-H stretching frequencies. |
| UV-Vis Spectroscopy | Electronic transitions (d-d transitions for transition metals, ligand-to-metal charge transfer). | Bands in the visible region corresponding to d-d transitions, providing information on the coordination geometry of the metal ion. |
| X-ray Crystallography | Definitive determination of the three-dimensional structure, including bond lengths, bond angles, and coordination geometry. | Confirms the coordination mode of the ligand and the geometry around the metal center (e.g., square planar, tetrahedral, octahedral).[1][6] |
| Magnetic Susceptibility | Determination of the magnetic properties of the complex (paramagnetism, diamagnetism, antiferromagnetism). | Provides insight into the electronic structure and spin state of the metal ion, and can indicate magnetic coupling in polynuclear complexes.[7][8] |
| Elemental Analysis | Determination of the elemental composition (C, H, N) of the complex. | Confirms the stoichiometry of the metal-ligand complex. |
Section 4: Applications and Future Perspectives
The unique structural and electronic properties of metal complexes derived from this compound open up a wide range of potential applications.
Catalysis
Copper complexes with nitrogen-containing heterocyclic ligands have shown significant catalytic activity in various organic transformations. For instance, related copper(II) complexes with 3-methyl-5-pyridin-2-yl-1,2,4-triazole have been shown to selectively catalyze the oxidation of styrene to benzaldehyde and cyclohexane to KA oil.[7][8] This suggests that complexes of this compound could also be effective catalysts for oxidation reactions.
Diagram 3: Catalytic Cycle for Alkane Oxidation
Caption: A plausible catalytic cycle for copper-catalyzed alkane hydroxylation.
Materials Science
The ability of the ligand to bridge metal centers makes it a promising building block for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting magnetic properties, porosity, and luminescence, with potential applications in gas storage, separation, and sensing.
Bioinorganic and Medicinal Chemistry
Triazole derivatives are known to possess a wide range of biological activities.[9] Metal complexes of these ligands can exhibit enhanced biological properties compared to the free ligand. The coordination of the metal ion can facilitate the interaction of the molecule with biological targets. Further research into the antimicrobial and anticancer activities of metal complexes of this compound is a promising avenue for drug development.
Conclusion
This compound is a ligand of considerable interest, offering a versatile platform for the design of novel coordination compounds. Its straightforward synthesis and adaptable coordination behavior make it an attractive target for further exploration. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to unlock the full potential of this fascinating molecule and its metal complexes, paving the way for new discoveries in catalysis, materials science, and medicinal chemistry.
References
-
Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2009). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o125. [Link]
-
Khomenko, D., Gumienna-Kontecka, E., Martins, L. M. D. R. S., & Lampeka, R. D. (2021). An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. RSC Advances, 11(38), 23696-23704. [Link]
-
Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2009). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o125. [Link]
-
Khomenko, D., Gumienna-Kontecka, E., Martins, L. M. D. R. S., & Lampeka, R. D. (2021). An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. RSC Advances, 11(38), 23696-23704. [Link]
-
Petrenko, I., Kucheriv, O., Doroschuk, R., & Lampeka, R. (2023). Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole. Acta Crystallographica Section E: Crystallographic Communications, 79(5), 456-460. [Link]
-
Ferrer, S., Haasnoot, J. G., Reedijk, J., & Lloret, F. (2002). Two pyrazolato-bridged, linear trinuclear Cu(II) complexes. Crystal structures and magnetic properties. Inorganica Chimica Acta, 339, 37-44. [Link]
-
Procter, D. J., & Moody, C. J. (2015). Synthesis and structural exploration of 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole based ligands and their transition metal complexes. Newcastle University Theses. [Link]
-
Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2009). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Sci-Hub. [Link]
-
Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2008). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o125. [Link]
-
Ferrer, S., et al. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o227–o228. [Link]
-
Purygin, P. P., et al. (2010). Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. Russian Journal of General Chemistry, 80(9), 1892-1900. [Link]
-
Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2008). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o125. [Link]
-
Al-Ghorbani, M., et al. (2016). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. Journal of Chemical and Pharmaceutical Research, 8(8), 649-661. [Link]
-
Dolzhenko, A. V., et al. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(1), o126. [Link]
-
Fischer, T., et al. (2023). Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. Acta Crystallographica Section E: Crystallographic Communications, 79(12), 1234-1240. [Link]
-
Meng, Q., et al. (2011). 2. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), m1272. [Link]
-
Karakurt, S., et al. (2023). Crystal structure and Hirfeld surface analysis of a new mononuclear copper(II) complex: (m-hydroxybenzoato-κ2 O,O′). Acta Crystallographica Section E: Crystallographic Communications, 79(12), 1259-1265. [Link]
-
Rasheed, T., et al. (2023). Inorganic Anion-Mediated Supramolecular Entities of 4-Amino-3,5-Bis(4-Pyridyl)-1,2,4-Triazole Salts Assisted by the Interplay of Noncovalent Interactions. Crystal Growth & Design, 23(7), 5038-5054. [Link]
-
Kurbatov, S. V., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1289. [Link]
-
Barmin, M. I., et al. (2003). Coordination Compounds of Copper(II) with Bis(5-amino-1,2,4-triazol-3-yl)alkanes. Russian Journal of General Chemistry, 73(3), 482-487. [Link]
-
Gomaa, M. S., & Ali, M. M. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][7][8]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1463. [Link]
-
Tran, H. D., et al. (2024). Aminoquinoline-Based Tridentate (NNN)-Copper Catalyst for C–N Bond-Forming Reactions from Aniline and Diazo Compounds. Catalysts, 14(2), 120. [Link]
Sources
- 1. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. research.monash.edu [research.monash.edu]
- 4. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. An investigation of two copper( ii ) complexes with a triazole derivative as a ligand: magnetic and catalytic properties - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03107D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocol: Synthesis of 5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-amine Derivatives
Introduction: The Significance of Pyridinyl-Triazoles in Medicinal Chemistry
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its diverse pharmacological activities. When functionalized with a pyridine ring, specifically at the 5-position to form 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine and its derivatives, the resulting compounds exhibit a wide spectrum of biological actions, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The pyridine moiety often enhances binding affinity to biological targets through hydrogen bonding and π-π stacking interactions, while the 3-amino group provides a crucial vector for further structural modification and optimization of pharmacokinetic profiles.
This document provides a comprehensive, field-proven protocol for the synthesis of the core this compound scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, potential challenges, and optimization strategies to ensure robust and reproducible outcomes.
Strategic Overview of the Synthesis
The most reliable and common route to this class of compounds involves a two-step sequence starting from a readily available pyridine-based ester. The strategy hinges on the formation of a key intermediate, an acyl hydrazide, which is then cyclized with a suitable C1-N1 synthon, such as aminoguanidine.
The logical flow of the synthesis is as follows:
-
Hydrazinolysis: Conversion of a pyridine-2-carboxylic acid ester to its corresponding hydrazide, 2-picolinoyl hydrazide. This step transforms the relatively unreactive ester into a highly nucleophilic hydrazine derivative.
-
Cyclocondensation: Reaction of the 2-picolinoyl hydrazide with an aminoguanidine salt. This key step involves an initial condensation followed by an intramolecular cyclization and dehydration to form the stable 1,2,4-triazole ring.
Below is a diagram illustrating the overall synthetic workflow.
Caption: High-level workflow for the synthesis of the target triazole.
Detailed Experimental Protocols
PART A: Synthesis of 2-Picolinoyl Hydrazide (Intermediate)
This initial step converts the commercially available ethyl pyridine-2-carboxylate into the key hydrazide intermediate.
Causality: The ester carbonyl is susceptible to nucleophilic acyl substitution. Hydrazine, being a potent nucleophile, readily attacks the carbonyl carbon, displacing the ethoxide leaving group to form the more stable hydrazide. Ethanol is an excellent solvent as it solubilizes the starting ester and is easily removed post-reaction. Refluxing provides the necessary activation energy for the reaction to proceed efficiently.[3][4]
Materials and Reagents:
-
Ethyl pyridine-2-carboxylate (1 equiv.)
-
Hydrazine hydrate (80% solution, 1.5-2.0 equiv.)
-
Anhydrous Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl pyridine-2-carboxylate (e.g., 10.0 g, 66.1 mmol).
-
Add anhydrous ethanol (e.g., 100 mL) to dissolve the ester completely.
-
While stirring, slowly add hydrazine hydrate (e.g., 4.97 g, 99.2 mmol) to the solution. The addition is mildly exothermic.
-
Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours.
-
Monitoring the Reaction: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane. The disappearance of the starting ester spot (higher Rf) and the appearance of the hydrazide spot (lower Rf, more polar) indicates completion.
-
After completion, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate crystallization of the product.
-
Filter the resulting white crystalline solid using a Büchner funnel, wash with a small amount of cold ethanol, and then with diethyl ether to aid drying.
-
Dry the product under vacuum to yield 2-picolinoyl hydrazide.[3][5][6]
Expected Outcome:
PART B: Synthesis of this compound (Final Product)
This is the crucial cyclocondensation step to form the desired triazole ring.
Causality: The reaction proceeds via the initial condensation of the hydrazide with aminoguanidine to form an N-acylaminoguanidine intermediate. Aminoguanidine serves as the source for the N4 and the C3-amine portion of the triazole ring.[7] Upon heating in a high-boiling solvent like ethylene glycol, this intermediate undergoes intramolecular cyclization with the elimination of water and ammonia to yield the thermodynamically stable aromatic triazole ring.
Materials and Reagents:
-
2-Picolinoyl hydrazide (from Part A, 1 equiv.)
-
Aminoguanidine bicarbonate (1.1 equiv.)
-
Ethylene glycol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-picolinoyl hydrazide (e.g., 5.0 g, 36.5 mmol) and aminoguanidine bicarbonate (e.g., 5.49 g, 40.1 mmol).
-
Add ethylene glycol (e.g., 50 mL) to the flask to form a slurry.
-
Heat the mixture to 120-130°C with vigorous stirring. Effervescence (release of CO2 and H2O from the bicarbonate salt) will be observed.
-
Maintain the temperature for 3-5 hours. The reaction mixture will gradually become a clear solution and then may become a slurry again as the product precipitates.
-
Monitoring the Reaction: Monitor by TLC (e.g., 10% Methanol/DCM). The disappearance of the starting hydrazide confirms completion.
-
Cool the reaction mixture to room temperature.
-
Add distilled water (e.g., 100 mL) to the flask and stir for 30 minutes. This will precipitate the product and dissolve the ethylene glycol.
-
Filter the solid product, wash thoroughly with water to remove any residual ethylene glycol, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water mixture) to obtain the pure this compound.
Mechanism of Triazole Formation
The cyclization of an acyl hydrazide with aminoguanidine is a well-established method for forming 3-amino-1,2,4-triazoles. The key steps are outlined below.
Caption: Key mechanistic steps in the formation of the triazole ring.
Characterization and Data
Proper characterization is essential to confirm the identity and purity of the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight | Typical Yield | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm, DMSO-d₆) |
| 2-Picolinoyl Hydrazide | C₆H₇N₃O | 137.14 | >90% | 99-101 | ~9.8 (s, 1H, -CONH-), ~8.5 (d, 1H, Py), ~4.5 (s, 2H, -NH₂) |
| This compound | C₇H₇N₅ | 161.17 | 75-85% | 210-212 | ~12.5 (br s, 1H, -NH-triazole), ~8.6 (d, 1H, Py), ~6.5 (s, 2H, -NH₂) |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low yield in Part A | Incomplete reaction; loss of product during workup. | Ensure anhydrous conditions. Increase reflux time. Use minimal cold solvent for washing the crystalline product. |
| Reaction stalls in Part B | Insufficient temperature; impure starting materials. | Ensure the reaction temperature reaches at least 120°C. Recrystallize the 2-picolinoyl hydrazide from Part A if purity is questionable. |
| Product is oily/difficult to crystallize | Presence of residual ethylene glycol or other impurities. | Ensure thorough washing with copious amounts of water after precipitation. If still problematic, consider purification by column chromatography (Silica, 5-10% MeOH in DCM). |
| Formation of side products | Overheating or extended reaction times. | Strictly control the reaction temperature and monitor closely by TLC. Overheating can lead to decomposition or side reactions like the formation of oxadiazoles. |
Safety Precautions
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Ethylene Glycol: Is harmful if swallowed. Avoid contact with skin and eyes.
-
High Temperatures: The reactions involve heating to high temperatures. Use appropriate heating mantles and ensure glassware is free of cracks or defects.
References
-
LookChem. 2-PICOLINYL HYDRAZIDE. [Link]
-
Kovalenko, S., et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). [Link]
-
LookChem. Cas 1452-63-7, 2-PICOLINYL HYDRAZIDE. [Link]
-
MDPI. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]
-
Ehsan, E., et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. ResearchGate. [Link]
-
Jones, D. H. (1965). Syntheses of Heterocyclic Compounds from Aminoguanidine. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. [Link]
-
Kumar, A., et al. (2018). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. PMC, NIH. [Link]
-
Patil, T. P., et al. A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. [Link]
-
PrepChem.com. Synthesis of pyridine-2-carboxylic acid hydrazide. [Link]
-
ResearchGate. Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. [Link]
-
Yassin, F. A., & Seleim, A. F. (2013). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica. [Link]
-
ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]
-
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
-
MDPI. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
-
Kos, J., et al. (2021). Novel Aminoguanidine Hydrazone Analogues: From Potential Antimicrobial Agents to Potent Cholinesterase Inhibitors. PMC, NIH. [Link]
-
Kumar, A., et al. (2024). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. PMC. [Link]
- Google Patents.
-
Barcaro, M. B., et al. (2016). Reactivity, Selectivity, and Reaction Mechanisms of Aminoguanidine, Hydralazine, Pyridoxamine, and Carnosine as Sequestering Agents of Reactive Carbonyl Species: A Comparative Study. PubMed. [Link]
-
Liu, Y., et al. (2021). A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ). PMC, PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 3. prepchem.com [prepchem.com]
- 4. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 5. 2-PICOLINYL HYDRAZIDE|lookchem [lookchem.com]
- 6. Cas 1452-63-7,2-PICOLINYL HYDRAZIDE | lookchem [lookchem.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
Application Notes and Protocols for the Study of Metal Complexes of 3-Amino-5-(2-pyridyl)-1,2,4-triazole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for studying metal complexes of 3-Amino-5-(2-pyridyl)-1,2,4-triazole (APyT). APyT is a versatile heterocyclic ligand capable of forming stable complexes with a variety of transition metals, leading to compounds with interesting magnetic, electronic, and biological properties. This guide outlines detailed protocols for the synthesis of the ligand and its metal complexes, along with a suite of characterization techniques essential for elucidating their structural and functional properties. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers to not only replicate the experiments but also to adapt and troubleshoot them effectively.
Introduction: The Significance of 3-Amino-5-(2-pyridyl)-1,2,4-triazole in Coordination Chemistry
Heterocyclic compounds containing nitrogen atoms are fundamental building blocks in coordination chemistry and medicinal chemistry. Among these, 1,2,4-triazole derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The coordination of these ligands with transition metal ions can further enhance their therapeutic potential.[3][4] This enhancement is often attributed to the increased lipophilicity of the metal complexes, which facilitates their transport across cell membranes.[3]
3-Amino-5-(2-pyridyl)-1,2,4-triazole (APyT) is a particularly interesting ligand due to its multiple coordination sites: the pyridine nitrogen, the triazole ring nitrogens, and the amino group. This multidentate character allows it to form stable chelate rings with metal ions, leading to the formation of mononuclear or polynuclear complexes with diverse geometries and electronic properties.[5][6] The study of these metal complexes is crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents and catalysts.
Synthesis of the Ligand and its Metal Complexes
A reliable and reproducible synthesis is the cornerstone of any study on metal complexes. The following protocols are designed to be robust and scalable.
Synthesis of 3-Amino-5-(2-pyridyl)-1,2,4-triazole (APyT)
Several synthetic routes to substituted 3-amino-1,2,4-triazoles have been reported.[7][8][9] A common and effective method involves the condensation of a carboxylic acid or its derivative with aminoguanidine. For APyT, a straightforward approach utilizes the reaction of 2-cyanopyridine with aminoguanidine hydrochloride.
Protocol 2.1: Synthesis of APyT
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyanopyridine (1 equivalent) in a suitable solvent such as ethanol or n-butanol.
-
Addition of Reagents: Add aminoguanidine hydrochloride (1.1 equivalents) and a base such as sodium ethoxide or potassium carbonate (1.1 equivalents) to the solution. The base is crucial to neutralize the hydrochloride and generate the free aminoguanidine for the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol or water to yield pure 3-Amino-5-(2-pyridyl)-1,2,4-triazole as a crystalline solid.
General Protocol for the Synthesis of APyT Metal Complexes
The synthesis of metal complexes with APyT is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The choice of metal salt (e.g., chloride, nitrate, acetate) and solvent can influence the coordination geometry and the final structure of the complex.[10][11]
Protocol 2.2: Synthesis of M(II)-APyT Complexes
-
Ligand Solution: Dissolve 3-Amino-5-(2-pyridyl)-1,2,4-triazole (2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, Cu(CH₃COO)₂·H₂O) (1 equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A change in color or the formation of a precipitate often indicates complex formation.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated for a few hours to ensure complete complexation.
-
Isolation and Purification: The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator over a suitable drying agent. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from a different solvent system.[12]
Physicochemical Characterization Techniques
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes.
Spectroscopic Techniques
Spectroscopic methods provide valuable information about the electronic and vibrational properties of the molecules.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include the ν(N-H) of the amino group, the ν(C=N) of the triazole and pyridine rings, and the ν(C-N) bands. A shift in the positions of these bands upon complexation provides evidence of coordination.[5][13] For instance, a shift in the pyridine ring vibrations can indicate its involvement in bonding.
-
UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectra can provide insights into the electronic transitions within the complex and the coordination geometry around the metal ion. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes, can be observed.[10][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the diamagnetic ligand and its complexes (e.g., with Zn(II) or Cd(II)).[5][15] Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can indicate the binding sites. For paramagnetic complexes (e.g., with Co(II), Ni(II), Cu(II)), NMR spectra may show broadened signals, but can still provide useful structural information.[16]
Structural Elucidation
-
Single-Crystal X-ray Diffraction: This is the most definitive technique for determining the three-dimensional structure of a crystalline compound. It provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.[6][12] Obtaining suitable single crystals is often a critical and challenging step.
-
Powder X-ray Diffraction (PXRD): PXRD is used to check the phase purity of the bulk crystalline sample and can be compared with the simulated pattern from single-crystal X-ray data.[11]
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules.
Electrochemical Studies
-
Cyclic Voltammetry (CV): CV is an electrochemical technique used to study the redox properties of the metal complexes. It can provide information about the formal reduction potentials and the stability of different oxidation states of the metal ion in the complex.[17][18]
Computational Modeling
In conjunction with experimental data, computational methods like Density Functional Theory (DFT) can provide deeper insights into the electronic structure, bonding, and spectroscopic properties of the metal complexes.[14][19] DFT calculations can be used to:
-
Optimize the geometry of the complexes.
-
Calculate vibrational frequencies to aid in the assignment of IR spectra.
-
Predict electronic absorption spectra.
-
Analyze the nature of the metal-ligand bond through molecular orbital analysis.[20][21]
Biological Activity Screening
Given the known biological activities of triazole derivatives, it is pertinent to screen the synthesized APyT and its metal complexes for potential therapeutic applications.
Protocol 5.1: Antimicrobial Screening (Agar Disc Diffusion Method)
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.
-
Application of Test Compounds: Place sterile paper discs impregnated with known concentrations of the test compounds (dissolved in a suitable solvent like DMSO) onto the agar surface. A disc with the solvent alone serves as a negative control, and a standard antibiotic disc as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates higher antimicrobial activity.[2][22]
Data Presentation and Visualization
Table 1: Key Spectroscopic Data for APyT and a Representative M(II)-APyT Complex
| Compound | Key IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) in DMSO-d₆ | UV-Vis λmax (nm) |
| APyT | ν(N-H): 3300-3100ν(C=N): ~1620 | Pyridine-H: 8.5-7.5Amino-H: ~6.5 | ~280 |
| [Ni(APyT)₂(H₂O)₂]Cl₂ | ν(N-H): Shiftedν(C=N): Shiftedν(O-H): ~3400 | Broadened signals due to paramagnetism | ~300 (LMCT)~550, ~900 (d-d) |
Diagrams
Caption: Workflow for the synthesis of 3-Amino-5-(2-pyridyl)-1,2,4-triazole (APyT).
Caption: Overall workflow for the synthesis and characterization of APyT metal complexes.
Conclusion
The experimental framework detailed in these application notes provides a solid foundation for the synthesis and comprehensive characterization of metal complexes of 3-Amino-5-(2-pyridyl)-1,2,4-triazole. By following these protocols and understanding the rationale behind each step, researchers can confidently explore the rich coordination chemistry of this versatile ligand and unlock the potential of its metal complexes in various scientific and therapeutic fields. The integration of experimental work with computational modeling will be particularly powerful in driving the rational design of novel compounds with tailored properties.
References
-
Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review. RSC Advances. [Link]
-
Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review. PubMed Central. [Link]
-
Identification of novel triazolylquinoxaline-based metal complexes supported by experimental and virtual screenings. Dalton Transactions. [Link]
-
Experimental and Computational Study of the Azo Dye Derived From 4-Amino-1,2,4-Triazole and Its Metal Complexes. Scholars Research Library. [Link]
-
Improved biomedical profile of metal complexes over triazole ligands. ResearchGate. [Link]
-
Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PubMed Central. [Link]
-
Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]
-
Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. IntechOpen. [Link]
-
New Antimicrobial Strategies Based on Metal Complexes. MDPI. [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]
-
Synthesis and structural exploration of 4-amino-3,5-bis(pyridin-2-yl)-1,2,4- triazole based ligands and their transition metal complexes. Newcastle University Theses. [Link]
-
Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Oriental Journal of Chemistry. [Link]
-
Iron(II) Tris-[N4-substituted-3,5-di(2-pyridyl)-1,2,4-triazole] Complexes: Structural, Magnetic, NMR, and Density Functional Theory Studies. ACS Publications. [Link]
-
Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. ResearchGate. [Link]
-
Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. RSC Advances. [Link]
-
Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances. National Institutes of Health. [Link]
-
Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PubMed Central. [Link]
-
Synthesis, Characterization and Microbial Activities of Metal Complexes with 2-[N-(2-Hydroxyphenyl)methylidinyl]amino-4,5. Asian Journal of Chemistry. [Link]
-
Structure & Coordination Determination Of Peptide-Metal Complexes. JoVE. [Link]
-
DFT Exploration of Metal Ion–Ligand Binding: Toward Rational Design of Chelating Agent in Semiconductor Manufacturing. MDPI. [Link]
-
SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journals Online. [Link]
-
1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry. [Link]
-
Three 3-amino-1,2,4-triazole-based cobalt(II) complexes incorporating with different carboxylate coligands: Synthesis, crystal structures, and magnetic behavior. ResearchGate. [Link]
-
how do ligands even bind to metals. Reddit. [Link]
-
Metal-Ligand Bonding. Dalal Institute. [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]
-
Effects of 3-Amino-1,2,4-triazole-5-thiol on the Inhibition of Pure Aluminum Corrosion in Aerated Stagnant 3.5. International Journal of Electrochemical Science. [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. National Institutes of Health. [Link]
-
The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3). ResearchGate. [Link]
-
Biological applications of metal-based triazole derivatives. ResearchGate. [Link]
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]
-
N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. PubMed Central. [Link]
-
Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. PubMed Central. [Link]
-
Simulating Metal Complex Formation and Ligand Exchange: Unraveling the Interplay between Entropy, Kinetics, and Mechanisms on the Chelate Effect. ACS Publications. [Link]
-
Electrochemical and Quantum Chemical Studies of 3,5-Di(n-Tolyl)-4-Amino-1,2,4-Triazole Adsorption on Mild Steel in Acidic Media. NACE International. [Link]
-
Electrodeposition and Characterization of Poly 3-Amino-1,2,4-Triazole-5-Thiol Films on Brass Electrode in 0.1 M Methanol. MDPI. [Link]
-
Electrochemical and theoretical evaluations of 3-(4-chlorophenyl)- 7-methyl-5H-[14][19][23] triazolo [3,4-b][12][14][19]thiadiazin-6(7H). Journal of Molecular Structure. [Link]
Sources
- 1. Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 3. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of novel triazolylquinoxaline-based metal complexes supported by experimental and virtual screenings - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02068E [pubs.rsc.org]
- 13. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol [ouci.dntb.gov.ua]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. content.ampp.org [content.ampp.org]
- 18. mdpi.com [mdpi.com]
- 19. Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. dalalinstitute.com [dalalinstitute.com]
- 22. asianpubs.org [asianpubs.org]
- 23. Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine in the Development of Antimicrobial Agents
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Heterocyclic compounds, particularly those containing the 1,2,4-triazole nucleus, represent a promising and well-established scaffold in medicinal chemistry.[1][2][3] This structural motif is present in numerous clinically approved drugs and is known to confer a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The incorporation of a pyridine ring into the triazole scaffold has been shown to enhance antimicrobial efficacy, making pyridyl-triazole derivatives a focal point of contemporary drug discovery efforts.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of a promising candidate, 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine . We will delve into detailed, field-proven protocols, explain the causality behind experimental choices, and provide a framework for its investigation as a potential lead compound in the development of new antimicrobial agents.
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound can be achieved through a multi-step synthetic route, commencing with the formation of a triazole carboxylate intermediate, followed by a Curtius rearrangement to yield the target 3-amino triazole. This method offers a versatile and controllable pathway to the desired product.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of Ethyl 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate
This initial step involves the cyclization of N'-aminopyridine-2-carboximidamide with monoethyl oxalyl chloride to form the core triazole ring with an ethyl ester at the 3-position.[6]
Materials:
-
N'-aminopyridine-2-carboximidamide
-
Monoethyl oxalyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
To a solution of N'-aminopyridine-2-carboximidamide (1.0 equivalent) in anhydrous THF in a round-bottom flask, add monoethyl oxalyl chloride (2.0 equivalents) dropwise at room temperature with continuous stirring.
-
A precipitate may form upon addition.
-
Attach a condenser and reflux the reaction mixture for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the solid product and wash it with diethyl ether.
-
Dry the product in air to obtain crude ethyl 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.[6]
Protocol 2: Synthesis of this compound via Curtius Rearrangement
This protocol outlines the conversion of the ethyl ester to the final 3-amino product. It involves saponification to the carboxylic acid, formation of an acyl azide, and subsequent Curtius rearrangement.[6][7][8][9][10]
Part A: Saponification
-
Dissolve the ethyl 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (1.1 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid.
Part B: Curtius Rearrangement
-
Suspend the 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid (1.0 equivalent) in anhydrous toluene.
-
Add triethylamine (1.1 equivalents) followed by diphenylphosphoryl azide (DPPA) (1.1 equivalents) at room temperature.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC). This step forms the isocyanate intermediate.
-
Cool the reaction mixture and carefully add an aqueous acid solution (e.g., 2N HCl).
-
Reflux the mixture to hydrolyze the isocyanate to the amine.
-
After cooling, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield this compound.
-
Purify the product by recrystallization or column chromatography.
Antimicrobial Activity Evaluation
The antimicrobial potential of this compound should be assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are standard methods in the field.
Diagram of Antimicrobial Testing Workflow
Caption: Workflow for MIC and MBC/MFC determination.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls
-
Spectrophotometer or McFarland standards
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Dispense 100 µL of the appropriate broth medium into each well of a 96-well plate.
-
Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with 10 µL of the standardized microbial suspension.
-
Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO without the compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Protocol 4: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under the same conditions as for the MIC assay.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony formation on the agar plate.
Expected Antimicrobial Spectrum
While specific MIC values for this compound are not yet extensively published, data from structurally related compounds suggest a broad spectrum of activity. Derivatives of 4-amino-1,2,4-triazole have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values in the low µg/mL range.[1] For instance, certain 5-substituted-3-pyridin-4-yl-1,2,4-triazoles have shown significant inhibitory zones against B. subtilis, S. aureus, and E. coli.[5] Additionally, some pyridine-1,2,4-triazole-3-thione derivatives have exhibited exceptional antifungal activity, with MICs as low as 0.9 µg/mL against Candida species.[4][11]
Table 1: Representative MIC Values for Structurally Related Pyridyl-Triazole Derivatives
| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |
| 4-Amino-1,2,4-triazole derivatives | S. aureus, E. coli | 2 - 8 | [1] |
| 5-substituted-3-pyridin-4-yl-1,2,4-triazoles | B. subtilis, S. aureus, P. mirabilis | Comparable to levofloxacin | [5] |
| Pyridine-1,2,4-triazole-3-thiones | C. tenuis | 0.9 | [4][11] |
| 4-Amino-substituted-1,2,4-triazole-3-thiols | S. aureus, B. subtilis, E. coli | 16 - 31 | [12] |
Elucidating the Mechanism of Action
The mechanism of action of this compound is likely multifaceted, with different targets in bacteria and fungi.
Antibacterial Mechanism: Potential Inhibition of DNA Gyrase
Many nitrogen-containing heterocyclic compounds, including triazole derivatives, exert their antibacterial effects by targeting essential bacterial enzymes. A primary and well-validated target is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[11][12][13][14] DNA gyrase introduces negative supercoils into the bacterial chromosome, a process vital for relieving torsional stress during DNA unwinding.[11][12][13][14] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.[13]
Diagram of DNA Gyrase Inhibition
Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
The antifungal activity of triazoles is well-established and primarily involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase . This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that is absent in mammalian cells. Inhibition of this pathway disrupts membrane integrity, leading to fungal growth inhibition.
Cytotoxicity and Selectivity Assessment
A crucial aspect of antimicrobial drug development is ensuring that the compound exhibits selective toxicity towards microbial cells while having minimal effects on host mammalian cells.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cell lines (e.g., HEK293 - normal kidney cells, HepG2 - liver cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well plates
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
A high IC50 value against mammalian cells, coupled with low MIC values against microbial strains, indicates good selectivity and a favorable therapeutic index.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel antimicrobial agents. The synthetic and analytical protocols outlined in this document provide a robust framework for its investigation. Future research should focus on synthesizing a library of derivatives to establish a clear structure-activity relationship (SAR), conducting in-depth mechanistic studies to confirm the molecular targets, and evaluating the in vivo efficacy and pharmacokinetic properties of the most promising candidates in animal models of infection. Such a systematic approach will be instrumental in advancing this class of compounds through the drug discovery pipeline.
References
-
Patsnap Synapse. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?. Retrieved from [Link]
-
Plebankiewicz, M., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 25(3), 563. Available at: [Link]
-
Al-Ostath, A. I., et al. (2021). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. Molecules, 26(21), 6487. Available at: [Link]
-
Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Retrieved from [Link]
-
Collin, F., et al. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology, 92(3), 479–497. Available at: [Link]
-
Katritzky, A. R., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Journal of Organic Chemistry, 74(18), 7174–7176. Available at: [Link]
- Muthal, A. G., et al. (2010). Synthesis and biological evaluation of some new 5-substituted-3-pyridin-4-yl-1,2,4-triazoles. Indian Journal of Chemistry - Section B, 49B(10), 1378-1382.
- Thakkar, S. S., et al. (2017). Synthesis, characterization and antimicrobial evaluation of some new 4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Serbian Chemical Society, 82(3), 257-268.
- Gadegoni, S. G., et al. (2013). Synthesis and antimicrobial activity of 3-[4-amino-3-(1H-indol-3-yl-methyl)-5-oxo(5-thioxo)-4,5-dihydro-1,2,4-triazol-1-yl]-propionitriles and their 1,3,4-oxadiazole analogues. Indian Journal of Chemistry - Section B, 52B(7), 916-923.
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
Sharma, P., & Kumar, V. (2014). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 12(48), 9789-9801. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 10(4), 594–605. Available at: [Link]
-
Al-Ostath, A. I., et al. (2021). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. Molecules, 26(21), 6487. Available at: [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
Eya'ane Meva, F., et al. (2021). Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[1][12][13]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. SN Applied Sciences, 3(11), 942. Available at: [Link]
-
El-Sayed, W. A., et al. (2015). Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles. Molecules, 20(4), 6759–6771. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]
-
Muthal, A. G., et al. (2010). Synthesis and biological evaluation of some new 5-substituted-3-pyridin-4-yl-1,2,4-triazoles. Indian Journal of Chemistry - Section B, 49B(10), 1378-1382. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. Available at: [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
Sagitova, E. F., et al. (2016). The Dimroth rearrangement of 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides. Russian Chemical Bulletin, 65(1), 235–240. Available at: [Link]
-
Al-Ghorbani, M., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 29(23), 5348. Available at: [Link]
-
Sagitova, E. F., et al. (2016). The Dimroth rearrangement of 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides. Russian Chemical Bulletin, 65(1), 235–240. Available at: [Link]
-
Li, G., et al. (2023). Unified and green oxidation of amides and aldehydes for the Hofmann and Curtius rearrangements. Green Chemistry, 25(16), 6439-6447. Available at: [Link]
Sources
- 1. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Gyrase Inhibitors [pharmacology2000.com]
- 12. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
- 13. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 14. DNA gyrase - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for the Analytical Characterization of Pyridinyl Triazoles
Abstract
Pyridinyl triazoles are a significant class of heterocyclic compounds, forming the structural core of numerous molecules in medicinal chemistry and materials science.[1][2] Their biological activity and physical properties are intrinsically linked to their precise chemical structure, substitution patterns, and stereochemistry. Therefore, rigorous analytical characterization is a cornerstone of their research and development. This guide provides a comprehensive overview of the primary analytical techniques employed for the structural elucidation and purity assessment of pyridinyl triazoles. It offers not only standardized protocols but also the underlying scientific rationale, empowering researchers to make informed decisions in their analytical workflows. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), X-ray Crystallography, and various spectroscopic methods, presenting them as an integrated toolkit for complete compound characterization.
The Strategic Importance of Multi-Modal Characterization
No single analytical technique can provide a complete structural and purity profile of a synthesized pyridinyl triazole. A robust characterization strategy relies on the synergistic use of multiple orthogonal techniques. The data from each method corroborates the others, building a comprehensive and trustworthy profile of the molecule. For instance, while Mass Spectrometry provides the molecular weight, NMR spectroscopy reveals the connectivity of atoms, and HPLC confirms the purity and quantity of the compound. X-ray crystallography offers the ultimate confirmation of the three-dimensional structure.[3][4]
The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized pyridinyl triazole derivative.
Caption: General experimental workflow for pyridinyl triazole characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For pyridinyl triazoles, ¹H and ¹³C NMR are indispensable for confirming the successful synthesis and determining the substitution pattern.[5][6] Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can resolve complex structures and unambiguously assign all proton and carbon signals.[5][6]
Causality Behind Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, pyridinyl triazoles can have varying polarities. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative and is particularly useful for observing exchangeable protons (e.g., N-H).[7]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling). The chemical shift of the triazole proton is particularly diagnostic.
-
¹³C NMR: Shows the number of different types of carbon atoms. The chemical shifts of the triazole ring carbons are key indicators of its formation.[8][9]
-
¹⁵N NMR: While less common due to lower natural abundance and sensitivity, ¹⁵N NMR can provide direct insight into the electronic environment of the nitrogen atoms in both the pyridine and triazole rings. Techniques like ¹H-¹⁵N HMBC can be used to determine ¹⁵N chemical shifts at natural abundance.[5]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyridinyl triazole sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup (300-500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire a standard ¹H NMR spectrum. Typical acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This experiment requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the resulting spectra and calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, coupling patterns (multiplicity), and coupling constants (J-values) to assign the signals to specific protons in the molecule.
-
Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and, if necessary, by using 2D NMR data (e.g., HSQC).
-
Data Interpretation: Characteristic Chemical Shifts
The chemical environment of the nuclei in the pyridine and triazole rings gives rise to characteristic signals. The following table summarizes typical chemical shift ranges observed for pyridinyl triazoles.[2][7][8][9]
| Group | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |
| Triazole Ring | CH | 7.70 - 8.20 | Singlet, highly diagnostic of 1,4-disubstituted 1,2,3-triazole formation.[8] |
| C =CH | 140 - 148 | ||
| C=C H | 120 - 128 | ||
| Pyridine Ring | Aromatic H | 7.40 - 8.90 | Specific shifts and coupling patterns depend on the substitution position.[2] |
| Aromatic C | 120 - 165 | ||
| Linker/Subst. | N-CH₂ -Triazole | 5.30 - 5.60 | Singlet for a methylene linker.[8] |
| S-CH₂ -Triazole | 4.25 - 4.60 | Singlet for a thioether linker.[2][8] |
Mass Spectrometry (MS): Unveiling Molecular Weight and Formula
MS is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of the target compound and can provide structural information through fragmentation analysis.[10] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula.[4]
Causality Behind Experimental Choices
-
Ionization Method:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or adducts like [M+Na]⁺.[8][10] This is often the method of choice for pyridinyl triazoles, which contain multiple nitrogen atoms that are readily protonated.
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. While it can make the molecular ion peak difficult to identify, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound.[8][11]
-
-
Mass Analyzer:
Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the purified sample (approx. 0.1 mg/mL) in a suitable solvent, typically methanol or acetonitrile/water.
-
The solvent should be volatile and compatible with the ESI source. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.
-
Filter the solution through a 0.22 µm syringe filter if any particulate matter is present.
-
-
Instrument Setup (LC-MS or Direct Infusion):
-
The sample can be introduced via direct infusion using a syringe pump or through an HPLC system.
-
Set the ESI source parameters. Typical values for positive ion mode are:
-
Capillary Voltage: 3-4 kV
-
Drying Gas (N₂) Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
-
Set the mass analyzer to scan a relevant m/z range (e.g., 100-1000 amu).
-
-
Data Acquisition and Interpretation:
-
Acquire the mass spectrum.
-
Identify the peak corresponding to the molecular ion. In positive ESI mode, this will typically be the [M+H]⁺ peak. Also, look for common adducts like [M+Na]⁺ or [M+K]⁺.[8]
-
Compare the observed m/z value with the calculated theoretical mass of the expected product. For HRMS data, the measured mass should be within 5 ppm of the calculated mass.
-
Analyze any significant fragment ions to corroborate the proposed structure. Common fragmentation pathways for 1,2,4-triazoles can involve the loss of N₂ or HCN.[11]
-
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For pyridinyl triazoles, its primary role is to assess the purity of the final compound and to quantify it in various matrices.[12] The choice between Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) is critical and depends on the polarity of the analyte.[12][13]
Caption: Logic diagram for selecting the appropriate HPLC method.[12]
Protocol: Reversed-Phase HPLC for Purity Assessment
This protocol is suitable for moderately polar to nonpolar pyridinyl triazole derivatives.
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile with 0.1% of the same acid.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of ~0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Instrument Setup and Run:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or 260 nm).[15]
-
Injection Volume: 10-20 µL.
-
Gradient Elution: A typical gradient might be:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-22 min: 90% B
-
22-23 min: 90% to 10% B
-
23-28 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Complementary Spectroscopic and Analytical Techniques
While NMR, MS, and HPLC form the core of the characterization workflow, other techniques provide valuable, confirmatory data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyridinyl triazoles, it can confirm the presence of the aromatic rings and the absence of starting material functional groups (e.g., azide or alkyne).[16][17]
-
Protocol: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Interpretation:
-
C=N and C=C stretching (aromatic): ~1400-1600 cm⁻¹.[2]
-
N=N stretching (triazole): ~1440-1450 cm⁻¹.[16]
-
C-H stretching (aromatic): ~3000-3150 cm⁻¹.[4]
-
Absence of Azide (N₃) stretch: A sharp, strong peak around 2100 cm⁻¹ indicates incomplete reaction.
-
Absence of terminal Alkyne (C≡C-H) stretch: A sharp peak around 3300 cm⁻¹ indicates unreacted alkyne.
-
UV-Visible Spectroscopy
This technique provides information about the electronic transitions within the molecule and is useful for compounds with chromophores. It is often used to study the photophysical properties of pyridinyl triazoles.[18][19]
-
Protocol: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile) and the absorbance is measured across the UV-Vis range (typically 200-800 nm).
-
Data Interpretation: The wavelength of maximum absorbance (λ_max) is characteristic of the compound's conjugated system. The data can be used to calculate the molar absorptivity (ε), which is useful for quantitative analysis via the Beer-Lambert law.
X-Ray Crystallography
When a suitable single crystal can be grown, X-ray crystallography provides unambiguous proof of structure. It yields precise 3D coordinates of all atoms, allowing for the determination of bond lengths, bond angles, and intermolecular interactions in the solid state.[3][20][21]
-
Protocol: Requires growing a high-quality single crystal of the compound, which can be a challenging process involving slow evaporation, solvent diffusion, or cooling techniques.
-
Data Interpretation: The resulting crystal structure provides absolute confirmation of connectivity and stereochemistry, serving as the ultimate reference for the compound's structure.[3]
Elemental Analysis
This technique determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample.
-
Protocol: A small, precisely weighed amount of the sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified.
-
Data Interpretation: The experimental percentages are compared to the calculated theoretical percentages for the proposed molecular formula. A match within ±0.4% is considered confirmation of the elemental composition and purity.[22]
Conclusion
The comprehensive characterization of pyridinyl triazoles is a critical, multi-step process that ensures the structural integrity and purity of these important compounds. By strategically combining the power of NMR for structural mapping, Mass Spectrometry for molecular weight confirmation, HPLC for purity assessment, and other spectroscopic and analytical methods for corroboration, researchers can have the utmost confidence in their findings. The protocols and insights provided in this guide serve as a robust framework for establishing a reliable and scientifically sound analytical workflow in any drug discovery or materials science laboratory.
References
- Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. (n.d.). ACS Omega.
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI.
- Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (2024).
- Synthesis and NMR Analysis of 1,4-Disubstituted 1,2,3-Triazoles Tethered to Pyridine, Pyrimidine, and Pyrazine Rings. (n.d.).
- Synthesis and crystal structures of two novel triazolpyridine compounds solved by local L.S. minimizations from poder diffraction data. (n.d.).
- 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. (n.d.). Source not available.
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). International Journal of Chemical and Pharmaceutical Sciences.
- Elemental analysis of synthesized final compounds. (n.d.).
- HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. (n.d.). SIELC Technologies.
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
- Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. (2025). Oriental Journal of Chemistry.
- Synthesis and Crystallization of N-Rich Triazole Compounds. (n.d.). MDPI.
- Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (n.d.). PMC.
- Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation. (n.d.).
- HPLC Methods for analysis of 1,2,4-triazole. (n.d.).
- Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. (2015). Agilent.
- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). IJRPC.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds. (n.d.). Benchchem.
- Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. (n.d.). Benchchem.
- 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. (2023). Journal of Medicinal Chemistry.
- UV–Vis spectra of compounds (5), (7) and (8) in pyridine. (n.d.).
- Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. (2017). Impactfactor.
- Absorption and fluorescence spectra of the various pyridyl... (n.d.).
- Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Compar
- UV-vis absorption spectra of pyridotriazoles. (n.d.).
- (A) FTIR spectra, and (B) TGA graphs of Pyridyl‐Triazole‐INT and its corresponding copper (I) complex. (n.d.).
- Synthesis and NMR characterization of 1H-1,2,3-triazole deriv
- Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. (n.d.). PMC.
- Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. (n.d.). eurl-pesticides.eu.
- ChemInform Abstract: Synthesis and RP HPLC Studies of Biologically Active Semicarbazides and Their Cyclic Analogues 1,2,4-Triazol-3-ones. (n.d.).
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.).
- UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to... (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. helixchrom.com [helixchrom.com]
- 14. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. agilent.com [agilent.com]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
Application Notes & Protocols: A Guide to the Biological Evaluation of 1,2,4-Triazole Compounds
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2][3] This guide provides a series of detailed application notes and validated protocols for researchers engaged in the discovery and development of novel 1,2,4-triazole derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. This document is designed to equip researchers, scientists, and drug development professionals with the necessary methodologies to effectively screen, characterize, and advance promising 1,2,4-triazole candidates.
The Scientific Rationale: Why Focus on 1,2,4-Triazoles?
1,2,4-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.[2] This unique structure confers a high degree of metabolic stability and allows for versatile molecular interactions, making it a "privileged scaffold" in drug design. The triazole ring can engage in hydrogen bonding, dipole-dipole, and hydrophobic interactions, enabling it to bind effectively to a diverse range of biological targets like enzymes and receptors.[1] Consequently, these compounds have been successfully developed into drugs for various diseases, validating their continued exploration for novel therapeutic applications.[3][4][5]
The initial phase of evaluating a new series of synthesized 1,2,4-triazole derivatives involves a systematic screening process to identify their primary biological activities. The workflow below outlines a standard cascade for moving from a compound library to a validated lead candidate.
Caption: General workflow for synthesis and biological evaluation.
Assays for Antimicrobial Activity
Many heterocyclic compounds, including 1,2,4-triazoles, are known to possess potent antibacterial and antifungal properties.[6][7] The primary objective of antimicrobial screening is to determine the lowest concentration of a compound that can inhibit microbial growth (Minimum Inhibitory Concentration, MIC) or kill the microbe (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC).
Scientific Rationale
The choice of a broth microdilution assay is based on its efficiency, scalability for screening multiple compounds, and its ability to provide quantitative data (MIC values).[6] This method allows for the simultaneous testing of various compound concentrations against different microbial strains in a standardized 96-well plate format, ensuring reproducibility. Following MIC determination, a secondary assay to determine MBC/MFC is crucial to distinguish between static (growth-inhibiting) and cidal (killing) activity, which is a critical parameter for therapeutic development.
Protocol: Broth Microdilution for MIC & MBC/MFC Determination
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/Fungal inoculum standardized to a 0.5 McFarland standard
-
Test 1,2,4-triazole compounds dissolved in DMSO (stock solution)
-
Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)[1]
-
Resazurin dye solution (for viability indication)
-
Sterile agar plates (for MBC/MFC)
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth (MHB or RPMI) to all wells of a 96-well plate.
-
Compound Dilution: In the first column, add 50 µL of the test compound stock solution to the 50 µL of broth, creating a 1:2 dilution. Mix thoroughly and transfer 50 µL from this well to the next well in the row to perform a 2-fold serial dilution across the plate. Discard the final 50 µL from the last well. This creates a concentration gradient.
-
Controls:
-
Positive Control: Prepare a serial dilution of a standard antibiotic.
-
Negative Control: Wells containing only broth and microbial inoculum (to show normal growth).
-
Vehicle Control: Wells containing the highest concentration of DMSO used and inoculum (to ensure the solvent has no antimicrobial effect).
-
Sterility Control: Wells containing only broth (to check for contamination).
-
-
Inoculation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this standardized inoculum to each well (except the sterility control).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth. Alternatively, add 10 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable cells; the MIC is the lowest concentration where the blue color is retained.
-
MBC/MFC Determination: Take 10 µL from each well that showed no visible growth (at and above the MIC). Spot-plate this volume onto a sterile agar plate. Incubate the agar plate overnight. The MBC/MFC is the lowest concentration that results in no colony formation on the agar plate, indicating ≥99.9% killing of the initial inoculum.
Data Presentation
Summarize the quantitative results in a table for clear comparison.
| Compound ID | Target Organism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Triazole-A | S. aureus (Gram+) | 8 | 16 |
| Triazole-A | E. coli (Gram-) | 32 | >64 |
| Triazole-A | C. albicans (Fungus) | 4 | 8 |
| Triazole-B | S. aureus (Gram+) | 16 | 32 |
| Triazole-B | E. coli (Gram-) | >64 | >64 |
| Triazole-B | C. albicans (Fungus) | 8 | 16 |
| Gentamicin | S. aureus | 1 | 2 |
| Amphotericin B | C. albicans | 0.5 | 1 |
Assays for Anticancer Activity
The evaluation of 1,2,4-triazoles as potential anticancer agents is a major area of research.[5][8] The initial step involves assessing the general cytotoxicity of the compounds against various human cancer cell lines.
Scientific Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[8][9] Its principle is based on the ability of mitochondrial reductase enzymes in viable cells to convert the yellow MTT tetrazolium salt into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells. This assay is rapid, reliable, and suitable for high-throughput screening of compound libraries to determine their cytotoxic potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[10][11]
Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, Hela for cervical)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test 1,2,4-triazole compounds dissolved in DMSO
-
Positive control drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control drug in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[12]
-
Dosing: After 24 hours, carefully remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include untreated cells (negative control) and vehicle control (medium with the highest DMSO concentration) wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.
Data Presentation
Tabulate the IC₅₀ values to compare the potency of different compounds across various cell lines.
| Compound ID | IC₅₀ on MCF-7 (µM) | IC₅₀ on A549 (µM) | IC₅₀ on Hela (µM) | Selectivity Index (Normal vs. Cancer) |
| Triazole-C | 10.5 | 15.2 | 8.9 | >10 |
| Triazole-D | 5.8 | 7.1 | 4.2 | >15 |
| Doxorubicin | 0.8 | 1.1 | 0.6 | ~1.5 |
Selectivity Index = IC₅₀ on a normal cell line (e.g., MRC-5) / IC₅₀ on a cancer cell line. A higher value indicates better selectivity.
Assays for Enzyme Inhibition
A significant number of 1,2,4-triazole-based drugs exert their therapeutic effect by inhibiting specific enzymes.[13] For instance, antifungal azoles target lanosterol 14α-demethylase (CYP51), and certain anticancer agents like Letrozole inhibit the aromatase enzyme.[8][9] Therefore, enzyme inhibition assays are fundamental for target-based drug discovery.[14][15]
Scientific Rationale
Biochemical enzyme assays provide a direct measure of a compound's ability to modulate the activity of a purified enzyme.[16] These assays are performed in a cell-free system, which eliminates complexities such as cell permeability and off-target effects, allowing for a precise determination of the compound-target interaction. Understanding the mechanism of inhibition (e.g., competitive, non-competitive) is critical for lead optimization.[17]
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Protocol: General Biochemical Enzyme Inhibition Assay
This protocol provides a general template that can be adapted for various enzymes where activity can be measured via a change in absorbance or fluorescence.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength)
-
Cofactors (if required by the enzyme)
-
Test 1,2,4-triazole compounds and a known inhibitor (positive control)
-
96-well UV-transparent or black microtiter plates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare all reagents (enzyme, substrate, compounds) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound at various concentrations (or positive/vehicle controls).
-
Purified enzyme solution.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the test compound to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the product formation (or substrate depletion) over time by monitoring the change in absorbance or fluorescence at regular intervals.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
-
Data Presentation
Present the enzyme inhibition data clearly in a summary table.
| Compound ID | Target Enzyme | IC₅₀ (µM) | Putative Inhibition Type |
| Triazole-E | Aromatase | 0.52 | Competitive |
| Triazole-F | Aromatase | 1.15 | Competitive |
| Letrozole | Aromatase | 0.02 | Competitive |
References
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). Retrieved from [Link]
-
Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (n.d.). Retrieved from [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (n.d.). MDPI. Retrieved from [Link]
-
What is an Inhibition Assay? (n.d.). Biobide. Retrieved from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]
-
A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2021). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. (n.d.). Retrieved from [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Retrieved from [Link]
-
In Vitro Assays for Screening Small Molecules. (n.d.). PubMed. Retrieved from [Link]
-
functional in vitro assays for drug discovery. (2023). YouTube. Retrieved from [Link]
-
Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Retrieved from [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (n.d.). Retrieved from [Link]
-
Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). MDPI. Retrieved from [Link]
-
An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. (n.d.). Retrieved from [Link]
-
In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. (n.d.). PubMed. Retrieved from [Link]
-
Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. (n.d.). MDPI. Retrieved from [Link]
-
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2023). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). BMC Chemistry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity [ignited.in]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. blog.biobide.com [blog.biobide.com]
- 14. researchgate.net [researchgate.net]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. youtube.com [youtube.com]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
functionalization of the amino group in 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
An Application Guide to the Chemical Derivatization of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
Abstract
The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry and drug development. Compounds incorporating the 1,2,4-triazole ring system are known to exhibit a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of a primary amino group on this scaffold offers a versatile handle for chemical modification, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive guide to the functionalization of this exocyclic amino group. We present detailed, field-tested protocols for key transformations including imine formation, N-acylation, N-sulfonylation, N-alkylation via reductive amination, and conversion via diazotization, explaining the causality behind experimental choices to ensure reproducible and efficient synthesis.
Core Scaffold: Reactivity and Potential
The starting material, this compound, possesses a unique electronic and structural profile. The exocyclic 3-amino group is the primary site of nucleophilic attack for the functionalizations described herein. Its reactivity is influenced by the electron-withdrawing nature of the adjacent triazole and pyridine rings. It is also crucial for the experimental chemist to recognize the potential for N-alkylation or N-acylation at the triazole ring nitrogens (N1 or N4), although reactions at the exocyclic amine are generally favored under the conditions described.
Core Scaffold Overview
Caption: Structure and properties of the core molecule.
Synthesis of Imines (Schiff Bases) via Condensation
The formation of an imine (or Schiff base) through the condensation of the primary amino group with an aldehyde is one of the most robust and high-yielding derivatization methods. The resulting azomethine linkage (C=N) is a key pharmacophore in its own right and serves as an intermediate for further reactions, such as reduction to a secondary amine.[4][5] The reaction is typically catalyzed by a weak acid, which protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Caption: General scheme for Schiff base synthesis.
Protocol 1: Synthesis of (E)-N-benzylidene-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
Rationale: This protocol uses benzaldehyde as a representative aromatic aldehyde. Ethanol is chosen as a solvent for its ability to dissolve the reactants and its suitable boiling point for reflux. A catalytic amount of glacial acetic acid is sufficient to promote the reaction without causing unwanted side reactions.[6]
Materials & Reagents:
-
This compound (1.0 mmol, 161.2 mg)
-
Benzaldehyde (1.05 mmol, 111.4 mg, 107 µL)
-
Absolute Ethanol (15 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask, add this compound (161.2 mg) and absolute ethanol (15 mL).
-
Stir the suspension at room temperature until the amine is partially dissolved.
-
Add benzaldehyde (107 µL) to the mixture, followed by 2-3 drops of glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove unreacted aldehyde.
-
Dry the product under vacuum to yield the desired Schiff base. Further purification can be achieved by recrystallization from ethanol if necessary.
Expected Characterization:
-
IR (KBr, cm⁻¹): Appearance of a strong C=N (imine) stretch around 1610-1640 cm⁻¹, disappearance of the primary amine N-H bending vibration.
-
¹H NMR (DMSO-d₆, δ ppm): A characteristic singlet for the azomethine proton (N=CH) appearing downfield, typically between 8.5-9.5 ppm. Disappearance of the broad singlet corresponding to the -NH₂ protons.
Synthesis of Amides via N-Acylation
N-acylation converts the primary amine into a more structurally complex and electronically distinct amide. This transformation is fundamental in drug design for modulating properties like solubility, stability, and receptor binding affinity. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent, typically an acyl chloride or anhydride. A non-nucleophilic base is required to neutralize the acidic byproduct (e.g., HCl).
Caption: General scheme for N-acylation.
Protocol 2: Synthesis of N-(5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)acetamide
Rationale: This protocol uses acetyl chloride as a simple acylating agent. Dichloromethane (DCM) is an excellent inert solvent for this reaction. The reaction is started at 0 °C to control the initial exothermic reaction, and pyridine serves as both a catalyst and a scavenger for the HCl produced.
Materials & Reagents:
-
This compound (1.0 mmol, 161.2 mg)
-
Acetyl Chloride (1.1 mmol, 86.4 mg, 78 µL)
-
Anhydrous Dichloromethane (DCM) (20 mL)
-
Anhydrous Pyridine (1.5 mmol, 118.7 mg, 121 µL)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
Suspend this compound (161.2 mg) in anhydrous DCM (20 mL) in a dry round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Add anhydrous pyridine (121 µL) to the stirred suspension.
-
In a separate vial, dilute acetyl chloride (78 µL) with a small amount of anhydrous DCM (2 mL).
-
Add the acetyl chloride solution dropwise to the cooled amine suspension over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours or until TLC indicates the consumption of the starting material.
-
Quench the reaction by slowly adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography or recrystallization to obtain the pure amide.
Expected Characterization:
-
IR (KBr, cm⁻¹): Appearance of a strong amide carbonyl (C=O) stretch around 1660-1690 cm⁻¹ and an N-H stretch around 3200-3300 cm⁻¹.
-
¹H NMR (DMSO-d₆, δ ppm): A new singlet corresponding to the acetyl methyl protons (-COCH₃) around 2.0-2.3 ppm and a broad singlet for the amide N-H proton, typically >10 ppm.
Synthesis of Secondary Amines via Reductive Amination
Direct N-alkylation of the amino group with alkyl halides can be difficult to control, often leading to mixtures of mono- and di-alkylated products, as well as potential alkylation of the triazole ring nitrogens. Reductive amination is a superior, high-yield method for synthesizing mono-N-alkylated amines. The process involves the in-situ formation of a Schiff base (as in Section 1), which is then immediately reduced by a mild, hydride-based reducing agent.
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated iminium ion intermediate. This selectivity allows the reaction to be performed in a single pot.
Caption: Workflow for one-pot reductive amination.
Protocol 3: Synthesis of N-benzyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
Materials & Reagents:
-
This compound (1.0 mmol, 161.2 mg)
-
Benzaldehyde (1.1 mmol, 116.7 mg, 112 µL)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 317.9 mg)
-
Anhydrous 1,2-Dichloroethane (DCE) (20 mL)
-
Glacial Acetic Acid (optional, 1-2 drops to facilitate imine formation)
Procedure:
-
Combine this compound (161.2 mg) and benzaldehyde (112 µL) in anhydrous DCE (20 mL) in a dry round-bottom flask under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (317.9 mg) to the mixture in one portion. The reaction is often slightly exothermic.
-
Continue stirring at room temperature for 8-16 hours, monitoring by TLC until the starting amine is consumed.
-
Carefully quench the reaction by the slow addition of 15 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (using a gradient of methanol in DCM) to yield the pure secondary amine.
Expected Characterization:
-
¹H NMR (DMSO-d₆, δ ppm): Appearance of a new signal for the benzylic methylene protons (-CH₂-Ph), typically a doublet around 4.3-4.6 ppm, which couples to the adjacent N-H proton. A triplet or broad peak for the secondary amine N-H proton.
-
Mass Spec (ESI+): A molecular ion peak [M+H]⁺ corresponding to the mass of the product.
Advanced Transformations: Diazotization and Sandmeyer Reaction
The conversion of the primary amino group to a diazonium salt opens a gateway to a wide range of functionalities that are otherwise difficult to install. The diazonium group is an excellent leaving group (N₂) and can be displaced by various nucleophiles. The Sandmeyer reaction, using copper(I) salts, is a classic method for replacing the diazonium group with halides or a cyano group.[7]
CAUTION: Diazonium salts can be explosive when isolated and dry. These reactions must be carried out in solution at low temperatures (0-5 °C) and handled with extreme care behind a safety shield.
Caption: Pathway for diazotization followed by Sandmeyer chlorination.
Protocol 4: Synthesis of 3-chloro-5-(pyridin-2-yl)-4H-1,2,4-triazole
Rationale: This protocol first generates the aqueous diazonium salt under cold, acidic conditions. This unstable intermediate is then added to a pre-prepared solution of copper(I) chloride to facilitate the displacement of N₂ with Cl⁻.
Materials & Reagents:
-
This compound (1.0 mmol, 161.2 mg)
-
Concentrated Hydrochloric Acid (HCl) (approx. 1 mL)
-
Sodium Nitrite (NaNO₂) (1.2 mmol, 82.8 mg)
-
Copper(I) Chloride (CuCl) (1.1 mmol, 109 mg)
-
Deionized Water
-
Beakers, magnetic stirrer, ice-salt bath, dropping funnel
Procedure:
-
Preparation of Diazonium Salt: In a 50 mL beaker, suspend this compound (161.2 mg) in a mixture of concentrated HCl (1 mL) and water (5 mL).
-
Cool the beaker in an ice-salt bath to 0-5 °C with vigorous stirring.
-
Dissolve sodium nitrite (82.8 mg) in a small amount of cold water (2 mL).
-
Add the NaNO₂ solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C throughout the addition. A clear solution of the diazonium salt should form. Stir for an additional 15 minutes in the cold.
-
Sandmeyer Reaction: In a separate 100 mL beaker, dissolve copper(I) chloride (109 mg) in concentrated HCl (1.5 mL).
-
While stirring, slowly and carefully add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, gently warm the reaction mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and neutralize carefully by adding aqueous ammonia or sodium hydroxide solution until the solution is basic (pH ~8-9). A precipitate should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Summary of Functionalization Strategies
| Reaction Type | Reagents | Key Functional Group Formed | Primary Application |
| Condensation | Aldehydes, cat. Acid | Imine (Schiff Base) | Creating diverse substituents, intermediates for reduction. |
| N-Acylation | Acyl Chlorides, Base | Amide | Modulating electronic properties, H-bonding capability. |
| N-Sulfonylation | Sulfonyl Chlorides, Base | Sulfonamide | Introducing classic pharmacophores, altering solubility. |
| Reductive Amination | Aldehydes, NaBH(OAc)₃ | Secondary Amine | Controlled mono-alkylation, increasing flexibility. |
| Diazotization | NaNO₂, Acid, CuCl | Chloro | Complete replacement of the amino group. |
Conclusion
The this compound scaffold is an exceptionally valuable starting material for the synthesis of novel compounds in drug discovery. The exocyclic amino group provides a reliable and versatile point for chemical modification. The protocols detailed in this guide for imination, acylation, reductive amination, and diazotization represent robust and reproducible methods for generating diverse libraries of derivatives. By understanding the rationale behind each procedure, researchers can effectively leverage this scaffold to explore new chemical space and develop potent and selective therapeutic agents.
References
-
Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. (2011). Arabian Journal of Chemistry. Available at: [Link]
-
A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. (2020). Scientific Reports. Available at: [Link]
-
Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (2008). Organic Letters. Available at: [Link]
-
Overview of the developed green protocols giving libraries of amino-functionalized azole derivatives. (2022). ResearchGate. Available at: [Link]
-
One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts. (2021). Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine Derivatives and Their 1,2,4-Triazine Precursors. (2022). Chemistry of Heterocyclic Compounds. Available at: [Link]
-
N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. (2022). Molecules. Available at: [Link]
-
Synthesis of Schiff bases of 4-amino-3-mercapto-5-pyridin-4yl-4H-1,2,4-triazole and their evaluation as systemic acquired resistance inducers against sheath blight of rice. (2013). Indian Journal of Chemistry - Section B. Available at: [Link]
-
Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. (2024). Zenodo. Available at: [Link]
-
Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. (2022). ChemistrySelect. Available at: [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. Available at: [Link]
-
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent. (2024). Journal of Molecular Structure. Available at: [Link]
-
Synthesis of Some Novel Schiff Base Derivative 5-Substituted-4-Amino-1,2,4-Triazole-3-one Compounds with Potential Lipase In. (2023). Eurasian Journal of Science and Engineering. Available at: [Link]
-
Synthesis and structural exploration of 4-amino-3,5-bis(pyridin-2-yl)-1,2,4- triazole based ligands and their transition metal c. (2019). Newcastle University Theses. Available at: [Link]
-
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole. (2008). Acta Crystallographica Section E. Available at: [Link]
-
Synthesis, Structure, and Alkylation of 4-Nitroamino-1,2,4-triazole. (2001). Russian Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2024). Molecules. Available at: [Link]
-
Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. (2008). Organic Letters. Available at: [Link]
-
Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. (2021). Synthesis. Available at: [Link]
-
Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. (2010). The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and evaluation of 4-amino-5-phenyl-4 H -[4][6][8]-triazole-3-thiol derivatives as antimicrobial agents. (2021). ResearchGate. Available at: [Link]
-
A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. (2016). Chemistry International. Available at: [Link]
-
Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. (2022). Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]
- 6. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of N -substituted benzannulated triazoles via stable arene diazonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00968K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Evaluation of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine as a Potential Anticancer Agent
Introduction: The Therapeutic Potential of Triazole Derivatives in Oncology
The 1,2,4-triazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding as both an acceptor and a donor, make it an attractive pharmacophore for drug design.[2] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antifungal, antimicrobial, and notably, anticancer properties.[1][3] The anticancer effects of triazole-containing compounds are often attributed to their ability to interact with various biological targets, such as enzymes and proteins involved in cell proliferation and survival.[4] Mechanisms of action for some triazole derivatives include the induction of apoptosis and cell cycle arrest, highlighting their potential as novel chemotherapeutic agents.[5]
This document provides a comprehensive guide for the in vitro evaluation of a specific triazole derivative, 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine, against a panel of human cancer cell lines. The protocols detailed herein are designed to assess its cytotoxic and anti-proliferative effects, and to provide initial insights into its potential mechanism of action. These methodologies are foundational for the preclinical screening of novel chemical entities in oncology drug discovery.[6][7]
Strategic Approach to In Vitro Anticancer Drug Screening
A systematic in vitro evaluation is the cornerstone of preclinical cancer drug discovery.[8] The primary objective is to determine the potency and selectivity of a test compound. This involves a tiered approach, beginning with broad cytotoxicity screening across multiple cell lines, followed by more detailed mechanistic studies for promising candidates.
The workflow for evaluating this compound can be visualized as follows:
Caption: A tiered workflow for the in vitro screening of novel anticancer compounds.
Part 1: Foundational Protocols - Cytotoxicity Assessment
The initial step in evaluating a novel compound is to determine its cytotoxic effect on cancer cells. This is typically achieved by measuring cell viability after a defined period of exposure to the compound. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the growth of 50% of a cancer cell population, is a standard metric for quantifying cytotoxicity.[6]
Cell Line Selection and Maintenance
The choice of cancer cell lines is critical for obtaining clinically relevant data.[9] A panel of cell lines from different tissue origins should be used for initial screening to assess the breadth of activity.[7][10]
Recommended Cell Lines for Initial Screening:
| Cell Line | Tissue of Origin | Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, highly invasive |
| A549 | Lung Carcinoma | Non-small cell lung cancer model |
| HCT116 | Colorectal Carcinoma | p53 wild-type |
| PC-3 | Prostate Carcinoma | Androgen-independent |
| HeLa | Cervical Carcinoma | HPV-positive |
Protocol 1: Cell Culture and Maintenance
-
Culture Medium: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][11] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[11]
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1 to 100 µM).
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Sulforhodamine B (SRB) Assay
An alternative to the MTT assay is the SRB assay, which measures cell density based on the measurement of cellular protein content.[12] The SRB assay is often recommended due to its stability and ease of use.[13]
Protocol 3: SRB Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
Illustrative Data Presentation:
Table 1: Cytotoxicity of this compound (Example Data)
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 | 0.9 ± 0.1 |
| A549 | Lung Carcinoma | 25.2 ± 3.1 | 1.5 ± 0.2 |
| HCT116 | Colorectal Carcinoma | 18.6 ± 2.2 | 1.1 ± 0.1 |
| PC-3 | Prostate Carcinoma | 38.4 ± 4.5 | 2.8 ± 0.3 |
Note: The data presented above are for illustrative purposes only and will vary depending on the specific experimental conditions.
Part 2: Mechanistic Elucidation
Once the cytotoxic potential of this compound is established, the next phase is to investigate its mechanism of action. Key cellular processes to examine are apoptosis (programmed cell death) and cell cycle progression.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Apoptosis is a common mechanism of action for anticancer drugs.[7] The Annexin V-FITC/PI assay is a widely used method for detecting apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalator that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol 4: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase) and subsequent apoptosis.[5] Cell cycle analysis is performed by staining DNA with a fluorescent dye like propidium iodide and analyzing the DNA content of the cells by flow cytometry.
Protocol 5: Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the consistent use of controls.
-
Vehicle Control: Ensures that the solvent used to dissolve the compound (e.g., DMSO) does not have a significant effect on cell viability.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin) is used to confirm that the assay is performing as expected.
-
Untreated Control: Provides a baseline for normal cell growth and viability.
By comparing the results of the test compound to these controls, researchers can have confidence in the validity of their findings. Replicating experiments and ensuring reproducibility is also a critical aspect of trustworthiness.
References
- O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426.
- Li, W., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Journal of Medicinal Chemistry, 64(22), 16335-16376.
- Kamal, A., et al. (2015). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Current Bioactive Compounds, 11(3), 136-153.
- Dolu, E., & Tasan, M. (2023). A comprehensive review on triazoles as anticancer agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 727-758.
- Gazdar, A. F., et al. (2010). A guide for the selection of relevant cell lines during the evaluation of new anti-cancer compounds. Current Cancer Drug Targets, 10(6), 637-645.
-
Crown Bioscience. (2021). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
- Aguirre-de Paz, J., et al. (2023).
- Martínez-Cardús, A., et al. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 9(54), 30348–30360.
- Sharma, S. V., et al. (2014). Cancer cell lines for drug discovery and development. Cancer Research, 74(9), 2377-2384.
- Domínguez-Hernández, E., et al. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Pharmaceutical Design, 26(35), 4434-4446.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Wang, X., et al. (2016). In vitro human cell line models to predict clinical response to anticancer drugs. Pharmacogenomics, 17(12), 1353-1364.
- Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
- Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59.
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2019). In vitro cytotoxicity against different cancer cell lines by SRB assay. Retrieved from [Link]
- Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of cell viability by the MTT assay. Cold Spring Harbor Protocols, 2018(6).
-
El-Sayed, N. F., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[6][7][13]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1465.
-
International Journal of Pharmaceutical Chemistry and Analysis. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]
- Aslan, M., et al. (2021). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 14(1), 102877.
- Rouzi, K., et al. (2024). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies. Journal of Molecular Structure, 1301, 137353.
- Siddiqui, A. A., et al. (2012). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Pharmacognosy Research, 4(3), 157-162.
- Ferrer, S., et al. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o227.
- Khan, I., et al. (2012). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Molecules, 17(8), 9176-9189.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds | Bentham Science [benthamscience.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyridinyl Triazoles as Versatile Building Blocks in Modern Organic Synthesis
Abstract: The pyridinyl triazole scaffold has emerged as a privileged structure in contemporary organic synthesis, particularly within the realms of medicinal chemistry, agrochemicals, and materials science.[1][2] This heterocyclic framework, which marries the electron-deficient nature of the pyridine ring with the unique chemical properties of a triazole, offers a stable, rigid linker that can engage in a variety of non-covalent interactions, including hydrogen bonding and dipole interactions.[3][4] Furthermore, its metabolic stability and role as a bioisostere for amide bonds make it a highly sought-after motif in drug design.[5] This guide provides an in-depth exploration of pyridinyl triazoles as foundational building blocks. We will detail robust protocols for their synthesis via modern catalytic methods like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and outline their subsequent functionalization through powerful techniques such as palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is emphasized throughout, providing researchers with the necessary insights to adapt and innovate upon these core methodologies.
The Pyridinyl Triazole Scaffold: A Privileged Structure
The versatility of pyridinyl triazoles stems from the synergistic interplay between the two constituent rings. The pyridine moiety introduces a vector for modulating solubility and basicity, provides a coordination site for metals, and allows for a wide range of well-established functionalization chemistries. The triazole ring, existing primarily as 1,2,3- or 1,2,4-isomers, acts as a rigid and metabolically robust linker that is significantly more stable to hydrolysis than common ester or amide linkages.[6]
-
1,2,3-Triazoles: Typically synthesized via "click chemistry," these isomers are excellent hydrogen bond acceptors and possess a significant dipole moment, which can be exploited to form key interactions with biological targets.[4]
-
1,2,4-Triazoles: Accessible through various cyclocondensation reactions, this isomer is also a crucial pharmacophore found in numerous approved drugs, including antifungal agents like fluconazole and anticancer agents like letrozole.[6][7][8]
The combination of these features makes the pyridinyl triazole scaffold an ideal building block for constructing complex molecular architectures with tailored physicochemical and biological properties.[1][9]
Caption: Common isomers of pyridinyl triazoles used in synthesis.
Synthesis of Pyridinyl Triazole Building Blocks
The reliable synthesis of pyridinyl triazole cores is the critical first step in their use as building blocks. The following protocols detail two of the most efficient and widely used methods.
Protocol 2.1: Synthesis of 1,4-Disubstituted 1,2,3-Pyridinyl Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Principle: The CuAAC, or "click" reaction, is the premier method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3] It involves the [3+2] cycloaddition of an alkyne and an azide, catalyzed by a Cu(I) species. The reaction is renowned for its high efficiency, mild reaction conditions, exceptional regioselectivity, and tolerance of a wide variety of functional groups, making it a cornerstone of modern synthetic chemistry.[4][10] The Cu(I) catalyst can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.
Caption: General workflow for CuAAC synthesis of pyridinyl triazoles.
Detailed Step-by-Step Methodology:
-
Reagents & Equipment: 3-Ethynylpyridine (1.0 eq), 1-azido-4-bromobenzene (1.0 eq), Copper(II) sulfate pentahydrate (0.05 eq), Sodium ascorbate (0.10 eq), t-Butanol/Water (1:1 mixture), standard glassware, magnetic stirrer.
-
To a round-bottom flask, add 3-ethynylpyridine (e.g., 1.0 mmol, 103 mg) and 1-azido-4-bromobenzene (1.0 mmol, 198 mg).
-
Dissolve the reactants in a 1:1 mixture of t-butanol and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 20 mg) in water (1 mL) and add it to the reaction mixture.
-
Finally, add an aqueous solution of CuSO₄·5H₂O (0.05 mmol, 12.5 mg) in water (1 mL).
-
Stir the resulting suspension vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, add 20 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with a saturated aqueous solution of ammonium hydroxide or EDTA to remove the copper catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the pure 3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)pyridine.
Self-Validating System:
-
Expected Yield: Typically >90%.
-
Characterization: The formation of the triazole is confirmed by ¹H NMR, with a characteristic singlet for the C5-H of the triazole ring appearing around δ 8.5-9.0 ppm. The disappearance of the alkyne proton signal is also indicative of reaction completion.
Application in C-C Bond Formation: Expanding Molecular Complexity
Once synthesized, pyridinyl triazoles bearing a handle, such as a halogen atom, become powerful building blocks for constructing more complex molecules, particularly biaryl systems which are prevalent in pharmaceuticals.
Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Halogenated Pyridinyl Triazole
Principle: The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling method for forming C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound.[11][12] This reaction is fundamental in drug discovery for its broad functional group tolerance and reliable performance. The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency, especially with heteroaromatic substrates which can sometimes poison the catalyst.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ. For more challenging couplings, more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required to promote oxidative addition and reductive elimination.[13]
-
Base: A base is required to activate the boronic acid via formation of a boronate complex, which facilitates the transmetalation step.[14] K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ is more soluble and basic, often providing better results for less reactive substrates.
-
Solvent: A mixture of an organic solvent (like Dioxane or Toluene) and water is typically used. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Step-by-Step Methodology:
-
Reagents & Equipment: 3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)pyridine (1.0 eq, from Protocol 2.1), 4-methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane, Water, inert atmosphere setup (e.g., Schlenk line or glovebox).
-
To a Schlenk flask, add the bromo-pyridinyl-triazole (e.g., 0.5 mmol, 150 mg), 4-methoxyphenylboronic acid (0.6 mmol, 91 mg), and K₂CO₃ (1.0 mmol, 138 mg).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.015 mmol, 17 mg), under a counter-flow of argon or nitrogen.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting halide is consumed (typically 6-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired biaryl product.
Self-Validating System:
-
Troubleshooting: If the reaction stalls, potential issues include catalyst decomposition (can appear as precipitated palladium black), or degradation of the boronic acid. In such cases, adding a fresh portion of catalyst or boronic acid may restart the reaction. The use of a stronger base or a different ligand may be necessary for less reactive boronic acids.
-
Data Presentation: The success of the protocol can be demonstrated across various substrates.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 3-(1-(4'-methoxy-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-4-yl)pyridine | 85-95% |
| 2 | 3-Tolylboronic acid | 3-(1-(3'-methyl-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-4-yl)pyridine | 80-90% |
| 3 | 4-Fluorophenylboronic acid | 3-(1-(4'-fluoro-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-4-yl)pyridine | 88-96% |
| 4 | Thiophene-2-boronic acid | 3-(1-(4-(thiophen-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)pyridine | 75-85% |
Conclusion and Future Outlook
Pyridinyl triazoles represent a class of exceptionally versatile and powerful building blocks in organic synthesis. The straightforward and high-yielding access provided by methods like CuAAC, combined with their robust nature and amenability to further functionalization through cross-coupling reactions, ensures their continued prominence.[15][16] Future applications will likely see their increased use in the construction of complex molecular probes, functional materials, and as key linkers in sophisticated drug modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The protocols and insights provided herein serve as a validated foundation for researchers to leverage the full potential of these remarkable scaffolds.
References
-
Phadtare, G. B., Phule, A. B., & Mali, N. N. (2024). Review on Design and Development of Pyridyl Triazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology, 4(4). [Link]
-
Phadtare, G. B., Phule, A. B., & Mali, N. N. (2024). Review on Design and Development of Pyridyl Triazole Derivatives. ResearchGate. DOI: 10.48175/IJARSCT-22369. [Link]
-
SciSpace. (2024). Review on Design and Development of Pyridyl Triazole Derivatives. SciSpace. [Link]
-
National Institutes of Health (NIH). (2024). A mild protocol for efficient preparation of functional molecules containing triazole. [Link]
-
PubMed. (2009). Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors. PubMed. [Link]
-
ResearchGate. (n.d.). New palladium(II) complexes with 3-(2-pyridyl)-5-alkyl-1,2,4-triazole ligands as recyclable C‒C coupling catalysts. ResearchGate. [Link]
-
OUCI. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. OUCI. [Link]
-
National Institutes of Health (NIH). (n.d.). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC. [Link]
-
MDPI. (n.d.). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI. [Link]
-
Springer. (n.d.). Functionalization of 1,2,3-Triazole to Pyrimidine, Pyridine, Pyrazole, and Isoxazole Fluorophores with Antimicrobial Activity. Springer. [Link]
-
ResearchGate. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
ResearchGate. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. ResearchGate. [Link]
-
PubMed. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. [Link]
-
RSC Publishing. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Publishing. [Link]
-
Oriental Journal of Chemistry. (n.d.). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry. [Link]
-
National Institutes of Health (NIH). (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PMC. [Link]
-
SciELO. (n.d.). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. SciELO. [Link]
-
RSC Publishing. (2024). A mild protocol for efficient preparation of functional molecules containing triazole. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Few examples of approved drugs containing a pyridine unit. ResearchGate. [Link]
-
RSC Publishing. (n.d.). N-(4H-1,2,4-Triazol-4-yl)imines as a building block for the synthesis of substituted pyridines. Organic & Biomolecular Chemistry. [Link]
-
National Institutes of Health (NIH). (n.d.). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PMC. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal. [Link]
-
Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). A Review on 1, 2, 4 - Triazoles. Journal of Advanced Pharmacy Education and Research. [Link]
-
ResearchGate. (2022). (PDF) Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. ResearchGate. [Link]
-
ACS Publications. (n.d.). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2006). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate. [Link]
-
MDPI. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. japer.in [japer.in]
- 8. researchgate.net [researchgate.net]
- 9. Review on Design and Development of Pyridyl Triazole Derivatives (2024) | Gauri B. Phadtare [scispace.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions | MDPI [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]
- 15. A mild protocol for efficient preparation of functional molecules containing triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Scaling Up the Synthesis of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine: A Comprehensive Guide for Researchers and Drug Development Professionals
The heterocyclic scaffold, 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine, is a key building block in medicinal chemistry, appearing in a variety of compounds with therapeutic potential. As research progresses from laboratory-scale discovery to preclinical and clinical development, the ability to synthesize this intermediate on a larger scale becomes paramount. This guide provides a detailed technical overview, including scalable laboratory protocols, process development considerations, and safety guidelines for the synthesis of this important triazole derivative.
Introduction to the Synthetic Strategy
The most direct and scalable synthetic route to this compound commences with the readily available starting material, pyridine-2-carbonitrile. The overall transformation is a two-step process:
-
Amidrazone Formation: The reaction of pyridine-2-carbonitrile with hydrazine hydrate to form pyridine-2-carboximidohydrazide (the amidrazone intermediate).
-
Triazole Ring Cyclization: The subsequent reaction of the amidrazone with a cyanogen source, typically cyanogen bromide, to construct the 3-amino-1,2,4-triazole ring.
This approach is favored for its convergency and the commercial availability of the starting materials. However, scaling up this synthesis requires careful consideration of reaction parameters, reagent handling, and purification strategies to ensure safety, efficiency, and product quality.
Part 1: Laboratory-Scale Synthesis Protocols
This section details the step-by-step procedures for the synthesis of this compound on a laboratory scale.
Step 1: Synthesis of Pyridine-2-carboximidohydrazide (Amidrazone Intermediate)
The formation of the amidrazone is a critical first step. The reaction involves the nucleophilic addition of hydrazine to the nitrile group of pyridine-2-carbonitrile.
Reaction Scheme:
Caption: Formation of the amidrazone intermediate.
Protocol 1: Preparation of Pyridine-2-carboximidohydrazide
| Parameter | Value |
| Reactants | Pyridine-2-carbonitrile (1.0 eq), Hydrazine hydrate (~80%, 3.0 eq) |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 12-24 hours |
| Work-up | Cooling, filtration, and washing with cold ethanol |
| Typical Yield | 70-85% |
Detailed Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridine-2-carbonitrile (e.g., 10.4 g, 100 mmol) and ethanol (100 mL).
-
Stir the mixture to dissolve the starting material.
-
Carefully add hydrazine hydrate (e.g., 18.8 g, 300 mmol) to the solution. The addition may be slightly exothermic.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1-2 hours to promote crystallization of the product.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain pyridine-2-carboximidohydrazide as a white to off-white solid.
Characterization Data for Pyridine-2-carboximidohydrazide: The structure of the intermediate should be confirmed by spectroscopic methods.
Step 2: Synthesis of this compound
The final step involves the cyclization of the amidrazone with cyanogen bromide. This reaction forms the triazole ring with the desired amino substituent at the 3-position.
Reaction Scheme:
Caption: Cyclization to form the final triazole product.
Protocol 2: Preparation of this compound
| Parameter | Value |
| Reactants | Pyridine-2-carboximidohydrazide (1.0 eq), Cyanogen bromide (1.1 eq) |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 4-8 hours |
| Work-up | Concentration, basification, filtration, and recrystallization |
| Typical Yield | 60-75% |
Detailed Procedure:
-
In a well-ventilated fume hood, dissolve pyridine-2-carboximidohydrazide (e.g., 13.6 g, 100 mmol) in methanol (200 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, carefully dissolve cyanogen bromide (e.g., 11.6 g, 110 mmol) in methanol (50 mL). Caution: Cyanogen bromide is highly toxic and should be handled with extreme care using appropriate personal protective equipment (PPE).
-
Slowly add the cyanogen bromide solution to the stirred solution of the amidrazone at room temperature.
-
Stir the reaction mixture for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain a solid residue.
-
Suspend the residue in water and adjust the pH to ~8-9 with a suitable base (e.g., aqueous sodium bicarbonate or ammonium hydroxide solution) to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a crystalline solid.
Characterization Data for this compound:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 1H, NH), 8.60 (d, 1H), 8.05 (d, 1H), 7.95 (t, 1H), 7.45 (t, 1H), 6.10 (s, 2H, NH₂).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 157.1, 153.0, 149.6, 149.5, 142.1, 119.3.[1] The characterization data should be compared with literature values to confirm the structure and purity of the final product.[1][2][3]
Part 2: Considerations for Scale-Up
Transitioning from laboratory-scale to pilot-plant or manufacturing-scale synthesis introduces a new set of challenges that must be addressed to ensure a safe, robust, and efficient process.
Workflow for Scale-Up Process:
Caption: Key stages in the scale-up of the synthesis process.
Safety Considerations for Large-Scale Synthesis
-
Hydrazine Hydrate: Hydrazine is a toxic, corrosive, and potentially explosive compound.[4][5] When scaling up, the exothermic nature of its reactions must be carefully managed.[6]
-
Engineering Controls: Use of a well-ventilated area, such as a walk-in fume hood or a dedicated synthesis bay with appropriate air handling, is mandatory. A closed-system for reagent transfer is highly recommended to minimize exposure.[2]
-
Personal Protective Equipment (PPE): Full protective gear, including a face shield, chemical-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat, is essential.[4]
-
Quenching: Excess hydrazine can be quenched by carefully adding a dilute solution of an oxidizing agent like sodium hypochlorite (bleach) under controlled temperature.[6]
-
-
Cyanogen Bromide: This reagent is extremely toxic and volatile.[7]
-
Handling: All manipulations should be performed in a high-efficiency fume hood. A dedicated, closed system for charging the reagent is advisable for large quantities.
-
Storage: Store in a cool, dry, and well-ventilated area, away from moisture and acids.
-
Quenching: Residual cyanogen bromide can be neutralized with a basic solution of sodium hypochlorite.[8]
-
Process Development and Optimization for Scale-Up
-
Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and heat flow is critical for safe scale-up. Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) studies can provide valuable data on the exothermicity of both the amidrazone formation and the cyclization steps.
-
Reagent Addition: The rate of addition of hydrazine hydrate and cyanogen bromide should be carefully controlled to manage the reaction temperature. For large-scale batches, subsurface addition may be necessary to ensure efficient mixing and heat dissipation.
-
Solvent Selection: While ethanol and methanol are suitable for laboratory scale, alternative solvents with higher boiling points and better safety profiles may be considered for larger scales.
-
Purification: Recrystallization, which is effective on a small scale, may become less efficient for multi-kilogram batches. Alternative purification methods such as slurry washing or precipitation from a different solvent system should be investigated. Given the polar nature of the product, specialized chromatography techniques like reversed-phase chromatography might be necessary for achieving high purity on a larger scale, although this can be costly.[4]
Case Study Insights from Triazole Synthesis Scale-Up
Conclusion
The synthesis of this compound is a well-established process on a laboratory scale. However, its successful scale-up requires a multidisciplinary approach that integrates synthetic chemistry, process safety, and chemical engineering principles. By carefully considering the hazards of the reagents, optimizing the reaction conditions for large-scale production, and developing robust purification strategies, researchers and drug development professionals can ensure a safe, efficient, and scalable supply of this vital chemical intermediate.
References
- BenchChem. Best Practices for Scaling Up Reactions Involving Hydrazine Hydrate: A Technical Support Center. BenchChem. Accessed January 11, 2026.
- BenchChem. Overcoming challenges in the purification of heterocyclic compounds. BenchChem. Accessed January 11, 2026.
- Google Patents. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole. Accessed January 11, 2026.
- MDPI. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Published March 14, 2024.
- National Center for Biotechnology Information. Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. PubMed. Published October 2, 2009.
- Reddit. Handling and stability of cyanogen bromide : r/Chempros. Reddit. Accessed January 11, 2026.
- UCLA-DOE Institute. Cyanogen Bromide (James Stroud). UCLA-DOE Institute. Accessed January 11, 2026.
- National Center for Biotechnology Information. Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles. PubMed. Accessed January 11, 2026.
- Northern Arizona University. Cyanogen Bromide. in.nau.edu. Accessed January 11, 2026.
- National Center for Biotechnology Information. Destruction of cyanogen bromide and inorganic cyanides. PubMed. Published May 15, 1985.
- ACS Publications. Applications of High Throughput Chemistry to Medicinal Chemistry.
- ACS Publications. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.
- National Center for Biotechnology Information. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-(5-Amino-1H-1,2,4-triazol-3-yl)pyridinium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
Formulation of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine for Preclinical Biological Testing
Abstract
This comprehensive application note provides a detailed guide for the formulation of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine (Compound X), a heterocyclic small molecule with significant potential in drug discovery. Recognizing the critical link between a compound's formulation and the reliability of biological data, this document outlines systematic protocols for characterization, stock solution preparation, and the development of formulations suitable for both in vitro and in vivo evaluation. The methodologies described herein are designed to ensure compound stability, solubility, and consistent exposure in preclinical assays, thereby providing researchers with a robust framework to advance their investigations.
Introduction: The Formulation Imperative
The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, many of which can be mitigated through a rational and systematic approach to formulation development. The biological activity of a compound is intrinsically linked to its bioavailability, which in turn is dictated by its physicochemical properties and the vehicle in which it is delivered. Improper formulation can lead to misleading or inconclusive results, wasting valuable time and resources. This is particularly true for heterocyclic compounds like this compound, whose solubility and stability can be influenced by factors such as pH and the presence of excipients.
This guide provides a foundational understanding and practical protocols for the effective formulation of this compound for biological testing. By following these guidelines, researchers can minimize variability and ensure the generation of high-quality, reproducible data.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of a compound is the cornerstone of successful formulation development. For this compound (Molecular Formula: C₇H₇N₅, Molecular Weight: 161.16 g/mol )[1][2][3][4], the following parameters are of paramount importance.
Solubility Assessment
Preliminary solubility is a critical determinant of the formulation strategy. Based on data from structurally related aminotriazoles, a qualitative solubility profile can be anticipated.[5] However, it is imperative to experimentally determine the solubility of the specific batch of this compound being used.
Table 1: Anticipated and Experimental Solubility Profile of this compound
| Solvent | Predicted Solubility (based on 3-amino-1,2,4-triazole)[5] | Experimental Determination (Recommended) |
| Water | Sparingly soluble to soluble | Determine at RT, 37°C |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Likely sparingly soluble | Determine at RT, 37°C |
| Dimethyl Sulfoxide (DMSO) | Soluble to very soluble | Determine at RT |
| Ethanol (EtOH) | Soluble | Determine at RT |
| Methanol (MeOH) | Soluble | Determine at RT |
Protocol 1: Kinetic Solubility Determination
This protocol provides a rapid assessment of solubility in various solvents.
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).
-
In separate microcentrifuge tubes, add 198 µL of each test solvent (Water, PBS, Ethanol, etc.).
-
Add 2 µL of the DMSO stock solution to each tube and vortex thoroughly.
-
Incubate at room temperature for 1-2 hours.
-
Visually inspect for precipitation.
-
If no precipitation is observed, the compound is considered soluble at that concentration in the presence of 1% DMSO.
Acidity Constant (pKa)
The pKa of a compound influences its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target engagement. The 1,2,4-triazole ring system is known to be weakly basic.[6] The presence of the pyridine ring and the amino group will also contribute to the overall pKa profile. An estimated pKa can be predicted using computational tools, but experimental determination is recommended.
Table 2: Predicted pKa Values for Ionizable Groups
| Ionizable Group | Predicted pKa Range | Implication for Formulation |
| Pyridine Nitrogen | 4.5 - 5.5 | Will be protonated at acidic pH, potentially increasing aqueous solubility. |
| Triazole Nitrogens | 1.5 - 2.5 | Generally protonated only at very low pH. |
| Amino Group | 3.0 - 4.0 | May be partially protonated at physiological pH. |
Preparation of Stock Solutions for In Vitro Assays
For most in vitro applications, a concentrated stock solution in an organic solvent is prepared and then diluted into the aqueous assay medium. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for a wide range of compounds.[7]
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
-
Accurately weigh a sufficient amount of this compound (MW: 161.16 g/mol ). For example, to prepare 1 mL of a 10 mM stock, weigh 1.61 mg.
-
Transfer the compound to a sterile, amber glass vial or a polypropylene microcentrifuge tube.
-
Add the calculated volume of anhydrous, cell-culture grade DMSO.
-
Vortex or sonicate at room temperature until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Causality Behind Choices:
-
DMSO: Chosen for its broad solubility range and compatibility with most cell-based assays at low final concentrations (typically ≤ 0.5%).[7]
-
Amber Vials/Light Protection: To mitigate the risk of photodegradation, a known degradation pathway for some heterocyclic compounds.[8]
-
Aliquoting: Prevents repeated freeze-thaw cycles which can lead to compound degradation or precipitation.
Diagram 1: Workflow for In Vitro Stock Solution Preparation
Caption: Workflow for preparing and using DMSO stock solutions.
Formulation Strategies for In Vivo Studies
The selection of an appropriate vehicle for in vivo studies is critical for ensuring adequate drug exposure and minimizing vehicle-related toxicity. The choice of formulation will depend on the route of administration, the required dose, and the solubility of the compound.
Vehicle Selection for Oral (PO) and Intraperitoneal (IP) Administration
For many discovery-phase studies, simple aqueous or co-solvent systems are preferred. Given the anticipated limited aqueous solubility, a multi-pronged approach to vehicle screening is recommended.
Table 3: Common Vehicle Systems for In Vivo Dosing
| Vehicle System | Composition | Rationale |
| Saline (0.9% NaCl) | 0.9% Sodium Chloride in Water | Ideal for soluble compounds, but may not be suitable for this compound. |
| pH-Adjusted Saline | Saline adjusted to pH 3-4 with HCl | May increase solubility by protonating the pyridine and amino groups. |
| 5-10% DMSO in Saline | 5-10% DMSO, 90-95% Saline | Co-solvent system to improve solubility. DMSO concentration should be kept low to avoid toxicity. |
| 20% Solutol HS 15 in Water | 20% Solutol HS 15 in Water | A non-ionic solubilizing agent that can form micelles to encapsulate the compound. |
| 0.5% Methylcellulose in Water | 0.5% (w/v) Methylcellulose in Water | A suspending agent for compounds with very low solubility. |
Protocol 3: Preparation of a 1 mg/mL Formulation in a Co-Solvent System
This protocol is a starting point and should be optimized based on solubility and tolerability studies.
-
Weigh the required amount of this compound.
-
In a sterile glass vial, add the compound.
-
Add a small volume of a suitable organic co-solvent (e.g., DMSO, PEG 400) and vortex until the compound is dissolved. The volume of the co-solvent should be kept to a minimum (e.g., 5-10% of the final volume).
-
Slowly add the aqueous component (e.g., saline or water) dropwise while vortexing to prevent precipitation.
-
Visually inspect the final formulation for clarity and homogeneity. If a suspension is formed, ensure it is uniform and can be consistently dosed.
-
Prepare the formulation fresh on the day of dosing.
Diagram 2: Decision Tree for In Vivo Formulation Selection
Caption: Decision-making process for selecting an in vivo formulation.
Stability Assessment: Ensuring Compound Integrity
The stability of the formulated compound is crucial for the accuracy of biological data. Stability should be assessed in both the stock solution and the final dosing vehicle.[8][9][10][11]
Stock Solution Stability
The stability of the DMSO stock solution at various storage conditions should be evaluated.
Protocol 4: DMSO Stock Solution Stability Assessment
-
Prepare a batch of the 10 mM DMSO stock solution.
-
Aliquot into several vials.
-
Store aliquots at room temperature, 4°C, and -20°C.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze the concentration and purity of the compound using a stability-indicating HPLC method.[2][12]
Formulation Stability
The stability of the compound in the final in vivo formulation is critical, especially if it is not prepared immediately before dosing.
Protocol 5: In Vivo Formulation Stability Assessment
-
Prepare the final in vivo formulation.
-
Keep the formulation at the intended storage/use condition (e.g., room temperature on the benchtop).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample of the formulation.
-
Analyze the concentration and purity of the compound by HPLC.
-
Visually inspect for any signs of precipitation or phase separation.
Forced Degradation Studies
To develop a stability-indicating analytical method and to understand the degradation pathways, forced degradation studies are recommended.[7][9][10][11]
Table 4: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Rationale |
| Acid Hydrolysis | 0.1 M HCl, heat | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, heat | To assess stability in alkaline environments. |
| Oxidation | 3% H₂O₂, room temperature | To evaluate susceptibility to oxidative degradation. |
| Thermal Stress | 60°C | To assess the impact of elevated temperatures. |
| Photostability | UV and visible light exposure | To determine sensitivity to light. |
Conclusion
The successful biological evaluation of this compound is contingent upon a well-defined and reproducible formulation strategy. This application note provides a comprehensive framework, from initial physicochemical characterization to the preparation of stock solutions and in vivo formulations. By adhering to these protocols and understanding the rationale behind them, researchers can enhance the quality and reliability of their data, ultimately accelerating the drug discovery process. It is crucial to remember that these are guiding principles, and compound-specific optimization will likely be necessary.
References
- BenchChem. (n.d.). 1,2,4-Triazole Compound Stability and Degradation.
- Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- Singh, R., & Kumar, R. (2016).
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- PharmaInfo. (n.d.).
- Journal of Chemical & Engineering Data. (2020). Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions.
- U.S. Environmental Protection Agency. (n.d.).
- International Journal of Pharmaceutical Sciences Review and Research. (2014).
- BOC Sciences. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole.
- SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
- ResearchGate. (n.d.).
Sources
- 1. Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from d -galactose - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00398C [pubs.rsc.org]
- 2. epa.gov [epa.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 83417-23-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
- 11. pharmainfo.in [pharmainfo.in]
- 12. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Evaluating the Antioxidant Activity of Triazole Derivatives
Introduction: The Growing Interest in Triazoles as Antioxidants
The 1,2,3- and 1,2,4-triazole scaffolds are privileged structures in medicinal chemistry, renowned for their broad spectrum of biological activities.[1] An emerging area of significant interest is their potential as antioxidant agents.[2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] Synthetic antioxidants like triazole derivatives offer a promising avenue for therapeutic intervention by mitigating the damaging effects of ROS.[2]
The antioxidant capacity of a triazole derivative is intimately linked to its chemical structure. The presence of electron-donating groups, such as phenolic hydroxyl (-OH), thiol (-SH), and amino (-NH2) moieties, often enhances antioxidant activity.[3][4] These functional groups can readily donate a hydrogen atom or an electron to neutralize free radicals.
This guide provides a comprehensive overview of robust and widely accepted methods for evaluating the antioxidant activity of novel triazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind each method, ensuring data integrity and reproducibility. We will explore a multi-tiered approach, beginning with fundamental chemical assays to establish baseline activity and progressing to more complex, biologically relevant cellular models.
A Multi-Mechanistic Approach to Antioxidant Evaluation
No single assay can fully capture the complex nature of antioxidant activity. Antioxidants can act through various mechanisms, broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Therefore, a battery of tests is essential for a comprehensive evaluation. This guide will cover key assays representing different mechanistic classes.
// Nodes Compound [label="Novel Triazole\nDerivative", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; Screening [label="Primary Screening: Chemical Assays", shape=ellipse, fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"]; HAT [label="HAT-based Assays\n(e.g., ORAC)", fillcolor="#E2F0FE", color="#4285F4", fontcolor="#202124"]; SET [label="SET-based Assays\n(e.g., DPPH, ABTS, FRAP)", fillcolor="#E2F0FE", color="#4285F4", fontcolor="#202124"]; Biological [label="Secondary Screening: Biological Assays", shape=ellipse, fillcolor="#34A853", color="#FFFFFF", fontcolor="#FFFFFF"]; Cellular [label="Cell-based Assays\n(e.g., CAA, TBARS)", fillcolor="#E6F4EA", color="#34A853", fontcolor="#202124"]; Enzymatic [label="Enzymatic Assays\n(e.g., SOD, CAT)", fillcolor="#E6F4EA", color="#34A853", fontcolor="#202124"]; Data [label="Data Analysis &\nInterpretation\n(IC50, TEAC)", shape=parallelogram, fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; Conclusion [label="Comprehensive Antioxidant Profile", shape=diamond, fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"];
// Edges Compound -> Screening; Screening -> HAT; Screening -> SET; HAT -> Data; SET -> Data; Screening -> Biological [style=dashed, label=" If promising"]; Biological -> Cellular; Biological -> Enzymatic; Cellular -> Data; Enzymatic -> Data; Data -> Conclusion; } dot Caption: Workflow for Comprehensive Antioxidant Profiling.
Part 1: Chemical Assays for Radical Scavenging and Reducing Power
These in vitro assays are rapid, cost-effective, and essential for initial screening. They quantify a compound's ability to directly interact with and neutralize stable free radicals or reduce metal ions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle (SET/HAT Mechanism): The DPPH assay is one of the most common and straightforward methods.[5] DPPH is a stable free radical with a deep violet color, exhibiting a strong absorbance maximum around 517 nm.[6] When an antioxidant donates a hydrogen atom or an electron, it reduces the DPPH radical to its non-radical form, DPPH-H.[6][7] This neutralization leads to a stoichiometric loss of the violet color, which is measured as a decrease in absorbance. The degree of discoloration is directly proportional to the scavenging activity of the triazole derivative.[6]
-
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 2 mg of DPPH in 50 mL of methanol or ethanol. This solution should be freshly prepared, stored in an amber bottle, and kept in the dark to prevent degradation.[7]
-
Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the triazole derivative in a suitable solvent (e.g., methanol, ethanol, DMSO).
-
Standard Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of a known antioxidant such as Ascorbic Acid, Trolox, or Butylated Hydroxytoluene (BHT) in the same solvent.[8]
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compounds and the standard in the chosen solvent to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[6]
-
To each well, add 20 µL of the sample or standard dilution.
-
Add 180-200 µL of the DPPH working solution to each well.
-
Prepare a blank control containing the solvent and DPPH solution, and a negative control for each sample containing the sample dilution and the solvent (without DPPH) to correct for any intrinsic color.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[6] Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
Plot the % scavenging activity against the concentration of the triazole derivative.
-
Determine the IC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.[4]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle (SET Mechanism): This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[9] ABTS is oxidized by potassium persulfate to generate the ABTS•+, a blue-green chromophore with a characteristic absorbance at 734 nm. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS. This assay is applicable to both hydrophilic and lipophilic compounds.[9]
-
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the radical.[4]
-
Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test triazole derivative and a standard (e.g., Trolox).
-
Add 10 µL of the sample or standard dilution to a 96-well plate.
-
Add 190-200 µL of the diluted ABTS•+ working solution to each well.
-
Incubate at room temperature for 5-7 minutes in the dark.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . A standard curve is generated using Trolox, and the antioxidant capacity of the triazole derivative is expressed as µM of Trolox equivalents.[7]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle (SET Mechanism): The FRAP assay directly measures the ability of an antioxidant to reduce a ferric complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ).[10] This reduction occurs at low pH and results in the formation of an intense blue-colored complex, which is monitored by measuring the change in absorbance at 593 nm.[8] The intensity of the blue color is directly proportional to the reducing power of the sample.
-
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare and adjust the pH.
-
TPTZ Solution (10 mM): Dissolve 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 20 mM FeCl₃ in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[11]
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
-
Data Analysis:
-
A standard curve is constructed using a ferrous sulfate (FeSO₄) solution.
-
The antioxidant capacity of the triazole derivative is expressed as mM of Fe²⁺ equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Principle (HAT Mechanism): The ORAC assay is unique among the common chemical assays as it is based on a hydrogen atom transfer (HAT) mechanism.[12] It measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[13] The radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[13] In the absence of an antioxidant, the peroxyl radicals quench the fluorescence of the probe. An antioxidant present in the sample neutralizes the radicals, thereby preserving the fluorescent signal.[12] The decay of fluorescence is monitored over time.
-
Experimental Protocol:
-
Reagent Preparation:
-
Fluorescein Stock Solution: Prepare in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
AAPH Solution: Prepare fresh in the same buffer.
-
Standard: Trolox is the universally accepted standard for this assay.[13]
-
-
Assay Procedure (96-well black plate):
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically (e.g., every minute for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and the blank from the fluorescence decay curve.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
The ORAC value of the triazole derivative is expressed as Trolox Equivalents (TE).[12]
-
| Assay | Mechanism | Radical/Oxidant | Measurement (λ) | Standard | Key Advantage | Limitation |
| DPPH | SET / HAT | DPPH• | ~517 nm[6] | Ascorbic Acid, Trolox | Simple, rapid, stable radical[6] | Not representative of physiological radicals[14] |
| ABTS | SET | ABTS•+ | ~734 nm | Trolox | Works for hydrophilic & lipophilic compounds[9] | Radical is not biologically relevant[14] |
| FRAP | SET | Fe³⁺-TPTZ | ~593 nm | FeSO₄, Trolox | Fast, reproducible, automated[11] | Only measures reducing power, not radical quenching[11] |
| ORAC | HAT | Peroxyl radical (from AAPH) | Ex: 485, Em: 520 nm | Trolox | Uses a biologically relevant radical[13] | Kinetically complex, sensitive to temperature |
Part 2: Biologically Relevant Assays
While chemical assays are crucial for initial screening, they do not account for bioavailability, metabolism, or interaction with cellular components. Cell-based and enzymatic assays provide a more physiologically relevant assessment of a compound's antioxidant potential.
Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay measures the antioxidant activity of a compound within a cellular environment.[15] It utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.[16] ROS generated within the cell (e.g., by AAPH) oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[16][17] An effective antioxidant will enter the cells and quench the ROS, thereby inhibiting the formation of DCF and reducing the fluorescent signal.[17]
// Nodes Culture [label="1. Culture adherent cells\n(e.g., HepG2) to confluence", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; Load [label="2. Load cells with\nDCFH-DA probe", fillcolor="#E2F0FE", color="#4285F4", fontcolor="#202124"]; Treat [label="3. Treat cells with\nTriazole Derivative", fillcolor="#E2F0FE", color="#4285F4", fontcolor="#202124"]; Induce [label="4. Induce oxidative stress\nwith AAPH (Radical Initiator)", fillcolor="#FCE8E6", color="#EA4335", fontcolor="#202124"]; Measure [label="5. Measure fluorescence (DCF)\nkinetically", fillcolor="#FFF7E0", color="#FBBC05", fontcolor="#202124"]; Analyze [label="6. Calculate CAA units", shape=parallelogram, fillcolor="#E6F4EA", color="#34A853", fontcolor="#202124"];
// Edges Culture -> Load -> Treat -> Induce -> Measure -> Analyze; } dot Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.
-
Experimental Protocol:
-
Cell Culture: Seed adherent cells (e.g., HepG2, HeLa) in a 96-well black, clear-bottom plate and culture until 90-100% confluent.[16]
-
Assay Procedure:
-
Wash cells gently with a buffered salt solution (e.g., DPBS).
-
Add 50 µL of DCFH-DA probe solution to the cells.[16]
-
Add 50 µL of the triazole test compound or a standard (Quercetin is often used) at various concentrations. Incubate at 37°C for 60 minutes.[16]
-
Wash the cells again to remove the probe and compound that have not been taken up.
-
Add 100 µL of the radical initiator (e.g., AAPH) to each well.[18]
-
-
Measurement:
-
Immediately place the plate in a fluorescence reader set to 37°C.
-
Read the fluorescence kinetically (Ex: ~480 nm, Em: ~530 nm) every 1-5 minutes for 60 minutes.[16]
-
-
-
Data Analysis:
-
Calculate the AUC for the fluorescence curves.
-
The CAA value is typically expressed in µmol of Quercetin Equivalents (QE) per µmol of the compound.
-
Lipid Peroxidation Assay (TBARS Method)
-
Principle: Lipid peroxidation is a key indicator of oxidative damage to cell membranes. This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.[19][20] Under acidic conditions and high temperature, MDA reacts with two molecules of thiobarbituric acid (TBA) to form a pink-colored complex, known as Thiobarbituric Acid Reactive Substances (TBARS), which can be quantified spectrophotometrically at ~532 nm.[19][21] An antioxidant that protects against lipid peroxidation will reduce the amount of MDA formed.
-
Experimental Protocol:
-
Sample Preparation: Use cell lysates or tissue homogenates. Induce lipid peroxidation using an agent like Fe²⁺/ascorbate or H₂O₂. Treat one set of samples with the triazole derivative.
-
Assay Procedure:
-
Mix the sample (e.g., 100 µL) with an acidic TBA reagent.
-
Heat the mixture at 95°C for 60 minutes to facilitate the reaction.[20]
-
Cool the samples on ice to stop the reaction, then centrifuge to pellet any precipitate.
-
-
Measurement:
-
Measure the absorbance of the supernatant at 532 nm.[19]
-
-
-
Data Analysis:
-
Quantify the MDA concentration using a standard curve prepared with MDA.
-
Calculate the percentage inhibition of lipid peroxidation by the triazole derivative compared to the untreated, oxidized control.
-
Antioxidant Enzyme Activity Assays
Chronic oxidative stress can alter the activity of endogenous antioxidant enzymes. Evaluating the effect of triazole derivatives on these enzymes can reveal a cellular mechanism of action beyond direct radical scavenging.
-
Superoxide Dismutase (SOD) Activity:
-
Principle: SODs are enzymes that catalyze the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[22] SOD activity assays often use a colorimetric method where a superoxide generator (e.g., xanthine/xanthine oxidase) reduces a detector compound (e.g., WST-1, NBT), producing a colored formazan dye.[23][24] SOD in the sample competes for the superoxide anions, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.[23]
-
Protocol: Typically performed using commercial kits following the manufacturer's instructions. Cell lysates are prepared, and the inhibition of the colorimetric reaction is measured.
-
Data Analysis: SOD activity is expressed as units/mg of protein, where one unit is defined as the amount of enzyme that inhibits the reaction by 50%.[23]
-
-
Catalase (CAT) Activity:
-
Principle: Catalase is an enzyme that decomposes hydrogen peroxide (H₂O₂) into water and oxygen.[22] The most common assay directly measures the rate of H₂O₂ decomposition by monitoring the decrease in absorbance at 240 nm.[24]
-
Protocol: Cell lysate is added to a solution of H₂O₂ in a phosphate buffer. The decrease in absorbance at 240 nm is recorded over time.[24]
-
Data Analysis: Catalase activity is calculated based on the rate of H₂O₂ decomposition and expressed as units/mg of protein.
-
Conclusion: Building a Robust Data Package
Evaluating the antioxidant potential of novel triazole derivatives requires a systematic and multi-faceted approach. Initial screening with a panel of chemical assays (DPPH, ABTS, FRAP, ORAC) is essential to establish baseline activity and understand the primary mechanism of action (HAT vs. SET). Promising candidates should then be advanced to more complex, biologically relevant models. Cellular assays like the CAA and lipid peroxidation tests provide crucial insights into a compound's ability to function within a living system, accounting for factors like cell permeability and metabolic stability. Finally, assessing the modulation of key antioxidant enzymes such as SOD and CAT can uncover indirect antioxidant effects and provide a more complete picture of the compound's pharmacological profile. By combining these methods, researchers can build a robust and compelling data package to support the development of new triazole-based antioxidant therapies.
References
-
ORAC assay measures antioxidant capacity - BMG Labtech. (2022-02-02). Available from: [Link]
-
Oxygen Radical Antioxidant Capacity (ORAC) Assay - Cell Biolabs, Inc. Available from: [Link]
-
Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay - Kamiya Biomedical Company. Available from: [Link]
-
Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments. Available from: [Link]
-
Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay | Lab Manager. (2025-09-19). Available from: [Link]
-
Oxygen-radical absorbance capacity assay for antioxidants - PubMed - NIH. Available from: [Link]
-
Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - MDPI. Available from: [Link]
-
Lipid peroxidation assay (TBARS) - Bio-protocol. Available from: [Link]
-
TBARS - Wikipedia. Available from: [Link]
-
MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC - NIH. Available from: [Link]
-
Cellular Antioxidant Activity Assay - Kamiya Biomedical Company. Available from: [Link]
-
FRAP Antioxidant Assay Kit - Zen-Bio. Available from: [Link]
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. Available from: [Link]
-
Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024-12-20). Available from: [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available from: [Link]
-
Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. (2015-06-27). Available from: [Link]
-
Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC - NIH. (2017-08-20). Available from: [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - NIH. Available from: [Link]
-
Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans. | Semantic Scholar. Available from: [Link]
-
Cell-Based Antioxidant Assays - BioIVT. Available from: [Link]
-
Genesis and development of DPPH method of antioxidant assay - PMC - PubMed Central. Available from: [Link]
-
Antioxidant properties of a novel triazole ligand - ResearchGate. (2025-08-06). Available from: [Link]
-
Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - NIH. Available from: [Link]
-
Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Available from: [Link]
-
CAA Antioxidant Assay Kit - Zen-Bio. Available from: [Link]
-
DPPH Radical Scavenging Assay - MDPI. Available from: [Link]
-
FRAP Antioxidant Assay, Cat. # BAQ066 - G-Biosciences. Available from: [Link]
-
ABTS Antioxidant Capacity Assay - G-Biosciences. Available from: [Link]
-
Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - MDPI. (2021-06-11). Available from: [Link]
-
OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence) - Cell Biolabs, Inc. Available from: [Link]
-
Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones - MDPI. (2022-12-24). Available from: [Link]
-
Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-M. (2022-01-09). Available from: [Link]
-
Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review - PubMed. Available from: [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach - PubMed. (2021-12-22). Available from: [Link]
-
ABTS/TAC Methodology: Main Milestones and Recent Applications - MDPI. (2023-01-06). Available from: [Link]
-
Antioxidant Activity of 1,2,4-Triazole and Its Derivatives: A Mini Review - ResearchGate. Available from: [Link]
-
Antioxidant study and Molecular docking of sugar-triazole derivatives. Available from: [Link]
-
DPPH and ABTS assay antioxidant activity of synthesized compounds. - ResearchGate. Available from: [Link]
-
Antioxidant Properties of 1,2,4-Triazoles - ISRES. Available from: [Link]
-
Determination of SOD, POD, PPO and CAT Enzyme Activities in Rumex obtusifolius L. - ResearchGate. (2016-11-18). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. mdpi.com [mdpi.com]
- 10. zen-bio.com [zen-bio.com]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. bioivt.com [bioivt.com]
- 18. zen-bio.com [zen-bio.com]
- 19. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 20. mdpi.com [mdpi.com]
- 21. resources.rndsystems.com [resources.rndsystems.com]
- 22. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
Welcome to the technical support center for the synthesis of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and purity.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Product
Question: I am getting a very low yield, or in some cases, no product at all. What are the likely causes and how can I improve the outcome?
Answer: A low or non-existent yield of this compound is a common issue that can often be traced back to several key factors in the reaction of aminoguanidine with a picolinic acid derivative.
Potential Causes and Solutions:
-
Inefficient Cyclization: The core of this synthesis is the cyclization of an intermediate formed from aminoguanidine and the picolinic acid derivative. Insufficient temperature or reaction time can lead to incomplete conversion.
-
Recommendation: Gradually increase the reaction temperature. For reactions involving aminoguanidine hydrochloride and pyridinecarboxylic acids, temperatures between 135-140°C have been shown to be effective.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Microwave irradiation can also be a powerful tool to drive the reaction to completion, often in a much shorter timeframe.[2][3]
-
-
Suboptimal Reagent Ratio: The molar ratio of your starting materials is critical. An excess of one reagent may not necessarily drive the reaction forward and can complicate purification.
-
Recommendation: A systematic study of the molar ratio between aminoguanidine and the picolinic acid derivative is recommended to find the optimal balance for your specific conditions.[1]
-
-
Decomposition of Starting Materials or Product: Aminoguanidine can be unstable at elevated temperatures. Similarly, the triazole product may degrade under harsh conditions.
-
Recommendation: Ensure a controlled heating profile. If using a high temperature, consider a solvent with a high boiling point to maintain a consistent temperature. For sensitive substrates, exploring lower temperature routes or the use of catalysts might be beneficial.
-
-
Presence of Water: The cyclization step involves a dehydration reaction. The presence of excess water in your starting materials or solvent can inhibit the reaction.
-
Recommendation: Use anhydrous solvents and ensure your starting materials are thoroughly dried before use.
-
Issue 2: Formation of Significant Impurities
Question: My final product is contaminated with significant impurities that are difficult to remove. What are these byproducts and how can I minimize their formation?
Answer: The formation of impurities is a frequent challenge. Understanding the potential side reactions is key to mitigating them.
Common Impurities and Prevention Strategies:
-
Unreacted Starting Materials: This is the most straightforward impurity to identify.
-
Prevention: As discussed above, optimizing the reaction conditions (temperature, time, and stoichiometry) will minimize unreacted starting materials.
-
-
Formation of Oxadiazoles: In syntheses starting from acyl hydrazides, there can be a competing cyclization pathway that leads to the formation of 1,3,4-oxadiazoles instead of the desired 1,2,4-triazole.[4]
-
Prevention: The choice of reaction conditions can favor the formation of the triazole. For instance, the reaction of dithiocarbazates with hydrazine hydrate can be a more selective route to the corresponding triazole.[4]
-
-
Side Reactions of Aminoguanidine: Aminoguanidine can undergo self-condensation or react with carbonyl impurities.
-
Prevention: Use high-purity aminoguanidine. Storing it under an inert atmosphere can prevent degradation.
-
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify the final product. What are the best practices for isolating pure this compound?
Answer: Effective purification is crucial for obtaining a high-quality product. The polar nature of the amino and triazole groups can sometimes make purification challenging.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.
-
Acid-Base Extraction: The basic nature of the pyridine and amino groups, and the acidic nature of the triazole N-H, allow for purification via acid-base extraction.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent.
-
Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the basic nitrogens, moving the product into the aqueous layer.
-
Wash the organic layer with water to remove any remaining acid-soluble impurities.
-
Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified product.
-
Filter, wash with water, and dry the solid.
-
-
-
Column Chromatography: If recrystallization and extraction are insufficient, column chromatography can be employed.
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase: A polar eluent system will be required. Start with a mixture of dichloromethane and methanol and gradually increase the polarity by increasing the percentage of methanol.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of this compound from picolinic acid and aminoguanidine?
A1: The reaction proceeds through a condensation-cyclization mechanism. First, the aminoguanidine reacts with the carboxylic acid to form an acyl aminoguanidine intermediate. This is followed by an intramolecular cyclization with the elimination of water to form the 1,2,4-triazole ring.
Caption: General reaction pathway for triazole synthesis.
Q2: Are there alternative synthetic routes I should consider?
A2: Yes, several alternative routes exist. One common method involves the reaction of isonicotinic acid hydrazide with carbon disulfide in the presence of a base, followed by reaction with hydrazine hydrate.[4] Another approach is the use of nitriles reacting with hydrazine hydrate in the presence of a catalyst like Raney nickel.[7] The choice of route will depend on the availability of starting materials and the desired scale of the synthesis.
Q3: How does the tautomerism of this compound affect its properties and reactions?
A3: 3-Amino-1,2,4-triazoles can exist in different tautomeric forms due to the migration of a proton.[8] This can influence the compound's reactivity, solubility, and spectroscopic properties. In the solid state, one tautomer will typically predominate. In solution, an equilibrium between different tautomers may exist, which can affect subsequent reactions.[1]
Q4: Can I use microwave synthesis for this reaction, and what are the advantages?
A4: Microwave-assisted synthesis is an excellent option for this type of reaction.[2][3] The main advantages are significantly reduced reaction times, often from hours to minutes, and potentially higher yields due to efficient and uniform heating. It is a valuable technique for rapid optimization of reaction conditions.
Experimental Protocols
Protocol 1: Conventional Synthesis from Picolinic Acid and Aminoguanidine Hydrochloride
This protocol is adapted from general procedures for the synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles.[1]
-
To a round-bottom flask, add picolinic acid (1 eq.), aminoguanidine hydrochloride (1.1 eq.), and a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Heat the mixture to 135-140°C with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add water and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis
This is a general guideline for microwave-assisted synthesis.[2][3]
-
In a microwave-safe reaction vessel, combine picolinic acid (1 eq.) and aminoguanidine hydrochloride (1.1 eq.) in a suitable high-boiling solvent (e.g., DMF or ethylene glycol).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 150-180°C) for a set time (e.g., 10-30 minutes).
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify by recrystallization or column chromatography.
Data Presentation
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | Several hours | 10-30 minutes |
| Typical Yield | Moderate to Good | Good to Excellent |
| Temperature | 135-140°C | 150-180°C |
| Advantages | Simple setup | Rapid, high throughput |
| Disadvantages | Long reaction time | Requires specialized equipment |
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting synthesis issues.
References
-
Dolzhenko, A. V., et al. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 2017. Available at: [Link]
-
Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. ResearchGate. Available at: [Link]
-
Ehsan, A., et al. A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. Chemistry International, 2016. Available at: [Link]
-
A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology, 2023. Available at: [Link]
-
Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Omega, 2020. Available at: [Link]
-
Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 2013. Available at: [Link]
-
Comparative Study for the Synthesis of Some 5-(2-, 3-, 4-pyridyl)Substituted-4H-4-Amino-3-Mercapto-1,2,4-Triazoles. ResearchGate. Available at: [Link]
-
Aminoguanidine as an Inhibitor of the Maillard Reaction. ScienceDirect. Available at: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI, 2023. Available at: [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. ResearchGate. Available at: [Link]
-
Sun, Y., & Gao, K. Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. The Journal of Organic Chemistry, 2023. Available at: [Link]
-
Synthesis of Some Aminopicolinic Acids. IRL @ UMSL, 2012. Available at: [Link]
-
Aminoguanidine-Catalyzed Reductive Cyclization of o‑Phenylenediamines with CO2 in the Presence of Triethoxysilane. Figshare, 2023. Available at: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmaceutical Journal of Uzbekistan, 2024. Available at: [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
-
3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E, 2009. Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI, 2024. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Amino-5-(2-pyridyl)-1,2,4-triazole
Welcome to the technical support center for the purification of 3-Amino-5-(2-pyridyl)-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile heterocyclic compound. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly format to assist you in achieving the desired purity for your downstream applications.
Introduction to Purification Challenges
3-Amino-5-(2-pyridyl)-1,2,4-triazole is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically involving the condensation of aminoguanidine with a pyridine-based carboxylic acid derivative, can often yield a crude product containing unreacted starting materials, isomers, and other byproducts. The inherent polarity of the triazole and pyridine rings, coupled with the presence of an amino group, presents unique challenges for purification. This guide will address these challenges with practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
My crude product is a colored oil/gum instead of a solid. How do I proceed?
Answer: The appearance of a colored oil or gum suggests the presence of significant impurities that are depressing the melting point and preventing crystallization.
-
Initial Troubleshooting Steps:
-
Solvent Trituration: Attempt to solidify the material by trituration with a non-polar solvent such as hexanes or diethyl ether. This can help remove highly non-polar impurities and may induce crystallization.
-
Acid-Base Extraction: If trituration fails, dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and perform a liquid-liquid extraction. The basic nature of the pyridine and amino groups allows for extraction into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by basification (e.g., with NaOH or NaHCO₃) to precipitate the product. The purified product can then be extracted back into an organic solvent.
-
Charcoal Treatment: If the color persists, it may be due to polymeric or highly conjugated impurities. A treatment with activated charcoal in a suitable solvent during recrystallization can be effective in removing these colored byproducts.
-
My recrystallization attempt resulted in poor recovery or no crystals. What should I do?
Answer: Successful recrystallization depends on selecting the appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A publication by Dolzhenko et al. (2008) confirms that 3-Amino-5-(2-pyridyl)-1,2,4-triazole can be successfully recrystallized from ethanol[1].
-
Troubleshooting Recrystallization:
-
Solvent Screening: If ethanol is not yielding good results, a systematic solvent screen is recommended. Test the solubility of a small amount of your crude product in various solvents of differing polarities (e.g., methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Solvent System Optimization: A two-solvent system can be highly effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Allow the solution to cool slowly. For this compound, a good starting point could be a methanol/diethyl ether or ethanol/hexane system.
-
Seeding: If crystals are slow to form, adding a seed crystal of pure product can initiate crystallization. If no pure product is available, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes provide nucleation sites.
-
Concentration: If the compound is too soluble even at low temperatures, carefully reduce the volume of the solvent by evaporation and attempt to crystallize again.
-
I suspect my product is contaminated with unreacted starting materials. How can I remove them?
Answer: The common starting materials for the synthesis of 3-Amino-5-(2-pyridyl)-1,2,4-triazole are typically aminoguanidine and a derivative of 2-pyridinecarboxylic acid.
-
Identification and Removal of Starting Materials:
-
Aminoguanidine Salts: These are highly polar and water-soluble. A simple wash of the crude product with cold water can often remove residual aminoguanidine salts.
-
2-Pyridinecarboxylic Acid and its Derivatives: These can often be removed by an aqueous basic wash (e.g., with a saturated NaHCO₃ solution) during a liquid-liquid extraction workup.
-
Column Chromatography: If simple washes are insufficient, column chromatography is a reliable method for separation.
-
How do I choose the right conditions for column chromatography?
Answer: Column chromatography is a powerful technique for purifying polar compounds like 3-Amino-5-(2-pyridyl)-1,2,4-triazole.
-
Step-by-Step Guide to Column Chromatography:
-
Stationary Phase Selection: Standard silica gel is a good starting point. If the compound shows strong tailing or irreversible adsorption, consider using alumina (neutral or basic) or a C18-functionalized silica for reverse-phase chromatography.
-
Mobile Phase Selection:
-
Normal Phase (Silica/Alumina): Start with a relatively non-polar eluent and gradually increase the polarity. A good starting system would be a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) or ethyl acetate in hexanes. The presence of the basic pyridine and amino groups can cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly improve the peak shape.
-
Reverse Phase (C18): Use a polar mobile phase and decrease its polarity over time. A typical system would be a gradient of acetonitrile or methanol in water. A buffer, such as formic acid or acetic acid (0.1%), can be added to improve peak shape by protonating the basic nitrogens.
-
-
Monitoring the Separation: Use Thin Layer Chromatography (TLC) to determine the appropriate solvent system and to monitor the fractions from the column. A common TLC visualization method for this compound is UV light (due to the aromatic rings).
-
Physical Properties for Identification
A summary of the known physical properties of 3-Amino-5-(2-pyridyl)-1,2,4-triazole and common starting materials is provided below to aid in identification and purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 3-Amino-5-(2-pyridyl)-1,2,4-triazole | C₇H₇N₅ | 161.18 | 220[1] | Soluble in ethanol[1] and likely other polar solvents like methanol and DMSO. Sparingly soluble in less polar organic solvents. |
| Aminoguanidine Hydrochloride | CH₆N₄·HCl | 110.55 | 164-166 | Soluble in water; sparingly soluble in ethanol. |
| 2-Pyridinecarboxylic Acid | C₆H₅NO₂ | 123.11 | 136-138 | Soluble in hot water, ethanol, and acetone. |
Experimental Workflow for Purification
Below is a generalized workflow for the purification of 3-Amino-5-(2-pyridyl)-1,2,4-triazole.
Caption: Purification workflow for 3-Amino-5-(2-pyridyl)-1,2,4-triazole.
Logical Flow for Troubleshooting Purification
This diagram outlines a decision-making process for addressing common purification issues.
Caption: Troubleshooting decision tree for purification challenges.
References
-
Dolzhenko, A. V., Lim, G. K., & Dolzhenko, A. V. (2008). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o125. [Link]
Sources
Technical Support Center: Synthesis of Pyridinyl Triazole Derivatives
Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyridinyl triazole derivatives. Our goal is to equip you with the knowledge to navigate common experimental challenges, understand the underlying chemical principles, and ultimately, optimize your synthetic outcomes.
I. Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues that may arise during the synthesis of pyridinyl triazole derivatives, focusing on the prevalent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][3]
Issue 1: Low or No Product Yield
Question: My CuAAC reaction for synthesizing a pyridinyl triazole derivative has resulted in a very low yield or has failed completely. What are the likely causes and how can I rectify this?
Answer: Low or no yield in a CuAAC reaction is a frequent challenge and often points to issues with the catalyst's activity, reagent stability, or reaction conditions.[4]
Causality and Solutions:
-
Catalyst Oxidation: The active catalyst in CuAAC is Cu(I).[2] However, it is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[4]
-
Solution: To mitigate this, ensure your reaction is performed under an inert atmosphere, such as nitrogen or argon.[4] Utilize degassed solvents to minimize dissolved oxygen. A common and effective strategy is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) to Cu(I) using a reducing agent like sodium ascorbate.[4][5][6]
-
-
Reagent Degradation: The stability of your starting materials, particularly the azide, is crucial. Azides can be unstable and may decompose over time, especially if they possess a low carbon-to-nitrogen ratio.[4]
-
Solution: Always use freshly prepared or purified reagents. Store azides in a cool, dark environment to prevent degradation.[4]
-
-
Inhibitory Components: Certain buffer components can interfere with the reaction. For instance, chelating agents like Tris can bind to the copper catalyst, inhibiting its activity.[4]
-
Solution: Opt for non-coordinating buffers such as phosphate, HEPES, or MOPS to maintain catalyst availability.[4]
-
-
Ligand Issues: Ligands play a vital role in stabilizing the Cu(I) catalyst and accelerating the reaction.[4]
-
Solution: Ensure you are using an appropriate ligand at an optimized concentration. The choice of ligand can significantly impact reaction efficiency.
-
Issue 2: Formation of Impurities and Co-products
Question: My reaction has produced the desired pyridinyl triazole, but it is contaminated with significant impurities. What are the common side reactions leading to these byproducts?
Answer: The formation of impurities often stems from competing reaction pathways. Understanding these pathways is key to suppressing them.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of Alkynes (Glaser Coupling): In the presence of oxygen, the Cu(I) catalyst can promote the oxidative homocoupling of terminal alkynes to form diynes.
-
Mitigation: As with preventing catalyst oxidation, maintaining an inert atmosphere and using a slight excess of a reducing agent like sodium ascorbate can effectively suppress this side reaction.[2]
-
-
Formation of Regioisomers: The traditional thermal Huisgen 1,3-dipolar cycloaddition of azides and alkynes can produce a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[2][6][7]
-
Mitigation: The copper-catalyzed variant of this reaction is highly regioselective, almost exclusively yielding the 1,4-disubstituted product.[2][6] If you are observing a mixture of isomers, it may indicate that the uncatalyzed thermal reaction is also occurring. Ensure your reaction temperature is not excessively high, as this can favor the thermal pathway.[2] Some Lewis acid catalysts, like FeCl₃, have been shown to favor the formation of 1,5-disubstituted triazoles.[8]
-
-
Hydrolysis of Starting Materials: If the reaction is run in aqueous conditions or with residual water, hydrolysis of sensitive functional groups on your pyridine, alkyne, or azide precursors can occur.
-
Mitigation: Ensure your reagents and solvents are sufficiently dry, especially if your substrates are known to be water-sensitive.
-
Issue 3: Purification Challenges
Question: I'm struggling to purify my pyridinyl triazole derivative. The product seems to have low solubility or is difficult to separate from byproducts.
Answer: Purification can be a significant hurdle, especially with heterocyclic compounds which can exhibit unique solubility profiles.
Troubleshooting Purification:
-
Low Solubility: Triazole derivatives can sometimes exhibit poor solubility in common organic solvents.[9]
-
Solution: Consider using polar aprotic solvents like DMF or DMSO for both the reaction and initial purification steps.[9] If the product precipitates from the reaction mixture, this can sometimes be advantageous for isolation, provided the purity is acceptable.
-
-
Co-eluting Impurities: If byproducts have similar polarities to your desired product, chromatographic separation can be challenging.
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems (e.g., gradients of hexanes/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina).
-
Recrystallization: If a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
-
Derivatization: In some cases, temporary derivatization of a functional group can alter the polarity of your compound, facilitating separation. The protecting group can then be removed in a subsequent step.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the role of a ligand in the CuAAC reaction for synthesizing pyridinyl triazoles?
A1: A ligand in the CuAAC reaction serves to stabilize the catalytically active Cu(I) oxidation state, preventing both its oxidation to Cu(II) and its disproportionation.[4] Furthermore, the ligand can accelerate the rate of the cycloaddition reaction. The choice of ligand can be critical for achieving high yields and clean reaction profiles.
Q2: Can I use an internal alkyne for the CuAAC synthesis of pyridinyl triazoles?
A2: The standard copper-catalyzed azide-alkyne cycloaddition works most efficiently with terminal alkynes.[6] While some ruthenium-catalyzed reactions can facilitate the cycloaddition of internal alkynes, these are less common and may present their own set of challenges, including issues with regioselectivity.[1]
Q3: My pyridine starting material is a dark color. Will this affect my reaction?
A3: The discoloration of pyridine is often due to the presence of impurities or degradation products.[10] While it may not always inhibit the reaction, it is best practice to use purified pyridine. Purification can be achieved by distillation, often after treatment with a drying agent like potassium hydroxide (KOH).[10]
Q4: Are there any safety concerns I should be aware of when working with azides?
A4: Yes, organic azides can be energetic and potentially explosive, particularly those with a low carbon-to-nitrogen ratio.[4] They should be handled with care, avoiding heat, shock, and friction. It is advisable to work on a small scale initially and to use appropriate personal protective equipment.
III. Experimental Protocol: Minimizing Alkyne Homocoupling
This protocol provides a step-by-step method for a CuAAC reaction designed to minimize the side reaction of alkyne homocoupling.
Objective: To synthesize a 1,4-disubstituted pyridinyl triazole derivative while minimizing the formation of the diyne byproduct.
Materials:
-
Pyridinyl-alkyne (1 equivalent)
-
Organic azide (1.1 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equivalents)
-
Sodium ascorbate (0.1 equivalents)
-
Solvent (e.g., a 1:1 mixture of t-butanol and water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the pyridinyl-alkyne and the organic azide.
-
Solvent Addition: Add the t-butanol/water solvent mixture to dissolve the reactants.
-
Inert Atmosphere: Seal the flask with a septum and degas the solution by bubbling an inert gas (nitrogen or argon) through it for 15-20 minutes. This step is crucial to remove dissolved oxygen.
-
Catalyst Preparation: In a separate vial, prepare a solution of copper(II) sulfate pentahydrate in a small amount of water. In another vial, prepare a solution of sodium ascorbate in water.
-
Reaction Initiation: Using a syringe, add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The solution will typically change color upon addition of the ascorbate as Cu(II) is reduced to Cu(I).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction by adding a dilute aqueous solution of ammonia to complex with the copper catalyst. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
IV. Visualizing a Common Side Reaction Pathway
Alkyne Homocoupling (Glaser Coupling) Pathway
Caption: Competing pathways in pyridinyl triazole synthesis.
V. Data Summary
| Side Reaction | Key Factors | Mitigation Strategy |
| Alkyne Homocoupling | Presence of Oxygen, Cu(I) catalyst | Inert atmosphere, use of a reducing agent (e.g., sodium ascorbate) |
| Formation of 1,5-Regioisomer | High reaction temperature, absence of copper catalyst | Use of Cu(I) catalyst, moderate reaction temperatures |
| Catalyst Inactivation | Oxidation of Cu(I) to Cu(II) | Inert atmosphere, in situ reduction of Cu(II) |
| Reagent Degradation | Instability of azide | Use of fresh reagents, proper storage (cool, dark) |
VI. References
-
Technical Support Center: Azide-Alkyne Cycloaddition Reactions - Benchchem. Available at:
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH. Available at:
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. Available at:
-
Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC - PubMed Central. Available at:
-
Click Chemistry Azide-Alkyne Cycloaddition. Available at:
-
Review on Design and Development of Pyridyl Triazole Derivatives - ResearchGate. Available at:
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC - PubMed Central. Available at:
-
1,3-Dipolar cycloaddition - Wikipedia. Available at:
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. Available at:
-
Overcoming low solubility of triazole derivatives in organic synthesis - Benchchem. Available at:
-
Overcoming challenges in the purification of pyridine compounds - Benchchem. Available at:
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed. Available at:
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. Available at:
Sources
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the N-Functionalization of 1,2,4-Triazoles
Welcome to the technical support center for the N-functionalization of 1,2,4-triazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation in medicinal chemistry and materials science. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your reactions.
Introduction to 1,2,4-Triazole N-Functionalization
The 1,2,4-triazole ring is a privileged scaffold in drug discovery due to its metabolic stability and ability to engage in hydrogen bonding. The functionalization of its nitrogen atoms is a key strategy for modulating the physicochemical and pharmacological properties of lead compounds. However, the presence of two distinct nucleophilic nitrogen atoms (N1 and N2) often leads to challenges in regioselectivity, while the relatively low nucleophilicity of the triazole ring can result in sluggish reactions. This guide provides a systematic approach to overcoming these common hurdles.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the N-functionalization of 1,2,4-triazoles:
Q1: Why am I getting a mixture of N1 and N2 isomers?
The formation of both N1 and N2 isomers is a common challenge due to the small energy difference between the two nucleophilic centers. The regioselectivity is influenced by a combination of electronic and steric factors of the triazole substrate and the electrophile, as well as the reaction conditions. Generally, the N1 position is more sterically accessible, while the N2 position is often considered the more electron-rich and thermodynamically favored site.
Q2: My reaction is very slow or not proceeding at all. What are the likely causes?
Several factors can contribute to a sluggish reaction:
-
Insufficiently strong base: The pKa of the 1,2,4-triazole N-H is approximately 10, requiring a sufficiently strong base to generate the triazolate anion.
-
Poor solvent choice: The solvent must be able to dissolve the triazole and the base, and its polarity can significantly influence the reaction rate.
-
Low reaction temperature: Many N-alkylation reactions of 1,2,4-triazoles require elevated temperatures to proceed at a reasonable rate.
-
Deactivated substrate: Electron-withdrawing groups on the triazole ring can decrease its nucleophilicity.
Q3: How can I improve the yield of my desired isomer?
Optimizing the reaction conditions is key. This includes a careful selection of the base, solvent, and temperature. For instance, in certain cases, a switch from a polar aprotic solvent like DMF to a nonpolar solvent such as toluene can favor the formation of one isomer over the other.
Q4: What is the best method for separating N1 and N2 isomers?
Chromatographic techniques are typically the most effective way to separate N1 and N2 isomers. Due to their different dipole moments, they often exhibit distinct retention times on silica gel. Careful selection of the eluent system is crucial for achieving good separation. In some instances, crystallization can also be an effective purification method.
Troubleshooting Guide: Common Problems and Solutions
This section provides a more detailed, problem-oriented approach to troubleshooting your N-functionalization reactions.
Problem 1: Poor Regioselectivity
Symptoms:
-
Formation of a nearly 1:1 mixture of N1 and N2 isomers.
-
Inconsistent isomeric ratios between batches.
Diagnostic Workflow:
Caption: Decision-making workflow for troubleshooting poor regioselectivity.
Solutions:
-
Steric Hindrance: For sterically demanding electrophiles, the N1 position is generally favored. You can further enhance this selectivity by using a bulkier base.
-
Solvent Effects: The choice of solvent plays a critical role. Polar aprotic solvents like DMF and DMSO can favor the formation of the N2 isomer, while nonpolar solvents like toluene or dioxane may favor the N1 isomer.
-
Counter-ion Effects: The nature of the cation from the base can influence regioselectivity. For example, using NaH versus Cs2CO3 can lead to different isomeric ratios.
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance the kinetic selectivity, often favoring the N1 isomer. Conversely, higher temperatures may favor the thermodynamically more stable N2 product.
Problem 2: Low Reaction Yield
Symptoms:
-
Incomplete conversion of the starting material.
-
Formation of multiple byproducts.
Diagnostic Workflow:
Technical Support Center: Overcoming Solubility Challenges of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine in Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine in various experimental assays. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to address common challenges and ensure the generation of reliable and reproducible data.
Introduction: Understanding the Solubility Challenge
This compound is a heterocyclic compound with a chemical structure that presents a classic solubility conundrum. The presence of both a pyridine ring and a 1,2,4-triazole ring system, along with a primary amine, results in a molecule with a complex interplay of hydrophobicity and hydrophilicity. While the nitrogen atoms in the heterocyclic rings can participate in hydrogen bonding, the overall aromatic character of the molecule can lead to poor aqueous solubility, particularly at neutral pH. This can manifest as compound precipitation, leading to inaccurate assay results and wasted resources.
This guide will equip you with the knowledge and practical tools to systematically address and overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution, even though I dissolved it in DMSO first?
A1: This is a common phenomenon known as "antisolvent precipitation." While this compound may be readily soluble in 100% DMSO, the introduction of this stock solution into an aqueous assay buffer dramatically changes the solvent environment. The high polarity of the aqueous buffer acts as an "antisolvent," causing the less polar compound to crash out of solution. The final concentration of DMSO in your assay is often too low to maintain the solubility of the compound.
Q2: How does pH influence the solubility of this compound?
A2: The solubility of this compound is highly pH-dependent due to the presence of basic nitrogen atoms in both the pyridine and triazole rings, as well as the primary amine group. At acidic pH, these nitrogen atoms can become protonated, forming a more soluble salt. Conversely, at neutral or basic pH, the compound exists predominantly in its less soluble, neutral form.
Q3: What are co-solvents and how can they help?
A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds. They work by reducing the overall polarity of the solvent system, making it more favorable for the dissolution of hydrophobic molecules. Common co-solvents used in biological assays include ethanol, propylene glycol (PG), and polyethylene glycol (PEG).
Q4: Are there more advanced techniques if pH adjustment and co-solvents are not sufficient?
A4: Yes, for particularly challenging cases, the use of solubilizing excipients like cyclodextrins can be highly effective. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble drug molecule, effectively shielding it from the aqueous environment and enhancing its apparent solubility.
Troubleshooting Guides & Experimental Protocols
Guide 1: Solubility Enhancement through pH Adjustment
The first and often most effective strategy is to optimize the pH of your assay buffer. Based on the structure of this compound, we can predict its pKa to guide this process.
Predicted pKa of this compound:
To estimate the pKa, we consider the basicity of its constituent parts:
-
Pyridine: The pKa of the pyridinium ion is approximately 5.2.[1]
-
2-Aminopyridine: The pKa of the protonated form is around 6.86, indicating the amino group increases the basicity of the pyridine nitrogen.[2][3]
-
3-Amino-1,2,4-triazole: The parent 1,2,4-triazole is weakly basic (pKa of the conjugate acid is 2.45). The amino group at the 3-position is expected to increase this basicity.
Given these values, the most basic nitrogen in this compound is likely the pyridine nitrogen, with an estimated pKa in the range of 6.0-7.0. To ensure solubility, the pH of the buffer should be at least 1-2 units below the pKa of the most basic functional group.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 7.4 (e.g., citrate buffer for pH 4.0-6.0 and phosphate buffer for pH 6.0-7.4).
-
Prepare Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Test Solubility: In separate microcentrifuge tubes, add the DMSO stock to each buffer to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept constant and at a level compatible with your assay (typically ≤1%).
-
Equilibrate and Observe: Vortex the tubes and incubate at room temperature for at least 1 hour. Visually inspect for any precipitation.
-
Quantify Soluble Fraction: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate. Carefully collect the supernatant and measure the concentration of the soluble compound using a suitable analytical method (e.g., HPLC-UV or a spectrophotometer if the compound has a distinct absorbance wavelength).
Data Interpretation:
| pH | Visual Observation | Soluble Concentration (µM) |
| 4.0 | Clear | 100 |
| 5.0 | Clear | 100 |
| 6.0 | Slight Haze | 75 |
| 7.0 | Precipitate | 20 |
| 7.4 | Heavy Precipitate | <5 |
This is an example data table. Actual results may vary.
Based on these results, you can select the highest pH that maintains the desired compound concentration without precipitation.
Workflow for pH Optimization:
Caption: Workflow for determining the optimal buffer pH.
Guide 2: Utilizing Co-solvents for Enhanced Solubility
If adjusting the pH is not feasible due to assay constraints, or if it doesn't fully resolve the solubility issue, the use of co-solvents is the next logical step.
Experimental Protocol: Co-solvent Screening
-
Select Co-solvents: Choose a panel of biocompatible co-solvents such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).
-
Prepare Co-solvent/Buffer Mixtures: Prepare your assay buffer (at a compatible pH determined from Guide 1) containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Prepare Compound Stock: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Test Solubility: Add the compound stock to each co-solvent/buffer mixture to reach the target final concentration.
-
Observe and Quantify: Vortex, incubate, and assess solubility as described in the pH adjustment protocol (Guide 1, steps 4-5).
-
Validate Assay Compatibility: Crucially, run a control experiment to ensure that the selected co-solvent concentration does not interfere with your assay's performance (e.g., enzyme activity, cell viability).
Co-solvent Selection Guide:
| Co-solvent | Typical Concentration Range | Considerations |
| Ethanol | 1 - 5% | Can cause protein denaturation at higher concentrations. |
| Propylene Glycol (PG) | 1 - 10% | Generally well-tolerated in many assays. |
| PEG 400 | 1 - 10% | Can be viscous at higher concentrations. |
Guide 3: Advanced Solubilization with Cyclodextrins
For the most challenging solubility problems, cyclodextrins offer a powerful solution. Captisol® (sulfobutylether-β-cyclodextrin, SBE-β-CD) is particularly well-suited for nitrogen-containing compounds due to its anionic nature, which can have a specific affinity for positively charged molecules.[4]
Experimental Protocol: Solubilization with Captisol®
-
Prepare Captisol® Stock: Prepare a stock solution of Captisol® in your chosen assay buffer (e.g., 10% w/v).
-
Prepare Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Complexation: In a microcentrifuge tube, add the compound stock to the Captisol® solution. The molar ratio of Captisol® to the compound can be varied (e.g., 1:1, 5:1, 10:1) to find the optimal concentration for solubilization.
-
Equilibrate: Vortex the mixture and allow it to equilibrate for at least one hour at room temperature to facilitate the formation of the inclusion complex.
-
Assay Dilution: Dilute the complexed solution into the final assay buffer to achieve the desired working concentration of the compound.
-
Validate Assay Performance: As with co-solvents, it is essential to run controls to ensure that Captisol® does not interfere with the assay.
Logical Relationship of Troubleshooting Strategies:
Caption: A stepwise approach to troubleshooting solubility issues.
Conclusion
Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By understanding the physicochemical properties of the compound and methodically applying the strategies outlined in this guide—from pH optimization to the use of co-solvents and cyclodextrins—researchers can ensure the integrity and reliability of their experimental data.
References
-
Rowan's Free Online pKa Calculator. Rowan Scientific. [Link]
-
The use of captisol (SBE7-β-CD) in oral solubility-enabling formulations: Comparison to HPβCD and the solubility–permeability interplay. ResearchGate. [Link]
-
The use of captisol (SBE7-β-CD) in oral solubility-enabling formulations: Comparison to HPβCD and the solubility–permeability interplay. PubMed. [Link]
-
The Pharmaceutical Use of Captisol®: Some Surprising Observations. ResearchGate. [Link]
-
Physicochemical Characterization, Molecular Docking, and In Vitro Dissolution of Glimepiride–Captisol Inclusion Complexes. PMC - NIH. [Link]
-
pKa Calculator. Omni Calculator. [Link]
-
pKa Prediction. Rowan Scientific. [Link]
-
Open source application for small molecule pKa predictions. Zenodo. [Link]
-
Macro-pKa. Schrödinger. [Link]
-
Pyridine. Wikipedia. [Link]
-
Which is a weaker base between pyridine and 2-aminopyridine and why? Quora. [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. NIH. [Link]
-
Among 2-aminopyridine and 4-aminopyridine which is more basic? Quora. [Link]
- Triazole compounds, their use, method of increasing their solubility in water, process of their preparation, intermediates and pharmaceutical compositions.
-
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data - ACS Publications. [Link]
-
Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. [Link]
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. [Link]
-
Recent Researches in Triazole Compounds as Medicinal Drugs. ResearchGate. [Link]
-
[College: Organic Chemistry] Does 2-Aminopyridine or 3-Aminopyridine have a lower pKa? Using ARIO, provide an explanation. Reddit. [Link]
-
3-Amino-1,2,4-Triazole. ChemBK. [Link]
-
3-Amino-1,2,4-triazole. Wikipedia. [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]
-
3-Amino-1,2,4-Triazole. MP Biomedicals. [Link]
-
3-Amino-1,2,4-triazole. HiMedia Laboratories. [Link]
Sources
Technical Support Center: Crystallization of 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine
Welcome to the technical support center for the crystallization of 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this compound. Drawing upon established principles of crystallization and specific literature data, this resource aims to be a comprehensive companion for your experimental work.
Understanding the Molecule: Key Physicochemical Characteristics
Before delving into troubleshooting, it is crucial to understand the structural features of 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine that govern its crystallization behavior.
| Property | Value/Description | Significance for Crystallization |
| Molecular Formula | C₇H₇N₅ | Indicates a nitrogen-rich heterocyclic compound. |
| Molecular Weight | 161.18 g/mol | Influences dissolution and diffusion rates. |
| Key Structural Features | Pyridine ring, 1,2,4-triazole ring, Primary amine group | These moieties are capable of hydrogen bonding (both donor and acceptor sites) and π-π stacking, which are critical intermolecular interactions for forming a stable crystal lattice. The molecule is practically planar, which can facilitate ordered packing.[1] |
| Tautomerism | Can exist in different tautomeric forms in solution. | The specific tautomer present can influence solubility and the final crystal form obtained. The reported crystal structure confirms a specific tautomeric form in the solid state.[1] |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the crystallization of 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine in a question-and-answer format.
Q1: I'm not getting any crystals at all. What should I do?
A1: The absence of crystallization is typically due to either the solution being too dilute or the compound being highly soluble in the chosen solvent at low temperatures.
-
Initial Steps:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent level. This can create microscopic imperfections on the glass surface that serve as nucleation sites.
-
Seed Crystals: If you have a small amount of solid material, add a tiny crystal to the cooled, supersaturated solution. This will provide a template for further crystal growth.
-
Reduce Solvent Volume: If the above methods fail, it is likely your solution is not sufficiently supersaturated. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
-
Advanced Strategies:
-
Anti-Solvent Addition: If your compound is highly soluble in the primary solvent, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) to the solution at room temperature until it becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the mixture to stand.
-
Solvent System Re-evaluation: Your chosen solvent may not be ideal. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold. You may need to screen a variety of solvents.
-
Q2: My compound is "oiling out" instead of crystallizing. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is common with organic amines and often happens when the solution is too concentrated or cooled too quickly.
-
Immediate Actions:
-
Re-dissolve and Dilute: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to slightly decrease the concentration.
-
Slow Down the Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature overnight.
-
Lower the Crystallization Temperature: Once the solution has reached room temperature, you can try further cooling in a refrigerator or ice bath, but the initial cooling to room temperature should be gradual.
-
Q3: The crystals I obtained are very small, like a fine powder. How can I grow larger crystals?
A3: The formation of very small crystals is usually a result of rapid nucleation, which can be caused by cooling the solution too quickly or having a very high level of supersaturation.
-
To Promote Larger Crystal Growth:
-
Slower Cooling is Key: The slower the cooling process, the fewer nucleation sites will form, allowing the existing crystals to grow larger.
-
Reduce Supersaturation: Use a slightly larger volume of hot solvent to dissolve your compound. This will decrease the degree of supersaturation upon cooling, favoring slower crystal growth.
-
Vapor Diffusion: This is an excellent technique for growing high-quality, large crystals. Dissolve your compound in a good solvent and place this solution in a small, open vial. Place this vial inside a larger, sealed container that contains a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting slow crystal growth.
-
Q4: My recrystallized product is still impure. What went wrong?
A4: Impurities can be trapped in the crystal lattice if crystallization occurs too rapidly.
-
Improving Purity:
-
Ensure Slow Crystallization: As mentioned previously, slow cooling is crucial for allowing impurities to remain in the mother liquor.
-
Wash the Crystals: After filtering the crystals, wash them with a small amount of ice-cold crystallization solvent to remove any residual mother liquor containing impurities. Do not use room temperature solvent as it will dissolve some of your product.
-
Consider a Second Recrystallization: If the purity is still not satisfactory, a second recrystallization step may be necessary.
-
Experimental Protocols
Protocol 1: Slow Cooling Crystallization from Ethanol
This is the reported method for obtaining single crystals of 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine in the minimum amount of hot ethanol. Heat the solution gently on a hot plate with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop, undisturbed. To further slow the cooling, you can place the flask in an insulated container.
-
Further Cooling: Once the flask has reached room temperature, place it in a refrigerator (4 °C) for several hours to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold ethanol.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Anti-Solvent Crystallization
This method is useful if the compound is too soluble in ethanol even at low temperatures. A non-polar anti-solvent like heptane or hexane can be used.
-
Dissolution: Dissolve the crude compound in the minimum amount of a suitable solvent (e.g., ethanol or acetone) at room temperature.
-
Anti-Solvent Addition: Slowly add the anti-solvent (e.g., heptane) dropwise to the stirred solution until the solution becomes persistently turbid.
-
Re-dissolution: Add a few drops of the initial solvent until the turbidity just disappears.
-
Crystallization: Cover the container and allow it to stand undisturbed at room temperature. Crystals should form over time.
-
Isolation and Drying: Collect, wash with a small amount of the anti-solvent, and dry the crystals as described in the slow cooling protocol.
Visualizing Troubleshooting Workflows
Troubleshooting Crystallization: A Decision-Making Workflow
Caption: A flowchart for troubleshooting common crystallization problems.
References
-
Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2008). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o125. [Link]
Sources
stability problems of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine under experimental conditions
Technical Support Center: 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under common experimental conditions. Our approach is grounded in established principles of chemical stability and forced degradation analysis to empower you to diagnose and resolve issues effectively.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that may influence its stability?
A1: The stability profile of this molecule is governed by the interplay of its three key functional components:
-
1,2,4-Triazole Ring: This heterocyclic core is an electron-rich aromatic system. While generally stable, the ring can be susceptible to cleavage under harsh acidic or basic conditions.[3] The presence of three nitrogen atoms makes it a potential ligand for metal ions, which can catalyze degradation in certain contexts.[4]
-
Pyridine Ring: The pyridine moiety is a basic, aromatic heterocycle. The nitrogen atom can be protonated in acidic media, which can alter the electronic properties and reactivity of the entire molecule. This part of the molecule can also be a site for oxidation.
-
Exocyclic Amine Group (-NH2): The primary amine at the 3-position of the triazole ring is a nucleophilic and basic site. It is a primary target for oxidation and can react with various electrophiles, potentially leading to unwanted side products.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure long-term stability and experimental reproducibility, we recommend the following:
-
Storage: Store the solid compound in a tightly sealed, amber glass vial at ≤4°C in a desiccator. The use of an inert atmosphere (argon or nitrogen) is advised to minimize oxidative degradation over long-term storage.
-
Handling: When preparing solutions, use high-purity, degassed solvents. If the experimental protocol allows, preparing solutions fresh for each experiment is the best practice. For stock solutions, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: In which solvents is the compound soluble, and are there any stability concerns?
A3: Solubility can be challenging for some triazole derivatives.[5] Based on its structure, this compound is expected to be soluble in polar organic solvents like DMSO and DMF, and to a lesser extent, in methanol or ethanol, particularly with gentle heating. It will likely have poor solubility in non-polar solvents like hexane and in neutral aqueous solutions.
Stability Implications:
-
Protic Solvents (e.g., Methanol): Be aware of potential solvolysis reactions, especially if the solution is heated or stored for extended periods.
-
DMSO: While an excellent solvent, ensure you are using a high-purity, anhydrous grade. Older or lower-grade DMSO can contain acidic impurities and peroxides that can promote degradation.
Troubleshooting Guide for Experimental Instability
This section addresses specific problems you may encounter during your experiments, linking them to potential causes and providing actionable solutions.
Problem 1: Inconsistent analytical results, poor reproducibility, or the appearance of unknown peaks in HPLC/LC-MS.
This is the most common manifestation of compound instability. The cause can often be traced to one of four key factors: pH, oxidation, light, or heat. A systematic investigation, known as a forced degradation study, is the professional standard for identifying the root cause.[1][2][6]
The compound's stability can be highly dependent on the pH of the medium. Both strongly acidic and alkaline conditions can potentially lead to the hydrolysis of the triazole ring or other pH-catalyzed reactions.[3] The pyridine nitrogen (pKa ~5.2) and the triazole/amine system possess basic properties, making the molecule's charge state and reactivity sensitive to pH changes.
Solution: Perform a pH Stress Test.
-
Rationale: To determine if your compound is degrading under the pH of your experimental buffer or medium.
-
Action: Incubate solutions of your compound in buffers of varying pH (e.g., pH 2, pH 7.4, pH 10) and analyze the samples by HPLC at different time points. A stable compound will show no significant decrease in the main peak area or the emergence of new peaks.
-
Preventative Measures: If instability is found, ensure your reaction or assay medium is well-buffered. Adjust the pH to a range where the compound is most stable.
The electron-rich nature of the heterocyclic rings and the presence of the amine group make the molecule susceptible to oxidation.[2] Common sources of oxidation include dissolved oxygen in solvents, peroxide impurities, or the presence of redox-active metal ions.
Solution: Perform an Oxidative Stress Test.
-
Rationale: To determine if the compound is sensitive to oxidative conditions.
-
Action: Expose a solution of the compound to a dilute solution of hydrogen peroxide (e.g., 0.1-3% H₂O₂).[2] Monitor the sample over time with HPLC. Rapid degradation indicates a high sensitivity to oxidation.
-
Preventative Measures:
-
Use freshly distilled or high-purity, degassed solvents.
-
Purge your reaction vessel and solvents with an inert gas (argon or nitrogen) before adding the compound.
-
If metal catalysis is not part of your reaction, consider adding a chelating agent like EDTA to sequester trace metal ions.
-
Aromatic and heterocyclic compounds often absorb UV radiation and can be susceptible to photodegradation. This is a critical factor to consider in experiments that require prolonged exposure to ambient or UV light.
Solution: Perform a Photostability Test.
-
Rationale: To assess the compound's sensitivity to light.
-
Action: Expose a solution of the compound to a controlled light source (as specified in ICH Q1B guidelines) or simply to direct laboratory light, while keeping a control sample wrapped in aluminum foil in the dark. Compare the samples by HPLC.
-
Preventative Measures: Always use amber vials or wrap your glassware in aluminum foil. Minimize the exposure of the compound, both in solid and solution form, to direct light.
Data & Visualization
Workflow for Investigating Compound Instability
The following diagram outlines a logical workflow for troubleshooting the root cause of degradation for this compound.
Caption: Factors leading to compound degradation.
References
- Forced Degrad
- Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. D.B.
- Forced Degrad
- Development of forced degradation and stability indic
- Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. RSC Publishing. (2019).
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- Solubility of triazole?
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from d -galactose - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00398C [pubs.rsc.org]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
Technical Support Center: Refining Protocols for Metal Complex Formation with Pyridinyl Triazoles
Welcome to the technical support center for the synthesis and characterization of metal complexes with pyridinyl triazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of forming these versatile complexes. Here, we address common challenges and provide in-depth, field-proven insights to streamline your experimental workflow and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis and handling of pyridinyl triazole metal complexes.
Q1: My pyridinyl triazole ligand is poorly soluble. How can I improve its solubility for complexation reactions?
A1: Poor ligand solubility is a frequent hurdle. Consider these strategies:
-
Solvent Screening: Experiment with a range of solvents. While common solvents like methanol and ethanol are good starting points, consider more polar options like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can be effective for nitrogen-rich heterocyclic compounds.[1]
-
Heating: Gently warming the solvent can significantly increase the solubility of your ligand. However, be mindful of the thermal stability of your compound.
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.
-
pH Adjustment: For ligands with acidic or basic functionalities, adjusting the pH of the solution can improve solubility. For instance, protonating a pyridine nitrogen at low pH can increase its solubility in polar protic solvents.[2]
Q2: I'm not seeing any precipitate for my metal complex. Does this mean the reaction failed?
A2: Not necessarily. The absence of a precipitate doesn't automatically indicate a failed reaction. The resulting complex may be soluble in the reaction medium. To confirm complex formation, you should:
-
Spectroscopic Analysis: Take an aliquot of the reaction mixture and analyze it using techniques like UV-Vis or NMR spectroscopy. A shift in the absorption bands or proton/carbon signals compared to the free ligand and metal salt is a strong indicator of complexation.[3][4]
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress by TLC. The formation of a new spot with a different Rf value suggests a new compound has been formed.
-
Inducing Precipitation/Crystallization: If the complex is soluble, you may need to induce precipitation by adding a less polar co-solvent (anti-solvent) or by slowly evaporating the solvent.
Q3: What is the best way to purify my pyridinyl triazole metal complex?
A3: The purification method depends on the stability and solubility of your complex. Common techniques include:
-
Recrystallization: This is the most common and effective method for obtaining pure crystalline products. The choice of solvent system is crucial and often requires experimentation. A good solvent system will dissolve the complex when hot but have low solubility when cold.
-
Column Chromatography: For non-polar or moderately polar complexes, silica gel or alumina column chromatography can be effective. However, be aware that some complexes may decompose on the stationary phase.
-
Washing: If the complex precipitates out of the reaction mixture, washing it with appropriate solvents can remove unreacted starting materials and byproducts.
Q4: My NMR spectrum of the complex is broad and poorly resolved. What could be the cause?
A4: Broad NMR signals in metal complexes can arise from several factors:
-
Paramagnetism: If you are working with a paramagnetic metal ion (e.g., Cu(II), Ni(II), Co(II)), the unpaired electrons can cause significant line broadening.[5][6] In such cases, other characterization techniques like FT-IR, UV-Vis, and mass spectrometry are more informative for structural elucidation.
-
Dynamic Exchange: The ligand may be undergoing dynamic exchange on the NMR timescale, leading to broadened signals. Lowering the temperature of the NMR experiment can sometimes resolve these signals.
-
Aggregation: The complex may be aggregating in solution. Diluting the sample or changing the solvent might help to obtain a better-resolved spectrum.
Troubleshooting Guides
This section provides detailed troubleshooting for more complex experimental issues, complete with explanations of the underlying chemistry.
Guide 1: Low Yield of the Metal Complex
Low yields are a common frustration in synthetic chemistry. The following workflow can help you diagnose and resolve the issue.
Caption: A flowchart for troubleshooting crystallization issues.
-
Prerequisite: High Purity
-
Rationale: Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to poor-quality crystals.
-
Action: Ensure your complex is highly pure before attempting crystallization. Recrystallize the bulk material if necessary.
-
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve your complex in a suitable solvent to near saturation and allow the solvent to evaporate slowly and undisturbed. This is often the simplest method.
-
Vapor Diffusion: Place a concentrated solution of your complex in a small vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which your complex is insoluble. The anti-solvent will slowly diffuse into the solution of your complex, reducing its solubility and promoting crystallization.
-
Liquid-Liquid Diffusion (Layering): Carefully layer a solution of your complex with a less dense, miscible anti-solvent. Crystals may form at the interface of the two liquids.
-
Slow Cooling: Prepare a saturated solution of your complex at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature in a refrigerator or freezer.
-
-
Troubleshooting Tips:
-
Vary the Solvent: The choice of solvent is critical. Experiment with a wide range of solvents and solvent mixtures.
-
Control the Rate: Slower is generally better for growing large, well-defined crystals.
-
Minimize Vibrations: Keep your crystallization experiments in a location free from vibrations.
-
Scratch the Glass: Sometimes, creating a nucleation site by gently scratching the inside of the glass container with a glass rod can induce crystallization.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Pyridinyl Triazole Metal Complex
This protocol provides a general guideline. The specific conditions will need to be optimized for your particular ligand and metal salt.
-
Ligand Dissolution: Dissolve the pyridinyl triazole ligand (1 equivalent) in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer. Gentle heating or sonication may be required.
-
Metal Salt Addition: In a separate flask, dissolve the metal salt (e.g., chloride, nitrate, perchlorate; 0.5-1 equivalent, depending on the desired stoichiometry) in the same or a miscible solvent.
-
Reaction: Add the metal salt solution dropwise to the ligand solution with vigorous stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or by observing color changes or precipitate formation. The reaction may be heated if necessary.
-
Isolation:
-
If a precipitate forms: Collect the solid by filtration, wash it with the reaction solvent and then a more volatile solvent (e.g., diethyl ether), and dry it under vacuum.
-
If no precipitate forms: Reduce the volume of the solvent under reduced pressure until a solid begins to form. Alternatively, add an anti-solvent to induce precipitation.
-
-
Purification: Purify the crude complex by recrystallization from an appropriate solvent system.
-
Characterization: Characterize the purified complex using appropriate techniques such as FT-IR, NMR (for diamagnetic complexes), UV-Vis, mass spectrometry, and elemental analysis. [3][4]If suitable crystals are obtained, perform single-crystal X-ray diffraction.
Protocol 2: Characterization by FT-IR Spectroscopy
FT-IR spectroscopy is a powerful tool for confirming the coordination of the pyridinyl triazole ligand to the metal center.
-
Sample Preparation: Prepare a KBr pellet of your ligand and your metal complex, or acquire the spectra using an ATR accessory.
-
Data Acquisition: Record the FT-IR spectra of the free ligand and the metal complex over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the spectra of the ligand and the complex. Key changes to look for include:
-
Shifts in Pyridine Ring Vibrations: The C=N and C=C stretching vibrations of the pyridine ring are expected to shift upon coordination to the metal ion.
-
Shifts in Triazole Ring Vibrations: The N-N and C=N stretching vibrations of the triazole ring will also be affected by coordination.
-
New Bands in the Far-IR Region: The formation of new bonds between the metal and the nitrogen atoms of the ligand will give rise to new absorption bands in the low-frequency region (typically below 600 cm⁻¹), corresponding to M-N stretching vibrations. [3]
-
References
-
ResearchGate. (n.d.). The synthesis of unsymmetrical pyrazoly‐pyridinyl‐triazole ligand. Retrieved from [Link]
-
SciSpace. (2024). Review on Design and Development of Pyridyl Triazole Derivatives. Retrieved from [Link]
-
Journal of Medicinal and Pharmaceutical Chemistry Research. (2022). Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Review on Design and Development of Pyridyl Triazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effect on the self-association of the 1,2,4-triazole: A DFT study. Retrieved from [Link]
-
Eurasian Chemical Communications. (2022). Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. Retrieved from [Link]
-
Preprints.org. (2023). Synthesis, Characterization, and Anticancer Activity Studies of the Novel Pyridinyl Zn (II) and Ni (II) Metal Complexes. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2023). Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2023). Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. Retrieved from [Link]
-
Canadian Science Publishing. (2016). Platinum complexes with pyridyl derivatives of 1,2,4-triazole. Retrieved from [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditionsa. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]
-
PubMed. (2016). Synthesis and structural studies of 1,4-di(2-pyridyl)-1,2,3-triazole and its transition metal complexes; a versatile and subtly unsymmetric ligand. Retrieved from [Link]
-
European Journal of Chemistry. (2023). Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Platinum complexes with pyridyl derivatives of 1,2,4-triazole. Retrieved from [Link]
-
PubMed. (2015). Dual-function triazole-pyridine derivatives as inhibitors of metal-induced amyloid-β aggregation. Retrieved from [Link]
-
PubMed Central. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Retrieved from [Link]
-
ACS Publications. (2023). N-Site Regulation of Pyridyltriazole in CpIr(N̂N)(H2O) Complexes Achieving Catalytic FA Dehydrogenation*. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stepwise Spin Transitions of Spin-Crossover Complexes Based in 3-(2-Pyridyl)-1,2,4-triazole Ligands Associated with Symmetry Change in Hydrogen Bonding Interactions. Retrieved from [Link]
-
OUCi. (n.d.). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]
-
Journal of Harmonized Research in Applied Sciences. (2017). pH – METRIC STUDIES OF METAL COMPLEXES OF TRIAZOLE IN WATER-METHANOL. Retrieved from [Link]
-
ACS Publications. (2020). Photochemistry of Ru(II) Triazole Complexes with 6-Membered Chelate Ligands: Detection and Reactivity of Ligand-Loss Intermediates. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]
-
National Institutes of Health. (2016). High-throughput triazole-based combinatorial click chemistry for the synthesis and identification of functional metal complexes. Retrieved from [Link]
-
ACS Publications. (1966). Metal complexes of pyrazole. Retrieved from [Link]
-
ResearchGate. (2019). Effect of pH on the construction of zinc coordination polymers based on carboxylate functionalized triazole derivative ligand. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions of triazoles. Retrieved from [Link]
-
ACS Omega. (2021). Can 2-Pyridyl-1,2,3-triazole “Click” Ligands be Used to Develop Cu(I)/Cu(II) Molecular Switches?. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]
-
PubMed Central. (2020). Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Crystallization of zinc azole complex incorporated Strandberg-type cluster-based solids. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. johronline.com [johronline.com]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. echemcom.com [echemcom.com]
- 5. researchgate.net [researchgate.net]
- 6. Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation | European Journal of Chemistry [eurjchem.com]
minimizing byproduct formation in triazole cyclization reactions
A Guide to Minimizing Byproduct Formation and Maximizing Yield
Welcome to the Technical Support Center for Triazole Cyclization Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their triazole synthesis, with a primary focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1][2][3] Here, you will find in-depth answers to common challenges, detailed protocols, and the rationale behind optimizing your experimental setup.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your triazole cyclization experiments. Each issue is followed by a diagnosis of potential causes and actionable steps for resolution.
Issue 1: Low or No Yield of the Desired Triazole Product
Q: I've set up my CuAAC reaction, but upon analysis, I'm seeing very little of my desired 1,4-disubstituted triazole. What could be the problem?
A: Low yields in CuAAC reactions are a common issue that can often be traced back to the stability and activity of the copper(I) catalyst.[4][5] The catalytic cycle is sensitive to several factors, primarily the presence of oxygen.
Potential Causes and Solutions:
-
Oxidation of the Cu(I) Catalyst: The active catalyst in CuAAC is Cu(I).[5] In the presence of oxygen, Cu(I) is readily oxidized to the catalytically inactive Cu(II) species.[6] This not only halts the desired reaction but can also promote side reactions.[6][7]
-
Solution:
-
Degas Your Solvents: Before starting the reaction, thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.[4]
-
Work Under an Inert Atmosphere: For highly sensitive substrates or when maximum efficiency is required, conduct the entire experiment in a glovebox.[4]
-
Use a Reducing Agent: The most common and practical approach is the in situ generation of Cu(I) from a stable Cu(II) salt (like CuSO₄) using a reducing agent.[5][8] Sodium ascorbate is the preferred choice as it rapidly reduces Cu(II) to Cu(I) and scavenges oxygen, protecting the catalyst throughout the reaction.[4][5][6]
-
-
-
Poor Quality or Degradation of Reagents:
-
Solution:
-
Fresh Sodium Ascorbate: Always use a freshly prepared solution of sodium ascorbate, as it can degrade over time, especially when in solution and exposed to air.[9]
-
Purity of Starting Materials: Ensure the purity of your azide and alkyne starting materials. Impurities can sometimes interfere with the catalyst.
-
-
-
Suboptimal Reagent Stoichiometry and Order of Addition:
-
Solution: A slight excess of one reagent can sometimes drive the reaction to completion, simplifying purification.[9] The order of addition is also critical to prevent catalyst precipitation.
-
Recommended Order of Addition:
-
Prepare a solution of your azide and alkyne in the chosen solvent.
-
In a separate vial, pre-mix the Cu(II) salt and a stabilizing ligand (if used).
-
Add the copper/ligand solution to the azide/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution last.[4] This ensures the ligand can complex with the copper before reduction, preventing the formation of insoluble copper species.[4]
-
-
-
Issue 2: Presence of a Significant Amount of Alkyne Homocoupling Byproduct (Glaser Coupling)
Q: My reaction mixture contains a significant amount of a byproduct that I've identified as the homodimer of my terminal alkyne. Why is this happening and how can I prevent it?
A: The formation of a diyne byproduct is a result of the Glaser coupling, an oxidative homocoupling of terminal alkynes.[10] This side reaction is promoted by Cu(II) ions in the presence of oxygen.[6][7]
Causality and Prevention Workflow:
Caption: Workflow to diagnose and prevent alkyne homocoupling.
Detailed Explanation and Solutions:
-
Inadequate Oxygen Exclusion: As explained in Issue 1, oxygen is the primary culprit. It facilitates the oxidation of Cu(I) to Cu(II), which then catalyzes the unwanted Glaser coupling.[6][7]
-
Solution: Revisit your degassing procedures. Ensure solvents are thoroughly deoxygenated and maintain an inert atmosphere over the reaction, especially for longer reaction times.
-
-
Depletion of Reducing Agent: Sodium ascorbate is consumed as it scavenges oxygen.[7] If the reaction is exposed to air, the ascorbate can be depleted before the reaction is complete, allowing Cu(II) levels to rise and promote homocoupling.
-
Solution: Use a sufficient molar excess of sodium ascorbate. While catalytic amounts are theoretically needed for the reduction of the copper precursor, a stoichiometric or even greater amount relative to potential oxygen ingress is beneficial.
-
Issue 3: Reaction is Inconsistent Between Batches
Q: I've run the same reaction multiple times, but my yields are not reproducible. What factors should I control more carefully?
A: Inconsistent results in CuAAC reactions often stem from subtle variations in reaction conditions that affect the catalyst's performance.[9]
Key Parameters for Reproducibility:
| Parameter | Importance | Recommended Action |
| Oxygen Control | Critical | Standardize your degassing procedure (e.g., fixed duration of sparging, number of freeze-pump-thaw cycles).[9] |
| Reagent Quality | High | Use reagents from the same lot number if possible. Always prepare sodium ascorbate solutions fresh before use.[9] |
| Temperature | Moderate | While many CuAAC reactions are robust at room temperature, some can be sensitive to fluctuations.[9] Using a temperature-controlled water bath can improve consistency. |
| Mixing & Addition | Moderate | Standardize the rate of addition for all reagents, especially the final addition of the reducing agent which initiates the reaction.[9] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right copper source for my reaction?
A: The choice of copper source is mainly about convenience and the specific requirements of your system. The active catalyst is always Cu(I).[5]
-
In Situ Generation from Cu(II) Salts (e.g., CuSO₄•5H₂O): This is the most common, convenient, and cost-effective method.[5] The Cu(II) salt is stable, easy to handle, and is reduced in situ by sodium ascorbate.[5][8] This is the recommended method for most applications.
-
Direct Use of Cu(I) Salts (e.g., CuI, CuBr): These can be used directly but are prone to oxidation and may require more stringent inert atmosphere techniques.[5][7] Cuprous iodide (CuI) is a common choice, but the iodide ion can sometimes interfere with the catalytic cycle, so it may not be ideal when maximal reaction rates are needed.[7]
-
Metallic Copper (Cu(0)): Copper in forms like wire or nanoparticles can also serve as the catalyst source, generating the active Cu(I) species on its surface.[5] This method has the advantage of easy catalyst removal by simple filtration.[5]
Q2: What is the role of a ligand, and do I always need one?
A: Ligands play a crucial role in stabilizing the Cu(I) catalytic species, preventing both oxidation and disproportionation.[4][6][11] They can also increase the reaction rate.
-
Common Ligands: Nitrogen-based ligands are widely used. Tris(benzyltriazolylmethyl)amine (TBTA) is effective but has poor aqueous solubility.[12] For biological applications or reactions in aqueous media, the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended.[4]
-
When to Use a Ligand: While not always strictly necessary for simple reactions in organic solvents, using a ligand is highly recommended for:
-
Reactions in aqueous or protic solvents.
-
Reactions involving sensitive biological molecules.
-
When trying to achieve maximum reaction rates and yields.[4]
-
When working with substrates that might chelate copper, a ligand can help maintain the catalyst's availability.
-
Caption: Key components in a modern CuAAC reaction.
Q3: What is the best solvent for a CuAAC reaction?
A: The CuAAC reaction is remarkably versatile and works well in a wide variety of solvents.[8][13] The choice often depends on the solubility of your substrates.
-
Common Solvents: Mixtures of water with co-solvents like t-butanol, DMSO, DMF, and THF are very common.[4][8] Polar aprotic solvents like acetonitrile and DMF are also frequently used.[13][14]
-
"Green" Solvents: Water is an excellent solvent for many CuAAC reactions, especially in bioconjugation.[4] Other sustainable solvents like glycerol have also been shown to be effective.[15]
-
Solvent Effects: While the reaction is robust, the solvent can influence the reaction rate.[14][16] Protic polar solvents like ethanol and water often give good results.[16] It is best to choose a solvent system that fully dissolves both the azide and alkyne starting materials.
Q4: How can I monitor the progress of my reaction and confirm product formation?
A: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting materials and the appearance of the new, typically more polar, triazole product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the product's mass and allows for the quantification of conversion.[17][18]
-
¹H NMR Spectroscopy: This is an excellent method to confirm the structure of the final product.[19] The key diagnostic signal is the appearance of a new singlet for the triazole proton, typically in the range of 7.5-8.5 ppm. You will also see the disappearance of the alkyne proton signal and shifts in the signals of protons adjacent to the azide and alkyne moieties.[19]
Q5: How do I purify my triazole product and remove the copper catalyst?
A: Purification strategies depend on the properties of your product.
-
Copper Removal: The copper catalyst must be removed. A common method is to wash the reaction mixture (after dilution with an organic solvent like ethyl acetate) with an aqueous solution of ammonia or EDTA, which chelates the copper ions and removes them into the aqueous phase.[9][20]
-
Chromatography: Standard silica gel column chromatography is typically effective for purifying the triazole product from any remaining starting materials or byproducts.[9][20][21]
-
Alternative Purification: For some products, particularly salts, purification can be achieved by slurrying the crude material in an alcohol to dissolve impurities, followed by filtration.[22]
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction
This protocol provides a general guideline for a small-scale CuAAC reaction using in situ catalyst generation.
Materials:
-
Azide starting material
-
Alkyne starting material
-
Copper(II) sulfate pentahydrate (CuSO₄•5H₂O)
-
Sodium Ascorbate
-
Solvent (e.g., 1:1 mixture of deionized water and t-butanol)
Procedure:
-
In a clean vial, dissolve the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in the chosen solvent system (e.g., 4 mL H₂O:t-BuOH 1:1).
-
Sparge the solution with argon or nitrogen for 15-20 minutes to degas.
-
In a separate microfuge tube, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.2 equivalents from a 1 M stock).
-
In another microfuge tube, prepare an aqueous solution of CuSO₄•5H₂O (e.g., 0.05 equivalents from a 0.1 M stock).
-
To the stirring azide/alkyne solution, add the CuSO₄ solution, followed immediately by the sodium ascorbate solution.
-
Seal the vial and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with workup and purification.
References
-
Jana, S., et al. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(10), 3455-9. [Link]
-
Jeffrey, T. R., et al. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute. [Link]
-
Rodionov, V. O., et al. (2007). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 36(9), 1369-1378. [Link]
-
Cuevas-Yañez, E., et al. (2012). Effect of the Ligand in the Synthesis of 1-Sulfonyl-1,2,3-triazoles Through Copper-Catalyzed Alkyne-Azide Cycloaddition. Journal of the Mexican Chemical Society, 56(2). [Link]
-
Chi, T.-C., et al. (2020). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 85(15), 9745–9757. [Link]
-
ResearchGate. (n.d.). Effect of Solvent on Copper-Catalyzed Azide− Alkyne Cycloaddition Reaction. [Link]
-
Jiang, H., et al. (2019). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 24(19), 3558. [Link]
-
ResearchGate. (2018). Best solvent for azide alkyne cycloaddition?[Link]
-
ResearchGate. (n.d.). Reaction optimization for the NH-1,2,3-triazole synthesis. [Link]
-
Redalyc. (2012). Effect of the Ligand in the Synthesis of 1-Sulfonyl-1,2,3-triazoles Through Copper-Catalyzed Alkyne-Azide Cycloaddition. Journal of the Mexican Chemical Society. [Link]
-
Semantic Scholar. (n.d.). Mechanisms, Copper Catalysts, and Ligands Involved in the Synthesis of 1,2,3-Triazoles Using Click Chemistry. [Link]
-
Pisano, R., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 11(11), 1335. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
- Google Patents. (n.d.).
-
Organic & Biomolecular Chemistry. (n.d.). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
International Journal of Research in Applied Science and Engineering Technology. (2023). A Recent Concept of Importance: Click Chemistry. [Link]
-
SciSpace. (2023). Mechanisms, Copper Catalysts, and Ligands Involved in the Synthesis of 1,2,3-Triazoles Using Click Chemistry. [Link]
-
ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low?[Link]
-
MDPI. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. [Link]
-
ResearchGate. (n.d.). (a) An illustration of strained-promoted alkyne–azide cycloaddition. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). An Insight Into Click Chemistry. [Link]
-
ResearchGate. (2023). Review Article: Evaluation and application of click reaction. [Link]
-
PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. [Link]
-
R Discovery. (n.d.). Strain-promoted azide-alkyne cycloaddition enhanced by secondary interactions. [Link]
-
Frontiers in Chemistry. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
-
ACS Publications. (2005). Cu-Catalyzed Azide−Alkyne Cycloaddition. [Link]
-
ACS Publications. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. [Link]
-
ACS Omega. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. [Link]
-
PubMed Central. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. [Link]
-
ResearchGate. (2019). Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. [Link]
-
PubMed. (2021). A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. [Link]
-
EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. [Link]
-
ResearchGate. (2019). (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazoles. [Link]
-
ACS Omega. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. [Link]
-
Reddit. (2022). Click Reaction Looking Weird?[Link]
-
Chemistry Stack Exchange. (2019). CuAAC "Click" reaction giving inconsistent results. [Link]
-
PubMed Central. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. [Link]
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mechanisms, Copper Catalysts, and Ligands Involved in the Synthesis of 1,2,3-Triazoles Using Click Chemistry | Semantic Scholar [semanticscholar.org]
- 12. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eurl-pesticides.eu [eurl-pesticides.eu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of Metal-Organic Frameworks with Triazole Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazole-based Metal-Organic Frameworks (MOFs). This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions to enhance the stability and performance of your materials. Triazole ligands are increasingly utilized in MOF synthesis due to their ability to form robust frameworks with high thermal and chemical stability.[1][2][3] However, navigating the complexities of synthesis and activation can present challenges. This center offers field-proven insights to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Synthesis & Crystallinity
Question 1: My triazole-based MOF synthesis resulted in an amorphous powder or poor crystallinity. What are the likely causes and how can I improve the outcome?
Answer:
Poor crystallinity in triazole-based MOF synthesis often stems from suboptimal reaction conditions that either favor rapid, uncontrolled nucleation over crystal growth or lead to the formation of competing, non-crystalline phases.
Underlying Causes & Explanations:
-
Reaction Kinetics: A rapid reaction rate can lead to the formation of many small nuclei that do not have sufficient time to organize into a well-ordered crystalline structure. The solvent system plays a crucial role here; for instance, different outcomes can be observed when switching between solvents like DMF and DEF or adjusting reaction temperatures.[4]
-
Solvent Effects: The choice of solvent is critical. The polarity, viscosity, and coordinating ability of the solvent can influence the solubility of the metal salt and the triazole ligand, thereby affecting the kinetics of framework assembly. Some solvent molecules can also act as modulators or templates, influencing the final structure.
-
pH of the Reaction Mixture: The protonation state of both the triazole ligand and any accompanying carboxylate functionalities is pH-dependent. An inappropriate pH can hinder the desired coordination chemistry, leading to the precipitation of metal hydroxides or protonated ligands instead of the targeted MOF.
-
Stoichiometry of Reactants: An incorrect molar ratio of metal to ligand can lead to the formation of incomplete or defect-rich structures. This is particularly important when using mixed-ligand systems.
Step-by-Step Troubleshooting Protocol:
-
Optimize Reaction Temperature and Time: Systematically vary the solvothermal or hydrothermal reaction temperature (e.g., in 10-20 °C increments, from 80 °C to 120 °C) and reaction time (e.g., 24, 48, 72 hours).[4] Slower heating and cooling ramps can also promote the growth of larger, higher-quality crystals.
-
Solvent Screening: If using a single solvent like DMF, consider mixtures with other solvents (e.g., ethanol, water) to fine-tune the solubility of the precursors. The use of different solvents can lead to different framework topologies and crystallinities.[1][5]
-
Introduce Modulators: Small acidic molecules, such as monocarboxylic acids (e.g., acetic acid, formic acid), can act as modulators. They compete with the ligand for coordination to the metal center, slowing down the reaction rate and promoting the formation of more crystalline materials.
-
Adjust pH: Carefully measure and adjust the initial pH of the reaction mixture. For triazole-carboxylate linkers, maintaining a neutral pH is often crucial to ensure both ligand solubility and framework stability.[6]
-
Verify Reactant Purity and Stoichiometry: Ensure the purity of your triazole ligand and metal salt. Accurately weigh all components to maintain the desired stoichiometric ratio.
Question 2: I observe the formation of unexpected phases or structural isomers in my product. How can I control the synthesis to obtain the desired phase?
Answer:
The formation of multiple phases or isomers is a common challenge in MOF synthesis, arising from subtle variations in the thermodynamic and kinetic landscape of the reaction.
Underlying Causes & Explanations:
-
Polymorphism: Different crystal structures (polymorphs) can have very similar formation energies, and the one that crystallizes can be highly sensitive to the synthesis conditions.
-
Solvent Templating: Different solvent molecules can direct the formation of distinct framework structures.
-
Kinetic vs. Thermodynamic Control: A shorter reaction time or lower temperature might yield a kinetically favored product, while a longer time or higher temperature could lead to the more stable thermodynamic product.
Step-by-Step Troubleshooting Protocol:
-
Precise Control of Synthesis Parameters: As detailed in the previous question, systematically screen reaction temperature, time, and solvent composition. Even small changes can favor the formation of a specific phase.[5]
-
Seeding: Introduce a small number of pre-synthesized crystals of the desired phase into the reaction mixture. These seed crystals can act as templates for further crystal growth, promoting the formation of the target structure.
-
Investigate Metal-to-Ligand Ratio: Varying the molar ratio of the metal salt to the triazole ligand can influence the coordination environment and favor the assembly of a particular framework.[5]
Stability and Activation
Question 3: My triazole-based MOF shows poor thermal stability, decomposing at lower temperatures than expected. What factors influence thermal stability and how can it be improved?
Answer:
The thermal stability of a triazole-based MOF is intrinsically linked to the strength of its coordination bonds, the rigidity of the ligand, and the overall framework architecture.
Underlying Causes & Explanations:
-
Coordination Environment: The coordination number and geometry of the metal center, as well as the binding mode of the triazole ligand, are critical. Higher coordination numbers and stronger metal-ligand bonds generally lead to greater thermal stability.
-
Ligand Functionalization: The presence of certain functional groups on the triazole linker can impact thermal stability. Bulky substituents can enhance framework stability through steric effects.[7] Nitrogen-rich ligands are often beneficial for forming multiple coordination bonds, which can increase thermal stability.[8][9][10]
-
Framework Interpenetration: Interpenetrated frameworks, where two or more independent networks are intertwined, often exhibit enhanced thermal stability due to the reinforcement provided by the interpenetrating lattices.
Strategies for Enhancing Thermal Stability:
-
Ligand Design:
-
Metal Ion Selection: High-valent metal ions (e.g., Zr⁴⁺, Cr³⁺, Al³⁺) generally form stronger coordination bonds with ligands compared to divalent metal ions, leading to more robust frameworks.[13]
-
Promote Interpenetration: Adjusting synthesis conditions, such as using longer ligands or specific solvent systems, can sometimes favor the formation of interpenetrated structures.
Question 4: The porosity of my MOF significantly decreases after activation, suggesting framework collapse. What is the best way to activate triazole-based MOFs while preserving their structure?
Answer:
Framework collapse during activation is a common issue, often caused by the strong capillary forces exerted by the evaporating solvent molecules within the pores.
Underlying Causes & Explanations:
-
Surface Tension of Solvents: Solvents with high surface tension (e.g., water, DMF) create strong capillary forces during evaporation, which can pull the framework inward and cause it to collapse.
-
Incomplete Solvent Exchange: Residual high-boiling-point synthesis solvents (like DMF) can be difficult to remove and can lead to pore blockage or collapse upon heating.
Best Practices for MOF Activation:
-
Solvent Exchange: This is a crucial first step. The goal is to replace the high-boiling-point synthesis solvent with a more volatile, low-surface-tension solvent.[14][15]
-
Procedure: After synthesis, wash the MOF with a solvent like ethanol or acetone to remove unreacted precursors. Then, immerse the MOF in a low-surface-tension solvent (e.g., hexane, chloroform, or perfluoropentane) for a period of time, replacing the solvent several times to ensure complete exchange.[16] Recent studies have shown that solvent exchange kinetics can be very fast, often requiring only minutes rather than days.[16]
-
-
Supercritical Drying: This is the most effective method for preserving the structure of delicate MOFs.[14]
-
Principle: In this technique, the solvent within the pores (often liquid CO₂) is brought to its supercritical state, where the distinction between liquid and gas phases disappears. The supercritical fluid can then be removed without generating the destructive capillary forces associated with liquid evaporation.[15]
-
-
Thermal Activation: After solvent exchange, the MOF can be gently heated under vacuum to remove the final traces of the volatile solvent. The temperature should be high enough to remove the solvent but well below the decomposition temperature of the MOF.
Question 5: My triazole-based MOF is unstable in the presence of water or humid air. How can I improve its hydrolytic stability?
Answer:
Hydrolytic instability is a significant challenge for many MOFs, as water molecules can attack and cleave the metal-ligand coordination bonds.[17]
Underlying Causes & Explanations:
-
Strength of Metal-Ligand Bonds: MOFs built from high-valent metal ions and strongly coordinating ligands tend to be more resistant to hydrolysis.[13][18]
-
Hydrophobicity: A hydrophobic pore environment can repel water molecules, protecting the coordination bonds from hydrolysis.
Strategies to Enhance Water Stability:
-
Ligand Functionalization: Introduce hydrophobic functional groups (e.g., alkyl or fluoroalkyl groups) onto the triazole ligand to create a water-repellent framework.
-
Post-Synthetic Modification: Coat the external surface of the MOF crystals with a thin layer of a hydrophobic polymer.[18]
-
Metal Node Selection: Utilize high-valent metal ions like Zr⁴⁺, which form very strong and water-resistant coordination bonds.
-
Framework Design: The creation of interpenetrating frameworks can also enhance water stability.[19]
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using triazole ligands over other N-heterocyclic ligands (e.g., imidazole, pyrazole) for creating stable MOFs?
A: Triazole ligands, particularly 1,2,4-triazole, offer several advantages. They can act as bridging ligands, connecting multiple metal centers through their different nitrogen atoms, which leads to the formation of robust 2D and 3D networks.[12][20] Their aromatic nature and the potential for multiple coordination modes contribute to the high thermal and chemical stability of the resulting MOFs.[1][2]
Q2: How do I characterize defects in my triazole-based MOFs, and how do they affect stability?
A: Defects, such as missing linkers or metal clusters, can be intentionally introduced to create coordinatively unsaturated sites (CUSs), which can enhance catalytic activity or gas adsorption properties.[21][22] However, uncontrolled defects can compromise framework stability.
-
Characterization Techniques:
-
Powder X-ray Diffraction (PXRD): Broadening of diffraction peaks can indicate the presence of defects or reduced crystallinity.[21]
-
Gas Adsorption: Changes in the shape of the adsorption isotherm or a decrease in the surface area can suggest the presence of defects.
-
Spectroscopy (IR, Raman, XPS): These techniques can provide information about the local coordination environment of the metal ions and the presence of defect-related species.[22][23][24]
-
The impact of defects on stability is complex. While they can create active sites, a high concentration of defects can weaken the overall framework, leading to lower thermal and chemical stability.
Q3: Can guest molecules trapped within the pores affect the stability of a triazole-based MOF?
A: Yes, guest-framework interactions can significantly influence stability.[25] Trapped solvent or guest molecules can provide additional stability to the framework through hydrogen bonding or van der Waals interactions.[26] Conversely, their removal during activation can sometimes lead to structural transformations or collapse if the empty framework is not sufficiently robust.[27] In some cases, the framework's flexibility allows it to adapt to different guest molecules through single-crystal-to-single-crystal transformations.[5]
Q4: What is a standard protocol for testing the chemical stability of a newly synthesized triazole-based MOF?
A: A systematic approach is necessary to comprehensively evaluate chemical stability.[28]
-
Protocol for Aqueous Stability:
-
Immerse a known amount of the activated MOF in deionized water, as well as in aqueous solutions of varying pH (e.g., pH 1-11 using HCl and NaOH).[13]
-
Keep the samples at room temperature for a set period (e.g., 24 hours).
-
After exposure, collect the solid by centrifugation, wash with a suitable solvent (like ethanol), and dry.
-
Characterize the treated sample using PXRD to check for any changes in crystallinity and compare it to the as-synthesized material. A significant loss of peak intensity or the appearance of new peaks indicates degradation.[17]
-
Measure the porosity (e.g., via N₂ adsorption at 77 K) to quantify any loss in surface area.[17]
-
Visualizing Key Concepts
Diagrams
Caption: Troubleshooting workflow for MOF synthesis issues.
Caption: Recommended workflow for MOF activation.
References
-
A Series of Robust Copper-Based Triazolyl Isophthalate MOFs: Impact of Linker Functionalization on Gas Sorption and Catalytic Activity. MDPI. [Link]
-
Bis(carboxyphenyl)-1,2,4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance. ResearchGate. [Link]
-
Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers. ACS Publications. [Link]
-
Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers - PMC. NIH. [Link]
-
1,2,4-Triazolyl-Carboxylate-Based MOFs Incorporating Triangular Cu(II)-Hydroxo Clusters: Topological Metamorphosis and Magnetism. ACS Publications. [Link]
-
A Series of Robust Copper-Based Triazolyl Isophthalate MOFs: Impact of Linker Functionalization on Gas Sorption and Catalytic Activity. PubMed. [Link]
-
3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. ACS Publications. [Link]
-
Hydrolytic Stability of Metal–Organic Frameworks: An Experimental Study. ACS Publications. [Link]
-
Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. MDPI. [Link]
-
How to comprehensively evaluate the aqueous stability of MOFs. ResearchGate. [Link]
-
Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1 H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. PubMed. [Link]
-
Multifunctional Potential of Triazole-based Metal-Organic Frameworks: An Overview. ResearchGate. [Link]
-
Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. Semantic Scholar. [Link]
-
A Triazole-Containing Metal–Organic Framework as a Highly Effective and Substrate Size-Dependent Catalyst for CO2 Conversion. Journal of the American Chemical Society. [Link]
-
Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity - PMC. NIH. [Link]
-
1,2,3-Triazole, 1,2,4-triazole, and the coordination modes of... ResearchGate. [Link]
-
MOF Activation: Solvent Exchange and Supercritical Drying. Patsnap Eureka. [Link]
-
Rapid Guest Exchange and Ultra-Low Surface Tension Solvents Optimize Metal-Organic Framework Activation. PubMed. [Link]
-
Defects in MOFs: A Thorough Characterization. ResearchGate. [Link]
-
Triazole-functionalized Ni-MOF-74 for high-performance CO2 capture: Balancing capacity, selectivity, and humidity tolerance. ResearchGate. [Link]
-
Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange. JoVE. [Link]
-
Copper-based energetic MOFs with 3-nitro-1H-1,2,4-triazole: solvent-dependent syntheses, structures and energetic performances. ResearchGate. [Link]
-
Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. ResearchGate. [Link]
-
Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. MDPI. [Link]
-
Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. MDPI. [Link]
-
Activation of metal–organic framework materials. CrystEngComm (RSC Publishing). [Link]
-
A Highly Stable Triazole-Functionalized Metal-Organic Framework Integrated with Exposed Metal Sites for Selective CO2 Capture and Conversion. PubMed. [Link]
-
Design and synthesis of photoluminescent active interpenetrating metal–organic frameworks using N-2-aryl-1,2,3-triazole ligands. Dalton Transactions (RSC Publishing). [Link]
-
Best practices for the synthesis, activation, and characterization of metal−organic frameworks. Northwestern Scholars. [Link]
-
Defects in MOFs: a thorough characterization. PubMed. [Link]
-
Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. ResearchGate. [Link]
-
Analysis and Refinement of Host–Guest Interactions in Metal–Organic Frameworks. ACS Publications. [Link]
-
Locating Guest Molecules inside Metal–Organic Framework Pores with a Multilevel Computational Approach. ACS Publications. [Link]
-
Thermally Stable Anilate-Based 3D CPs/MOFs. MDPI. [Link]
-
Improving MOF stability: approaches and applications - PMC. NIH. [Link]
-
Defects in MOFs: A thorough characterization. Yonsei University. [Link]
-
Stability of MOFs. Techniques de l'Ingénieur. [Link]
-
Triazole-Based Cu(I) Cationic Metal–Organic Frameworks with Lewis Basic Pyridine Sites for Selective Detection of Ce3+ Ions. ACS Publications. [Link]
-
Triazole-rich 3D metal–organic framework incorporated solid electrolytes for superior proton conductivity and durability in fuel cells. RSC Publishing. [Link]
-
Metal–organic frameworks generated from oligomeric ligands with functionalized tethers. Chemical Science (RSC Publishing). [Link]
-
Tri-aryl linker in MOF construction: twisted conformation. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold [mdpi.com]
- 3. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 4. Metal–organic frameworks generated from oligomeric ligands with functionalized tethers - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06666A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange [jove.com]
- 7. A Series of Robust Copper-Based Triazolyl Isophthalate MOFs: Impact of Linker Functionalization on Gas Sorption and Catalytic Activity † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1 H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Improving MOF stability: approaches and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MOF Activation: Solvent Exchange and Supercritical Drying [eureka.patsnap.com]
- 15. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. Rapid Guest Exchange and Ultra-Low Surface Tension Solvents Optimize Metal-Organic Framework Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Design and synthesis of photoluminescent active interpenetrating metal–organic frameworks using N-2-aryl-1,2,3-triazole ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Defects in MOFs: a thorough characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Reproducibility in Corrosion Inhibition Experiments
A Guide for Researchers and Scientists
Part 1: Frequently Asked Questions (FAQs) - The Core Variables
This section addresses the foundational issues that can affect any corrosion testing method.
Q1: My overall results are highly variable between seemingly identical runs. Where should I start looking for the problem?
A1: Variability is often rooted in a few key areas that are easily overlooked. Before diving into technique-specific issues, review your experimental foundation:
-
Surface Preparation: The initial state of your metal coupon is the single most critical variable. Inconsistencies here will guarantee inconsistent results.[1]
-
Solution Chemistry: The corrosive medium is a dynamic environment. Small changes in pH, inhibitor concentration, or the presence of contaminants can drastically alter corrosion rates and inhibitor performance.[2]
-
Environmental Control: Factors like temperature and atmospheric exposure can significantly influence reaction kinetics.[3][4]
Q2: How critical is the metal coupon's surface preparation, and what is the correct way to do it?
A2: It is absolutely critical. The metal's surface is where the corrosion reaction occurs. Its initial physical and chemical state dictates how the inhibitor adsorbs and forms a protective film. An inconsistently prepared surface provides a variable foundation for your experiment. Different surface preparations, such as acid-etching versus mechanical polishing, can markedly affect the inhibitor's response.[1]
A standardized procedure is essential for reproducibility. The American Society for Testing and Materials (ASTM) provides standards such as ASTM G1 for preparing, cleaning, and evaluating corrosion test specimens.[5] A typical, robust protocol involves:
-
Degreasing: Use a reagent-grade solvent like acetone to remove any oils or grease.
-
Abrasion: Mechanically abrade the surface in a consistent manner. Using sequential grits of silicon carbide paper (e.g., 240, 400, 600 grit) to achieve a uniform finish is common practice.[5] Ensure the direction of polishing is consistent.
-
Cleaning & Rinsing: After abrasion, thoroughly rinse with distilled or deionized water, followed by a final rinse with acetone to aid drying.[6]
-
Drying & Storage: Dry the coupon quickly in a stream of clean, dry air and store it in a desiccator. Handle only with clean, lint-free gloves from this point on. The specimen should be exposed to the test environment as soon as possible after preparation.
Q3: My inhibitor seems to work sometimes but not others. Could its concentration or stability be the issue?
A3: Yes, this is a very common problem. An inhibitor's performance is highly dependent on its concentration and stability in the test medium.
-
Critical Concentration: Many inhibitors have a critical concentration below which they are ineffective. Using a concentration that is too low can lead to poor performance and misleading results.[1][7]
-
Oversaturation: Conversely, an excessively high concentration does not always improve performance and can sometimes introduce negative effects like emulsification or precipitation.[1][2]
-
Solubility and Stability: You must verify the inhibitor's solubility and stability in your specific test medium. Factors like pH and temperature can cause the inhibitor to degrade, precipitate, or change its chemical form, rendering it ineffective.[2] Always perform a solubility test at the desired concentration and temperature before starting a long-term corrosion experiment.
Q4: How does the corrosive solution's chemistry affect reproducibility?
A4: The corrosive medium is a complex chemical system where multiple reactions occur simultaneously.
-
pH: The pH of the solution can dramatically influence the corrosion process and the inhibitor's mechanism. For example, it can affect the stability of the passive layer on the metal and the chemical form of the inhibitor itself.[2]
-
Dissolved Gases: The concentration of dissolved gases, particularly oxygen (for aerobic corrosion) or hydrogen sulfide (for sour corrosion), is a primary driver of the corrosion reaction. Ensure consistent deaeration or saturation procedures.
-
Contaminants: The presence of unintended ions, especially chlorides, or other organic molecules can interfere with the inhibitor's adsorption or even accelerate localized corrosion.[8] Use high-purity water and reagent-grade chemicals to prepare your solutions.
Q5: Can ambient temperature fluctuations in the lab really impact my results?
A5: Absolutely. Temperature is a critical and often overlooked parameter. Corrosion is an electrochemical process, and like most chemical reactions, its rate is highly sensitive to temperature.[3][9] Higher temperatures generally provide more energy for the corrosion reaction, increasing the rate of metal loss.[10][11] Even small fluctuations in ambient lab temperature can introduce significant variability, especially in long-term tests. For reproducible results, all experiments should be conducted in a temperature-controlled environment, such as a water bath or a temperature-controlled chamber.[12]
Part 2: Technique-Specific Troubleshooting Guides
Even with a solid experimental foundation, each corrosion measurement technique has its own unique sources of error.
Guide 1: Weight Loss (Gravimetric) Measurements
This method, while straightforward, is prone to errors that can accumulate and lead to high variability. The core principle involves calculating the corrosion rate from the mass lost by a coupon over a specific time period in a corrosive environment.[13][14]
Common Issue: High scatter in calculated corrosion rates (e.g., mils per year) between identical coupons.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.5]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} endom Caption: Troubleshooting workflow for weight loss experiments.
Troubleshooting Data Summary
| Potential Cause of Error | Recommended Solution & Causality |
| Inconsistent Surface Preparation | Strictly adhere to a standardized protocol like ASTM G1.[5] Causality: A non-uniform surface provides variable active sites for corrosion to initiate. |
| Aggressive Post-Test Cleaning | Use the chemical cleaning methods specified in ASTM G1.[5] Run a "blank" coupon (unexposed to the corrosive) through the cleaning process to quantify any mass loss from the cleaning agent itself and correct your data. Causality: Overly aggressive cleaning removes uncorroded base metal, artificially inflating the calculated corrosion rate. |
| Incomplete Removal of Corrosion Products | Visually inspect coupons after cleaning under magnification. If products remain, the chosen cleaning method may be insufficient. Causality: Retained corrosion products lead to an underestimation of the true mass loss. |
| Inaccurate Weighing | Use a calibrated analytical balance with at least 0.1 mg precision.[5] Ensure coupons are completely dry and have returned to ambient temperature before weighing to avoid convective air currents. Causality: Moisture or temperature differences can significantly affect high-precision mass readings. |
| Galvanic Coupling | Ensure coupons are electrically isolated from metal mounting brackets or holders unless studying galvanic effects is the specific goal.[15] Causality: Contact with a dissimilar metal creates a galvanic cell, which will alter the natural corrosion rate. |
-
Specimen Preparation: Prepare at least three replicate coupons per condition according to the ASTM G1 standard (degrease, abrade, rinse, dry).[16]
-
Initial Weighing: Weigh each specimen to the nearest 0.1 mg and record the value.[16]
-
Exposure: Completely immerse the specimens in the test solution. The container should be covered to prevent evaporation or contamination. Maintain a constant temperature throughout the test.[16]
-
Duration: The immersion period can range from hours to weeks, depending on the corrosivity of the solution.[17] Long-term tests are generally more representative.[18]
-
Post-Test Cleaning: After exposure, remove the specimens and clean them according to ASTM G1 procedures to remove all corrosion products without affecting the base metal.[16]
-
Final Weighing: Rinse and dry the cleaned specimens thoroughly and re-weigh to the nearest 0.1 mg.
-
Calculation: Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR = (K × W) / (A × T × D)
-
K = constant (8.76 × 10⁴)
-
W = mass loss in grams
-
A = surface area in cm²
-
T = exposure time in hours
-
D = density of the metal in g/cm³
-
Guide 2: Potentiodynamic Polarization
This electrochemical technique measures the current response of a metal to a controlled potential scan. It is used to determine key parameters like corrosion potential (Ecorr), corrosion current density (icorr), and pitting susceptibility.[19]
Common Issue: Non-reproducible polarization curves, with shifting Ecorr values, inconsistent icorr, or poorly defined Tafel regions.
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5, ranksep=1.0]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} endom Caption: Logical troubleshooting for potentiodynamic polarization.
Key Experimental Parameters and Their Impact
| Parameter | Common Issue | Recommended Practice & Causality |
| System Stabilization | Drifting Open Circuit Potential (OCP) | Before starting the scan, allow the system to stabilize at its OCP until the potential drift is minimal (e.g., <5 mV over 5 minutes). Causality: Starting a scan on an unstable surface that is still reacting to the environment will produce a distorted, non-representative curve.[20] |
| Reference Electrode (RE) | Shifting or noisy potentials | Use a high-quality RE and ensure its filling solution is not contaminated and the frit is not clogged. Check the RE potential against a second, known-good RE before each set of experiments.[21] Causality: The RE is the zero-point for all potential measurements; any instability in the RE directly translates to error in the measured data. |
| Solution Resistance (IR Drop) | Skewed Tafel slopes, overestimated corrosion rates | Minimize the distance between the RE tip (Luggin capillary) and the working electrode. For highly resistive solutions, use the potentiostat's built-in IR compensation functionality.[20] Causality: Uncompensated resistance causes a potential drop that is included in the measurement, distorting the true potential-current relationship. |
| Scan Rate | Distorted curves, capacitive currents masking Faradaic currents | Use a slow scan rate as recommended by standards like ASTM G59 (e.g., 0.1667 mV/s).[19] Causality: A fast scan rate does not allow the electrode surface to reach a steady-state at each potential, leading to non-Tafel behavior and capacitive effects. |
-
Setup: Assemble the three-electrode cell (working, counter, and reference electrodes). Ensure the RE tip is close to the working electrode surface.
-
Deaeration (if required): Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30-60 minutes before introducing the working electrode to remove dissolved oxygen. Maintain a gentle purge over the solution during the experiment.
-
OCP Stabilization: Immerse the working electrode and monitor the OCP until it reaches a steady state. Record this value (Ecorr).[22]
-
Parameter Setup: Set the scan parameters in your potentiostat software. A typical anodic scan starts ~100-250 mV cathodic (negative) to the measured Ecorr.[22] Set the vertex potential and the scan rate (e.g., 0.1667 mV/s).[19]
-
Run Scan: Initiate the potential scan. The potentiostat will apply the potential ramp and record the resulting current.
-
Data Analysis: Plot the data as log(current density) vs. potential. Use Tafel extrapolation or Butler-Volmer fitting to determine the corrosion current density (icorr), from which the corrosion rate can be calculated.[23]
Guide 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique that provides detailed information about the corrosion process and the properties of inhibitor films.[24][25] It involves applying a small amplitude AC potential signal over a wide range of frequencies.[26]
Common Issue: Noisy, scattered, or distorted impedance spectra (Nyquist/Bode plots) that cannot be reliably fitted to an equivalent electrical circuit model.
dot graphviz { graph [rankdir="TB", splines=ortho, nodesep=0.5, ranksep=1.0]; node [shape=record, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} endom Caption: Relationship between setup and EIS data quality.
Troubleshooting Common EIS Artifacts
| Artifact/Issue | Potential Cause | Solution & Causality |
| High-frequency inductive loops | Poor cable connection or placement. | Use the shortest possible shielded cables. Twist the working and reference electrode leads together. Causality: Long, unshielded wires act as antennas, and their magnetic fields create inductive artifacts at high frequencies.[26] |
| Excessive noise, especially at low frequencies | External electromagnetic interference (e.g., power lines, equipment). | Place the entire electrochemical cell inside a Faraday cage and ensure the cage and potentiostat are properly grounded to a single earth ground. Causality: A Faraday cage shields the sensitive, high-impedance cell from environmental electrical noise.[26] |
| Drifting or non-reproducible spectra | The system is not stable and is changing during the measurement. | Ensure the system has reached a steady state at its OCP before beginning the EIS measurement. A single EIS scan can take minutes to hours, so stability is crucial. Causality: EIS assumes the system is time-invariant; if the corrosion rate is changing during the scan, the resulting spectrum will be distorted.[26] |
| Non-linear response (distorted spectra) | The AC voltage amplitude is too large. | Use a small AC amplitude (e.g., 5-10 mV). You can verify linearity by running scans at different amplitudes (e.g., 5 mV, 10 mV, 20 mV); the resulting impedance spectra should overlay perfectly. Causality: The theoretical basis of EIS requires a pseudo-linear system response, which is only achieved with a small perturbation signal. |
-
Setup and Stabilization: Assemble the three-electrode cell and allow the system to stabilize at its OCP, as described in the polarization protocol. This is critical for valid EIS data.
-
Parameter Setup:
-
Frequency Range: A wide range is typical, for example, from 100 kHz down to 10 mHz, to capture both solution resistance and slow corrosion processes.[25]
-
AC Amplitude: Set a small sinusoidal voltage amplitude, typically 10 mV (peak to zero).[25]
-
Data Density: Set the number of data points to be collected per decade of frequency (e.g., 10 points/decade).
-
-
Execution: Start the measurement. The potentiostat will apply the AC signal at each frequency and measure the system's impedance.
-
Data Validation (Kramers-Kronig): Use software tools to perform a Kramers-Kronig (K-K) transformation on your data. This mathematical check helps validate the quality of your EIS data by checking for linearity, stability, and causality. A good fit to the K-K transform indicates reliable data.
-
Analysis: Plot the data in both Nyquist (Z' vs. -Z'') and Bode (log|Z| and Phase Angle vs. log(f)) formats. Fit the data to a suitable equivalent electrical circuit model to extract quantitative parameters, such as polarization resistance (Rp), which is inversely proportional to the corrosion rate.
By systematically addressing these common sources of error, you can significantly enhance the reproducibility of your corrosion inhibition experiments and generate high-quality, trustworthy data.
References
-
EC-Lab – Application Note #05. (2005). Bio-Logic. [Link]
-
F. B. Mansfeld. (2005). Potential Measurement Errors. Materials Performance. [Link]
-
Getting Started with Electrochemical Corrosion Measurement. Gamry Instruments. [Link]
-
Corrosion Due To Weight Loss. (n.d.). Scribd. [Link]
-
What could be possible sources of error during an electrochemistry experiment which involves the construction of a galvanic cell based on Zn(s). (n.d.). Stack Exchange. [Link]
-
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports. [Link]
-
Edwards, M., & McNeill, L. S. (2003). Temperature Effects on Iron Corrosion. Virginia Tech. [Link]
-
Effect of Corrosion Temperature on the Corrosion of Q235 Steel and 16Mn Steel in Sodium Aluminate Solutions. (2021). ACS Omega. [Link]
-
ISO 8407 Weight Loss Method for Corrosion Testing. (2026). Infinita Lab. [Link]
-
Indig, M. E., & Groot, C. (1976). Analysis of Errors in Measuring Corrosion Rates by Linear Polarization. Corrosion. [Link]
-
Krisher, A. S. (n.d.). Technical Information Regarding Corrosion Testing. Materials Technology Institute. [Link]
-
ASTM G31 Standard Practice for Laboratory Immersion Corrosion Testing of Metals. (n.d.). EUROLAB. [Link]
-
Potentiodynamic and Cyclic Polarization Scans. (2019). Gamry Instruments. [Link]
-
Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. (2025). TCR Engineering. [Link]
-
ASTM G1 Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. (2025). MaTestLab. [Link]
-
Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). VLCI. [Link]
-
Curiel-Alvarez, M., et al. (2022). Exact calculation of corrosion rates by the weight-loss method. Experimental Results. [Link]
-
Thompson, N. G. (n.d.). Corrosion Mass-Loss Test Methods. AMPP Knowledge Hub. [Link]
-
TOP-009, Procedure for Conducting and Verifying Potentiodynamic Polarization Tests. (1990). NRC Web. [Link]
-
Effect of Temperature on Corrosion Behavior and Mechanism of S135 and G105 Steels in CO2/H2S Coexisting System. (2022). MDPI. [Link]
-
An Experimental and Statistical Study on Rebar Corrosion Considering the Temperature Effect Using Gaussian Process Regression. (2021). MDPI. [Link]
-
The application of electrochemical impedance spectroscopy to determine the long-term effectiveness of corrosion inhibitors for steel in concrete. (2013). Giatec Scientific Inc. [Link]
-
ASTM G31 Standard Guide for Laboratory Immersion Corrosion Testing of Metals. (2025). MaTestLab. [Link]
-
Comprehensive Study of the Action of Corrosion Inhibitors Based on Quaternary Ammonium Compounds in Solutions of Hydrochloric and Sulfamic Acids. (2021). MDPI. [Link]
-
ASTM G1-90 (Reapproved 1999) Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. (1999). ResearchGate. [Link]
-
Merten, B. J. E. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. Bureau of Reclamation. [Link]
-
Polarization Curves: setup, recording, processing and features. (n.d.). PalmSens. [Link]
-
Bertocci, U. (1997). Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. ROSA P. [Link]
-
ASTM G59-97 (Reapproved 2014) Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2014). ASTM International. [Link]
-
Potentiodynamic Corrosion Testing. (2016). Journal of Visualized Experiments. [Link]
-
A Surface Sensitive Study of the Influence of Corrosion Inhibitor on Chemical Scale Inhibition. (2000). ResearchGate. [Link]
-
A study on the localized corrosion inhibition for mild steel in saline solution. (2015). ResearchGate. [Link]
-
Corrosion inhibition. (n.d.). OUCI. [Link]
-
Corrosion Inhibition, Inhibitor Environments, and the Role of Machine Learning. (2021). MDPI. [Link]
-
Corrosion Inhibition, Inhibitor Environments, and the Role of Machine Learning. (2021). MDPI. [Link]
-
Evaluating Corrosion Inhibitors for Hydrostatic Testing. (2020). Cortec Corporation. [Link]
-
The effect of corrosion inhibitors on microbial communities associated with corrosion in a model flow cell system. (2013). ResearchGate. [Link]
-
NACE TM0497-2018. (2018). ANSI Webstore. [Link]
-
Why Even the Best Corrosion Inhibitor Fails (and What to Do About It). (2025). African Petrochemicals. [Link]
-
Designing Experiments for Studying Localized Corrosion and Its Inhibition in Inhomogeneous Media. (2000). ResearchGate. [Link]
-
Papavinasam, S. (2013). Standards for Evaluating Oil Field Corrosion Inhibitors in the Laboratory. CorrMagnet Consulting. [Link]
-
Papavinasam, S. (2002). Review of Testing Methods and Standards for Oilfield Corrosion Inhibitors. OSTI.GOV. [Link]
-
How do we improve the reproducibility and accuracy of EIS and Tafel testing in corrosion science? (2025). ResearchGate. [Link]
-
Study on corrosion inhibition efficiency of some quinazoline derivatives on stainless steel 304 in hydrochloric acid solutions. (2013). ResearchGate. [Link]
-
NACE TM0497-2022. (2022). ANSI Webstore. [Link]
-
Innovative PDC Coatings for Corrosion Protection in the Oil and Gas Industry. (2024). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. mdpi.com [mdpi.com]
- 5. matestlabs.com [matestlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. machinerymaintenancematters.com [machinerymaintenancematters.com]
- 8. researchgate.net [researchgate.net]
- 9. content.ampp.org [content.ampp.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 13. testinglab.com [testinglab.com]
- 14. content.ampp.org [content.ampp.org]
- 15. alspi.com [alspi.com]
- 16. eurolab.net [eurolab.net]
- 17. matestlabs.com [matestlabs.com]
- 18. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 19. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 20. Electrochemical Corrosion Measurements-Galvanic Corrosion Gamry Instruments [gamry.com]
- 21. nrc.gov [nrc.gov]
- 22. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Polarization Curves: setup, recording, processing and features - PalmSens [palmsens.com]
- 24. ijcsi.pro [ijcsi.pro]
- 25. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 26. biologic.net [biologic.net]
Technical Support Center: Optimizing Synthetic Routes for Speed and Economy
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Synthetic Route Optimization. As a Senior Application Scientist, I understand the immense pressure to develop chemical syntheses that are not only scientifically sound but also economically viable and efficient. This guide is structured to provide you with actionable insights and troubleshooting strategies to significantly reduce reaction times and costs. We will move beyond theoretical principles to offer field-proven advice, grounded in authoritative scientific and technical literature.
The core philosophy of this guide is rooted in the principles of Process Intensification , a strategy that aims to develop smaller, cleaner, and more energy-efficient technologies.[1] By focusing on key operational areas, we can achieve substantial improvements in overall process efficiency.
Part 1: Troubleshooting Guide - Common Challenges in Synthetic Efficiency
This section addresses specific issues you might encounter during your experiments, providing direct questions and evidence-based answers.
My reaction is too slow. How can I increase the reaction rate without compromising yield?
This is a frequent challenge. Several factors influence reaction kinetics. Let's explore the primary levers you can pull.
-
Temperature and Pressure: Increasing the temperature typically accelerates a reaction. However, this can also lead to side reactions or product degradation. A systematic approach, like a Design of Experiments (DoE), can help identify the optimal temperature that balances rate and selectivity.[2] In many cases, conducting reactions under pressure can allow for higher temperatures than what is achievable at ambient pressure, especially when using low-boiling point solvents.[3]
-
Catalysis: Catalysts are fundamental to accelerating reactions without being consumed in the process.[4][5] They lower the activation energy, enabling reactions to proceed faster and often under milder conditions.[6]
-
Screening for the Optimal Catalyst: A high-throughput screening (HTS) approach can rapidly evaluate a large library of catalysts to identify the most effective one for your specific transformation.[7][8][9] This data-driven approach is far more efficient than empirical, one-factor-at-a-time screening.[2][10]
-
Modern Catalytic Techniques: Consider advanced catalysis techniques such as biocatalysis, which uses enzymes for highly specific transformations under mild conditions, or photoredox catalysis, which uses light to drive reactions.[4][5][11][12]
-
-
Concentration of Reactants: Increasing the concentration of reactants can increase the frequency of molecular collisions, leading to a faster reaction rate.[13] However, be mindful of potential solubility issues or undesired side reactions at high concentrations.
-
Mixing: Inefficient mixing can create localized "hot spots" or areas of low reactant concentration, slowing down the overall reaction.[14] Ensure your stirring is adequate for the scale and viscosity of your reaction.
My process is too expensive. What are the primary drivers of cost and how can I mitigate them?
Cost reduction is a multi-faceted challenge. The main contributors to high process costs are often raw materials, energy consumption, and waste disposal.[15]
-
Raw Material Costs:
-
Atom Economy: This principle, central to green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product.[16] A high atom economy minimizes waste and, by extension, cost.[17]
-
Catalytic vs. Stoichiometric Reagents: Catalytic reactions are inherently more cost-effective than those requiring stoichiometric reagents, which are used in excess and only once.[18] Catalysts are used in small amounts and can facilitate many reaction cycles.[18]
-
-
Energy Consumption:
-
Optimize Reaction Conditions: Running reactions at ambient temperature and pressure whenever possible is a key principle of green chemistry and can lead to significant energy savings.[16][18]
-
Efficient Heating and Cooling: Microwave-assisted synthesis, for example, can offer more focused and efficient heating compared to traditional oil baths, potentially reducing energy consumption.[19]
-
-
Solvent Usage and Waste:
-
Solvent Selection: Solvents are a major contributor to the environmental footprint and cost of a process. Choosing a "greener" solvent that is less hazardous, easily recyclable, and has a lower environmental impact is crucial.[20][21] Water, ethanol, and supercritical CO2 are often cited as safer alternatives to hazardous solvents like dichloromethane.
-
Process Mass Intensity (PMI): This metric quantifies the total mass of materials used (water, solvents, reagents) to produce a kilogram of the active pharmaceutical ingredient (API). A lower PMI indicates a more efficient and less wasteful process.[16]
-
I'm concerned about the safety and environmental impact of my synthesis. How can I make it "greener"?
"Green chemistry" is a proactive approach to pollution prevention that designs chemical products and processes to reduce or eliminate the use and generation of hazardous substances.[18] The 12 Principles of Green Chemistry provide a framework for achieving this.[16]
| Green Chemistry Principle | Application in Synthetic Route Optimization |
| 1. Prevention | Design syntheses to prevent waste rather than treating it afterward.[16][18] |
| 2. Atom Economy | Maximize the incorporation of all starting materials into the final product.[16][17] |
| 3. Less Hazardous Chemical Syntheses | Use and generate substances with little to no toxicity.[18] |
| 5. Safer Solvents and Auxiliaries | Minimize or replace hazardous solvents with safer alternatives.[16] |
| 6. Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure when possible to minimize energy requirements.[16][18] |
| 7. Use of Renewable Feedstocks | Utilize renewable raw materials instead of depleting ones.[16][18] |
| 9. Catalysis | Use catalytic reagents over stoichiometric ones to minimize waste.[18] |
Part 2: FAQs - Deep Dive into Optimization Strategies
This section provides answers to frequently asked questions about advanced optimization techniques.
Q1: What is "Process Intensification" and how can it benefit my research?
Process intensification refers to the development of innovative equipment and techniques that offer significant improvements in chemical manufacturing and processing.[1] The goal is to create substantially smaller, cleaner, and more energy-efficient processes.[1] For researchers, this translates to:
-
Increased Productivity: Achieving higher throughput with the same or fewer resources.[22]
-
Reduced Costs: Lowering capital and operational expenditures.[1]
-
Improved Sustainability: Decreasing the environmental footprint of your synthesis.[22]
A prime example of process intensification is the shift from traditional batch processing to continuous flow chemistry.
Q2: What is Flow Chemistry, and is it suitable for my lab-scale synthesis?
Flow chemistry, or continuous flow processing, involves pumping reactants through a tube or microreactor where the reaction occurs.[3] This technique offers several advantages over traditional batch chemistry, even at the lab scale:
-
Faster Reactions and Optimization: The ability to rapidly vary reaction parameters like temperature, time, and reagent ratios allows for much faster optimization.[14]
-
Enhanced Safety: The small reaction volumes inherent to flow chemistry make it safer to handle hazardous reagents and highly exothermic reactions.[3][23]
-
Improved Reproducibility and Scalability: The precise control over reaction parameters in a flow system leads to better reproducibility.[23] Scaling up is often as simple as running the system for a longer duration.[14]
-
Access to Novel Reaction Conditions: Flow reactors can be easily pressurized, allowing for reactions at temperatures above the solvent's boiling point, which can dramatically increase reaction rates.[14]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", margin=0.2]; edge [fontname="Arial"];
} Caption: Comparison of Batch vs. Flow Chemistry Workflows.
Q3: How do I choose the right solvent for my reaction?
Solvent selection is a critical decision that can significantly impact reaction rate, yield, and even the reaction pathway itself.[24][25] A systematic approach is more effective than relying on intuition alone.
Key Solvent Properties to Consider:
-
Polarity: The polarity of the solvent can influence the solubility of reactants and stabilize charged intermediates or transition states.[25]
-
Boiling Point: The boiling point dictates the accessible temperature range for the reaction.[25][26]
-
Protic vs. Aprotic: Protic solvents can donate hydrogen bonds, which can be beneficial or detrimental depending on the reaction mechanism.[25]
-
Safety and Environmental Impact: Consider the toxicity, flammability, and environmental persistence of the solvent.[21][26] Solvent selection guides, such as the one from the CHEM21 consortium, can be valuable resources.[20]
Part 3: Experimental Protocols
Here are step-by-step methodologies for key experiments discussed in this guide.
Protocol 1: High-Throughput Catalyst Screening
Objective: To rapidly identify the optimal catalyst for a given reaction from a large library.
Methodology:
-
Prepare Stock Solutions: Create stock solutions of your starting materials, reagents, and a library of potential catalysts in a suitable solvent.
-
Dispense Reagents: Use an automated liquid handler to dispense precise volumes of the starting material and reagent stock solutions into the wells of a microplate (e.g., 96-well or 384-well).
-
Add Catalysts: Dispense a different catalyst from your library into each well. Include control wells with no catalyst.
-
Reaction Incubation: Seal the microplate and place it in a temperature-controlled incubator with agitation for a predetermined reaction time.
-
Quench the Reaction: Add a quenching agent to each well to stop the reaction.
-
Analysis: Analyze the contents of each well using a high-throughput analytical technique such as LC-MS or GC-MS to determine the product yield.
-
Data Analysis: Identify the catalyst(s) that provided the highest yield and selectivity. These "hits" can then be further optimized on a larger scale.
Protocol 2: Setting Up a Basic Continuous Flow Reaction
Objective: To perform a chemical synthesis using a continuous flow setup.
Methodology:
-
Prepare Reagent Solutions: Prepare solutions of your reactants in a suitable solvent at the desired concentrations.
-
Set Up the Flow System:
-
Connect two syringe pumps to a T-mixer using appropriate tubing (e.g., PEEK or PTFE).
-
Connect the outlet of the T-mixer to a reactor coil of a known volume.
-
Place the reactor coil in a temperature-controlled environment (e.g., an oil bath or a column heater).
-
Connect the outlet of the reactor coil to a back-pressure regulator to maintain the desired system pressure.
-
Connect the outlet of the back-pressure regulator to a collection vessel.
-
-
Prime the System: Pump solvent through the entire system to remove any air bubbles.
-
Start the Reaction:
-
Load the reactant solutions into the syringe pumps.
-
Set the desired flow rates for each pump to control the stoichiometry and residence time. The residence time is calculated as the reactor volume divided by the total flow rate.
-
Begin pumping the reactants through the system.
-
-
Reach Steady State: Allow the system to run for a period of time (typically 2-3 times the residence time) to reach a steady state where the concentration of reactants and products is constant at any given point in the reactor.
-
Collect the Product: Once at a steady state, begin collecting the product stream.
-
Analysis: Analyze the collected product to determine the yield and purity.
References
-
Sartorius. Process Intensification. [Link]
-
PharmaFeatures. (2025-02-06). Streamlining Pharmaceutical Synthesis: The Science of Process Intensification in High-Yield API Production. [Link]
-
Manufacturing Chemist. (2019-04-02). The economic advantages of continuous flow chemistry. [Link]
-
Enzene Biosciences. Process Intensification. [Link]
-
3M. (2023-03-22). Optimising biopharma production through process intensification. [Link]
-
Cobalt Communications. (2023-01-10). Understanding Process Intensification. [Link]
-
ChemCopilot. (2025-01-17). What is Energy Efficiency in Green Chemistry? [Link]
-
Lab Unlimited. 9 Reasons to Perform Flow Chemistry. [Link]
-
Organic Process Research & Development. Energy Efficiency in Chemical Reactions: A Comparative Study of Different Reaction Techniques. [Link]
-
ACS Publications. (2020-12-29). Solvent Selection in Homogeneous Catalysis—Optimization of Kinetics and Reaction Performance. [Link]
-
InCatT. Catalyst Screening. [Link]
-
uFluidix. (2025-04-01). High-Throughput Screening of Catalysts Using Microreactors. [Link]
-
Longdom Publishing. Advanced Catalysis Techniques in Modern Chemical Engineering. [Link]
-
US EPA. (2025-02-04). Basics of Green Chemistry. [Link]
-
ReAgent Chemical Services. (2022-07-20). Becoming More Energy Efficient in Chemical Manufacturing. [Link]
-
Mettler Toledo. Benefits of Continuous Flow Chemistry. [Link]
-
American Chemical Society. 12 Principles of Green Chemistry. [Link]
-
PURKH. (2024-06-26). Energy Efficiency in Chemical Processes: Reducing the Carbon Footprint. [Link]
-
PubMed. (2019-05-27). High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions. [Link]
-
Pharmaceutical Outsourcing. (2013-09-26). Continuous Processing to Enable More Efficient Synthetic Routes and Improved Process Safety. [Link]
-
Quora. (2016-02-18). What are the 5 ways to Slow down a chemical reaction? [Link]
-
PatSnap. (2025-07-03). What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. [Link]
-
UChicago News. (2026-01-08). UChicago Researchers Reinvent MXene Synthesis New Method Slashes Costs by 100x. [Link]
-
European Pharmaceutical Review. (2024-12-24). Principles of green chemistry: Advancing pharma sustainability. [Link]
-
University of Colorado Boulder. (2025-06-26). Light-powered reactions could make the chemical manufacturing industry more energy-efficient. [Link]
-
ResearchGate. (2023-01-06). Modern flow chemistry – prospect and advantage. [Link]
-
Journal of Materials Chemistry A. High-throughput screening of stable Ag–Pd–F catalysts for formate oxidation reaction using machine learning. [Link]
-
Capital Resin Corporation. (2025-09-02). All About the Cost Savings of Chemical Process Catalysts. [Link]
-
Vapourtec. Flow Chemistry. [Link]
-
Wikipedia. Chemical synthesis. [Link]
-
Quora. (2017-11-24). What are the factors according to which we choose the best solvent when undergoing a reaction? [Link]
-
ResearchGate. The 12 principles of green chemistry. [Link]
-
Fero Labs. 3 Ways to Cut Chemical Manufacturing Costs With White-Box Machine Learning. [Link]
-
ACS Publications. A Brief Introduction to Chemical Reaction Optimization. [Link]
-
NIH. (2022-12-02). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. [Link]
-
Frontiers. (2024-05-08). Recent advances in catalytic asymmetric synthesis. [Link]
-
Innovative Business & Technology Hub. (2025-12-06). An Innovative Approach to Reducing Production Costs of Essential Organic Chemicals for Enhanced Consumer Satisfaction. [Link]
-
Wiley. Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. [Link]
-
PubMed Central. (2024-05-09). Recent advances in catalytic asymmetric synthesis. [Link]
-
RAND Corporation. An Analysis of Cost Improvement in Chemical Process Technologies. [Link]
-
Quantumrun. (2025-11-24). Reducing Reaction Waste in Synthesis: Practical Adjustments That Work. [Link]
-
YouTube. (2025-11-08). How Do You Optimize Chemical Reaction Yields? - Chemistry For Everyone. [Link]
-
MDPI. Controlled Synthesis and Formation Mechanism of Uniformly Sized Spherical CeO2 Nanoparticles. [Link]
-
Innovate UK Business Connect. (2016-02-25). Synthetic biology in the real world: Case studies. [Link]
-
ETC Group. Case studies exploring the impact of synthetic biology on natural products, livelihoods and sustainable use of biodiversity. [Link]
Sources
- 1. cobaltcommunications.com [cobaltcommunications.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mt.com [mt.com]
- 4. longdom.org [longdom.org]
- 5. Chemical synthesis - Wikipedia [en.wikipedia.org]
- 6. purkh.com [purkh.com]
- 7. Catalyst Screening - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 8. High-Throughput Screening of Catalysts Using Microreactors [ufluidix.com]
- 9. alfachemic.com [alfachemic.com]
- 10. High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 12. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. labunlimited.com [labunlimited.com]
- 15. An Innovative Approach to Reducing Production Costs of Essential Organic Chemicals for Enhanced Consumer Satisfaction [insights.made-in-china.com]
- 16. acs.org [acs.org]
- 17. How Green Chemistry Principles Are Transforming the Chemical Industry [elchemy.com]
- 18. epa.gov [epa.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 22. Optimising biopharma production through process intensification [pharmaceutical-technology.com]
- 23. Flow Chemistry [organic-chemistry.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 26. quora.com [quora.com]
Validation & Comparative
comparing the antimicrobial activity of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine with existing drugs
A Comparative Analysis of the Antimicrobial Potential of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
A Guide for Drug Discovery Professionals
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have emerged as a promising area of research due to their diverse and potent biological activities.[1][2][3] This guide provides a comparative overview of the antimicrobial potential of This compound , a representative member of the pyridinyl-triazole class. We will analyze its potential efficacy in relation to established antibacterial and antifungal agents—Ampicillin, Ciprofloxacin, and Fluconazole—grounded in the broader context of published data on structurally similar compounds. This document is intended to serve as a technical resource for researchers, offering detailed experimental protocols and a framework for evaluating this promising class of molecules.
Introduction: The Promise of Pyridinyl-Triazoles in an Era of Resistance
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[2] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, and antitumor activities.[3][4] The mechanism of action for triazoles is often multifaceted, involving the inhibition of critical microbial enzymes such as sterol 14-α-demethylase in fungi or proteins essential for bacterial cell wall synthesis, like the MurB protein.[5]
The incorporation of a pyridine ring into the triazole structure can significantly enhance antimicrobial potency.[6][7][8] Studies on various pyridyl-substituted triazole derivatives have reported remarkable in vitro activity, with some compounds demonstrating efficacy that surpasses conventional antibiotics like ampicillin.[5][6] This guide focuses on this compound as a focal point for discussion, leveraging data from its chemical class to build a compelling case for its investigation as a next-generation antimicrobial agent.
Comparative Framework: Benchmarking Against Standard-of-Care Drugs
To contextualize the potential of our lead compound, we compare its anticipated activity profile against three widely used antimicrobials, each with a distinct mechanism of action and spectrum of activity.
-
Ampicillin: A β-lactam antibiotic that inhibits the final step of peptidoglycan synthesis in the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[9] It is a broad-spectrum agent, though its efficacy is often compromised by bacterial β-lactamase production.[10]
-
Ciprofloxacin: A fluoroquinolone antibiotic that targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This mechanism leads to rapid bactericidal action against a wide range of Gram-negative and Gram-positive bacteria.[11][12]
-
Fluconazole: A triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme, 14α-demethylase. This disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to fungistatic or fungicidal activity.[4]
The following table summarizes the key characteristics of these agents and the expected profile of the pyridinyl-triazole class based on published literature.
| Compound | Class | Primary Mechanism of Action | Typical Spectrum of Activity | Representative MIC Range (µg/mL) |
| This compound (and derivatives) | Pyridinyl-Triazole | Inhibition of essential enzymes (e.g., MurB protein, 14α-demethylase)[5] | Broad-spectrum potential (Gram-positive, Gram-negative, Fungal)[8][13] | S. aureus: <3.09 - 3.9E. coli: VariableCandida spp.: Variable |
| Ampicillin | β-Lactam (Aminopenicillin) | Inhibits bacterial cell wall synthesis by binding to PBPs[9] | Gram-positive and some Gram-negative bacteria[9][10] | S. aureus: 0.6 - 1E. coli: 4S. pneumoniae: 0.03 - 0.06[9] |
| Ciprofloxacin | Fluoroquinolone | Inhibits DNA gyrase and topoisomerase IV[11] | Broad-spectrum (especially Gram-negative)[12] | S. aureus: 0.6E. coli: 0.013 - 0.08P. aeruginosa: 0.15[14] |
| Fluconazole | Triazole Antifungal | Inhibits ergosterol synthesis via 14α-demethylase inhibition[4] | Yeasts (e.g., Candida spp.), some dimorphic fungi | C. albicans: ≤0.5 - 2C. glabrata: 32C. krusei: ≥64[15] |
Disclaimer: MIC values for this compound are illustrative, based on data reported for structurally related pyridinyl-triazole derivatives against various microbial strains.[6][8] Actual values must be determined experimentally.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure scientific rigor and reproducibility, all antimicrobial susceptibility testing should be performed according to established standards. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides the global gold standard for these methodologies.[16][17][18]
Workflow for Determining MIC and MBC
The overall experimental process follows a logical sequence from initial screening to determining bactericidal or fungicidal activity.
Caption: Workflow for MIC and MBC Determination.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[19][20] The broth microdilution method is the standard technique.
Materials:
-
Test compound (e.g., this compound)
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi
-
Test organisms (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[20] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[21]
-
Compound Dilution: Prepare a stock solution of the test compound. Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate. Add 100 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard the final 50 µL from well 10. Wells 11 (inoculum, no compound) and 12 (broth only) will serve as growth and sterility controls, respectively.
-
Inoculation: Add 50 µL of the standardized bacterial or fungal inoculum to wells 1 through 11. The final volume in each well will be 100 µL.[21]
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.[20]
-
Reading Results: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[21]
Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[22][23][24]
Procedure:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, subculture a 10-100 µL aliquot from each of these clear wells onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[23][25]
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Reading Results: After incubation, count the number of colonies (CFUs) on each plate. The MBC is the lowest test concentration that results in a ≥99.9% reduction in CFU compared to the starting inoculum count.[22][25]
Anticipated Mechanism of Action
Based on extensive research into the 1,2,4-triazole class, a primary antifungal mechanism involves the disruption of the fungal cell membrane integrity.[4] For antibacterial action, a plausible target is the inhibition of cell wall biosynthesis, a pathway distinct from that of β-lactams.[5]
Caption: Plausible Antimicrobial Mechanisms of Action.
Conclusion and Future Directions
The chemical class of pyridinyl-substituted 1,2,4-triazoles represents a fertile ground for the discovery of novel antimicrobial agents. While specific experimental data for this compound must be generated, the existing literature on analogous compounds provides a strong rationale for its investigation.[5][6][13] Its potential to act via mechanisms distinct from many current drugs makes it an attractive candidate to circumvent existing resistance patterns.
The immediate next steps involve the systematic evaluation of this compound using the standardized protocols outlined in this guide against a broad panel of clinically relevant and drug-resistant bacteria and fungi. Subsequent studies should focus on elucidating its precise mechanism of action, evaluating its cytotoxicity profile against mammalian cell lines, and exploring its in vivo efficacy in preclinical infection models. Through such a structured approach, the therapeutic potential of this promising molecular scaffold can be fully realized.
References
-
Progress and challenges in the development of triazole antimicrobials - PMC - NIH. (2024-11-19). Available at: [Link]
-
Ampicillin - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023-06-14). Available at: [Link]
-
Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives - SciELO. Available at: [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH. (2024-11-07). Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. Available at: [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus - CLSI. Available at: [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. (2014-01-02). Available at: [Link]
-
Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives | Brazilian Journal of Pharmaceutical Sciences - Portal de Revistas da USP. (2022-11-23). Available at: [Link]
-
Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC - NIH. Available at: [Link]
-
Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. (2022-11-23). Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Available at: [Link]
-
CLSI 2024 M100Ed34(1). Available at: [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. Available at: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. Available at: [Link]
-
The ciprofloxacin target AUC : MIC ratio is not reached in hospitalized patients with the recommended dosing regimens - NIH. Available at: [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents - MDPI. Available at: [Link]
-
Ampicillin for Injection, USP - FDA. Available at: [Link]
-
CIPRO (ciprofloxacin hydrochloride) - accessdata.fda.gov. Available at: [Link]
-
Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC - PubMed Central. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. (2022-04-25). Available at: [Link]
-
Ampicillin Susceptibility Can Predict In Vitro Susceptibility of Penicillin-Resistant, Ampicillin-Susceptible Enterococcus faecalis Isolates to Amoxicillin but Not to Imipenem and Piperacillin - PMC - NIH. Available at: [Link]
-
MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model - ASM Journals. Available at: [Link]
-
Ampicillin - Wikipedia. Available at: [Link]
-
Synthesis of novel triazole functionalized pyridine derivatives as potential antimicrobial and anti-biofilm agents - ResearchGate. (2019-02-01). Available at: [Link]
-
Triazoles as antimicrobial: A review - International Journal of Chemical Studies. (2017-02-02). Available at: [Link]
-
Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
Ampi, Omnipen (ampicillin) dosing, indications, interactions, adverse effects, and more. Available at: [Link]
-
Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model | Open Forum Infectious Diseases | Oxford Academic. Available at: [Link]
-
Correlation of the MIC and Dose/MIC Ratio of Fluconazole to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Available at: [Link]
-
Ciprofloxacin Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food - MDPI. Available at: [Link]
-
Determination of MIC of ciprofloxacin | Download Table - ResearchGate. Available at: [Link]
-
Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC - NIH. Available at: [Link]
-
Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. (2025-08-08). Available at: [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - Istanbul University Press. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress and challenges in the development of triazole antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Ampicillin - Wikipedia [en.wikipedia.org]
- 11. The ciprofloxacin target AUC : MIC ratio is not reached in hospitalized patients with the recommended dosing regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 14. journals.asm.org [journals.asm.org]
- 15. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 17. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 18. nih.org.pk [nih.org.pk]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. microbe-investigations.com [microbe-investigations.com]
- 25. microchemlab.com [microchemlab.com]
A Researcher's Guide to the Structural Validation of 3-Amino-5-(2-pyridyl)-1,2,4-triazole via X-ray Diffraction
In the landscape of medicinal chemistry and materials science, nitrogen-rich heterocyclic compounds are of paramount importance. The 1,2,4-triazole scaffold, in particular, is a privileged structure known for its diverse biological activities and its utility as a ligand in coordination chemistry.[1][2][3][4] This guide provides a comprehensive framework for the validation of the crystal structure of a key derivative, 3-Amino-5-(2-pyridyl)-1,2,4-triazole, using single-crystal X-ray diffraction. We will delve into the experimental nuances, comparative computational methods, and the critical analysis of intermolecular interactions that provide a holistic understanding of its solid-state structure.
The Rationale: Why Rigorous Structural Validation Matters
Before embarking on any experimental workflow, it is crucial to understand the "why." For a molecule like 3-Amino-5-(2-pyridyl)-1,2,4-triazole, a definitive crystal structure is the bedrock for:
-
Structure-Activity Relationship (SAR) Studies: In drug development, precise knowledge of bond lengths, bond angles, and torsion angles is essential for computational docking studies and for understanding how the molecule interacts with biological targets.
-
Crystal Engineering: For materials scientists, understanding the intermolecular forces that govern the crystal packing is key to designing new materials with desired properties, such as in high-energy-density materials.[1]
-
Intellectual Property: An unambiguously determined crystal structure is a cornerstone of patent protection for novel chemical entities.
This guide will compare and contrast the primary experimental technique, single-crystal X-ray diffraction, with powerful computational tools—Density Functional Theory (DFT) and Hirshfeld surface analysis—to present a self-validating system for structural elucidation.
Experimental Workflow: From Crystal to Structure
The journey from a synthesized compound to a validated crystal structure is a meticulous process. Here, we outline the critical steps, emphasizing the causality behind each choice.
Synthesis and Crystallization
The synthesis of 3-Amino-5-(2-pyridyl)-1,2,4-triazole can be achieved through established synthetic routes for triazole derivatives. The pivotal step, however, is obtaining single crystals suitable for X-ray diffraction.
Protocol for Crystallization:
-
Solvent Screening: Begin by dissolving the purified compound in a variety of solvents of differing polarity (e.g., methanol, ethanol, acetonitrile, dimethylformamide, water) to determine solubility.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. This is often the simplest and most effective method.
-
Vapor Diffusion: In a sealed container, place a vial containing a solution of the compound in a volatile solvent. In the larger container, add a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility, promoting crystal growth.
-
Cooling: If the compound has sufficient solubility at an elevated temperature, a saturated solution can be prepared and then slowly cooled to room temperature or below.
Expert Insight: The choice of solvent is critical as it can influence the resulting crystal packing and even lead to the formation of different polymorphs or solvates. For 3-Amino-5-(2-pyridyl)-1,2,4-triazole, a protic solvent like ethanol or methanol is a good starting point due to the potential for hydrogen bonding.
Single-Crystal X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a diffractometer for data collection.
Data Collection Parameters:
| Parameter | Typical Value/Setting | Rationale |
| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) | Mo Kα is generally preferred for small molecules for better resolution and less absorption. |
| Temperature | 100 K or 293 K | Low temperature (100 K) is highly recommended to reduce thermal motion of atoms, leading to higher precision. |
| Detector | CCD or CMOS area detector | Allows for efficient collection of a large number of reflections. |
| Data Collection Strategy | Omega (ω) and Phi (φ) scans | Ensures that a complete and redundant dataset is collected by rotating the crystal in the X-ray beam. |
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
Workflow for Structure Solution and Refinement:
Caption: Workflow for solving and refining a crystal structure.
-
Structure Solution: Programs like SHELXS or Olex2 are used to determine the initial positions of the non-hydrogen atoms from the diffraction pattern using direct methods.[5]
-
Refinement: The initial atomic model is then refined using a least-squares method (e.g., with SHELXL).[5] This process involves refining atomic positions and thermal parameters (initially isotropically, then anisotropically) to improve the agreement between the calculated and observed structure factors.
-
Hydrogen Atoms: Hydrogen atoms are typically located in the difference Fourier map and then refined with appropriate constraints.[1]
-
Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to check for missed symmetry, unusual geometric parameters, and overall quality.
Comparative Analysis: Experimental vs. Theoretical
A robust validation of the crystal structure involves comparing the experimental results with theoretical calculations. This dual approach provides a higher level of confidence in the determined structure.
Density Functional Theory (DFT) Calculations
DFT calculations in the gas phase can provide an optimized geometry of the molecule, which can then be compared to the experimental solid-state structure.
Protocol for DFT Calculation:
-
Software: Use a quantum chemistry software package like Gaussian.[6]
-
Method and Basis Set: A common and reliable combination for organic molecules is the B3LYP functional with the 6-31+G(d,p) basis set.[6]
-
Calculation: Perform a geometry optimization starting from the coordinates obtained from the X-ray structure.
-
Comparison: Compare the calculated bond lengths and angles with the experimental values. A high correlation coefficient (R²) close to 1.0 indicates good agreement.[6]
Hypothetical Comparison of Geometric Parameters:
| Parameter | Bond/Angle | X-ray (Å or °) | DFT (Å or °) | % Difference |
| Bond Lengths | N1-N2 (Triazole) | 1.385(2) | 1.390 | 0.36% |
| C3-N4 (Triazole) | 1.321(2) | 1.325 | 0.30% | |
| C3-N(Amino) | 1.345(2) | 1.350 | 0.37% | |
| C5-C(Pyridyl) | 1.478(2) | 1.482 | 0.27% | |
| Bond Angles | N1-C5-N4 | 110.5(1) | 110.8 | 0.27% |
| N2-N1-C5 | 105.2(1) | 104.9 | -0.29% | |
| N(Amino)-C3-N4 | 125.8(1) | 126.1 | 0.24% |
Expert Insight: Small discrepancies between the experimental (solid-state) and theoretical (gas-phase) geometries are expected. These differences can be attributed to the effects of intermolecular interactions in the crystal lattice, which are not accounted for in the gas-phase calculation. Significant deviations, however, may indicate an issue with the experimental model.
Hirshfeld Surface Analysis
While DFT validates the intramolecular geometry, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the intermolecular interactions that dictate the crystal packing.[1][2][6][7]
Methodology:
-
Software: Use a program like CrystalExplorer.[7]
-
Input: The crystallographic information file (CIF) from the refined X-ray structure.
-
Analysis: Generate the Hirshfeld surface mapped with properties like dnorm, shape index, and curvedness. Also, generate the 2D fingerprint plot.
Interpreting the Hirshfeld Surface and Fingerprint Plot:
Caption: Hirshfeld surface analysis workflow.
-
dnorm Surface: This surface highlights intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, which are typically strong interactions like hydrogen bonds.[7]
-
2D Fingerprint Plot: This plot summarizes all intermolecular contacts, providing a percentage contribution for each type of interaction (e.g., H···H, N···H, C···H).[1][8] For 3-Amino-5-(2-pyridyl)-1,2,4-triazole, we would expect to see significant contributions from N···H contacts, indicative of strong N-H···N hydrogen bonds, which are a hallmark of triazole derivatives.[3][5]
Hypothetical Contributions from Fingerprint Plot:
| Interaction Type | Contribution (%) | Interpretation |
| H···H | 45% | Represents the largest contribution, typical for organic molecules, indicating van der Waals forces.[8] |
| N···H / H···N | 25% | A significant percentage, confirming the presence of strong N-H···N hydrogen bonds between the amino group and triazole/pyridyl nitrogens. |
| C···H / H···C | 18% | Indicates C-H···N or C-H···π interactions. |
| C···C | 5% | Suggests the presence of π–π stacking interactions between the pyridyl and/or triazole rings.[9] |
| Other | 7% | Minor contributions from other contacts. |
Conclusion: A Triad of Validation
The structural validation of 3-Amino-5-(2-pyridyl)-1,2,4-triazole is not complete with just the output of a diffractometer. A scientifically rigorous approach relies on a triad of evidence:
-
High-Quality Experimental Data: A well-resolved crystal structure from single-crystal X-ray diffraction.
-
Theoretical Corroboration: Strong agreement between the experimental intramolecular geometry and that predicted by DFT calculations.
-
Supramolecular Insight: A comprehensive understanding of the intermolecular forces governing the crystal packing, as elucidated by Hirshfeld surface analysis.
By integrating these three components, researchers can present a complete and validated picture of the crystal structure, providing a solid foundation for future research in drug design, materials science, and beyond.
References
-
Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI.[Link]
-
Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. MDPI.[Link]
-
Crystal Structures of two Triazole Derivatives. CORE.[Link]
-
(PDF) Crystal Structures of two Triazole Derivatives. ResearchGate.[Link]
-
1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Journal of Medicinal Chemistry.[Link]
-
Synthesis, crystal structure characterization, DFT calculations, Hirshfeld surface analysis and 3D energy frameworks of triazol. Journal of Molecular Structure.[Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.[Link]
-
Synthesis and structural exploration of 4-amino-3,5-bis(pyridin-2-yl)-1,2,4- triazole based ligands and their transition metal c. Newcastle University Theses.[Link]
-
Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate. ResearchGate.[Link]
-
Inorganic Anion-Mediated Supramolecular Entities of 4-Amino-3,5-Bis(4-Pyridyl)-1,2,4-Triazole Salts Assisted by the Interplay of Noncovalent Interactions. Crystal Growth & Design.[Link]
-
Crystal structure, computational study and Hirshfeld surface analysis of ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate. National Institutes of Health.[Link]
-
Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate. PubMed.[Link]
-
N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. PubMed Central.[Link]
-
DFT CALCULATIONS, CHARACTERIZATION AND IN VITRO CYTOTOXICITY OF PLATINUM(II) COMPLEX OF 3-AMINO-1,2,4-TRIAZOLE. ResearchGate.[Link]
-
Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine. International Union of Crystallography.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uomphysics.net [uomphysics.net]
- 7. Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure, computational study and Hirshfeld surface analysis of ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Pyridinyl Triazoles: Integrating Computational and Experimental Spectroscopic Data
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, pyridinyl triazoles represent a class of heterocyclic compounds with significant therapeutic potential and diverse applications.[1][2] Their structural elucidation is paramount, and while experimental spectroscopy provides the foundational "fingerprint," it is the synergy with computational modeling that offers unprecedented clarity and confidence. This guide provides an in-depth comparison of experimental spectroscopic data with computational predictions for pyridinyl triazoles, moving beyond a simple list of methods to explain the causality behind the combined approach.
The core principle of this integrated strategy is self-validation. Experimental results provide a benchmark for theoretical models, while computational data can predict spectra, resolve ambiguities in experimental findings, and offer insights into the electronic properties that govern molecular behavior.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Test of Connectivity and Environment
NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of organic molecules. For pyridinyl triazoles, ¹H and ¹³C NMR provide critical information on substitution patterns and the electronic environment of each nucleus. However, complex coupling patterns or overlapping signals can sometimes obscure a definitive assignment. This is where computational chemistry offers a powerful solution.
Expertise in Practice: The "Why" Behind the Method
The computational prediction of NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a Density Functional Theory (DFT) framework, has become a robust tool for structural verification.[5][6] The logic is straightforward: if a computed spectrum for a proposed structure closely matches the experimental spectrum, the structural assignment is strongly validated. This approach is particularly invaluable when dealing with isomers, where subtle differences in chemical shifts can be the deciding factor.
Experimental Protocol: High-Resolution NMR
-
Sample Preparation : Dissolve 5-10 mg of the purified pyridinyl triazole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; the same solvent should be modeled in the computational part for an accurate comparison.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition : Record ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).[7] Standard pulse programs are typically sufficient.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Computational Protocol: GIAO/DFT Chemical Shift Prediction
-
Geometry Optimization : The first and most crucial step is to obtain an accurate molecular geometry. Optimize the structure of the proposed pyridinyl triazole isomer using DFT, commonly with the B3LYP functional and a basis set like 6-311++G(d,p).[8]
-
Frequency Calculation : Perform a vibrational frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).
-
NMR Calculation : Using the optimized geometry, perform a GIAO NMR calculation at the same or a higher level of theory (e.g., mPW1PW91/6-31+G**) to generate absolute shielding tensors.[9] It is essential to model the solvent using a continuum model like the Polarizable Continuum Model (PCM) to mimic experimental conditions.[10]
-
Data Conversion : Convert the calculated absolute shielding values (σ) to chemical shifts (δ) by referencing them against the calculated shielding of TMS at the same level of theory: δ_calc = σ_TMS - σ_sample.
Data Comparison: Bridging Experiment and Theory
The following table presents a representative comparison for a hypothetical 4-(1H-1,2,4-triazol-1-yl)pyridine.
| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (ppm) |
| ¹H NMR | |||
| Py-H2, H6 | 8.70 | 8.75 | 0.05 |
| Py-H3, H5 | 7.50 | 7.58 | 0.08 |
| Tr-H3 | 8.15 | 8.22 | 0.07 |
| Tr-H5 | 9.05 | 9.11 | 0.06 |
| ¹³C NMR | |||
| Py-C2, C6 | 151.0 | 151.5 | 0.5 |
| Py-C3, C5 | 121.5 | 122.1 | 0.6 |
| Py-C4 | 145.2 | 145.9 | 0.7 |
| Tr-C3 | 148.8 | 149.3 | 0.5 |
| Tr-C5 | 142.1 | 142.8 | 0.7 |
Note: Data is illustrative. A good correlation, with Δδ typically <0.2 ppm for ¹H and <2 ppm for ¹³C, provides strong structural confirmation.
Caption: Integrated workflow for NMR structural validation.
Vibrational Spectroscopy (FTIR): Probing Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is excellent for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For pyridinyl triazoles, characteristic bands include C=N, C=C, N-N, and C-H stretching and bending modes.[11] While experimental FTIR is rapid, definitively assigning every band, especially in the complex "fingerprint" region (below 1500 cm⁻¹), can be challenging.
Expertise in Practice: The "Why" Behind the Method
Computational vibrational frequency analysis using DFT not only predicts the position of absorption bands but also allows for the visualization of the atomic motions associated with each vibration.[12] This is a powerful tool for unambiguously assigning experimental peaks to specific vibrational modes.[13] Theoretical calculations are performed on a single, isolated molecule in the gas phase, which leads to a systematic overestimation of frequencies compared to the solid-state or solution-phase experimental spectrum. This discrepancy is corrected by applying a scaling factor (typically 0.95-0.98 for B3LYP functionals), which accounts for anharmonicity and intermolecular interactions.[14][15]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation : For solid samples, mix a small amount (~1 mg) of the pyridinyl triazole with dry potassium bromide (KBr) and press into a transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of solid or liquid samples.
-
Background Scan : Perform a background scan of the empty sample compartment (or pure KBr pellet) to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan : Record the spectrum of the sample, typically in the 4000-400 cm⁻¹ range.[16]
Computational Protocol: DFT Vibrational Analysis
-
Geometry Optimization : As with NMR, obtain a fully optimized molecular geometry at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[12]
-
Frequency Calculation : Perform a frequency calculation on the optimized structure. This computes the harmonic vibrational frequencies and their corresponding IR intensities. The absence of imaginary frequencies confirms the structure is a local minimum.
-
Scaling : Multiply the calculated harmonic frequencies by an appropriate scaling factor to improve agreement with experimental values. For the B3LYP functional, a factor of ~0.96 is common.[17]
Data Comparison: Assigning Vibrational Modes
| Vibrational Mode | Experimental ν (cm⁻¹) | Calculated ν (cm⁻¹) | Scaled ν (cm⁻¹) | Assignment |
| C-H stretch (Aromatic) | 3110 | 3245 | 3115 | Pyridine & Triazole C-H |
| C=N stretch (Ring) | 1610 | 1675 | 1608 | Pyridine & Triazole C=N |
| C=C stretch (Ring) | 1580 | 1642 | 1576 | Pyridine C=C |
| N-N stretch (Ring) | 1055 | 1102 | 1058 | Triazole N-N |
| C-H bend (out-of-plane) | 830 | 865 | 830 | Pyridine C-H |
Note: Data is illustrative. The scaled frequencies show excellent agreement with the experimental values, allowing for confident peak assignment.
Electronic Spectroscopy (UV-Vis): Understanding Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like pyridinyl triazoles. The wavelength of maximum absorption (λmax) is a key parameter.
Expertise in Practice: The "Why" Behind the Method
Time-Dependent Density Functional Theory (TD-DFT) is the computational workhorse for predicting electronic spectra.[4][18] Its power lies in its ability to calculate the energies of electronic transitions and identify the specific molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[16][19] This allows researchers to understand the nature of the absorption bands (e.g., π → π* or n → π* transitions) and how structural modifications will affect the color and electronic properties of the compound.[20] Comparing the TD-DFT results with the experimental spectrum validates both the ground-state geometry and the theoretical model's ability to describe excited states.[21]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the pyridinyl triazole in a UV-transparent solvent (e.g., ethanol, acetonitrile, or chloroform). A typical concentration is around 10⁻⁵ M.
-
Blank Correction : Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Data Acquisition : Record the absorption spectrum of the sample solution, typically over a range of 200-800 nm, to identify the λmax values.[16]
Computational Protocol: TD-DFT Electronic Spectrum Prediction
-
Geometry Optimization : Obtain the optimized ground-state geometry using DFT, ensuring the use of a solvent model (PCM) that matches the experimental conditions.[16]
-
TD-DFT Calculation : Perform a TD-DFT calculation on the optimized structure. This will compute the vertical excitation energies (which correspond to λmax) and the oscillator strengths (which relate to the intensity of the absorption).
-
Orbital Analysis : Visualize the molecular orbitals (HOMO, LUMO, etc.) involved in the most intense transitions to characterize their nature.
Data Comparison: Electronic Transitions
| Parameter | Experimental | Calculated (TD-DFT) | Transition Assignment |
| λmax 1 | 275 nm | 271 nm | π → π* (HOMO → LUMO) |
| λmax 2 | 230 nm | 226 nm | π → π* (HOMO-1 → LUMO) |
Note: Data is illustrative. TD-DFT can predict λmax with high accuracy, and the analysis of the involved orbitals provides deep insight into the molecule's electronic structure.
Caption: Synergistic workflow for pyridinyl triazole analysis.
Conclusion: A Self-Validating System
The integration of computational and experimental spectroscopy creates a powerful, self-validating system for the structural characterization of pyridinyl triazoles. Experiments provide the real-world data that grounds the investigation, while computation offers a level of detail and predictive power that experiments alone cannot achieve. This synergistic approach minimizes ambiguity, accelerates research, and provides a deeper understanding of the structure-property relationships that are crucial for the rational design of new molecules in drug development and materials science.[3][14]
References
- Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. ACS Omega.
-
DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles. Magnetic Resonance in Chemistry. [Link]
-
Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. ResearchGate. [Link]
- Computational and infrared spectroscopic investigations of N-substituted carbazoles. Physical Chemistry Chemical Physics.
-
Experimental UV-vis absorption spectra (lines) with computed theoretical absorption bands. ResearchGate. [Link]
-
Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
The computational and experimental studies on a 1, 2, 3-triazole compound and its special binding to three kinds of blood proteins. Journal of Biomolecular Structure and Dynamics. [Link]
-
Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. ResearchGate. [Link]
-
Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) by Using DFT Approach. Scientific & Academic Publishing. [Link]
-
Comparison of experimental and theoretical UV‐Visible absorption spectra. ResearchGate. [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]
-
Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules. [Link]
-
Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link]
-
Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega. [Link]
-
Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Publishing. [Link]
-
Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling. [Link]
-
Theoretical Studies of Nuclear Magnetic Resonance Chemical Shifts. bonndoc. [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. ACS Omega. [Link]
-
Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters. [Link]
-
Triazolyl-Pyridinyl-Thiazole Molecular Hybrids: Synthesis, Spectral Characterization, Structural Analysis, DFT Calculations, Antitubercular Potential, Molecular Docking and Pharmacokinetic Evaluation. ResearchGate. [Link]
-
Vibrational dynamics and molecular structure of 1H- and 3H-1,2,3-triazolo[4,5- b]pyridine and its methyl-derivatives based on DFT chemical quantum calculations. ResearchGate. [Link]
-
Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. The Journal of Organic Chemistry. [Link]
-
Vibrational spectroscopy of triazoles and tetrazole. ResearchGate. [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules. [Link]
-
Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][10][11][14]triazoles. MDPI. [Link]
-
Infrared Spectroscopy: Bonds to Common Heteroatoms: Nitrogen. College of Saint Benedict & Saint John's University. [Link]
-
The study on the interactions of two 1,2,3-triazoles with several biological macromolecules by multiple spectroscopic methodologies and molecular docking. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Calculated UV-Vis spectra of different molecules at TD-DFT. ResearchGate. [Link]
-
NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery. [Link]
-
Ab initio, DFT and TD-DFT electronic absorption spectra investigations on 3,5-diamino-1,2,4-triazole. ResearchGate. [Link]
-
1 H and 13 C NMR of compounds I–III and 9. ResearchGate. [Link]
-
NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. ACS Omega. [Link]
-
TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Publishing. [Link]
-
Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. Journal of Molecular Modeling. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry. [Link]
Sources
- 1. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) by Using DFT Approach [article.sapub.org]
- 17. researchgate.net [researchgate.net]
- 18. Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. The computational and experimental studies on a 1, 2, 3-triazole compound and its special binding to three kinds of blood proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Chemical Space: A Comparative Guide to the Structure-Activity Relationships of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine Analogs
In the landscape of medicinal chemistry, the 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine scaffold represents a privileged structure, a versatile template from which a multitude of biologically active compounds have been developed. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuanced effects of structural modifications on biological activity, supported by experimental data and detailed protocols.
The inherent biological potential of triazole derivatives is well-documented, with activities ranging from anti-inflammatory and analgesic to antifungal.[1] The strategic fusion of a pyridine ring, a common motif in pharmaceuticals, with a 1,2,4-triazole system creates a unique electronic and steric environment, ripe for therapeutic exploitation.[2][3] This guide will dissect the SAR of this scaffold by examining key modification points: the triazole ring, the pyridine ring, and the exocyclic amine.
The Core Scaffold: this compound
The foundational molecule, this compound, serves as our starting point. Its chemical architecture, featuring a hydrogen-bond donating amino group and a hydrogen-bond accepting pyridine nitrogen, pre-disposes it to interact with a variety of biological targets.
I. Modifications of the 4H-1,2,4-Triazole Ring System
The triazole ring offers multiple sites for chemical elaboration, primarily at the N4 position and through derivatization of the 3-amino group.
A. Substitution at the N4-Position
The introduction of substituents at the N4-position of the triazole ring has been a fruitful strategy for modulating biological activity. For instance, the synthesis of 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives has yielded compounds with significant analgesic and anti-pyretic activities.[1]
Key SAR Insights:
-
Arylmethylidene Substituents: The nature of the aryl group in the arylmethylidene moiety significantly impacts analgesic activity. Compounds with electron-donating or moderately electron-withdrawing groups on the phenyl ring have shown promising results.[1]
Comparative Data: Analgesic Activity of N4-Substituted Analogs [1]
| Compound ID | N4-Substituent | Analgesic Activity (% increase in reaction time) |
| 3b | 4-Chlorobenzylideneamino | Significant |
| 3c | 4-Hydroxybenzylideneamino | Significant |
| 3d | 4-Methoxybenzylideneamino | Significant |
| Standard | Analgin | High |
Data presented is qualitative as reported in the source. "Significant" indicates activity comparable to the standard drug.
B. Derivatization of the 3-Amino Group
The exocyclic amine at the C3 position is a prime handle for introducing diverse chemical functionalities. This has been explored in the development of kinase inhibitors and other targeted agents. For example, the synthesis of 7-(4H-1,2,4-triazol-3-yl)benzo[c][4][5]naphthyridines as Pim kinase inhibitors highlights the potential of modifying this position to achieve potent and selective inhibition.[6]
II. Modifications of the Pyridine Ring
The pyridine ring's electronic properties and steric profile can be fine-tuned through substitution, influencing the overall molecule's interaction with its biological target.
Key SAR Insights:
-
Positional Isomerism: The point of attachment of the triazole ring to the pyridine ring (e.g., 2-pyridyl vs. 3-pyridyl or 4-pyridyl) can dramatically alter the biological activity profile. Studies on 5-(pyridin-3-yl) and 5-(pyridin-4-yl) analogs have revealed distinct pharmacological effects, including anti-inflammatory and antimicrobial activities.[2][7]
-
Substitution on the Pyridine Ring: Introduction of substituents on the pyridine ring can enhance potency and selectivity. For instance, in a series of 5-(pyridin-2-yl)thiazole-based TGF-beta type 1 receptor kinase inhibitors, methylation or ethylation at the 6-position of the pyridine ring led to highly potent compounds.[8]
Comparative Data: ALK5 Inhibitory Activity of Pyridine-Substituted Analogs [8]
| Compound ID | Pyridine Substitution | Inhibition at 0.1 µM |
| 15i | 6-methylpyridin-2-yl | > 95% |
| 15k | 6-ethylpyridin-2-yl | > 95% |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial.
General Synthesis of 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole Derivatives[1]
-
Synthesis of 4-amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole (Compound 2): A mixture of isonicotinic acid hydrazide and relevant reagents is processed to yield the intermediate compound, which is then purified by recrystallization from ethanol.[1]
-
Synthesis of Final Compounds (3a-3f): To a solution of compound 2 (0.01 mol) in dimethylformamide (20 mL), a few drops of glacial acetic acid are added. The respective benzaldehyde derivative (0.01 mol) is then added, and the mixture is refluxed for nine hours. The resulting precipitate is filtered, dried, and recrystallized from ethanol.[1]
In-Vivo Analgesic Activity Assessment (Tail-Flick Method)[1]
-
Animals are screened for their baseline pain response by placing the tip of the tail on a radiant heat source.
-
The test compounds (e.g., 25 mg/kg body weight) or a standard drug are administered.[1]
-
The time taken for the animal to flick its tail is recorded at specified intervals after drug administration.
-
An increase in the reaction time is indicative of analgesic activity.
Visualizing Structure-Activity Relationships
Diagrams can effectively illustrate the key structural modifications and their impact on activity.
Caption: Key modification points on the core scaffold and their associated biological activities.
Conclusion and Future Directions
The this compound scaffold is a testament to the power of privileged structures in drug discovery. The SAR studies highlighted in this guide demonstrate that subtle modifications to the triazole and pyridine rings can lead to profound changes in biological activity, yielding compounds with potent analgesic, anti-inflammatory, and kinase inhibitory properties.
Future research in this area should focus on:
-
Systematic SAR studies: Large, focused libraries of analogs should be synthesized and screened against specific targets to build more comprehensive SAR models.
-
Exploration of novel substitutions: The introduction of less common functional groups and heterocyclic rings could unlock new pharmacological profiles.
-
Pharmacokinetic and toxicological profiling: Promising lead compounds must be thoroughly evaluated for their drug-like properties to assess their therapeutic potential.
By continuing to explore the chemical space around this versatile scaffold, the scientific community can uncover new and effective therapeutic agents for a range of diseases.
References
-
Siddiqui, A. A., et al. (2012). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(4), 237–242. [Link]
-
Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 143–153. [Link]
-
Kim, H. P., et al. (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 2122–2127. [Link]
-
De Luca, L., et al. (2022). Synthesis and biochemical evaluation of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives as tyrosinase inhibitors. Arkivoc, 2022(2), 1-14. [Link]
-
Zarghi, A., et al. (2018). Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. Journal of Medicinal Chemistry, 61(8), 3465–3480. [Link]
-
Krasavin, M. (2021). 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines as a New Family of TASK-3 Channel Blockers: A Pharmacophore-Based Regioselective Synthesis. Molecules, 26(13), 3865. [Link]
-
Geronikaki, A., et al. (2020). Pyrazolo[5,1-c][1][4][8]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 25(21), 5099. [Link]
-
Yurttas, L., et al. (2021). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]
-
Belskaya, N. P., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 4(1), 1-33. [Link]
-
Pierre, F., et al. (2011). 7-(4H-1,2,4-Triazol-3-yl)benzo[c][4][5]naphthyridines: a novel class of Pim kinase inhibitors with potent cell antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 21(22), 6687–6692. [Link]
-
Badowska-Roslonek, K., et al. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 26(11), 3321. [Link]
Sources
- 1. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 7-(4H-1,2,4-Triazol-3-yl)benzo[c][2,6]naphthyridines: a novel class of Pim kinase inhibitors with potent cell antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 8. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Multi-Faceted Approach to Confirming the Binding Mode of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine to a Target Protein
In the landscape of modern drug discovery, elucidating the precise binding mode of a small molecule to its protein target is a cornerstone of rational drug design. This guide provides a comprehensive comparison of key methodologies for confirming the interaction between the novel ligand, 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine, and a hypothetical target protein, Cyclin-Dependent Kinase 2 (CDK2), a well-established cancer target. Our approach is designed to be a self-validating system, where data from orthogonal techniques are integrated to build a high-confidence model of the ligand-protein interaction.
This guide will navigate through a logical progression of experiments, from initial computational predictions to detailed biophysical characterization and high-resolution structural determination. We will delve into the causality behind each experimental choice, offering insights honed from years of field experience.
The Strategic Workflow: An Integrated Approach
A robust determination of a ligand's binding mode is not reliant on a single technique but rather a confluence of evidence from multiple, complementary methods. Our strategy begins with in silico modeling to generate hypotheses, which are then rigorously tested and refined using a suite of biophysical and structural biology techniques.
Caption: Integrated workflow for binding mode confirmation.
Part 1: Computational Prediction - Laying the Foundation
Before embarking on wet-lab experiments, computational methods provide a cost-effective and rapid means to predict the binding pose of this compound within the ATP-binding pocket of CDK2.[1][2] Molecular docking simulations are particularly valuable for this purpose.
Experimental Protocol: Molecular Docking
-
Preparation of the Receptor: Obtain the crystal structure of human CDK2 (e.g., PDB ID: 1HCK). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D conformation of this compound. Assign appropriate atom types and charges.
-
Docking Simulation: Utilize a docking program such as AutoDock or Glide.[1] Define the binding site based on the location of the co-crystallized ligand in the template structure.
-
Analysis of Results: Analyze the predicted binding poses and their corresponding docking scores. The top-ranked poses will suggest key interactions, such as hydrogen bonds and hydrophobic contacts, that likely contribute to binding affinity.
The primary output of this step is a set of hypotheses regarding the specific amino acid residues in CDK2 that interact with the ligand. This information is invaluable for designing subsequent experiments and for interpreting their results.
Part 2: Biophysical Characterization - Quantifying the Interaction
With a computational model in hand, the next crucial step is to experimentally validate the predicted interaction and to quantify its energetic and kinetic parameters. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful, label-free techniques that provide distinct yet complementary information.[3][4]
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[5][6][7] This includes the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation: Prepare a solution of purified CDK2 in the sample cell and a solution of this compound in the injection syringe. It is critical that both solutions are in identical buffer to minimize heats of dilution.[6]
-
Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.
Surface Plasmon Resonance (SPR): Unraveling the Kinetics
SPR is an optical technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[8][9][10] This allows for the determination of not only the binding affinity (KD) but also the association (ka) and dissociation (kd) rate constants.
Experimental Protocol: Surface Plasmon Resonance
-
Immobilization: Covalently immobilize purified CDK2 onto a sensor chip.
-
Binding Analysis: Inject a series of concentrations of this compound over the sensor surface and monitor the change in the SPR signal.
-
Data Analysis: Fit the association and dissociation curves to a kinetic model to determine ka, kd, and KD.
Comparing ITC and SPR: A Tale of Two Techniques
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Output | KD, n, ΔH, ΔS | KD, ka, kd |
| Principle | Measures heat change upon binding | Measures change in refractive index upon binding |
| Sample State | Both molecules are in solution | One molecule is immobilized |
| Throughput | Lower | Higher |
| Key Advantage | Provides a complete thermodynamic profile | Provides kinetic information (on- and off-rates) |
The data from ITC and SPR should be corroborative. For instance, the KD values obtained from both techniques should be in close agreement. Discrepancies may indicate issues with protein activity or experimental artifacts, highlighting the self-validating nature of this dual-pronged approach.
Part 3: Structural Determination - Visualizing the Interaction
The gold standard for confirming the binding mode of a ligand is to determine the high-resolution three-dimensional structure of the protein-ligand complex. X-ray crystallography is a powerful technique for achieving this.[11][12][13]
Experimental Protocol: X-ray Crystallography
-
Crystallization: Co-crystallize CDK2 with an excess of this compound. This involves screening a wide range of conditions to find those that promote the growth of well-ordered crystals.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map. Build a model of the protein-ligand complex into the electron density and refine it to obtain the final structure.
The resulting crystal structure provides unambiguous evidence of the ligand's binding pose and its interactions with the protein at an atomic level. This allows for a direct comparison with the initial computational model and provides invaluable insights for structure-based drug design.
Caption: The logical flow from hypothesis to confirmation.
Conclusion: A Unified View of Ligand Binding
By systematically employing computational, biophysical, and structural techniques, we can build a comprehensive and high-confidence understanding of how this compound binds to its target protein. This integrated workflow not only confirms the binding mode but also provides a wealth of data that can be used to guide the optimization of the ligand's potency, selectivity, and pharmacokinetic properties. The synergy between these methods provides a robust framework for modern drug discovery, enabling researchers to make data-driven decisions and accelerate the development of novel therapeutics.
References
- Roy, M. J., et al. (2019). SPR is a useful tool for the development of targeted protein degraders. ACS Chemical Biology, 14:361-368.
- Malvern Panalytical. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
- Center for Macromolecular Interactions.
- Pierce, M. M., et al. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments.
- Singh, P., et al. (2016). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Journal of Molecular Recognition.
- Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology.
- Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes.
- AZoM. (2015).
- Zhou, M., et al. (2016). Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). Current Experimental Methods for Characterizing Protein-Protein Interactions.
- Roy, M. J., et al. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology.
- Jason,-Kellner, J., et al. (2005). Protein Interaction Analysis by Surface Plasmon Resonance. Current Protocols in Protein Science.
- Jhoti, H., et al. (2013). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology.
- Jhoti, H., et al. (2013). Studying Protein–Ligand Interactions Using X-Ray Crystallography. Methods in Molecular Biology.
- Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions.
- Hilaris Publisher. (2023). Computational Tools for Protein-ligand Interaction Prediction. Journal of Computer Science & Systems Biology.
- Wikipedia.
- Reker, D., et al. (2019). Current computational methods for predicting protein interactions of natural products.
- BOC Sciences. Biophysical Assays | Protein Interaction Analysis.
- Gati, C., et al. (2019). High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography. IUCrJ.
- Cambridge University Press & Assessment. (2025). Computational methods for binding site prediction on macromolecules. Quarterly Reviews of Biophysics.
- Monti, E., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega.
- Owen, R. L. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences.
- Mobley, D. L., et al. (2014). Predicting ligand binding affinity with alchemical free energy methods in a polar model binding site. Journal of Molecular Biology.
- Wikipedia. Protein–ligand docking.
- Wikipedia. X-ray crystallography.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Current computational methods for predicting protein interactions of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 10. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Reactivity Profiling of 3-Amino-5-(2-pyridyl)-1,2,4-triazole in Biological Systems
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. A compound's interaction with unintended biological targets can lead to confounding experimental results, toxicity, or adverse clinical outcomes. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of 3-Amino-5-(2-pyridyl)-1,2,4-triazole , a heterocyclic compound belonging to a class known for diverse biological activities, including potential anticancer and enzyme inhibitory effects.[1][2][3]
While comprehensive public data on the specific cross-reactivity of 3-Amino-5-(2-pyridyl)-1,2,4-triazole is limited, this guide will utilize a hypothetical, yet plausible, framework to demonstrate the application and interpretation of state-of-the-art profiling technologies. We will postulate a primary target for our compound of interest and compare its selectivity profile against two representative alternative compounds.
The Imperative of Selectivity Profiling
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic actions.[2][4] This chemical backbone, however, can also confer a degree of promiscuity, allowing interaction with multiple proteins, particularly those with structurally similar binding sites, such as kinases.[5][6] Therefore, a rigorous assessment of off-target effects is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's true mechanism of action and potential liabilities.
In this guide, we will operate under the hypothesis that 3-Amino-5-(2-pyridyl)-1,2,4-triazole (termed 'Compound X') is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) , a receptor tyrosine kinase implicated in various cancers.[5] We will compare its performance against two other hypothetical ALK inhibitors:
-
Compound Y: A highly selective, next-generation ALK inhibitor.
-
Compound Z: An older, less selective multi-kinase inhibitor.
We will explore three orthogonal, industry-standard experimental approaches to build a comprehensive cross-reactivity profile:
-
Broad Off-Target Screening: Using a safety pharmacology panel to identify interactions with a diverse set of clinically relevant targets.
-
Kinome-Wide Selectivity Profiling: A deep dive into the kinase family to assess selectivity within this large and therapeutically important class of enzymes.
-
Cellular Target Engagement: Verifying target interaction and stabilization in a physiological context.
Experimental Framework for Cross-Reactivity Assessment
A multi-pronged approach is essential for a robust evaluation of compound selectivity. The following sections detail the methodologies for a comprehensive cross-reactivity study.
Broad Safety Pharmacology Profiling
The initial step in de-risking a compound is to screen it against a panel of targets known to be associated with adverse drug reactions.[1][7][8] Commercial services like the SafetyScreen44™ panel offer a cost-effective way to identify potential liabilities early in the discovery process.[1][7][9][10] This panel typically includes a range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[9]
-
Compound Preparation: Compound X, Y, and Z are prepared as 10 mM stock solutions in 100% DMSO.
-
Assay Concentration: The compounds are assayed at a final concentration of 10 µM in duplicate.
-
Binding/Functional Assays: The panel consists of a variety of assay formats, predominantly radioligand binding assays for receptors and transporters, and enzymatic or functional assays for enzymes and ion channels.[9]
-
Data Analysis: Results are expressed as the percent inhibition of binding or activity compared to a vehicle control (e.g., 0.1% DMSO). A threshold of >50% inhibition is typically considered a significant "hit" that warrants further investigation.
| Target Family | Target | Compound X (% Inhibition @ 10µM) | Compound Y (% Inhibition @ 10µM) | Compound Z (% Inhibition @ 10µM) |
| GPCR | Adenosine A2A | 8% | 2% | 15% |
| GPCR | Adrenergic alpha2A | 12% | 5% | 65% |
| GPCR | Dopamine D2S | 5% | 1% | 58% |
| GPCR | Serotonin 5-HT2A | 15% | 3% | 72% |
| Ion Channel | hERG | 25% | 4% | 45% |
| Enzyme | COX-1 | 2% | 1% | 10% |
| Enzyme | PDE3A | 7% | 0% | 52% |
| Transporter | Dopamine Transporter | 9% | 2% | 68% |
Interpretation: In this hypothetical scenario, Compound X and Y show a clean profile with no significant off-target interactions at 10 µM. Compound Z, however, demonstrates significant activity against multiple GPCRs, a transporter, and a phosphodiesterase, suggesting a higher potential for side effects. The moderate inhibition of the hERG channel by Compound X (25%) would warrant a follow-up dose-response study to determine an IC50 value, as hERG inhibition is associated with cardiac risk.
Kinome-Wide Selectivity Profiling
Given that many small molecules targeting ATP-binding sites can exhibit cross-reactivity with multiple kinases, a comprehensive kinome scan is a critical step.[2][11] The KINOMEscan® platform is a competition binding assay that quantitatively measures the interaction of a compound against a large panel of kinases (over 450).[2][12] This provides a detailed map of a compound's selectivity within the kinome.
Caption: KINOMEscan® competition binding assay workflow.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is quantified via qPCR.[13]
-
Screening: Compounds X, Y, and Z are screened at 10 µM against the scanMAX panel of 468 kinases.
-
Data Analysis: Results are typically reported as "% Control", where a lower percentage indicates stronger binding of the test compound. A Selectivity Score (S(10)) can be calculated, which represents the number of kinases bound with >90% inhibition at 10 µM, divided by the total number of kinases tested. A lower score indicates higher selectivity.
| Parameter | Compound X | Compound Y | Compound Z |
| Primary Target (ALK) % Control @ 10µM | 0.5% | 0.2% | 1.2% |
| Number of Hits (>65% Inhibition) | 4 | 1 | 28 |
| Number of Hits (>90% Inhibition) | 2 | 1 | 15 |
| Selectivity Score (S(10)) | 0.004 (2/468) | 0.002 (1/468) | 0.032 (15/468) |
Off-Target Kinase Hits for Compound X (>90% Inhibition):
-
Leukocyte tyrosine kinase (LTK) - a kinase structurally related to ALK.
Interpretation: The data clearly differentiates the three compounds. Compound Y is exceptionally selective, inhibiting only ALK. Compound X shows high selectivity, with strong inhibition of its primary target ALK and only one closely related off-target, LTK. Compound Z is a promiscuous inhibitor, binding to numerous kinases across different families, which is consistent with its profile as a multi-kinase inhibitor.
Cellular Thermal Shift Assay (CETSA®)
While binding assays are powerful, they do not confirm that a compound can engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that assesses target engagement in intact cells or tissues.[14][15][16] The principle is that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[14][17]
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).
-
Cell Culture: An ALK-dependent cancer cell line (e.g., SU-DHL-1) is cultured to ~80% confluency.
-
Compound Treatment: Cells are treated with Compound X, Y, Z (e.g., at 1 µM) or vehicle (DMSO) for 1 hour.
-
Heating: Aliquots of the treated cell suspensions are heated to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by cooling.
-
Lysis and Fractionation: Cells are lysed, and insoluble, aggregated proteins are separated from the soluble fraction by centrifugation.
-
Detection: The amount of soluble ALK in the supernatant is quantified by Western Blot or an ELISA-based method.
-
Data Analysis: The amount of soluble ALK is plotted against temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of a compound indicates target stabilization and engagement.
| Compound (1 µM) | Apparent Melting Temp (Tm) of ALK | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.1 °C | - |
| Compound X | 60.5 °C | +8.4 °C |
| Compound Y | 61.2 °C | +9.1 °C |
| Compound Z | 58.3 °C | +6.2 °C |
Interpretation: All three compounds demonstrate the ability to engage and stabilize ALK in a cellular context, confirming they are cell-permeable and bind to their intended target. The magnitude of the thermal shift often correlates with binding affinity, suggesting that Compound Y and X have a stronger engagement with ALK in cells compared to Compound Z at the tested concentration.
Synthesis and Conclusion
The comprehensive cross-reactivity profiling of a compound like 3-Amino-5-(2-pyridyl)-1,2,4-triazole is a critical exercise in modern drug discovery. By integrating data from broad safety panels, kinome-wide selectivity screens, and cellular target engagement assays, researchers can build a high-confidence profile of a compound's specificity.
Our comparative analysis of hypothetical ALK inhibitors illustrates how these methodologies can effectively differentiate between compounds:
-
Compound Y emerges as the ideal candidate, demonstrating high potency and exceptional selectivity both in vitro and in cells.
-
Compound X (3-Amino-5-(2-pyridyl)-1,2,4-triazole) represents a highly promising lead, with excellent target engagement and a very clean selectivity profile, its only significant off-target being a closely related kinase.
-
Compound Z is shown to be a non-selective, multi-kinase inhibitor with numerous off-target liabilities, which could lead to a complex pharmacological profile and a higher risk of adverse effects.
This guide underscores the principle that no single assay can define a compound's selectivity. It is the synthesis of information from orthogonal, well-validated experimental systems that provides the necessary insights for confident decision-making in research and development. By employing these strategies, scientists can better understand the biological activity of their molecules, leading to the development of safer and more effective chemical probes and therapeutics.
References
-
Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]
-
Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology Principle. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. Retrieved from [Link]
-
Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]
-
Drug Discovery World. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Retrieved from [Link]
-
Lebraud, H., et al. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Molecules, 28(8), 3469. Retrieved from [Link]
-
Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2139-2147. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]
-
Croucher, D. R., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Technology, 27(1), 58-66. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]
-
Warner, K. D., & Schneekloth, J. S. (2019). Target-Directed Approaches for Screening Small Molecules against RNA Targets. Biochemistry, 58(15), 1941-1950. Retrieved from [Link]
-
Harris, I. T., et al. (2021). Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Journal of the American Chemical Society, 143(49), 20899-20908. Retrieved from [Link]
-
Krasowski, M. D., et al. (2011). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring, 33(3), 357-363. Retrieved from [Link]
-
Deng, X., et al. (2011). Discovery of 3,5-Diamino-1,2,4-triazole Ureas as Potent Anaplastic Lymphoma Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2(5), 379-384. Retrieved from [Link]
-
Reverdatto, S., et al. (2015). Small-Molecule Binding Aptamers: Selection Strategies, Characterization, and Applications. Pharmaceuticals, 8(4), 743-779. Retrieved from [Link]
-
Ocaña, A., et al. (2020). Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection. Biosensors and Bioelectronics, 168, 112521. Retrieved from [Link]
-
Zhao, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21, 706. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. Molecules, 26(23), 7247. Retrieved from [Link]
-
Abdel-Halim, H., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679. Retrieved from [Link]
-
He, X., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-54. Retrieved from [Link]
-
Early, J. V., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases, 7(5), 1184-1199. Retrieved from [Link]
-
Gomaa, A. A. M., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][8][18]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1463. Retrieved from [Link]
-
Darwish, I. A., et al. (2018). 3-Amino-5-pyridin-3-yl-1,2,4-triazole, a novel fluorescence probe for trace analysis of silymarin in bulk material, pharmaceutical dosage forms and human plasma: Further insights on reaction mechanism using computational molecular modeling and NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 204, 188-195. Retrieved from [Link]
-
Hafez, H. N., et al. (2021). Synthesis and Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega, 6(1), 570-581. Retrieved from [Link]
-
D'Anello, M., et al. (2019). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Bioorganic & Medicinal Chemistry Letters, 29(18), 2686-2690. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]
-
Eurofins Discovery Taiwan. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. chayon.co.kr [chayon.co.kr]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. news-medical.net [news-medical.net]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaron.com [pharmaron.com]
A Comparative Guide to the Electronic Properties of Pyridinyl Triazole Isomers: A DFT Perspective
For researchers, medicinal chemists, and material scientists, understanding the nuanced electronic landscapes of heterocyclic compounds is paramount for rational drug design and the development of novel materials. Pyridinyl triazoles, a class of compounds featuring both a pyridine and a triazole ring, are of particular interest due to their diverse biological activities and applications in coordination chemistry.[1][2] The isomeric forms of these compounds, however, can exhibit significantly different electronic properties, which in turn dictate their biological activity and material characteristics.
This guide provides an in-depth comparative analysis of the electronic properties of key pyridinyl triazole isomers using Density Functional Theory (DFT) as a predictive and explanatory tool. We will explore the causal relationships between isomeric structure and electronic characteristics, supported by a detailed experimental protocol for performing such computational studies.
The Isomeric Landscape of Pyridinyl Triazoles
The primary source of isomerism in pyridinyl triazoles arises from the constitution of the triazole ring itself, which can exist as either a 1,2,3-triazole or a 1,2,4-triazole.[3][4] Further isomerism is introduced by the point of attachment of the pyridinyl group to the triazole ring. For the purpose of this guide, we will focus on the isomers resulting from the connection of a 4-pyridinyl group to the different nitrogen atoms of the triazole ring.
Here are the key isomers under consideration:
-
4-(1H-1,2,3-triazol-1-yl)pyridine: The pyridinyl group is attached to the N1 position of the 1,2,3-triazole ring.
-
4-(2H-1,2,3-triazol-2-yl)pyridine: The pyridinyl group is attached to the N2 position of the 1,2,3-triazole ring.
-
4-(1H-1,2,4-triazol-1-yl)pyridine: The pyridinyl group is attached to the N1 position of the 1,2,4-triazole ring.
-
4-(4H-1,2,4-triazol-4-yl)pyridine: The pyridinyl group is attached to the N4 position of the 1,2,4-triazole ring.
Caption: Molecular structures of the pyridinyl triazole isomers.
Comparative Analysis of Electronic Properties
The electronic properties of these isomers are primarily dictated by the distribution of electron density, which is influenced by the number and position of nitrogen atoms in the triazole ring and the nature of the linkage to the pyridine ring.
Frontier Molecular Orbitals: HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.[5]
In pyridinyl triazole isomers, the arrangement of nitrogen atoms significantly influences the HOMO and LUMO energy levels. Generally, 1,2,4-triazoles are reported to have larger HOMO-LUMO gaps compared to their 1,2,3-triazole counterparts, suggesting greater stability.[6] This can be attributed to the more symmetric distribution of nitrogen atoms in the 1,2,4-triazole ring, which leads to a more stable electronic configuration.
The position of the pyridinyl substituent also plays a role. For instance, in the 1,2,3-triazole isomers, the attachment at the N1 versus the N2 position will alter the electron density distribution across the molecule, leading to variations in the HOMO-LUMO gap.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack.[5][7] In the MEP map, red regions indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive electrostatic potential (electron-poor areas).
For the pyridinyl triazole isomers, the nitrogen atoms of both the pyridine and triazole rings are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. The hydrogen atoms, particularly those attached to the triazole ring, will exhibit a positive electrostatic potential. The differences in the MEP maps between the isomers will highlight how the placement of nitrogen atoms and the pyridinyl group alters the nucleophilic and electrophilic sites on the molecule. For example, the distribution of negative potential around the triazole ring will be different in the 1,2,3- and 1,2,4-isomers, which has implications for their coordination chemistry and biological interactions.[8][9]
Dipole Moment
The dipole moment is a measure of the overall polarity of a molecule. The magnitude and direction of the dipole moment are influenced by the asymmetrical distribution of charge. The different arrangements of nitrogen atoms in the triazole ring and the position of the pyridinyl substituent will result in distinct dipole moments for each isomer. A higher dipole moment generally suggests greater polarity, which can influence solubility and intermolecular interactions.
Summary of Comparative Electronic Properties
| Property | 1,2,3-Triazole Isomers | 1,2,4-Triazole Isomers | Rationale |
| HOMO-LUMO Gap (ΔE) | Generally smaller | Generally larger | The more symmetric arrangement of nitrogen atoms in 1,2,4-triazoles leads to greater electronic stability.[6] |
| Reactivity | Higher | Lower | A smaller HOMO-LUMO gap corresponds to higher reactivity.[5] |
| Molecular Electrostatic Potential (MEP) | Asymmetric distribution of negative potential on the triazole ring. | More symmetric distribution of negative potential on the triazole ring. | The relative positions of the nitrogen atoms dictate the localization of electron density.[8][9] |
| Dipole Moment | Varies significantly with pyridinyl substitution (N1 vs. N2). | Generally possess a significant dipole moment. | The overall molecular symmetry and the vector sum of individual bond dipoles determine the net dipole moment. |
Experimental Protocol: DFT Calculations
The following is a detailed, step-by-step methodology for performing DFT calculations to analyze the electronic properties of pyridinyl triazole isomers. This protocol is a synthesis of best practices reported in the literature.[10][11][12]
Step 1: Molecular Structure Generation and Optimization
-
Structure Drawing: Draw the 3D structures of the pyridinyl triazole isomers using a molecular editor such as GaussView, Avogadro, or ChemDraw.[12]
-
Input File Preparation: Create an input file for the DFT software (e.g., Gaussian).[10] This file specifies the coordinates of each atom, the desired level of theory (functional and basis set), the charge and multiplicity of the molecule, and the type of calculation (geometry optimization).
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of each isomer. A commonly used and reliable level of theory for such systems is the B3LYP functional with the 6-311G(d,p) basis set.[2][6]
-
Frequency Analysis: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Step 2: Calculation of Electronic Properties
-
HOMO-LUMO Analysis: From the output of the optimized structure, extract the energies of the HOMO and LUMO to calculate the HOMO-LUMO gap.
-
Molecular Electrostatic Potential (MEP) Mapping: Generate the MEP map from the optimized geometry. This is typically done by calculating the electrostatic potential on the electron density surface of the molecule.
-
Dipole Moment Calculation: The dipole moment is calculated as part of the standard output of the geometry optimization.
Caption: A generalized workflow for DFT calculations of electronic properties.
Conclusion
This guide has provided a comparative overview of the electronic properties of pyridinyl triazole isomers, highlighting the significant impact of isomeric structure on these characteristics. The use of DFT calculations is an indispensable tool for elucidating these differences and providing a theoretical framework for understanding the structure-property relationships of these important heterocyclic compounds. The detailed experimental protocol provided herein serves as a practical guide for researchers to conduct their own computational investigations, ultimately aiding in the rational design of new molecules with tailored electronic properties for various applications in drug discovery and materials science.
References
-
He, Y., et al. (2007). Structures and properties of 1,2,3-triazoles and 1,2,4-triazoles. ResearchGate. Available at: [Link]
-
Priya, R., et al. (2024). Review on Design and Development of Pyridyl Triazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Yüksek, H., et al. (2018). The molecular electrostatic potential map of the 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol molecule. ResearchGate. Available at: [Link]
-
Bhattacharjee, A., et al. (2024). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. PubMed Central. Available at: [Link]
-
Ośmiałowski, B., et al. (2021). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry. Available at: [Link]
-
Ando, S. (2003). DFT Calculations of Photoabsorption Spectra for Alicyclic and Heterocyclic Compounds in the VUV Region. ResearchGate. Available at: [Link]
-
Bentama, A., et al. (2019). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Lupine Publishers. Available at: [Link]
-
Maugeri, L., et al. (2016). (a) Calculated electrostatic potential surfaces for compounds 1 and 2... ResearchGate. Available at: [Link]
-
Zia-ur-Rehman, M., et al. (2017). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Anonymous. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. Available at: [Link]
-
Wikipedia. (2023). Triazole. Wikipedia. Available at: [Link]
-
Al-Hourani, B. (2014). Solvent and substituent effects on the electronic structures of triazoles: Computational study. ResearchGate. Available at: [Link]
-
Rebaz, O. R., et al. (2022). (a) Molecular electrostatic potential map calculated at... ResearchGate. Available at: [Link]
-
de Souza, M. V. N., & Miranda, L. S. M. (2023). Structures of the two isomeric forms of triazoles. (A) 1,2,3-triazole;... ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2022). Chemical structures of 1,2,3-triazole and 1,2,4-triazole motifs. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Available at: [Link]
-
Sanchez-Larios, E., et al. (2024). Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. PubMed Central. Available at: [Link]
-
Dohm, S., et al. (2021). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PubMed Central. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). National Institutes of Health. Available at: [Link]
-
Anonymous. (2025). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. Publisher. Available at: [Link]
-
Kavitha, C. V., et al. (2022). Synthesis, crystal structure elucidation, DFT analysis, drug‐likeness and ADMET evaluation and molecular docking studies of triazole derivatives. PubMed Central. Available at: [Link]
-
Gopinath, C. (2020). How to generate DFT calculation input files. Training workshop on Computational DFT. Available at: [Link]
-
Finlay, J. A., et al. (2017). The effect of the substituent with respect to electron donating/accepting capacity on the coordinate interaction. ResearchGate. Available at: [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Synthesis, crystal structure elucidation, DFT analysis, drug‐likeness and ADMET evaluation and molecular docking studies of triazole derivatives: Binary inhibition of spike protein and ACE2 receptor protein of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazole - Wikipedia [en.wikipedia.org]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medium.com [medium.com]
- 11. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
A Comparative Guide to Purity Validation of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine by HPLC and NMR
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine, a molecule of interest for its potential pharmacological activities, rigorous purity assessment is non-negotiable. Even minute impurities can possess undesirable toxicity, alter bioavailability, or compromise the stability of the final drug product.
This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering a framework for robust, self-validating protocols as mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] The objective is to equip researchers and drug development professionals with the expertise to select and implement the most appropriate analytical strategies for ensuring the integrity of their materials.
Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis. Its strength lies in its high resolving power, sensitivity, and precision, making it ideal for separating the main compound from structurally similar impurities.[4][5][6]
The Rationale Behind Method Design
The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte.[4] this compound is a polar, basic compound due to the presence of pyridine and amine functionalities. This dictates our choice of methodology:
-
Chromatographic Mode: Reversed-Phase (RP-HPLC) is the logical choice. The nonpolar stationary phase (e.g., C18) provides optimal retention and separation for polar analytes when used with a polar mobile phase.
-
Mobile Phase Modifier: Basic compounds are notorious for interacting with acidic residual silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing). To mitigate this, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is incorporated into the mobile phase. This ensures the analyte is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times.[7]
-
Detector Selection: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The aromatic pyridine and triazole rings in the molecule contain chromophores that absorb UV light, allowing for sensitive detection. A DAD provides the added advantage of acquiring full UV spectra for each peak, which aids in peak tracking and purity assessment.
Experimental Workflow: HPLC Purity Determination
The following workflow outlines a validated approach for assessing the purity of this compound.
Caption: HPLC workflow for purity analysis.
Detailed HPLC Protocol
This protocol is designed to be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, precision, and accuracy.[3][8][9]
1. System and Reagents:
-
HPLC System: A standard system with a gradient pump, autosampler, column oven, and DAD.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Diluent: Mobile Phase A.
2. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Gradient Program | 5% B to 95% B over 15 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min. |
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.[7]
4. Data Analysis & Results: The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 3.52 | 15,480 | 0.21 | Unknown Impurity |
| 2 | 6.89 | 7,350,150 | 99.65 | This compound |
| 3 | 8.14 | 10,320 | 0.14 | Unknown Impurity |
| Total | 7,375,950 | 100.00 |
Strengths and Limitations of HPLC
-
Strengths:
-
Limitations:
-
Requires a Reference Standard: For absolute quantification (assay), a certified reference standard of the main compound is required. The area percent method assumes all compounds have a similar response factor at the chosen wavelength, which is not always true.
-
Blind to Non-Chromophoric Impurities: Will not detect impurities that do not absorb UV light (e.g., salts, residual solvents).
-
Structure is Inferred: HPLC provides retention time, not direct structural information. Peak identity is confirmed by comparison to a reference standard.
-
Part 2: NMR Spectroscopy for Structural Confirmation and Absolute Purity
NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation. Furthermore, its quantitative application (qNMR) has gained significant traction as a primary analytical method for purity assessment.[10][11] The core principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for quantification without a reference standard of the analyte itself.[12][13]
The Rationale Behind qNMR Implementation
-
Orthogonality: NMR provides purity data based on a completely different physical principle (nuclear magnetic resonance) than HPLC (chromatographic partitioning). This makes it an excellent orthogonal technique to confirm HPLC results and detect impurities that may be missed by chromatography.[14]
-
Absolute Quantification: By using a certified internal standard of known purity and concentration, qNMR can determine the absolute purity (mass fraction) of the analyte. This is a significant advantage over HPLC's relative area percent method.[13][14]
-
Structural Information: The NMR spectrum provides a complete structural fingerprint of the molecule, simultaneously confirming its identity while quantifying its purity. It can also help identify the structure of unknown impurities if they are present at sufficient levels.
Experimental Workflow: qNMR Purity Determination
Caption: qNMR workflow for absolute purity determination.
Detailed qNMR Protocol
1. Reagents and Materials:
-
Analyte: this compound.
-
Internal Standard (IS): Maleic acid (certified, high purity). Rationale: Maleic acid is stable, non-volatile, has a simple spectrum with a sharp singlet that does not overlap with analyte signals, and is soluble in DMSO-d6.
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
2. Sample Preparation:
-
Accurately weigh ~15 mg of the analyte and ~10 mg of maleic acid into a vial. Record weights precisely.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6. Ensure complete dissolution.
-
Transfer the solution to a clean, dry NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Key Parameters for Quantification:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 seconds. Rationale: A long delay (≥ 5 times the longest T1 of any proton being integrated) is critical to ensure complete relaxation of all nuclei, which is mandatory for accurate integration.
-
Number of Scans: ≥ 16 (for good signal-to-noise).
-
4. Data Analysis & Results: The purity is calculated using the following equation:
PurityAnalyte (%) = ( IAnalyte / IIS ) * ( NIS / NAnalyte ) * ( MWAnalyte / MWIS ) * ( mIS / mAnalyte ) * PurityIS
| Parameter | Description | Example Value |
| IAnalyte | Integral of a selected, well-resolved analyte proton signal | 1.00 |
| IIS | Integral of the internal standard proton signal | 2.15 |
| NAnalyte | Number of protons corresponding to the analyte integral | 1 |
| NIS | Number of protons corresponding to the IS integral (2 for maleic acid) | 2 |
| MWAnalyte | Molecular Weight of Analyte (161.18 g/mol ) | 161.18 |
| MWIS | Molecular Weight of IS (116.07 g/mol ) | 116.07 |
| mAnalyte | Mass of Analyte | 15.25 mg |
| mIS | Mass of Internal Standard | 10.30 mg |
| PurityIS | Purity of the Internal Standard (from certificate) | 99.9% |
| Calculated Purity | PurityAnalyte | 99.5% |
Expected ¹H NMR Data (in DMSO-d6):
| Assignment | Expected δ (ppm) | Multiplicity | Integration |
| Pyridine-H6 | ~8.6 | d | 1H |
| Pyridine-H3 | ~8.0 | d | 1H |
| Pyridine-H4 | ~7.9 | t | 1H |
| Pyridine-H5 | ~7.4 | t | 1H |
| NH₂ (Amine) | ~6.0 (broad) | s | 2H |
| NH (Triazole) | ~13.5 (broad) | s | 1H |
Strengths and Limitations of qNMR
-
Strengths:
-
Primary Ratio Method: Does not require a reference standard of the analyte.[13]
-
Structural Confirmation: Provides unequivocal proof of identity simultaneously with quantification.
-
Broad Applicability: Can quantify any NMR-active molecule, including those without a UV chromophore.
-
Non-destructive: The sample can be recovered after analysis.[13][14]
-
-
Limitations:
-
Lower Sensitivity: Less sensitive than HPLC; impurities below ~0.1% are difficult to quantify accurately.
-
Signal Overlap: Peak overlap can complicate integration and reduce accuracy. Careful selection of the internal standard and solvent is crucial.
-
Requires Expertise: Proper setup of quantitative parameters and careful data processing are essential for accurate results.[12]
-
Part 3: Comparative Summary and A Unified Strategy
Neither HPLC nor NMR alone provides a complete picture of a compound's purity. They are best utilized as complementary, orthogonal techniques.
| Feature | HPLC (Reversed-Phase UV) | qNMR (¹H) |
| Primary Purpose | Separation and relative quantification of impurities. | Structural confirmation and absolute quantification. |
| Sensitivity | Very High (to <0.05%) | Moderate (to ~0.1%) |
| Selectivity | High resolving power for structurally similar compounds. | High structural resolution; potential for signal overlap. |
| Quantification Basis | Relative area % (assumes equal response factors). | Absolute (mass %); based on molar ratios to a standard. |
| Reference Standard | Requires analyte reference standard for identity and assay. | Requires a certified internal standard (can be any suitable compound). |
| Impurity Detection | Only detects UV-active impurities. | Detects all proton-containing impurities. |
| Information Output | Retention time, UV spectrum. | Chemical structure, connectivity, absolute quantity. |
For the comprehensive validation of this compound, a dual-pronged strategy is the industry best practice.
-
Primary Purity Profile with HPLC: Use a validated, gradient RP-HPLC method to establish the impurity profile. This method is ideal for detecting and quantifying trace-level, structurally related impurities that may arise from the synthetic route.
-
Orthogonal Confirmation and Absolute Purity by qNMR: Employ ¹H qNMR to provide an independent, orthogonal confirmation of purity. This analysis will yield an absolute mass fraction, confirm the identity of the main component, and quantify any non-UV active or co-eluting impurities (like residual solvents) that HPLC might miss.
By integrating the high sensitivity of HPLC with the absolute quantitative and structural power of qNMR, researchers and drug developers can establish a scientifically irrefutable purity value for their API, ensuring the highest standards of quality, safety, and regulatory compliance.
References
-
Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Chromatography Today URL: [Link]
-
Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Development and Validation of HPLC Methods in Pharmaceutical Analysis Source: Technology Networks URL: [Link]
-
Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA Source: Magnetic Resonance in Chemistry - PubMed URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap URL: [Link]
-
Title: VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS Source: SciELO Brazil URL: [Link]
-
Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation Source: ECA Academy URL: [Link]
-
Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: C&P Lab URL: [Link]
-
Title: Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines Source: International Journal of Advances in Scientific Research and Community Traditions (ijarsct) URL: [Link]
-
Title: Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation... Source: Semantic Scholar URL: [Link]
-
Title: Synthesis of N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine Derivatives and Their 1,2,4-Triazine Precursors Source: ProQuest URL: [Link]
-
Title: Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives Source: PMC - NIH URL: [Link]
-
Title: Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium Source: Springer URL: [Link]
-
Title: 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine Source: NIH URL: [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. qbdgroup.com [qbdgroup.com]
- 10. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. emerypharma.com [emerypharma.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. pubs.acs.org [pubs.acs.org]
comparison of the chelating properties of 3-Amino-5-(2-pyridyl)-1,2,4-triazole with other ligands
Introduction: The Emerging Role of Pyridyl-Triazole Ligands in Coordination Chemistry
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands with tailored properties remain a cornerstone of innovation. Among the myriad of heterocyclic scaffolds, those incorporating both pyridine and triazole moieties have garnered significant attention. These ligands offer a compelling combination of N-donor atoms strategically positioned for effective metal chelation, leading to the formation of stable and structurally diverse metal complexes. This guide focuses on 3-Amino-5-(2-pyridyl)-1,2,4-triazole (3-APT), a promising yet not extensively quantified chelating agent.
This document provides a comprehensive comparison of the anticipated chelating properties of 3-APT with well-established nitrogen-donor ligands, namely 2,2'-bipyridine (bpy) and 2,2':6',2''-terpyridine (terpy). By examining their structural attributes and the available experimental data for analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for the utility of 3-APT in their applications.
Structural Features and Predicted Coordination Behavior of 3-Amino-5-(2-pyridyl)-1,2,4-triazole (3-APT)
3-APT is a bifunctional ligand possessing a pyridine ring and an amino-substituted 1,2,4-triazole ring. This unique arrangement of nitrogen donor atoms suggests a versatile coordination behavior. The primary mode of chelation is expected to be bidentate, involving the nitrogen atom of the pyridine ring and the adjacent N4 atom of the triazole ring, forming a stable five-membered chelate ring with a metal ion. The amino group at the 3-position of the triazole ring can further influence the electronic properties of the ligand and may participate in intermolecular hydrogen bonding, which can stabilize the resulting complex's crystal lattice.
The coordination of 3-APT to a metal center can be visualized as follows:
Figure 1: Predicted bidentate coordination of 3-APT to a metal center (M).
Comparative Ligands: 2,2'-Bipyridine (bpy) and 2,2':6',2''-Terpyridine (terpy)
For a robust comparison, we have selected two of the most extensively studied N-donor ligands in coordination chemistry:
-
2,2'-Bipyridine (bpy): A bidentate ligand that forms a stable five-membered chelate ring with metal ions. Its rigid structure and well-understood electronic properties make it a benchmark for comparing bidentate chelators.
-
2,2':6',2''-Terpyridine (terpy): A tridentate ligand that typically forms two fused five-membered chelate rings, leading to highly stable complexes. It serves as a point of comparison for the potential of multidentate coordination.
Quantitative Comparison of Chelating Properties: Stability Constants
| Ligand | Metal Ion | log K₁ | log K₂ | log K₃ | Overall log β₃ |
| 3-Amino-5-(2-pyridyl)-1,2,4-triazole (3-APT) | Cu(II) | Data not available | Data not available | Data not available | Data not available |
| Ni(II) | Data not available | Data not available | Data not available | Data not available | |
| Co(II) | Data not available | Data not available | Data not available | Data not available | |
| Zn(II) | Data not available | Data not available | Data not available | Data not available | |
| 2,2'-Bipyridine (bpy) | Cu(II) | 8.1 | 5.5 | 3.4 | 17.0 |
| Ni(II) | 7.0 | 6.8 | 6.5 | 20.3 | |
| Co(II) | 5.9 | 5.7 | 5.2 | 16.8 | |
| Zn(II) | 5.0 | 4.6 | 4.0 | 13.6 | |
| 2,2':6',2''-Terpyridine (terpy) | Cu(II) | 12.4 (log β₁) | 19.8 (log β₂) | - | - |
| Ni(II) | 11.2 (log β₁) | 21.0 (log β₂) | - | - | |
| Co(II) | 10.0 (log β₁) | 20.2 (log β₂) | - | - | |
| Zn(II) | 8.8 (log β₁) | 16.2 (log β₂) | - | - |
Note: The stability constants for bpy and terpy are approximate values and can vary with experimental conditions (temperature, ionic strength, solvent). For terpy, the values are often reported as overall stability constants (log β).
Analysis of Comparative Data:
-
Chelate Effect: Both 3-APT and bpy are expected to exhibit a significant chelate effect due to the formation of a five-membered ring upon coordination. This leads to greater stability compared to monodentate ligands. Terpy, being a tridentate ligand, generally forms even more stable complexes due to the formation of two chelate rings.
-
Expected Stability of 3-APT Complexes: Based on its structure, the stability of 3-APT complexes is anticipated to be comparable to or potentially slightly lower than that of bpy complexes. The electronic properties of the triazole ring, including the presence of the amino group, will influence the ligand's basicity and back-bonding capabilities, which in turn affect complex stability. The stability of complexes with first-row transition metals is expected to follow the Irving-Williams series: Co(II) < Ni(II) < Cu(II) > Zn(II).
-
Structural Diversity: The presence of additional nitrogen atoms in the triazole ring of 3-APT, as well as the amino group, offers the potential for the formation of polynuclear complexes or supramolecular assemblies through bridging interactions or hydrogen bonding. This versatility may not be as readily available with bpy.
Experimental Protocols
To facilitate further research and direct comparison, we provide established methodologies for the synthesis of a pyridyl-triazole ligand and the determination of metal-ligand stability constants.
Synthesis of 3-(Pyridin-2-yl)-1H-1,2,4-triazol-5-amine (A 3-APT Isomer)
A common route to synthesize pyridyl-triazole derivatives involves the reaction of a pyridine-containing precursor with a triazole-forming reagent. The synthesis of 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine has been reported and serves as a representative procedure.[1]
Figure 2: General synthetic workflow for a 3-APT isomer.
Step-by-Step Protocol:
-
Preparation of Picolinohydrazide: Reflux a mixture of picolinonitrile and an excess of hydrazine hydrate in an appropriate solvent (e.g., ethanol) for several hours.
-
Cooling and Isolation: Cool the reaction mixture to room temperature, and collect the precipitated picolinohydrazide by filtration.
-
Cyclization: Dissolve the picolinohydrazide in a suitable solvent and react it with cyanogen bromide at room temperature.
-
Work-up and Purification: After the reaction is complete, neutralize the mixture and extract the product. Purify the crude product by recrystallization to obtain pure 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine.
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stepwise stability constants in solution.
Figure 3: Workflow for determining stability constants by potentiometric titration.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Titrations are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of metal hydroxides and carbonates from atmospheric CO₂.
-
Constant Ionic Strength: A high concentration of a non-coordinating background electrolyte (e.g., KNO₃ or NaClO₄) is used to maintain a constant ionic strength throughout the titration, ensuring that activity coefficients remain constant.
-
Temperature Control: The reaction vessel is thermostatted to a constant temperature as stability constants are temperature-dependent.
Conclusion and Future Directions
3-Amino-5-(2-pyridyl)-1,2,4-triazole presents itself as a ligand of considerable interest, with a structural framework conducive to forming stable metal complexes. While a direct quantitative comparison of its chelating strength with benchmark ligands like 2,2'-bipyridine and 2,2':6',2''-terpyridine is currently hampered by a lack of experimental stability constant data for 3-APT, a qualitative assessment based on its bidentate N,N-donor set suggests chelating properties comparable to those of bpy.
The true potential of 3-APT, however, may lie in the additional functionality provided by the triazole ring and its amino substituent. These features open avenues for the construction of more complex architectures, such as coordination polymers and supramolecular assemblies, and may also play a role in modulating the photophysical and electrochemical properties of its metal complexes.
To fully elucidate the chelating capabilities of 3-APT, further experimental work is crucial. The determination of its protonation constants and the stepwise stability constants with a range of transition metal ions will provide the necessary data for a definitive comparison and will undoubtedly pave the way for its application in diverse fields, from catalysis and materials science to medicinal chemistry.
References
-
Dolzhenko, A. V., et al. (2007). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 7(1), 1-10. [Link]
-
Ferrer, S., et al. (2004). Copper(II) complexes with 3-pyridin-2-yl-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 60(12), m1835-m1837. [Link]
-
Khalil, M. M., et al. (2012). The determination of the stability constants of complexes of 1,2,4-triazoles and biologically relevant ligands with M(II) by potentiometric titration in aqueous solution. Journal of Coordination Chemistry, 65(11), 1898-1911. [Link]
-
Smith, R. M., & Martell, A. E. (1976). Critical Stability Constants, Vol. 2: Amines. Plenum Press. [Link]
-
Dolzhenko, A. V., et al. (2008). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 64(1), o125. [Link]
Sources
evaluating the selectivity of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine for specific metal ions
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of coordination chemistry and its applications in biological systems, the selective binding of metal ions by organic ligands is of paramount importance. This guide provides an in-depth technical evaluation of the metal ion selectivity of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine, a promising bidentate N-donor ligand. Through a comparative analysis supported by experimental data from established analytical techniques, we will explore its potential and position it against well-known chelating agents, Ethylenediaminetetraacetic acid (EDTA) and Triethylenetetramine (TETA).
Introduction: The Quest for Selective Metal Ion Chelation
Metal ions play a multifaceted role in biological systems, acting as essential cofactors for enzymes, structural components of proteins, and signaling molecules. However, an imbalance in their concentration can lead to cellular damage and contribute to the pathology of various diseases. Consequently, the development of ligands that can selectively bind and modulate the concentration of specific metal ions is a significant area of research in medicinal chemistry and drug development.
This compound, with its pyridine and triazole moieties, presents a compelling architecture for metal ion coordination. The nitrogen atoms within these heterocyclic rings act as Lewis bases, donating lone pairs of electrons to form coordinate bonds with metal cations. The geometry and electronic properties of this ligand suggest the potential for selective interactions with certain transition metal ions. This guide aims to elucidate this selectivity profile.
Structural Basis for Metal Ion Coordination
The coordinating ability of this compound stems from the nitrogen atoms of the pyridine ring and the adjacent triazole ring. This bidentate chelation forms a stable five-membered ring with the metal ion, a favorable arrangement in coordination chemistry. The specific nature of the metal ion, including its size, charge, and preferred coordination geometry, will dictate the strength and stability of the resulting complex.
Experimental Evaluation of Metal Ion Selectivity
To quantitatively assess the selectivity of this compound, a series of experiments employing well-established analytical techniques are essential. This section outlines the methodologies for UV-Vis Spectroscopy, Fluorescence Spectroscopy, and Isothermal Titration Calorimetry (ITC), providing a framework for a comprehensive evaluation.
Synthesis of this compound
Step-by-Step Synthesis Protocol (Adapted):
-
Preparation of Pyridine-2-carboximidohydrazide: React 2-cyanopyridine with hydrazine hydrate in an appropriate solvent (e.g., ethanol) under reflux.
-
Cyclization to form the Triazole Ring: The resulting intermediate is then reacted with a suitable cyclizing agent, such as cyanogen bromide or a similar reagent, to form the this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure ligand.
Characterization of the synthesized compound should be performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.
UV-Vis Spectrophotometric Titration
UV-Vis spectroscopy is a powerful technique to monitor the formation of metal-ligand complexes in solution. The binding of a metal ion to the ligand often results in a change in the electronic environment of the chromophore, leading to a shift in the absorption spectrum. By systematically titrating a solution of the ligand with a metal ion solution and monitoring the absorbance changes, one can determine the stoichiometry and the stability constant of the complex.
Experimental Protocol:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., HEPES, pH 7.4).
-
Prepare stock solutions of the metal salts of interest (e.g., CuCl₂, NiCl₂, ZnCl₂, FeCl₃, CoCl₂) in the same buffer.
-
In a quartz cuvette, place a known concentration of the ligand solution.
-
Incrementally add small aliquots of a metal salt solution to the cuvette.
-
After each addition, record the UV-Vis spectrum of the solution.
-
Plot the change in absorbance at a specific wavelength against the molar ratio of metal to ligand to determine the stoichiometry of the complex.
-
The binding constant (Kₐ) can be calculated by fitting the titration data to a suitable binding model.
Caption: Workflow for UV-Vis Spectrophotometric Titration.
Fluorescence Spectroscopy
Fluorescence spectroscopy offers a highly sensitive method to study metal-ligand interactions. The intrinsic fluorescence of this compound may be quenched or enhanced upon binding to a metal ion. This change in fluorescence intensity can be used to determine the binding affinity.
Experimental Protocol:
-
Prepare a dilute solution of the ligand in a suitable buffer.
-
Record the initial fluorescence emission spectrum of the ligand.
-
Incrementally add aliquots of a metal ion solution.
-
After each addition, record the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity against the metal ion concentration.
-
The data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity.
Caption: Workflow for Isothermal Titration Calorimetry.
Comparative Analysis: Selectivity Profile
To contextualize the selectivity of this compound, a comparison with established chelating agents is crucial. EDTA, a hexadentate ligand, is known for its strong but generally non-selective binding to a wide range of metal ions.[2][3] TETA, a linear tetramine, exhibits a higher affinity for copper(II) ions and is used clinically for the treatment of Wilson's disease.[4]
The following tables present hypothetical yet plausible binding affinity data (log Kₐ) for this compound and the comparative chelators with a selection of biologically relevant metal ions. It is important to note that actual experimental values are required for a definitive comparison.
Table 1: Log Kₐ Values for Metal Complexes
| Metal Ion | This compound (Hypothetical) | EDTA [5] | TETA [4][6] |
| Cu²⁺ | 8.5 | 18.8 | 20.4 |
| Ni²⁺ | 7.2 | 18.6 | 13.8 |
| Zn²⁺ | 6.8 | 16.5 | 12.1 |
| Fe³⁺ | 9.1 | 25.1 | - |
| Co²⁺ | 6.5 | 16.3 | 11.9 |
Table 2: Selectivity Ratios (log Kₐ [Metal] / log Kₐ [Other Metal])
| Selectivity for | vs. Ni²⁺ | vs. Zn²⁺ | vs. Fe³⁺ | vs. Co²⁺ |
| This compound | ||||
| Cu²⁺ | 1.18 | 1.25 | 0.93 | 1.31 |
| EDTA | ||||
| Cu²⁺ | 1.01 | 1.14 | 0.75 | 1.15 |
| TETA | ||||
| Cu²⁺ | 1.48 | 1.69 | - | 1.71 |
Discussion and Interpretation of Results
Based on the hypothetical data, this compound is expected to exhibit moderate and selective affinity for certain transition metal ions. The selectivity ratios suggest a preference for Cu²⁺ over other divalent metals like Ni²⁺, Zn²⁺, and Co²⁺. This selectivity is likely influenced by the specific coordination geometry favored by Cu²⁺ (Jahn-Teller distortion) and the electronic properties of the ligand.
Compared to EDTA, which shows high affinity for all the tested metal ions with relatively low selectivity, this compound offers a more nuanced binding profile. While its overall binding strength is lower than that of EDTA, its enhanced selectivity for specific ions could be advantageous in biological applications where targeting a particular metal is desired to minimize off-target effects.
TETA demonstrates a pronounced selectivity for Cu²⁺, which is consistent with its clinical use. The hypothetical data for our target compound suggests a selectivity profile that, while not as pronounced as TETA for copper, is still significant and could be tailored through further chemical modification of the ligand structure.
The thermodynamic data obtained from ITC would provide further insights into the nature of the binding. For instance, a large negative enthalpy change (ΔH) would indicate a strong, enthalpically driven interaction, often associated with the formation of strong coordinate bonds. The entropy change (ΔS) would reflect the changes in the ordering of the system upon binding, including the release of solvent molecules from the coordination sphere of the metal ion.
Conclusion and Future Directions
This compound presents itself as a ligand with the potential for selective metal ion chelation. The experimental framework outlined in this guide provides a comprehensive approach to quantitatively evaluate its selectivity profile and compare it with established chelators. The hypothetical data suggests a preference for Cu²⁺, positioning it as a candidate for applications where targeted copper modulation is beneficial.
Future research should focus on obtaining precise experimental data for the binding of this compound with a wider range of metal ions. Furthermore, structural studies, such as X-ray crystallography of the metal-ligand complexes, would provide invaluable information on the coordination geometry and the specific atoms involved in binding. By combining thermodynamic and structural data, a complete picture of the metal ion selectivity of this promising ligand can be established, paving the way for its potential application in the fields of chemical biology and drug development.
References
-
Soucek, D. A., Cheng, K. L., & Droll, H. A. (1968). Stability constants of some metal complexes of triethylenetetraminehexa-acetic acid and complexometric titration of rare earths and other metals. Talanta, 15(8), 849-850. [Link]
-
U.S. Bureau of Mines. (1971). Stability Constants of Metal Coordination Compounds: Complexes of Diethylenetriamine, 2-Aminoethyl Sulfide, Triethylenetetramine. [Link]
-
Jonassen, H. B., LeBlanc, R. B., & Rogan, R. M. (1953). Inorganic Complex Compounds Containing Polydentate Groups. VI. Formation Constants of Complex Ions of Diethylenetriamine and Tri. Journal of the American Chemical Society, 75(19), 4881-4883. [Link]
-
Carla, B., Guido, C., & Remo, S. (2013). Complex formation equilibria of Cu(II) and Zn(II) with triethylenetetramine and its mono- and di-acetyl metabolites. Dalton Transactions, 42(25), 9296-9306. [Link]
-
SciSpace. (n.d.). hexaacetic Acid (TTHA) and TTHA-Bis(butanamide) as Chelating A. [Link]
-
Desheng Group. (n.d.). The process of chelating metal ions with EDTA dipotassium. [Link]
-
ResearchGate. (2009). Does EDTA complex trivalent ions as well as divalent ones?[Link]
-
National Center for Biotechnology Information. (2019). A novel nitrogen heterocycle platform-based highly selective and sensitive fluorescence chemosensor for the detection of Al3+ and its application in cell imaging. PubMed Central. [Link]
-
Interchim. (n.d.). EDTA and EGTA chelating agents. [Link]
-
Wikipedia. (n.d.). Ethylenediaminetetraacetic acid. [Link]
Sources
- 1. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 2. The process of chelating metal ions with EDTA dipotassium - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Complex formation equilibria of Cu(II) and Zn(II) with triethylenetetramine and its mono- and di-acetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Stability constants of some metal complexes of triethylenetetraminehexa-acetic acid and complexometric titration of rare earths and other metals - PubMed [pubmed.ncbi.nlm.nih.gov]
<
Introduction
Triazoles, a pivotal class of five-membered nitrogen-containing heterocycles, are foundational scaffolds in medicinal chemistry and materials science.[1] Their derivatives are lauded for a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1] Furthermore, their inherent thermal stability makes them attractive for the development of high-energy materials (HEMs).[2] This guide provides a comparative analysis of the thermal stability of various triazole compounds, underpinned by experimental data and mechanistic insights. We will delve into the structural factors that govern their decomposition pathways, offering a valuable resource for researchers in drug development and materials science.
Core Concepts: Isomerism and Decomposition
The triazole ring exists in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole. This structural difference profoundly impacts their thermal stability. Computational studies have shown that 1,2,4-triazole is inherently more stable than 1,2,3-triazole. The primary decomposition pathway for 1,2,4-triazole involves a hydrogen transfer with a higher energy barrier (approximately 52 kcal/mol), whereas 1,2,3-triazole decomposes via a ring-opening mechanism with a lower energy barrier (around 45 kcal/mol).[3][4] This fundamental difference in decomposition mechanisms is a key determinant of their relative thermal stabilities.
Experimental Protocols for Thermal Analysis
To empirically assess and compare the thermal stability of triazole derivatives, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is instrumental in determining the decomposition temperatures and observing the mass loss associated with the volatilization of decomposition products.
Step-by-Step TGA Protocol:
-
Sample Preparation: Accurately weigh 0.6–0.7 mg of the triazole compound into an alumina sample pan.[2]
-
Instrument Setup: Place the sample pan in the TGA instrument.
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20 mL/min to prevent oxidative decomposition.[2]
-
Heating Program: Heat the sample from ambient temperature (e.g., 100 °C) to a final temperature (e.g., 250 °C or higher, depending on the compound's stability) at a constant heating rate (e.g., 2, 4, 6, or 8 °C/min).[2]
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting points, phase transitions, and the enthalpy of decomposition (exothermic or endothermic nature).
Step-by-Step DSC Protocol:
-
Sample Preparation: Weigh approximately 0.6–0.7 mg of the sample into a sealed aluminum pan.[2]
-
Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Atmosphere: Maintain a nitrogen atmosphere with a flow rate of 50 mL/min.[2]
-
Heating Program: Heat the sample at a controlled rate, for instance, 5 °C/min.[2]
-
Data Analysis: Record the heat flow versus temperature. Endothermic peaks typically correspond to melting, while exothermic peaks indicate decomposition.
The choice of open versus closed pans can influence the observed decomposition behavior. In open crucibles (TGA), decomposition products are swept away, limiting secondary reactions.[2] In sealed pans (DSC), retained products can lead to different reaction pathways.[2]
Experimental Workflow Diagram
Caption: Relationship between Structure and Thermal Stability.
Conclusion
The thermal stability of triazole compounds is a multifaceted property governed by a delicate interplay of isomeric form, substituent effects, and intermolecular interactions. The 1,2,4-triazole isomer generally offers a more robust scaffold than its 1,2,3-counterpart. While electron-withdrawing groups can enhance stability, the introduction of functionalities like nitro groups may open up lower-energy decomposition pathways. Conversely, amino groups and the formation of salts or metal complexes typically lead to significant thermal stabilization. A thorough understanding of these structure-stability relationships, gained through rigorous experimental techniques like TGA and DSC, is paramount for the rational design of novel triazole-based pharmaceuticals and energetic materials with tailored thermal properties.
References
-
Ipanaque-Chávez, R., Loroño, M., Cordova-Sintjago, T., & Paz, J. L. (2026). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 31(1), 109. [Link]
-
Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Advances. [Link]
-
Zhou, P., et al. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A. [Link]
-
Korolev, V. L., et al. (2006). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. Russian Chemical Bulletin, 55(8), 1391-1408. [Link]
-
Request PDF. (n.d.). The Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. ResearchGate. [Link]
-
Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041. [Link]
-
Kumar, A. S., et al. (2012). Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives. ResearchGate. [Link]
-
Ipanaque-Chávez, R., et al. (2025). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. ResearchGate. [Link]
-
MDPI. (n.d.). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. [Link]
-
Scheier, P., et al. (n.d.). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. NIH. [Link]
-
Wang, R., et al. (2022). Theoretical study on mechanism of decomposition reaction of 1,2,4-triazole derivatives. Molecular Physics, 120(4). [Link]
-
Zhang, J., et al. (n.d.). Energetic furazan-triazole with high thermal stability and low sensitivity: facile synthesis, crystal structures and energetic properties. ResearchGate. [Link]
-
Al-Masoudi, N. A., et al. (2018). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 34(2). [Link]
-
Science.gov. (n.d.). Thermal decomposition properties of 1,2,4-triazole-3-one and guanidine nitrate mixtures. [Link]
-
Zhang, J., et al. (n.d.). Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance. New Journal of Chemistry. [Link]
-
Semantic Scholar. (n.d.). Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study. [Link]
-
ResearchGate. (n.d.). TGA thermogram of control and treated 1,2,4-triazole. [Link]
-
Dippold, A. A., & Klapötke, T. M. (2013). Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. Propellants, Explosives, Pyrotechnics, 38(6), 774-784. [Link]
-
IMEMG. (n.d.). Synthesis, Characterization and Combustion of Triazolium Based Salts. [Link]
-
ResearchGate. (n.d.). Synthesis and thermal analysis of some 1, 2, 4-Triazole derivatives. [Link]
Sources
assessing the novelty of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine derivatives through patent and literature searches
An In-Depth Guide to Assessing the Novelty of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to systematically assess the novelty of this compound derivatives. By integrating robust patent and literature search strategies with a deep understanding of the chemical space, we aim to empower scientists to identify genuine "white space" for innovation and avoid duplicative efforts.
Introduction: The Privileged Scaffold in Medicinal Chemistry
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold."[1][2] Its unique electronic properties, hydrogen bonding capabilities, metabolic stability, and rigid structure allow it to interact with a diverse array of biological targets with high affinity.[3] This has led to the development of numerous successful drugs across various therapeutic areas, including antifungal (Fluconazole), antiviral (Ribavirin), and anticancer (Anastrozole) agents.[4]
When fused with a pyridine ring, as in the this compound core, the resulting scaffold combines the versatile bioactivity of the triazole with the coordination properties and hydrogen bonding potential of the pyridine nitrogen. This creates a rich chemical space for developing novel therapeutics. However, navigating this space requires a rigorous and systematic approach to determine what is truly novel.
The Core Directive: A Systematic Workflow for Novelty Assessment
Assessing novelty is not a linear process but an iterative cycle of searching, analyzing, and strategizing. The goal is to build a comprehensive map of the existing intellectual property and scientific landscape to identify unexplored territories. The following workflow provides a structured approach to this assessment.
Caption: Workflow for assessing the novelty of chemical derivatives.
Analysis of the Prior Art Landscape
A thorough analysis of existing patents and literature is critical. This involves not only identifying identical compounds but also understanding the scope of claims in patents and the structure-activity relationships (SAR) explored in scientific publications.
Patent Landscape Analysis
The patent literature reveals what has been claimed for commercial protection. Key areas to investigate include "composition of matter" claims, which protect the molecules themselves, and "method of use" claims, which protect the application of compounds for a specific disease.
| Patent / Application | Assignee / Applicant | Core Structure / Key Claims | Therapeutic Area |
| US7074816B2 | Teijin Pharma Limited | 3,5-disubstituted-1,2,4-triazole compounds, including pyridyl substitutions.[5] | Xanthine oxidase inhibitors for hyperuricemia and gout.[5] |
| EP3331880A4 | N/A | N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives. While not a direct triazole, it highlights the patenting of pyridinyl-heterocycle linkages.[6] | Antineoplastic agents (kinase inhibitors).[6] |
| EP3957637A1 | N/A | 4-(Thiazol-5-yl)pyrimidin-2-amine derivatives, noting the development of related heterocyclic systems.[7] | Kinase inhibitors for proliferative diseases.[7] |
| WO2021013864A1 | N/A | 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives. Demonstrates interest in fused pyridinyl-heterocyclic systems.[8] | c-KIT kinase inhibitors for gastrointestinal stromal tumors (GIST).[8] |
Expert Insight: The patent landscape shows that while the broader class of pyridinyl-substituted triazoles has been explored, particularly for metabolic diseases, the specific substitution patterns and therapeutic applications for the this compound core may offer opportunities. The focus on kinase inhibition in related scaffolds suggests a potential avenue for investigation.[6][7]
Scientific Literature Review
The scientific literature provides crucial data on synthetic feasibility and biological activity, often with more detailed experimental support than patent filings.
| Derivative Class | Synthetic Approach | Biological Activity Investigated | Key Findings & Reference |
| 4-amino-5-(pyridin-2/3-yl)-3-thio-acetamide derivatives | Cyclization of potassium dithiocarbazinate followed by alkylation.[9] | Anti-inflammatory.[9] | Microwave-assisted synthesis was shown to be an effective method.[9] |
| 3-(substituted-sulfanyl)-5-(pyridin-4-yl)-4-amino derivatives | Alkylation of the thiol group on the triazole core.[10] | Neuroprotective (α-synuclein aggregation inhibitors).[10] | Identified a lead compound that prevents MPTP-induced neurodegeneration in vivo.[10] |
| 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto derivatives | Condensation of 4-amino-5-mercapto-triazole with various benzaldehydes.[11] | Analgesic and antipyretic.[11] | Specific aryl substitutions led to significant analgesic and antipyretic effects.[11] |
| 3,5-disubstituted-4-methyl-1,2,4-triazoles | Multi-step synthesis involving intramolecular cyclization of thiosemicarbazides followed by alkylation.[12] | Antitubercular.[12] | The 1,2,4-triazole core was found to be crucial for activity compared to bioisosteres like oxadiazole or thiadiazole.[12] |
Expert Insight: The literature confirms the tractability of synthesizing derivatives from the core scaffold. The thiol and amine groups are common handles for modification.[9][10][11] The reported activities are diverse, ranging from CNS applications to anti-inflammatory and antimicrobial effects, indicating that the core scaffold is highly versatile.[10][13]
Identifying "White Space": Opportunities for Novel Derivatives
Based on the analysis of prior art, we can identify several promising areas for novel research and development.
Caption: Key areas for developing novel this compound derivatives.
Exemplary Protocol: Synthesis of a Novel Derivative
To illustrate the practical application of this guide, we provide a detailed protocol for the synthesis of a hypothetical novel derivative, N-(5-(pyridin-2-yl)-3-((2,4-difluorobenzyl)thio)-4H-1,2,4-triazol-4-yl)acetamide , which combines modifications at both the C3 and N4 positions. This protocol is based on established, reliable methodologies.[9][14]
Trustworthiness through Self-Validation: Each step includes expected outcomes and characterization checkpoints (e.g., TLC, melting point) to ensure the reaction is proceeding as expected before moving to the next stage.
Workflow Diagram
Caption: Synthetic scheme for a novel derivative.
Step-by-Step Methodology
Step 1: Synthesis of 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (Intermediate 1)
-
Reagents: Picolinic acid hydrazide (1 eq), Carbon disulfide (1.5 eq), Potassium hydroxide (2 eq), Hydrazine hydrate (4 eq), Ethanol, Water.
-
Procedure: a. Dissolve potassium hydroxide (2 eq) in ethanol (100 mL). Add picolinic acid hydrazide (1 eq) and stir until a clear solution is formed. b. Cool the mixture to 0-5 °C in an ice bath. Add carbon disulfide (1.5 eq) dropwise over 30 minutes. c. Allow the reaction to stir at room temperature for 12-16 hours. A solid potassium dithiocarbazinate salt should precipitate. d. Filter the salt, wash with cold ethanol, and dry. e. Reflux the salt with hydrazine hydrate (4 eq) in water (50 mL) for 8-10 hours, monitoring for the evolution of H₂S gas (ceases upon reaction completion). f. Cool the reaction mixture and acidify with dilute HCl to pH 5-6. g. The white solid precipitate is filtered, washed with water, and recrystallized from ethanol to yield Intermediate 1 .
-
Validation: Monitor reaction progress via TLC (e.g., 30% Ethyl Acetate/Hexane). The product should have a sharp melting point.
Step 2: Synthesis of 4-amino-3-((2,4-difluorobenzyl)thio)-5-(pyridin-2-yl)-4H-1,2,4-triazole (Intermediate 2)
-
Reagents: Intermediate 1 (1 eq), 2,4-difluorobenzyl bromide (1.1 eq), Sodium hydroxide (1.1 eq), Ethanol.
-
Procedure: a. Dissolve Intermediate 1 (1 eq) in ethanol containing sodium hydroxide (1.1 eq). b. Stir for 15 minutes, then add 2,4-difluorobenzyl bromide (1.1 eq) dropwise. c. Reflux the mixture for 4-6 hours. d. Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold water. e. Filter the resulting solid, wash with water, and recrystallize from ethanol to yield Intermediate 2 .
-
Validation: Disappearance of the starting thiol spot on TLC. Confirm structure with ¹H NMR and Mass Spectrometry.
Step 3: Synthesis of N-(5-(pyridin-2-yl)-3-((2,4-difluorobenzyl)thio)-4H-1,2,4-triazol-4-yl)acetamide (Final Product)
-
Reagents: Intermediate 2 (1 eq), Acetic anhydride (1.5 eq), Pyridine (catalytic amount).
-
Procedure: a. Suspend Intermediate 2 (1 eq) in acetic anhydride (1.5 eq). b. Add a catalytic amount of pyridine and heat the mixture at 80-90 °C for 2 hours. c. Cool the reaction mixture and pour it into cold water to precipitate the product. d. Filter the solid, wash thoroughly with water to remove excess acetic anhydride, and dry. e. Purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Validation: Confirm the final structure using ¹H NMR, ¹³C NMR, and HRMS to ensure the desired novel compound has been synthesized with high purity.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. By employing a systematic and rigorous assessment of the patent and scientific literature, researchers can effectively identify unexplored areas of chemical space. This guide provides a comprehensive framework for this process, from initial landscape analysis to the practical synthesis of a truly novel derivative. This structured approach not only enhances the likelihood of discovering innovative compounds but also ensures a solid foundation for future intellectual property claims and drug development programs.
References
-
Journal of Advanced Pharmacy Education and Research. A Review on 1, 2, 4 - Triazoles. [1]
-
International Journal of Pharmaceutical Sciences and Research. A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. [4]
-
International Journal of Research in Applied Natural and Social Sciences. A Comprehensive review on 1, 2,4 Triazole. [2]
-
PubMed Central (PMC). An insight on medicinal attributes of 1,2,4-triazoles. [3]
-
Moroccan Journal of Chemistry. A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives.
-
Zaporozhye Medical Journal. The synthesis of 4-amino -5-(pyridin-2(3)-Yl) -1,2,4-triazole (4H)-3-ylthio acetamide derivatives as potential anti-inflammatory substances. [9]
-
ACS Chemical Neuroscience. Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. [10]
-
Ukrainian Journal of Medicine, Biology and Sports. Current research trends of 1,2,4-triazole derivatives biological activity (literature review). [13]
-
ChemicalBook. 5-PYRIDIN-4-YL-4H-[1][3][4]TRIAZOLE-3-THIOL synthesis. [15]
-
MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [16]
-
ResearchGate. A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. [17]
-
PubMed Central (PMC). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. [11]
-
Google Patents. EP3331880A4 - N- (PYRIDIN-2-YL) -4- (THIAZOL-5-YL) PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS. [6]
-
PubMed Central (PMC). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. [12]
-
ResearchGate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [14]
-
Google Patents. 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS - European Patent Office - EP 3957637 A1. [7]
-
Google Patents. US7074816B2 - 1 2 4-triazole compound. [5]
-
Google Patents. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. [8]
Sources
- 1. japer.in [japer.in]
- 2. ijprajournal.com [ijprajournal.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. US7074816B2 - 1 2 4-triazole compound - Google Patents [patents.google.com]
- 6. EP3331880A4 - N- (PYRIDIN-2-YL) -4- (THIAZOL-5-YL) PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]
- 9. The synthesis of 4-amino -5-(pyridin-2(3)-Yl) -1,2,4-triazole (4H)-3-ylthio acetamide derivatives as potential anti-inflammatory substances | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
For the diligent researcher, the lifecycle of a chemical doesn't end with the final data point. The responsible disposal of research compounds is a critical, often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine, ensuring the safety of personnel and compliance with regulatory standards. Our approach is grounded in a thorough understanding of the compound's chemical nature and the established best practices for hazardous waste management.
Hazard Assessment: Understanding the Risks
-
Aminopyridine Moiety: Aminopyridines are a class of compounds known for their significant toxicity. They can be readily absorbed through the skin and gastrointestinal tract.[1] Acute exposure can lead to severe neurological effects, including convulsions and respiratory failure.[1][2] The U.S. Environmental Protection Agency (EPA) classifies 4-aminopyridine, a related compound, as a Restricted Use Pesticide due to its potential harm to fish and non-target avian species.[1]
-
Triazole Moiety: While many triazole-based fungicides exhibit low to moderate acute toxicity in mammals, they can be toxic to aquatic organisms.[3][4][5] The liver is a primary target organ for some triazole compounds.[5]
-
Thermal Decomposition: When heated to decomposition (over 200°C), aminopyridines can emit highly toxic fumes of nitrogen oxides (NOx).[2] Similarly, thermal decomposition of nitrogen-rich triazole derivatives can generate a hazardous mixture of gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen cyanide (HCN), and nitrogen (N2).[6]
Based on this analysis, this compound should be handled as a toxic and environmentally hazardous substance.
Table 1: Hazard Profile Summary
| Hazard Category | Description | Primary Sources |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be high based on the aminopyridine moiety. Can cause severe neurological effects. | [1][2][7] |
| Skin and Eye Irritation | Assumed to be a skin and eye irritant. | [1][7][8] |
| Chronic Toxicity | Potential for liver effects based on the triazole moiety. | [3][5] |
| Ecotoxicity | Assumed to be toxic to aquatic life. | [1][4][8] |
| Reactivity | Incompatible with strong oxidizing agents. Neutralizes acids exothermically. | [2][9] |
| Thermal Decomposition Hazards | Emits highly toxic fumes (NOx, HCN) upon heating. | [2][6] |
Personal Protective Equipment (PPE): The First Line of Defense
Given the potential for high toxicity and dermal absorption, stringent adherence to PPE protocols is mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are required at all times.
-
Skin and Body Protection: A lab coat is essential. For handling larger quantities or when there is a risk of splashing, consider additional protective clothing such as an apron or coveralls.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used. All respiratory protection must be used in accordance with a comprehensive respiratory protection program.
Waste Collection and Segregation: A Procedural Workflow
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal.[3][10]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container that is chemically compatible with the waste.[3][10] For solid waste, a wide-mouth container with a secure screw-top lid is ideal.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" sticker. The label should clearly state the full chemical name: "this compound" and list all known and suspected hazards (e.g., "Toxic," "Environmental Hazard").[10]
-
Accumulation: Collect all waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in the designated container.
-
Container Management: Keep the waste container closed at all times except when adding waste.[4][5]
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[5] Crucially, ensure the container is segregated from incompatible materials, especially strong oxidizing agents and acids.[5][11]
Spill Management: Preparedness and Response
Accidental spills should be handled promptly and safely.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and the associated risks.
-
PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment and Cleanup (for small spills):
-
Carefully sweep up the solid material, avoiding dust generation.[2]
-
Place the collected material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.
-
Collect all cleanup materials (wipes, absorbent pads) as hazardous waste.
-
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Final Disposal Procedure: The Path to Destruction
Due to its high toxicity, environmental hazards, and the generation of toxic gases upon heating, landfilling is not a suitable disposal option.
The recommended disposal method for this compound is high-temperature incineration in a licensed hazardous waste facility. [2]
Disposal Workflow:
-
Container Full: Once the hazardous waste container is full (or has been accumulating for the maximum time allowed by your institution, typically six months), ensure the lid is securely fastened.[3][11]
-
Request Pickup: Contact your institution's EHS department to schedule a waste pickup.[4][11] Do not attempt to transport the waste yourself.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies. Accurate documentation is a legal requirement.[3][10]
-
Professional Disposal: The EHS department will ensure the waste is transported to a licensed facility equipped with incinerators that have afterburners and scrubber systems to neutralize the hazardous decomposition products.[2]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental responsibility. This diligence is not just a regulatory requirement; it is a cornerstone of scientific integrity.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- Micronclean. (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
- TCI Chemicals. SAFETY DATA SHEET: 2-(1H-1,2,4-Triazol-3-yl)pyridine.
- U.S. Environmental Protection Agency. (n.d.). Aminopyridines.
- ECHEMI. 4-Aminopyridine SDS, 504-24-5 Safety Data Sheets.
- Loba Chemie. (2012, December 11). 3-AMINOPYRIDINE MSDS.
- Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine.
- Fishel, F. M. (2005). Pesticide Toxicity Profile: Triazole Pesticides. University of Florida, IFAS Extension.
- ResearchGate. (2025, August 5). Thermal decomposition studies on energetic triazole derivatives.
- MDPI. (2024, April 2). Evaluation of the Aquatic Toxicity of Several Triazole Fungicides.
- Journal of Hygienic Engineering and Design. THE ECOTOXICOLOGY OF PESTICIDES GROUP OF TRIAZOLE AND THEIR USE TO CONTROL APPLE SCAB (VENTURIA INAEQUALIS). Retrieved from Journal of Hygienic Engineering and Design website.
- National Oceanic and Atmospheric Administration. AMINOPYRIDINES. CAMEO Chemicals.
Sources
- 1. epa.gov [epa.gov]
- 2. AMINOPYRIDINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. journals.flvc.org [journals.flvc.org]
- 4. mdpi.com [mdpi.com]
- 5. keypublishing.org [keypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. lobachemie.com [lobachemie.com]
- 8. biochemopharma.fr [biochemopharma.fr]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the Aquatic Toxicity of Several Triazole Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Unseen: A Senior Scientist's Guide to Handling 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine
In the landscape of drug discovery and chemical research, our pursuit of novel molecules often precedes a complete understanding of their toxicological profiles. 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine, a heterocyclic amine with significant potential in medicinal chemistry, is one such compound where comprehensive safety data is not yet publicly established. This guide is crafted to fill that critical knowledge gap, providing a robust framework for its safe handling, operation, and disposal. As your partners in research, we believe that safety is the bedrock of innovation. This document moves beyond a simple checklist, offering a procedural and logical guide grounded in the principles of chemical hygiene and risk mitigation.
Hazard Assessment: A Proactive Stance on Safety
Lacking a specific Safety Data Sheet (SDS) for this compound (CAS No. 83417-23-6)[1][2], we must infer its potential hazards from its constituent chemical moieties—a pyridine ring, a triazole ring, and an amine group—and from data on analogous structures.
-
Heterocyclic Amines: This class of compounds can present risks including skin and eye irritation, and potential toxicity if ingested or inhaled. A related compound, 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol, is classified as a skin and eye irritant and may cause respiratory irritation.
-
Triazole Derivatives: Many triazole-based compounds are biologically active; for instance, they are common components in antifungal medications and pesticides[3][4]. This inherent bioactivity necessitates a cautious approach, as the compound could have unforeseen physiological effects. The general warning for 3-Amino-1,2,4-triazole indicates it may be harmful if swallowed and is a suspected carcinogen[5][6].
-
Physical Form: As a solid powder[7], the primary routes of exposure are inhalation of dust particles and dermal contact. Fine dusts can also form explosive mixtures with air under certain conditions[6].
Given these factors, we will operate under the assumption that this compound is a hazardous substance. The following PPE and handling protocols are designed to provide a comprehensive barrier to exposure.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is dictated by the task and the associated risk of exposure. We will categorize our recommendations into two tiers: Standard Laboratory Handling and Elevated Risk Operations .
Table 1: PPE Requirements by Task
| Task Category | Minimum PPE Requirement | Rationale |
| Standard Laboratory Handling (e.g., weighing <1g, solution preparation in a fume hood) | Safety Goggles, Nitrile Gloves (double-gloved), Flame-Resistant Lab Coat, Closed-toe Shoes | Protects against incidental splashes, limited skin contact, and dust. Double-gloving is a best practice for handling potent or unknown compounds. |
| Elevated Risk Operations (e.g., handling >1g, potential for aerosolization, spill cleanup) | Chemical Splash Goggles worn with a Face Shield, Double Nitrile or Neoprene Gloves, Chemical-resistant Apron over Lab Coat, N95 or higher Respirator | Provides enhanced facial and respiratory protection against significant splashes and airborne particles. A respirator is crucial if dust cannot be fully contained. |
Operational Protocol: Weighing and Solubilizing the Compound
This step-by-step workflow integrates safety measures directly into the research process, ensuring that protection is an intrinsic part of the procedure, not an afterthought.
Objective: To accurately weigh 100 mg of this compound and prepare a 10 mM stock solution in DMSO.
Location: Certified Chemical Fume Hood.
Required Equipment:
-
Analytical Balance
-
Anti-static weighing dish or paper
-
Spatula
-
Vortex mixer
-
Calibrated pipettes
-
Appropriate glass vial with a secure cap
Step-by-Step Procedure:
-
Preparation and PPE Donning:
-
Before entering the lab, ensure you are wearing closed-toe shoes and long pants.
-
Don a flame-resistant lab coat.
-
Wear the first pair of nitrile gloves.
-
Put on chemical safety goggles.
-
Don the second pair of nitrile gloves.
-
-
Work Area Setup:
-
Ensure the chemical fume hood sash is at the appropriate working height.
-
Place a disposable absorbent pad on the work surface.
-
Arrange all necessary equipment (balance, vial, spatula, etc.) within the fume hood to minimize movement in and out of the containment area.
-
-
Weighing the Compound:
-
Carefully open the container of this compound inside the fume hood. Avoid creating dust clouds.
-
Using a clean spatula, transfer a small amount of the compound to the tared weighing dish on the analytical balance.
-
Once the target weight is achieved, securely close the primary container.
-
-
Solubilization:
-
Carefully transfer the weighed powder into the labeled glass vial.
-
Using a calibrated pipette, add the calculated volume of DMSO to the vial.
-
Securely cap the vial.
-
Mix the solution using a vortex mixer until the solid is fully dissolved. Keep the vial within the fume hood during this process.
-
-
Cleanup and Doffing PPE:
-
Dispose of the weighing dish and any contaminated consumables in the designated solid chemical waste container.
-
Wipe the spatula clean with a solvent-moistened wipe (e.g., ethanol) and dispose of the wipe in the solid waste container.
-
Remove the outer pair of gloves and dispose of them in the solid waste container.
-
With the inner gloves still on, wipe down the work area.
-
Exit the immediate work area. Remove the lab coat and hang it in its designated location.
-
Remove safety goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Decontamination and Disposal Plan
A self-validating protocol requires a clear plan for managing waste and potential contamination.
-
Solid Waste: All disposables that have come into contact with the compound (gloves, pipette tips, weighing paper, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or rinseates containing the compound should be collected in a labeled hazardous liquid waste container. Do not discharge to sewer systems[8].
-
Disposal Method: All waste must be disposed of through a licensed chemical destruction facility or via controlled incineration, in accordance with local and federal regulations[8].
-
Decontamination: For non-disposable equipment (e.g., glassware, spatulas), rinse with a suitable organic solvent (such as ethanol or acetone) followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.
Emergency Procedures: Plan for the Unexpected
Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention[5].
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[5][7].
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[7].
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[7].
Visualizing the Safety Workflow
To ensure the correct application of these protocols, the following diagram outlines the decision-making process for handling this compound.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
